5-Chlorocytidine
描述
Structure
3D Structure
属性
IUPAC Name |
4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Core Chemical Structure and Properties of 5-Chlorocytidine
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Application of 5-Chlorocytidine
This compound is structurally defined by a ribose sugar attached to a 5-chlorinated cytosine base via a β-N1-glycosidic bond. This modification is central to its function and reactivity.
1.1. Nomenclature and Key Identifiers
The fundamental structure of this compound is systematically named 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one.[1] Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClN₃O₅ | [1] |
| Molecular Weight | 277.66 g/mol | [1] |
| CAS Number | 25130-29-4 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar solvents like water and DMF | N/A |
1.2. The Influence of C5-Chlorination on Molecular Behavior
The covalent bonding of a chlorine atom at the C5 position of the pyrimidine ring is not a trivial substitution. It imparts critical changes to the molecule's behavior compared to native cytidine:
-
Electronic Effects: Chlorine is an electron-withdrawing group. Its presence decreases the electron density of the pyrimidine ring, which can influence base-pairing interactions and the molecule's susceptibility to enzymatic modification.[2]
-
Steric and Lipophilic Effects: The chlorine atom increases the steric bulk and enhances the lipophilicity of the nucleoside. This can affect its transport across cell membranes and its interaction with the active sites of enzymes.
-
Base Pairing Dynamics: The C5 position is located in the major groove of a DNA/RNA duplex. The chlorine atom can alter the hydration spine and local conformation, thereby affecting the stability and recognition of the nucleic acid sequence by proteins.[2]
Part 2: Synthesis, Purification, and Characterization
The synthesis of this compound is most effectively achieved through the direct electrophilic chlorination of the parent nucleoside, cytidine. This approach is favored for its efficiency and regioselectivity.
2.1. Synthetic Workflow Overview
The overall process involves a single chemical transformation followed by a standard purification step. The electron-rich nature of the cytosine ring makes it susceptible to electrophilic attack, particularly at the C5 position. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation due to its ease of handling and predictable reactivity.[3][4]
Caption: High-level workflow for the synthesis and purification of this compound.
2.2. Experimental Protocol: Synthesis
This protocol describes the direct chlorination of cytidine using N-Chlorosuccinimide. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical as it solubilizes the nucleoside and facilitates the ionic mechanism of the electrophilic substitution.
-
Materials:
-
Cytidine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or N₂)
-
-
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve Cytidine (1.0 eq) in anhydrous DMF. Stir the solution until all the solid has dissolved.
-
Reagent Addition: Slowly add N-Chlorosuccinimide (1.1 eq) to the solution in portions at room temperature. A slight molar excess of NCS ensures the complete conversion of the starting material.
-
Reaction: Stir the reaction mixture at room temperature. The cytosine ring is sufficiently activated for the reaction to proceed without heat. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, the solvent (DMF) is removed under high vacuum (rotary evaporation). The resulting crude solid contains this compound and the succinimide byproduct.
-
2.3. Experimental Protocol: Purification
Purification is achieved via flash column chromatography, which separates the polar product from the less polar succinimide byproduct and any unreacted starting material.
-
Materials:
-
Crude this compound solid
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH)
-
Chromatography column, flasks for fraction collection
-
-
Procedure:
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 2% MeOH in DCM) and pack the column.
-
Sample Loading: Dissolve the crude solid in a minimal amount of the mobile phase or DMF, adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 2-3% Methanol in Dichloromethane. The less polar succinimide will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of Methanol (e.g., from 3% to 7% MeOH). This is necessary to elute the highly polar this compound product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white solid.
-
2.4. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. Predicted NMR data are presented in Table 2, based on the known spectra of cytidine and the expected electronic effects of the chlorine substituent.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | H6 | ~ 8.2 | Significant downfield shift from cytidine (~7.8 ppm) due to the strong deshielding effect of the adjacent chlorine atom. |
| H1' | ~ 5.8 | Anomeric proton, doublet. | |
| H5 | N/A | Substituted with Chlorine. | |
| ¹³C NMR | C5 | ~ 110 | The carbon directly bonded to chlorine; its chemical shift is significantly influenced by the halogen. |
| C6 | ~ 145 | Downfield shift due to the electronegativity of the adjacent chlorine. | |
| C4 | ~ 165 | Carbonyl carbon. | |
| C2 | ~ 155 | Carbonyl carbon. | |
| C1' | ~ 90 | Anomeric carbon. |
Part 3: Applications in Research and Drug Development
This compound's primary value lies in its role as a modified nucleoside for studying biological systems and as a building block for more complex therapeutic agents.
3.1. Mechanism of Action as a Bioactive Prodrug
Like many nucleoside analogs, this compound is inactive in its native form. To exert a biological effect, it must be anabolized by intracellular enzymes to its triphosphate derivative. This process is a self-validating system; if the cell cannot phosphorylate the analog, it will not be active.
-
Cellular Uptake: The molecule enters the cell via nucleoside transporters.
-
Phosphorylation Cascade: Host cell kinases sequentially phosphorylate this compound to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form (5-Cl-CTP).
-
Inhibition or Incorporation: The active 5-Cl-CTP can then act as a competitive inhibitor of viral RNA-dependent RNA polymerases or be mistakenly incorporated by cellular or viral polymerases into growing RNA or DNA chains.[5] This incorporation can lead to chain termination or act as a mutagenic lesion, disrupting the genetic integrity of the cell or virus.
Caption: The intracellular activation pathway of this compound to its active triphosphate form.
3.2. Role in Drug Discovery
This compound serves as a key starting material, or precursor, in the synthesis of more complex antiviral and anticancer drugs. Its chlorinated pyrimidine ring is a versatile scaffold that can be further modified to enhance target specificity, improve pharmacokinetic properties, or alter the mechanism of action. The development of drugs like Molnupiravir from cytidine highlights the importance of such nucleoside precursors in creating next-generation therapeutics.
References
- Organic Syntheses Procedure. (n.d.).
- Medicines for All Institute (M4ALL). (2021).
- ACS Publications. (2022). Influence of 5-Halogenation on the Base-Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs.[Link]
- National Institutes of Health (NIH). (2006). Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases.[Link]
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[Link]
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- ResearchGate. (2025). Applications of N-Chlorosuccinimide in Organic Synthesis.[Link]
- PubMed. (n.d.). Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine)
- PubMed. (n.d.). Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases.[Link]
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An In-depth Technical Guide to the Physicochemical and Biological Properties of 5-Chlorocytidine
Abstract: 5-Chlorocytidine is a halogenated nucleoside analog of cytidine, distinguished by a chlorine atom at the 5-position of the pyrimidine ring.[1] This modification imparts unique chemical and biological properties, making it a molecule of significant interest for researchers in medicinal chemistry, molecular biology, and drug development.[1][2] Its potential as an antiviral or anticancer agent, coupled with its role as a tool to investigate cellular processes like DNA damage and mutagenesis, underscores its importance.[1][3] This guide provides a comprehensive overview of this compound, detailing its physical and chemical properties, stability, spectroscopic profile, and biological activities. Authored from the perspective of a senior application scientist, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for its effective handling, analysis, and application.
Introduction to this compound
This compound (CAS RN: 25130-29-4) is a synthetic derivative of the naturally occurring nucleoside, cytidine.[1][4] The core structure consists of a cytosine base linked via a β-N1-glycosidic bond to a ribose sugar. The defining feature is the substitution of the hydrogen atom at the C5 position of the cytosine ring with a chlorine atom.[1] This seemingly minor alteration has profound implications for the molecule's electronic properties, steric profile, and its ability to interact with biological macromolecules.
The introduction of the electronegative chlorine atom influences the electron density of the pyrimidine ring, which can affect hydrogen bonding patterns, base stacking interactions within nucleic acids, and recognition by enzymes involved in nucleoside metabolism.[1][2] Consequently, this compound and its derivatives are valuable probes for studying enzyme mechanisms and have been explored for their therapeutic potential.[1] The 2'-deoxy version, 5-Chloro-2'-deoxycytidine, has been identified as a potent mutagen, providing critical insights into the mechanisms of inflammation-induced DNA damage and carcinogenesis.[3][5]
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, stability, and membrane permeability, which are critical parameters for designing in vitro assays and for formulation development.
Data Presentation: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25130-29-4 | [1][6] |
| Molecular Formula | C₉H₁₂ClN₃O₅ | [6][7] |
| Molecular Weight | 277.66 g/mol | [6][7] |
| Appearance | White Powder / Solid | [2] |
| Exact Mass | 277.0465482 Da | [7] |
| Solubility | Soluble in polar solvents such as water, methanol, ethanol, and DMSO.[1][2][8][9] | [1][2][8][9] |
| XLogP3 (Computed) | -1.5 | [7] |
| Hydrogen Bond Donor Count | 4 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 3 | [7] |
-
Expertise & Experience Insight: The computed XLogP3 value of -1.5 indicates that this compound is a highly polar molecule.[7] This is consistent with its observed solubility in polar solvents.[1][2] From a drug development perspective, this high polarity suggests that while the compound will have good aqueous solubility for formulation, its passive diffusion across biological membranes might be limited, potentially requiring active transport mechanisms for cellular uptake.
Synthesis and Reactivity
Synthesis: The synthesis of this compound, like many nucleoside analogs, typically involves the modification of a pre-existing nucleoside or the condensation of a modified pyrimidine base with a protected ribose derivative. A common strategy involves the direct chlorination of cytidine using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in a polar aprotic solvent like dimethylformamide (DMF).[10] The reactivity of the C5 position of the cytosine ring is enhanced, facilitating electrophilic substitution.
-
Causality Behind Experimental Choices: The choice of NCS as a reagent is strategic; it is a mild and effective source of electrophilic chlorine that minimizes side reactions which could occur with harsher chlorinating agents. DMF is an ideal solvent as it solubilizes the polar cytidine starting material and facilitates the reaction.
Reactivity: The chlorine atom at the C5 position significantly influences the reactivity of the pyrimidine ring.
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom lowers the pKa of the N3 proton, affecting the molecule's ionization state at physiological pH. This can alter its participation in hydrogen bonding, which is crucial for its incorporation into nucleic acids or its interaction with enzyme active sites.[1]
-
Nucleophilic Substitution: While the C-Cl bond on an aromatic ring is generally stable, it can be susceptible to nucleophilic displacement under certain enzymatic or chemical conditions, offering a route for further chemical modification.
-
Biological Reactivity: In biological systems, this compound can be metabolized and incorporated into nucleic acids.[3] The presence of the chlorine atom can lead to mispairing during DNA replication, as the modified base can be misinterpreted by DNA polymerases, leading to mutations such as C → T transitions.[3][5] This mutagenic potential is a key aspect of its biological activity and a critical consideration in its therapeutic development.
Stability and Storage
The chemical integrity of this compound is paramount for obtaining reliable and reproducible experimental results.[11] Understanding its stability profile is essential for proper handling, storage, and experimental design.
Storage Recommendations:
-
Solid Form: For long-term storage, solid this compound should be stored at -20°C.[8] Based on best practices for similar nucleoside analogs, it is advisable to keep the container tightly sealed in a dry, well-ventilated area, protected from light.[11][12]
-
Solutions: Stock solutions, typically prepared in DMSO or aqueous buffers, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[11] Aqueous solutions are not recommended for storage for more than one day.[9]
Degradation Pathways: Based on the known chemistry of related cytidine analogs, this compound is susceptible to several degradation pathways:[11][13][14]
-
Hydrolysis: The N-glycosidic bond linking the cytosine base to the ribose sugar is susceptible to cleavage under acidic conditions, releasing the free 5-chlorocytosine base.
-
Deamination: The exocyclic amine at the C4 position can be hydrolyzed to a carbonyl group, converting this compound to 5-Chlorouridine, particularly under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce chemical modifications.[11] It is crucial to protect solutions from light during experiments.
-
Trustworthiness Insight: To ensure the validity of experimental data, it is a self-validating practice to periodically check the purity of stock solutions using an appropriate analytical method, such as HPLC, especially if they have been stored for an extended period. The appearance of new peaks in a chromatogram is a clear indicator of degradation.[11]
Spectroscopic Data and Analysis
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While specific spectra are found in dedicated databases, the expected characteristics based on the molecule's structure are described below.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule.
-
Ribose Protons: The anomeric proton (H1') typically appears as a doublet around δ 5.8-6.0 ppm.[15] Other ribose protons will resonate between δ 3.5-4.5 ppm.
-
Cytosine Protons: The H6 proton is expected to be a singlet in the downfield region (around δ 8.0 ppm) due to the deshielding effects of the adjacent ring nitrogen and the C5-chloro substituent.[16] The exocyclic amine protons (NH₂) will appear as a broad signal.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The C5 carbon, directly attached to the chlorine, will have a characteristic chemical shift, and the carbonyl carbon (C2) will be the most downfield signal.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.
-
O-H and N-H Stretching: A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the hydroxyl and amine groups.
-
C=O Stretching: A strong, sharp peak around 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the pyrimidine ring.
-
C-Cl Stretching: A weaker absorption in the fingerprint region (600-800 cm⁻¹) may be observed for the carbon-chlorine bond.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C₉H₁₂ClN₃O₅) by providing a highly accurate mass measurement (calculated exact mass: 277.0465482 Da).[7] The mass spectrum will also exhibit a characteristic isotopic pattern for a chlorine-containing compound (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Biological Activity and Applications
The chlorine substituent at the 5-position endows this compound with distinct biological properties, making it a valuable molecule in several research domains.
-
Mechanism of Action: When its 2'-deoxy analog (5-Chloro-2'-deoxycytidine) is introduced into cells, it can be phosphorylated by cellular kinases to form the corresponding triphosphate.[3] This triphosphate can then be incorporated into DNA during replication. The presence of 5-chlorocytosine in the DNA template is mutagenic, as it can be misread by DNA polymerases, often acting as a thymine mimic and leading to C-to-T transition mutations.[3][5] Furthermore, it can mimic 5-methylcytosine, potentially disrupting epigenetic regulation by misdirecting the activity of DNA methyltransferases.[5]
-
Research Applications:
-
Cancer Research: The mutagenic properties of 5-Chloro-2'-deoxycytidine are used to study the molecular mechanisms of inflammation-associated cancers.[3] It helps in understanding mutational signatures observed in human tumors.[3]
-
Antiviral/Anticancer Drug Development: As a nucleoside analog, this compound has the potential to interfere with nucleic acid synthesis in rapidly proliferating cells, such as cancer cells or virus-infected cells, forming the basis for its investigation as a therapeutic agent.[1][2]
-
Molecular Biology Probe: It serves as a chemical probe to study the fidelity of DNA polymerases and the cellular DNA damage response pathways.
-
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][17]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[12] Avoid formation of dust.[18] Avoid direct contact with skin and eyes.[17]
-
First Aid:
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Authoritative Grounding & Rationale: Forced degradation studies are essential in pharmaceutical development to establish a compound's intrinsic stability and to develop stability-indicating analytical methods.[13] This protocol is designed to identify potential degradation products under various stress conditions.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1 mg/mL stock solution.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in water) at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 2) at room temperature. A control sample should be wrapped in aluminum foil and kept alongside.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Sample Quenching:
-
For acidic and basic samples, neutralize with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
-
Analysis:
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (e.g., a C18 reverse-phase column with a gradient mobile phase of water and acetonitrile, with UV detection at ~270 nm).
-
-
Data Interpretation: Compare the chromatograms of stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the mass of any degradation products.
-
Self-Validating System: This protocol includes a time-zero control and a thermal control sample kept in the dark, which allows for the differentiation between thermal, photolytic, and hydrolytic degradation, ensuring the results are trustworthy and correctly interpreted.
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- PubMed Central.
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The Cellular Insurrection: A Technical Guide to the Mechanism of Action of 5-Chlorocytidine
Foreword: The Promise of Modified Nucleosides
In the intricate world of cellular biochemistry, the subtle modification of fundamental building blocks can incite profound biological consequences. Nucleoside analogs, synthetic mimics of the natural components of DNA and RNA, represent a cornerstone of modern therapeutics, particularly in the realms of oncology and virology. By masquerading as their endogenous counterparts, these molecules can infiltrate cellular processes, disrupting replication, inducing cell death, and offering a powerful strategy to combat disease. This guide provides an in-depth exploration of the mechanism of action of one such analog, 5-Chlorocytidine, a molecule of significant interest for its potential to modulate cellular function through its incorporation into RNA. We will dissect its journey from cellular uptake to its ultimate impact on gene expression, cellular stress, and apoptosis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core biological activities.
Section 1: Metabolic Activation - The Genesis of a Deceptive Substrate
The journey of this compound's cellular activity begins with its uptake and subsequent metabolic activation. As a prodrug, it is inert upon entering the cell and requires conversion into its active triphosphate form to exert its biological effects.
Cellular Uptake
This compound is transported into the cell via nucleoside transporters, a family of membrane proteins responsible for the uptake of natural nucleosides.
The Phosphorylation Cascade
Once inside the cell, this compound is recognized by cellular kinases as a substrate, initiating a three-step phosphorylation cascade. This process is primarily mediated by uridine-cytidine kinases (UCKs), with UCK1 and UCK2 being the key enzymes involved.[1][2][3] UCK2, in particular, is highly expressed in various tumor cells and is known to phosphorylate a range of cytidine and uridine analogs.[4]
The phosphorylation proceeds as follows:
-
Monophosphorylation: Uridine-cytidine kinase (UCK) catalyzes the transfer of a phosphate group from ATP to the 5'-hydroxyl group of this compound, forming this compound monophosphate (5-Cl-CMP).
-
Diphosphorylation: UMP-CMP kinase then phosphorylates 5-Cl-CMP to this compound diphosphate (5-Cl-CDP).
-
Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active metabolite, this compound triphosphate (5-Cl-CTP).
Section 2: The Trojan Horse in Transcription - Incorporation into RNA
The active metabolite, 5-Cl-CTP, now structurally mimicking cytidine triphosphate (CTP), is poised to interfere with the fundamental process of transcription.
A Substrate for RNA Polymerase
Consequences of Incorporation: A Disrupted Blueprint
The incorporation of this compound into RNA can have several detrimental effects on RNA function:
-
Altered RNA Structure and Stability: The presence of the chlorine atom can alter the local secondary structure of the RNA molecule, potentially affecting its stability and interactions with RNA-binding proteins.[9][10]
-
Impaired Ribosomal Processing and Translation: The maturation of ribosomal RNA (rRNA) can be inhibited by the incorporation of halogenated cytidine analogs.[11] Furthermore, the presence of modified nucleobases in messenger RNA (mRNA) can impact translation elongation and termination, potentially leading to ribosome stalling and the production of truncated or non-functional proteins.[12][13]
-
Disruption of Non-Coding RNA Function:
-
microRNAs (miRNAs): The biogenesis of miRNAs involves precise cleavage events by the enzymes Drosha and Dicer.[14] The incorporation of this compound into primary miRNA (pri-miRNA) or precursor miRNA (pre-miRNA) transcripts could alter their secondary structure, thereby affecting their processing and the production of mature, functional miRNAs.[15][16]
-
Long Non-coding RNAs (lncRNAs): The stability and function of lncRNAs are often dependent on their structure and interactions with other molecules.[17][18] The presence of this compound could disrupt these interactions, leading to altered lncRNA stability and function.[19]
-
Section 3: The Cellular Fallout - Stress Responses and Apoptosis
The disruption of fundamental processes like transcription and translation triggers a cascade of cellular stress responses, ultimately culminating in programmed cell death, or apoptosis.
Induction of Cellular Stress
The accumulation of aberrant RNA molecules and dysfunctional proteins can activate several cellular stress pathways:
-
Unfolded Protein Response (UPR): The presence of misfolded or unfolded proteins in the endoplasmic reticulum (ER) triggers the UPR. This response aims to restore protein homeostasis but can initiate apoptosis if the stress is prolonged or severe.[20][21] Key mediators of the UPR, such as PERK and IRE1α, can activate downstream apoptotic signaling.
-
Integrated Stress Response (ISR): The ISR is a broader signaling network activated by various cellular stresses, including viral infection, amino acid deprivation, and the accumulation of unfolded proteins.[8][17] A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis but also the preferential translation of stress-responsive transcripts, some of which are pro-apoptotic.
Activation of Apoptotic Pathways
The sustained activation of cellular stress responses ultimately converges on the machinery of apoptosis. The intrinsic (mitochondrial) pathway is a likely route for this compound-induced cell death. DNA damage and cellular stress lead to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. This, in turn, activates a cascade of caspases, the executioners of apoptosis.
Section 4: Therapeutic Potential - A Double-Edged Sword
The ability of this compound to disrupt fundamental cellular processes makes it a compelling candidate for antiviral and anticancer therapies.
Antiviral Activity
RNA viruses, which rely on their own RNA-dependent RNA polymerases for replication, are particularly vulnerable to nucleoside analogs that can be incorporated into their genomes. The incorporation of 5-Cl-CTP into viral RNA can lead to chain termination or introduce mutations that drive the virus into "error catastrophe," a state of lethal mutagenesis.[7][8]
Anticancer Activity
Cancer cells, characterized by their rapid proliferation, have a high demand for nucleotide synthesis, making them more susceptible to the cytotoxic effects of nucleoside analogs. By interfering with RNA synthesis and inducing apoptosis, this compound has the potential to selectively target and eliminate cancer cells. While specific IC50 values for this compound are not widely published, related compounds have shown significant cytotoxicity against various cancer cell lines.[8][12]
Table 1: Cytotoxicity of Related Compounds in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ABQ-3 | HCT-116 | Colon | 2.00 | [12] |
| ABQ-3 | MCF-7 | Breast | 2.35 | [12] |
| BTT-5 | A549 | Lung | 9.51 | [12] |
| Rotenone Analog 1 | HCT-116 | Colon | ~3x more potent than rotenone | [8] |
| Rotenone Analog 2 | HCT-116 | Colon | ~2x less potent than rotenone | [8] |
| CMC/ECFA | HCT-116 | Colon | 3.7 µg/ml | |
| CMC/ECFA | A549 | Lung | 19.96 µg/ml |
Section 5: Experimental Protocols
This section provides detailed methodologies for key experiments to study the mechanism of action of this compound.
Quantification of this compound Incorporation into RNA by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in total RNA from treated cells.
Materials:
-
Cells treated with this compound
-
TRIzol reagent or equivalent for RNA extraction
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Internal standard (e.g., stable isotope-labeled this compound)
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using TRIzol reagent according to the manufacturer's protocol.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add nuclease P1 and bacterial alkaline phosphatase in a suitable buffer.
-
Incubate at 37°C for 2-4 hours to completely digest the RNA into individual nucleosides.
-
-
Sample Preparation:
-
Add a known amount of the internal standard to the digested sample.
-
Centrifuge the sample to pellet any undigested material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a C18 reverse-phase column with a gradient of an appropriate mobile phase (e.g., acetonitrile and water with formic acid).
-
Detect and quantify this compound and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original RNA sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol describes a luminescent assay to measure the activity of executioner caspases-3 and -7, key markers of apoptosis.[2][3][12][14]
Materials:
-
Cells treated with this compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include untreated and positive controls.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the fold change in caspase activity in treated cells compared to untreated controls.
-
Sources
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The Emergence of 5-Chlorocytidine: A Key Inflammatory Biomarker and Mediator
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Group]
Abstract
Chronic inflammation is a critical underlying factor in a multitude of human diseases, ranging from autoimmune disorders to cardiovascular conditions and cancer. The identification of specific and reliable biomarkers of inflammatory processes is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. This technical guide delves into the burgeoning role of 5-Chlorocytidine (5ClC), a chlorinated nucleoside, as a potent inflammatory biomarker and an active participant in the inflammatory cascade. We will explore its biochemical origins, its impact on cellular signaling, and provide detailed methodologies for its detection and quantification in biological matrices. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Inflammatory Landscape and the Need for Precision Biomarkers
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative process, chronic, unresolved inflammation can lead to significant tissue damage and is a well-established driver of various pathologies.[1][2] The complexity of the inflammatory response, involving a myriad of cell types and signaling molecules, necessitates the discovery of biomarkers that can accurately reflect specific inflammatory pathways.[3] Traditional inflammatory markers often lack the specificity to pinpoint the underlying drivers of inflammation. This has fueled the search for novel biomarkers that are not just indicators but are also mechanistically linked to the inflammatory process. This compound has emerged as a promising candidate that fulfills these criteria.
The Genesis of this compound: A Product of the Inflammatory Milieu
This compound is not a naturally occurring nucleoside but is rather synthesized in vivo under conditions of inflammatory stress. Its formation is intrinsically linked to the activity of myeloperoxidase (MPO), a heme enzyme abundantly expressed in neutrophils.[4][5][6]
The Myeloperoxidase-Hypochlorous Acid Axis
During the innate immune response, activated neutrophils are recruited to sites of inflammation.[7][8] These cells unleash a potent arsenal of antimicrobial agents, including reactive oxygen species (ROS).[9] MPO, released from the azurophilic granules of neutrophils, catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent.[4][5][6][10]
The generation of HOCl is a critical component of the host's defense mechanism against invading pathogens.[4] However, excessive or misplaced MPO activity can lead to the chlorination of host biomolecules, contributing to tissue damage in a variety of inflammatory diseases.[10][11]
Formation in the Context of Neutrophil Extracellular Traps (NETs)
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, including MPO, that are released by activated neutrophils to trap and kill pathogens.[7][8][12][13] The close proximity of catalytically active MPO and nucleic acids within the NETs provides an ideal environment for the chlorination of nucleobases.[14][15] This process can lead to the formation of this compound on the DNA backbone of the NETs themselves.[14] Furthermore, the release of HOCl from NETs can also lead to the chlorination of cytidine in the surrounding cellular environment.[14]
Figure 1: Formation of this compound.
The Biological Impact of this compound: More Than a Bystander
Initially considered merely a byproduct of inflammation, accumulating evidence suggests that this compound actively contributes to the propagation and amplification of the inflammatory response.[10]
Pro-inflammatory Gene Expression
Studies have shown that exposure of macrophages to 5ClC leads to the increased expression of pro-inflammatory cytokines and chemokines, such as Interleukin-1β (IL-1β).[10] This pro-inflammatory signaling is associated with the activation of the NF-κB pathway, a central regulator of inflammation.[10] The nuclear translocation of the p65 subunit of NF-κB is enhanced in the presence of 5ClC, leading to the transcription of a wide array of inflammatory genes.[10]
Mutagenic Potential and Link to Cancer
Beyond its pro-inflammatory effects, this compound is intrinsically mutagenic.[11] It can be incorporated into DNA and cause C→T transition mutations.[11][16] This mutagenic property provides a direct mechanistic link between chronic inflammation and the genetic alterations that can drive the development of cancer.[11] The presence of 5ClC in inflamed tissues, such as in inflammatory bowel disease, may contribute to the increased risk of malignancy associated with these conditions.[11]
Figure 2: Biological effects of this compound.
This compound as a Clinical Biomarker
The direct link between this compound formation and MPO-driven inflammation makes it a highly specific biomarker for diseases characterized by neutrophil activation.[10][14] Its detection in biological fluids or tissues can provide a quantitative measure of inflammatory activity.
Applications in Inflammatory Diseases
Elevated levels of chlorinated nucleosides, including 5ClC, have been implicated in a range of inflammatory conditions:
-
Autoimmune Diseases: In conditions like rheumatoid arthritis and lupus, chronic inflammation and neutrophil activation are key features, suggesting a potential role for 5ClC as a biomarker of disease activity.[2][17][18][19]
-
Cardiovascular Disease: Atherosclerosis is now recognized as a chronic inflammatory disease.[20][21] MPO released by leukocytes within atherosclerotic plaques can generate HOCl, leading to the formation of 5ClC, which may contribute to vascular cell dysfunction.[22]
-
Diabetes: Chronic low-grade inflammation is a hallmark of diabetes.[14][15] The formation of chlorinated nucleosides has been observed in this context and may contribute to β-cell dysfunction.[15][23]
| Disease State | Potential Utility of this compound | Key Pathological Link |
| Autoimmune Diseases | Monitoring disease activity and therapeutic response. | Chronic neutrophil activation and MPO release. |
| Cardiovascular Disease | Risk stratification and assessment of plaque inflammation. | MPO activity within atherosclerotic plaques. |
| Diabetes | Assessing inflammatory burden and β-cell stress. | Low-grade chronic inflammation and NETosis. |
| Inflammatory Bowel Disease | Evaluating mucosal inflammation and cancer risk. | High neutrophil infiltration in the gut mucosa. |
| Neurodegenerative Disorders | Investigating the role of neuroinflammation. | Microglial and neutrophil activation in the CNS.[24] |
Methodologies for Detection and Quantification
Accurate and sensitive detection of this compound is crucial for its validation and application as a biomarker. Mass spectrometry-based methods are the gold standard for this purpose.
Sample Preparation
Biological samples such as plasma, urine, or tissue homogenates require careful preparation to isolate nucleic acids and/or nucleosides.
Protocol: DNA/RNA Extraction and Hydrolysis
-
Homogenization: Homogenize tissue samples in a suitable lysis buffer. For liquid samples like plasma or urine, proceed to nucleic acid extraction.
-
Nucleic Acid Extraction: Utilize commercially available kits for DNA and/or RNA extraction to ensure high purity.
-
Enzymatic Hydrolysis:
-
To the purified nucleic acid, add a solution containing nuclease P1 and phosphodiesterase I.
-
Incubate at 37°C for 2-4 hours to digest the nucleic acids into individual nucleosides.
-
Add alkaline phosphatase and continue incubation for another 1-2 hours to dephosphorylate the nucleotides.
-
-
Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol.[25] Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the sample and enrich for nucleosides.[26][27]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of this compound.
Protocol: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[25]
-
Column: A C18 reverse-phase column is typically used for separation.[25]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[25]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[25]
-
Ionization Mode: Positive electrospray ionization (ESI+).[25]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[25]
-
Precursor Ion (Q1): m/z 278.1 (for [M+H]⁺ of this compound).
-
Product Ion (Q3): m/z 146.1 (corresponding to the protonated 5-chlorocytosine base after loss of the ribose sugar). Note: These transitions should be empirically optimized.
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a this compound standard.
-
The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound) is highly recommended for accurate quantification.[28]
-
Figure 3: Workflow for this compound analysis.
Future Perspectives and Conclusion
This compound stands at the intersection of inflammation, innate immunity, and nucleic acid damage. Its role as both a biomarker and a bioactive molecule makes it a compelling target for further research and therapeutic development. Future studies should focus on:
-
Clinical Validation: Large-scale clinical studies are needed to validate this compound as a diagnostic and prognostic biomarker in various inflammatory diseases.
-
Therapeutic Targeting: Understanding the precise mechanisms by which this compound promotes inflammation may unveil novel therapeutic strategies aimed at mitigating its effects.
-
Methodological Standardization: The development of standardized and commercially available assays for this compound quantification will be crucial for its widespread adoption in clinical and research settings.
References
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5-Chlorocytidine: A Technical Guide to its Antiviral and Anticancer Potential
Introduction: The Therapeutic Promise of Halogenated Nucleosides
The chemical modification of nucleosides has long been a cornerstone of therapeutic drug development, yielding potent antiviral and anticancer agents. Halogenation at the 5-position of the pyrimidine ring, in particular, has proven to be a fruitful strategy for altering the biological activity of these fundamental building blocks of life. This guide provides a comprehensive technical overview of 5-Chlorocytidine, a halogenated cytidine analogue, exploring its chemical properties, biological mechanisms of action, and its potential as a therapeutic agent. We will delve into the preclinical evidence supporting its development, outline key experimental protocols for its study, and discuss the future landscape for this promising molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. This compound is a synthetic nucleoside analog characterized by the presence of a chlorine atom at the 5-position of the cytosine ring.[1] This modification significantly influences its biological activity and metabolic fate compared to its natural counterpart, cytidine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O₅ | [2][3] |
| Molecular Weight | 277.66 g/mol | [2][3] |
| CAS Number | 25130-29-4 | [1][3] |
| IUPAC Name | 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [2] |
| Solubility | Soluble in polar solvents | [1] |
| Physical State | Solid | [1] |
The introduction of the chlorine atom alters the electron distribution within the pyrimidine ring, which can affect its hydrogen bonding capabilities and interactions with enzymes involved in nucleic acid synthesis.[1]
Anticancer Potential: A Multi-faceted Mechanism of Action
The investigation into this compound's anticancer properties reveals a complex mechanism of action, primarily centered on its ability to disrupt DNA integrity and cellular processes.
Induction of Mutagenesis and Genomic Instability
A key anticancer mechanism of this compound stems from its mutagenic properties. Once inside the cell, it is likely phosphorylated to its triphosphate form and can be mistakenly incorporated into DNA during replication. The presence of 5-chlorocytosine (5ClC) in the DNA of inflamed tissues has been identified as a biomarker of DNA damage.[4] Studies have shown that when cells are exposed to 5-chloro-2'-deoxycytidine (a related deoxyribonucleoside), it is potently mutagenic.[4] This suggests that this compound, after conversion to its deoxyribonucleoside triphosphate form, could be erroneously incorporated into the genome.[4]
Replication of DNA containing 5ClC can lead to C → T transition mutations, as 5ClC can act as a thymine mimic during DNA synthesis.[4] This induction of a distinctive mutational pattern, particularly CG → TA transitions, bears a resemblance to mutational signatures observed in certain human cancers, suggesting a potential link between inflammation-induced DNA damage and carcinogenesis that could be exploited therapeutically.[4]
Cytotoxicity and Cell Growth Inhibition
Preclinical studies with 5-chloro-2'-deoxycytidine have demonstrated a dose-dependent decrease in the growth and survival of mouse embryonic fibroblasts.[4] This cytotoxic effect is a crucial aspect of its potential as an anticancer agent. The incorporation of the chlorinated nucleoside into DNA is believed to trigger cell cycle arrest and apoptosis, although the precise signaling pathways are still under investigation.
The workflow for assessing the cytotoxic and mutagenic effects of this compound is outlined below:
Caption: Workflow for evaluating the in vitro cytotoxicity and mutagenicity of this compound.
Antiviral Activity: Targeting Viral Replication
The structural similarity of this compound to natural nucleosides makes it a prime candidate for an antiviral agent. The general mechanism for such compounds involves intracellular phosphorylation to the active triphosphate form, which can then interfere with viral nucleic acid synthesis.[5]
Inhibition of Viral Polymerases
While specific studies on this compound are limited, research on other 5-substituted cytidine analogues provides strong evidence for this mechanism. For instance, 5-nitrocytidine triphosphate has been shown to be a potent inhibitor of poliovirus RNA-dependent RNA polymerase.[6][7] It is highly probable that this compound triphosphate would act in a similar manner, competing with the natural cytidine triphosphate for the active site of viral RNA or DNA polymerases.[8] This competitive inhibition would lead to a decrease in the rate of viral genome replication.[8]
Chain Termination and Viral Mutagenesis
In addition to competitive inhibition, the incorporation of the modified nucleotide into the growing viral RNA or DNA strand could lead to chain termination. Alternatively, if the chain is not terminated, the presence of the halogenated base could lead to errors during subsequent rounds of replication, a concept known as lethal mutagenesis.
The proposed mechanism of antiviral action is depicted in the following pathway:
Caption: Proposed metabolic activation and antiviral mechanism of this compound.
Cellular Uptake and Metabolism
For this compound to exert its biological effects, it must first be transported into the cell and then undergo metabolic activation. Nucleoside analogs typically enter cells via nucleoside transporters.[9] Once inside, they are phosphorylated by cellular kinases to their monophosphate, diphosphate, and ultimately their active triphosphate forms.[9][10]
The initial and often rate-limiting step for the activation of cytidine analogs is phosphorylation by deoxycytidine kinase (dCK).[9] The levels of dCK in cancer cells can correlate with their sensitivity to such drugs.[9] Conversely, deficiencies in dCK are a known mechanism of resistance.[9]
Preclinical Evaluation: Key Experimental Protocols
Rigorous preclinical evaluation is essential to determine the therapeutic potential of this compound.[11] The following are key experimental protocols that should be employed.
In Vitro Antiviral Assay
Objective: To determine the concentration of this compound that effectively inhibits the replication of a specific virus in cell culture.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., HeLa cells for poliovirus) in 96-well plates and incubate until a confluent monolayer is formed.
-
Drug Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: After a brief adsorption period, remove the viral inoculum and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: Determine the extent of viral replication using a suitable method, such as a plaque assay, TCID₅₀ assay, or quantitative PCR for viral nucleic acids.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the drug that inhibits viral replication by 50%.
In Vitro Anticancer Assay (Cell Viability)
Objective: To determine the concentration of this compound that is cytotoxic to cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines of interest (e.g., A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.
-
Drug Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a commercial ATP-based assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the concentration of the drug that reduces cell viability by 50%.
Mechanisms of Resistance
The development of drug resistance is a significant challenge in both antiviral and anticancer therapy. For nucleoside analogs like this compound, resistance can emerge through several mechanisms:
-
Altered Cellular Uptake: Downregulation of nucleoside transporters can limit the entry of the drug into the cell.
-
Impaired Metabolic Activation: Mutations or decreased expression of kinases, particularly deoxycytidine kinase, can prevent the phosphorylation of this compound to its active triphosphate form.[9]
-
Increased Drug Efflux: Overexpression of efflux pumps can actively transport the drug out of the cell.
-
Target Modification: Mutations in the target viral polymerase or cellular DNA polymerases can reduce their affinity for the chlorinated nucleotide.
Analytical Methods for Detection and Quantification
The ability to accurately detect and quantify this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[12] A stable isotope-labeled internal standard is often used to ensure accurate quantification.[12]
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel antiviral and anticancer therapeutics. Its multifaceted mechanism of action, involving the induction of mutagenesis and potential inhibition of key cellular and viral enzymes, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Broad-spectrum Antiviral Screening: Evaluating the efficacy of this compound against a wide range of RNA and DNA viruses.
-
In Vivo Efficacy and Toxicology: Conducting comprehensive studies in animal models to assess its therapeutic index, pharmacokinetic profile, and potential off-target toxicities.[13]
-
Combination Therapies: Investigating the synergistic potential of this compound with other anticancer or antiviral agents to enhance efficacy and overcome resistance.
-
Structural Optimization: Synthesizing and evaluating derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.
References
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An In-Depth Technical Guide to the Cellular Uptake and Metabolism of 5-Chlorocytidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorocytidine (5-ClCyd) is a synthetic nucleoside analog of cytidine, distinguished by a chlorine atom at the 5-position of the pyrimidine ring.[1] This modification significantly influences its biological activity, rendering it a subject of interest for potential therapeutic applications, including as an antiviral or anticancer agent.[1] Understanding the intricate processes of its cellular entry and subsequent metabolic fate is paramount for harnessing its therapeutic potential and predicting its pharmacological profile. This guide provides a comprehensive overview of the cellular transport mechanisms, the enzymatic pathways governing its intracellular conversion, and the experimental methodologies crucial for investigating these processes.
Cellular Uptake: The Gateway into the Cell
The journey of this compound begins at the plasma membrane. As a hydrophilic molecule, it cannot freely diffuse into the cell; instead, it relies on specialized membrane proteins known as nucleoside transporters. The efficiency of this transport is a critical determinant of the drug's intracellular concentration and, consequently, its biological activity. While direct studies on this compound are limited, its transport mechanisms can be inferred from extensive research on similar cytidine analogs, such as 5-Fluorouracil and other nucleosides.[2]
The Role of Nucleoside Transporters
The uptake of nucleoside analogs is primarily mediated by two major families of transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that can move nucleosides against their concentration gradient, actively accumulating them within the cell.[3]
It is highly probable that this compound utilizes one or more of these transporter systems, a common pathway for nucleoside-based drugs.[4] The specific transporter(s) involved can vary significantly between different cell types, influencing tissue-specific drug uptake and efficacy.
Experimental Workflow: Characterizing Cellular Uptake
A robust method to elucidate the uptake mechanism involves using radiolabeled this compound in a controlled cellular environment.
Caption: Workflow for a radiolabeled nucleoside uptake assay.
Protocol Justification: This experimental design allows for the precise measurement of transport kinetics. Time-course experiments establish the initial rate of uptake, while concentration-dependent assays reveal the affinity (Km) and capacity (Vmax) of the transporter. The inclusion of specific inhibitors is a critical step for identifying the class of transporter involved (e.g., ENT vs. CNT).
Intracellular Metabolism: Activation and Catabolism
Once inside the cell, this compound undergoes a series of enzymatic conversions that dictate its ultimate biological effect. Like many nucleoside analogs, it must be phosphorylated to its triphosphate form to exert its cytotoxic or antiviral activity. However, it is also susceptible to catabolic enzymes that can inactivate it or shunt it into different metabolic pathways.
The Dual Metabolic Pathways
Based on studies of structurally related compounds like 5-Chloro-2'-deoxycytidine and 5-Fluorodeoxycytidine, this compound is likely metabolized via two primary competing pathways.[5][6]
-
Anabolic (Activation) Pathway: this compound is sequentially phosphorylated by cellular kinases to this compound monophosphate (5-Cl-CMP), diphosphate (5-Cl-CDP), and finally the active triphosphate (5-Cl-CTP). This active form can then be incorporated into nucleic acids, leading to chain termination or mutagenesis.
-
Deamination Pathway: A key and often rapid metabolic step is the deamination of this compound by cytidine deaminase (CDA) to form 5-Chlorouridine (5-ClUrd).[5] This product can then either be phosphorylated to enter the uridine nucleotide pool or be further broken down.
The balance between these two pathways is a crucial determinant of the drug's therapeutic index. High CDA activity can lead to rapid inactivation and potential resistance.
Caption: Proposed metabolic pathways of this compound.
Modulating Metabolism for Therapeutic Gain
The rapid deamination of cytidine analogs by CDA often limits their clinical efficacy.[5][6] This has led to the strategy of co-administering these drugs with a CDA inhibitor, such as tetrahydrouridine (THU) . By blocking the deamination pathway, THU can significantly increase the plasma concentration and intracellular half-life of the parent drug, shunting its metabolism towards the desired anabolic activation pathway.[5]
Experimental Protocol: Metabolite Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying intracellular nucleosides and their phosphorylated metabolites.
Methodology:
-
Cell Culture and Treatment: Culture cells to a desired density and treat with a known concentration of this compound for various time points.
-
Metabolite Extraction:
-
Rapidly wash cells with ice-cold PBS to halt metabolic activity.
-
Add a cold extraction solution, typically 0.5 M perchloric acid, to precipitate proteins and macromolecules.
-
Incubate on ice, then centrifuge to pellet the precipitate.
-
-
Neutralization: Neutralize the acidic supernatant (containing the soluble metabolites) with a base, such as potassium hydroxide (KOH), to prevent degradation of the nucleotides.
-
HPLC Analysis:
-
Column: A strong anion-exchange (SAX) column is typically used to separate the negatively charged mono-, di-, and triphosphate nucleotides.
-
Mobile Phase: A gradient elution using buffers with increasing ionic strength (e.g., ammonium phosphate) is employed.
-
Detection: UV detection at a wavelength appropriate for the pyrimidine ring (e.g., 280-290 nm) is used for quantification.[5]
-
-
Data Interpretation: The retention times of the peaks are compared to known standards of this compound and its potential metabolites to identify them. The area under each peak is used to quantify their intracellular concentrations.
Rationale: This method provides a quantitative snapshot of the metabolic fate of this compound, allowing researchers to assess the efficiency of its activation and the rate of its breakdown, and to evaluate the impact of metabolic modulators like THU.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, we can draw parallels from its close structural analogs to provide a contextual framework for expected values.
| Parameter | Analyte | Typical Value | Significance | Reference |
| Plasma Half-life | 5-Chloro-2'-deoxycytidine | ~10 min (in mice) | Indicates very rapid clearance and metabolism, primarily via deamination and renal excretion. | [5] |
| Transport Affinity (Km) | 5-Fluorouracil | 5 to 15 mM | Represents the substrate concentration at half-maximal transport velocity. A higher Km suggests lower affinity. | [2] |
| Cell Viability (IC50) | 5-Chloro-2'-deoxycytidine | ~0.3 mM (in MEF cells, 72h) | Provides a measure of the compound's cytotoxic potency in a specific cell line. | [7] |
| Metabolite Formation | 5-fluoro-2'-deoxycytidine | Forms 5-fluoro-2'-deoxyuridylate | The active metabolite that inhibits thymidylate synthetase, a key enzyme in DNA synthesis. | [6] |
Conclusion and Future Directions
The cellular uptake and metabolism of this compound are complex, interconnected processes that are fundamental to its pharmacological activity. Cellular entry is mediated by specific nucleoside transporters, while its intracellular fate is determined by a critical balance between anabolic activation by kinases and catabolic deamination by cytidine deaminase.
For drug development professionals, a thorough understanding of these pathways is essential. Key considerations include:
-
Transporter Expression Profiling: Assessing the expression levels of ENT and CNT transporters in target tissues can help predict drug sensitivity.
-
CDA Activity Screening: Evaluating cytidine deaminase activity in patient populations could identify individuals who may benefit from co-therapy with a CDA inhibitor.
-
Structural Modification: Rational drug design could focus on creating analogs that are better substrates for activating kinases or poorer substrates for CDA, thereby improving the therapeutic window.
By employing the robust experimental protocols outlined in this guide, researchers can effectively dissect the cellular pharmacology of this compound and other novel nucleoside analogs, paving the way for their successful clinical translation.
References
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- (n.d.). 5-Chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition | Request PDF. ResearchGate.
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- (n.d.). Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys.
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The Fifth Base Impostor: How 5-Chlorocytidine Mimics 5-Methylcytosine to Induce Epigenetic Changes
A Technical Guide for Researchers
Introduction: The Critical Role of 5-Methylcytosine and the Emergence of a Deceptive Analog
In the landscape of epigenetics, 5-methylcytosine (5mC) is a cornerstone modification, often referred to as the "fifth base" of DNA. This subtle chemical tag, primarily found in the context of CpG dinucleotides in mammals, is essential for orchestrating the intricate ballet of gene expression, genomic imprinting, and the silencing of transposable elements[1]. The enzymes responsible for establishing and propagating these methylation patterns are the DNA methyltransferases (DNMTs)[2]. Disruption of these patterns is a hallmark of numerous diseases, particularly cancer, where aberrant promoter hypermethylation can lead to the silencing of critical tumor suppressor genes[3].
While genetic mutations are a well-established driver of cancer, there is mounting evidence that chronic inflammation also plays a sinister role[4][5]. Inflammatory processes generate reactive molecules that can damage DNA, creating lesions that may alter the epigenetic landscape[3][6]. One such damage product is 5-chlorocytosine (5ClC), formed by the action of myeloperoxidase-derived hypochlorous acid on cytosine[7]. What makes 5ClC particularly insidious is its remarkable ability to mimic 5mC. This molecular deception allows it to act as a fraudulent epigenetic signal, capable of hijacking the cell's own methylation machinery to promote heritable changes in gene expression[3][4].
This guide provides an in-depth technical exploration of the mechanisms by which 5-Chlorocytidine mimics 5-methylcytosine. We will dissect the physicochemical basis for this mimicry, detail its interaction with the epigenetic machinery, and describe the profound biological consequences. Furthermore, we will provide detailed, field-proven protocols for researchers to investigate these phenomena in their own work.
Part 1: The Physicochemical Basis of Molecular Mimicry
At first glance, a methyl group (-CH₃) and a chlorine atom (-Cl) seem quite different. However, at the C5 position of cytosine, they share critical similarities in size that allow 5ClC to fit within the DNA double helix without causing significant structural distortion. High-resolution crystallographic and NMR studies have confirmed that oligonucleotides containing either 5mC or 5ClC adopt a standard B-form DNA geometry, superimposable on unmodified DNA[3][6]. The thermal and thermodynamic stabilities of DNA duplexes containing these modifications are also experimentally indistinguishable[3][6].
Despite this structural congruence, their electronic properties differ significantly. The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, whereas the methyl group is weakly electron-donating. This electronic difference subtly alters the hydrogen bonding of the 5ClC-G base pair and slows the rotation of the exocyclic amino group, yet these changes are not sufficient to prevent its recognition as a methylated base by cellular machinery[3][6].
Data Presentation: Comparison of C5 Substituents
| Property | Methyl Group (-CH₃) | Chloro Group (-Cl) | Implication for Mimicry |
| Van der Waals Radius | ~2.0 Å | ~1.8 Å | Similar steric bulk allows 5ClC to occupy the major groove of DNA without significant distortion, mimicking the presence of 5mC. |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing (Inductive) | Alters local electronic environment and hydrogen bonding, but does not disrupt overall base pairing or helical structure[3][6]. |
| Impact on Duplex Stability | Negligible | Negligible | Duplexes containing 5mC or 5ClC have nearly identical thermal and thermodynamic stability, preventing detection by DNA stability-sensing mechanisms[3][6]. |
Visualization: Structural Comparison
Caption: General experimental workflow for studying the cellular effects of 5CldC.
Protocol 4.1: Cellular Treatment with 5-Chloro-2'-deoxycytidine (5CldC)
Causality: This protocol introduces 5CldC into cultured mammalian cells. The nucleoside is taken up by the cells and phosphorylated by cellular kinases to its triphosphate form, which is then incorporated into DNA during S-phase of the cell cycle. A dose-response curve is essential to determine a concentration that is effective without being immediately cytotoxic.
Materials:
-
Mammalian cell line of interest (e.g., HCT116, CHO-K1)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
5-Chloro-2'-deoxycytidine (5CldC), sterile stock solution in DMSO or PBS
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvest (e.g., 2.5 x 10⁵ cells/well). Allow cells to attach for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare working dilutions of 5CldC in complete medium. A starting concentration range of 0.1 µM to 100 µM is suggested for initial dose-finding experiments. [8]For definitive experiments, a concentration like 0.3 mM can be used based on published data. [7][9]3. Incubation: Carefully remove the medium from the wells and replace it with the 5CldC-containing medium. Include a vehicle control (medium with the same final concentration of DMSO or PBS).
-
Exposure: Incubate the cells for the desired duration (e.g., 48-72 hours). The duration should be sufficient to allow for at least one full cell cycle to ensure incorporation into newly synthesized DNA.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or scraping for downstream DNA and RNA isolation.
Protocol 4.2: Analysis of Gene-Specific Methylation via Bisulfite Pyrosequencing
Causality: This protocol quantifies the methylation level at specific CpG sites. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while 5-methylcytosines (and 5-chlorocytosines) are resistant to this conversion. Subsequent PCR and sequencing reveal the original methylation status of each CpG. This method directly validates the hypothesis that 5ClC treatment leads to increased DNA methylation at specific loci. [4] Materials:
-
Genomic DNA isolated from treated and control cells (Protocol 4.1)
-
Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit)
-
PCR primers specific for the bisulfite-converted sequence of the target gene promoter
-
Pyrosequencing instrument and reagents (e.g., Qiagen PyroMark Q48)
Methodology:
-
Bisulfite Conversion: Quantify the isolated genomic DNA. Use 500 ng to 1 µg of DNA for bisulfite conversion following the manufacturer's protocol. This step converts unmethylated 'C' to 'U' (read as 'T' after PCR), while 5mC remains 'C'.
-
PCR Amplification: Amplify the target promoter region using the bisulfite-converted DNA as a template. One of the PCR primers must be biotinylated for subsequent purification. PCR conditions should be optimized for the specific primer set.
-
Pyrosequencing: a. Immobilize the biotinylated PCR product on streptavidin-coated beads. b. Wash and denature the PCR product to yield single-stranded DNA templates. c. Anneal a sequencing primer to the template. d. Perform pyrosequencing analysis according to the instrument manufacturer's instructions. The system will quantitatively measure the ratio of C/T at each CpG site, which corresponds to the percentage of methylation.
-
Data Analysis: Analyze the resulting pyrograms to determine the methylation percentage at each CpG site for both control and 5CldC-treated samples.
Protocol 4.3: In Vitro DNA Methyltransferase (DNMT) Activity Assay
Causality: This assay directly tests the ability of a DNA duplex containing 5ClC to act as a substrate or director for DNMT activity. It provides a cell-free, mechanistic validation of the mimicry. A common method involves using a universal methyl donor (S-adenosyl-L-[methyl-³H]methionine) and measuring the incorporation of the radioactive methyl group into a DNA substrate.
Materials:
-
Recombinant human DNMT1 enzyme
-
Oligonucleotide duplex substrate (e.g., a 30-mer containing a central CpG site)
-
Hemi-chlorinated substrate (same sequence, with 5ClC on one strand)
-
Hemi-methylated substrate (positive control)
-
Unmethylated substrate (negative control)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Scintillation counter and fluid
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Assay Buffer
-
1 µg of DNA substrate (hemi-chlorinated, hemi-methylated, or unmethylated)
-
1 µM ³H-SAM
-
5-10 units of recombinant DNMT1
-
Bring the final volume to 50 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
DNA Precipitation: Stop the reaction and precipitate the DNA by adding ice-cold 5% trichloroacetic acid (TCA).
-
Washing: Collect the precipitated DNA on a glass fiber filter. Wash the filter multiple times with 5% TCA and then with ethanol to remove unincorporated ³H-SAM.
-
Quantification: Dry the filter, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) for the hemi-chlorinated substrate to the positive (hemi-methylated) and negative (unmethylated) controls. High activity with the hemi-chlorinated substrate demonstrates that DNMT1 recognizes it and methylates the opposing strand.
Conclusion
This compound stands out as a potent molecular impostor. By virtue of its structural similarity to the natural epigenetic mark 5-methylcytosine, it effectively deceives the cellular machinery responsible for maintaining genomic integrity. This mimicry allows a DNA damage product, often arising from inflammation, to initiate and propagate heritable epigenetic changes, namely fraudulent DNA methylation and subsequent gene silencing. [4][5]The dual capacity of 5ClC to also induce genetic mutations further underscores its potential role in the etiology of diseases like cancer. [7]For researchers, this compound serves as a powerful tool to probe the mechanisms of epigenetic regulation and dysregulation. Understanding the principles and protocols outlined in this guide will enable a deeper investigation into the complex interplay between DNA damage, inflammation, and the epigenetic landscape.
References
- Theruvathu, J. A., et al. (2014). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Nucleic Acids Research, 42(6), 4063–4072. [Link]
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- Jia, Y., et al. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology, 37(3), 405-414. [Link]
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Navigating Aqueous Environments with 5-Chlorocytidine: A Guide to Stability and Experimental Integrity
An In-depth Technical Guide for Researchers
This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a rigid, one-size-fits-all template in favor of a logical, scientifically-grounded narrative. We will explore the inherent chemical properties of 5-Chlorocytidine, dissect the environmental factors that govern its persistence in aqueous solutions, and provide robust, field-proven protocols to empower you to confidently assess its stability. Our objective is not just to provide instructions, but to foster a deep understanding of the causality behind each experimental choice, ensuring that every protocol is a self-validating system.
The Chemical Profile of this compound: More Than a Simple Analog
This compound is a synthetic nucleoside featuring the canonical cytidine structure—a cytosine base linked to a ribose sugar—but with a critical modification: a chlorine atom at the 5-position of the pyrimidine ring.[1][2]
-
IUPAC Name: 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[2]
This C5-halogenation is not a trivial substitution. The chlorine atom is strongly electron-withdrawing, which significantly alters the electron density distribution within the pyrimidine ring. This electronic perturbation influences the molecule's susceptibility to chemical reactions, most notably hydrolysis, making its stability profile distinct from that of its parent compound, cytidine.[3] Understanding this is the first step toward predicting and controlling its behavior in experiments.
Foreseeing Instability: Primary Degradation Pathways in Aqueous Solution
The integrity of this compound in an aqueous environment is primarily threatened by three key degradation mechanisms: hydrolysis, oxidation, and photolysis. These pathways are not mutually exclusive and can be influenced by multiple experimental parameters.
-
Hydrolysis: This is the most anticipated degradation route for many nucleosides. For 5-substituted cytidines, two hydrolytic processes compete:
-
Deamination: Hydrolytic attack on the pyrimidine ring, converting the cytosine moiety to a uracil derivative.
-
N-Glycosidic Bond Cleavage: Hydrolysis of the bond linking the 5-chlorocytosine base to the ribose sugar, resulting in the separation of the two components.[3][4] Research on related compounds suggests that electron-withdrawing substituents at the C5 position, such as chlorine, facilitate the N-glycosidic bond cleavage to a greater extent than deamination, particularly in acidic conditions.[3]
-
-
Oxidation: Although less specifically documented for this compound, oxidative degradation is a common pathway for pharmaceuticals and complex organic molecules.[5][6] Reactive oxygen species, which can be introduced via reagents like hydrogen peroxide or arise from dissolved oxygen in buffers, can modify the pyrimidine ring or the ribose sugar.
-
Photodegradation: Nucleosides absorb UV light, and this energy can drive photochemical reactions.[7][8] While 5-methylcytidine has been shown to be more photostable than cytidine, the photostability of this compound is not widely reported and should not be assumed.[8] International Conference on Harmonisation (ICH) guidelines mandate photostability testing for new drug substances, underscoring its importance.[9][10]
Figure 1. Potential degradation pathways for this compound in aqueous solutions.
Controlling the Environment: Key Factors Influencing Stability
The rate and extent of this compound degradation are critically dependent on the experimental conditions. A proactive approach to controlling these factors is essential for ensuring the compound's integrity throughout an assay.
| Factor | Influence on Stability & Rationale | Practical Recommendations |
| pH | The hydronium (H₃O⁺) and hydroxide (OH⁻) ion concentrations directly catalyze hydrolysis. Stability is generally lowest at pH extremes.[11][12] For many nucleosides, maximum stability is found in the neutral pH range (6-7).[13] Acidic conditions are known to promote N-glycosidic bond cleavage in cytidine derivatives.[3][4] | Maintain solution pH within a stable, neutral range (e.g., pH 6.0-7.5) unless the experimental design requires otherwise. Use well-characterized buffer systems. |
| Temperature | Degradation reactions are accelerated by increased temperature, as described by the Arrhenius equation.[14][15] Storing solutions at lower temperatures significantly slows degradation kinetics. | Prepare and handle solutions at room temperature or on ice for immediate use. For storage, aliquot solutions and keep them at -20°C (short-term, up to one month) or -80°C (long-term).[16] |
| Buffer System | Buffers are essential for controlling pH, but their components can sometimes participate in or catalyze degradation.[11][17] The choice of buffer is therefore a critical experimental parameter. | Select inert, non-reactive buffer systems like phosphate or citrate buffers. Verify that the chosen buffer does not interfere with the assay or accelerate compound degradation. |
| Light Exposure | Exposure to UV and even high-intensity visible light can provide the energy needed to initiate photolytic degradation.[9] This is especially critical for experiments conducted outside of dark incubators. | Protect stock solutions and experimental samples from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure during handling. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing solutions can compromise compound stability by promoting ice crystal formation and local concentration changes that can accelerate degradation. | Prepare single-use aliquots of stock solutions to avoid the detrimental effects of multiple freeze-thaw cycles.[16] |
A Self-Validating Protocol: Designing and Executing a Forced Degradation Study
Given the limited publicly available stability data for this compound, a forced degradation (or stress testing) study is the most reliable way to determine its intrinsic stability under your specific experimental conditions.[5][18] This approach is fundamental in pharmaceutical development for identifying degradation products and developing stability-indicating analytical methods.[6][19][20]
The core principle is to subject the compound to conditions more severe than those it will experience in your experiments to accelerate degradation.[21] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and resolve degradation products from the parent compound without degrading it completely.[18][19]
Figure 2. Experimental workflow for a forced degradation study of this compound.
Step-by-Step Methodology
Objective: To quantify the degradation of this compound under various stress conditions and validate a stability-indicating analytical method.
A. Analytical Method:
-
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method is required.[22][23] The method must be able to separate the intact this compound peak from any potential degradants, ensuring accurate quantification.
B. Materials:
-
This compound solid compound
-
HPLC-grade water and methanol/acetonitrile
-
Buffers (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Acids/Bases (e.g., 1.0 M HCl, 1.0 M NaOH)
-
Oxidizing Agent (e.g., 30% Hydrogen Peroxide)
-
Calibrated temperature-controlled incubator/water bath
-
Validated photostability chamber (ICH Q1B compliant)[10]
-
Volumetric flasks and pipettes
-
HPLC vials
C. Protocol:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in HPLC-grade water or a neutral buffer to a known concentration (e.g., 1.0 mg/mL). This is your T₀ (time zero) reference sample.
-
-
Application of Stress Conditions: [24]
-
For each condition, mix the stock solution with the stressor in a suitable volumetric flask.
-
Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Mix stock with the same buffer used for the stock solution (e.g., neutral phosphate buffer). Incubate at 60°C. This serves as a control for the effect of temperature alone.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of ≥ 1.2 million lux hours).[10] A dark control sample should be kept in the same chamber, wrapped in foil.
-
-
Sampling:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For thermal samples, place on ice.
-
Dilute the samples to a suitable concentration for HPLC/LC-MS analysis and transfer to vials.
-
-
Analysis and Data Interpretation:
-
Analyze all samples using the stability-indicating method.
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Examine the chromatograms for the appearance of new peaks (degradants) and the decrease in the area of the parent peak.
-
From Data to Decisions: Interpreting Results and Implementing Best Practices
The output of a forced degradation study is actionable intelligence. The data allows for the creation of a stability profile, guiding every subsequent experiment.
Interpreting Quantitative Data
The results can be summarized to provide a clear overview of the compound's vulnerabilities.
| Stress Condition | Typical Observation | Primary Degradation Pathway | Implication for Handling |
| 0.1 M HCl, 60°C | Rapid degradation | Acid-catalyzed hydrolysis (N-glycosidic cleavage) | Avoid acidic buffers and solutions. |
| 0.1 M NaOH, 60°C | Moderate to rapid degradation | Base-catalyzed hydrolysis (Deamination/Cleavage) | Avoid alkaline buffers and solutions. |
| 3% H₂O₂, RT | Slow to moderate degradation | Oxidation | Use freshly prepared, de-gassed buffers. Avoid sources of oxidative stress. |
| Buffer, 60°C | Slow degradation | Thermolysis / Hydrolysis | Keep solutions cool. Minimize time at elevated temperatures (e.g., 37°C). |
| Photolysis | Variable degradation | Photodegradation | Protect all solutions containing this compound from light. |
Authoritative Recommendations for Laboratory Use
-
Storage is Paramount:
-
Solid: Store the solid compound tightly sealed at -20°C for long-term stability.[25][26]
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., water or DMSO). Aliquot into single-use volumes and store at -80°C for long-term use or -20°C for short-term use (up to one month).[16] This minimizes waste and prevents degradation from freeze-thaw cycles.
-
-
Handling for Experiments:
-
Always allow solutions to equilibrate to room temperature before use.
-
Prepare fresh working dilutions in your final aqueous experimental buffer immediately before use. Do not store dilute aqueous solutions for extended periods.
-
For long-duration experiments (e.g., cell culture > 24 hours), the stability of this compound in the specific culture medium at 37°C should be considered.[16] If significant degradation is suspected, refreshing the medium with the compound may be necessary to maintain a consistent concentration.
-
By adhering to these principles and validating the stability of this compound within your specific experimental context, you ensure that your results are both accurate and reproducible, upholding the highest standards of scientific integrity.
References
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- Dexter, D. L., et al. (1982). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine. Molecular Pharmacology, 22(1), 221–225.
- Hoehn, S. J., et al. (2023). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. ChemRxiv.
- Hoehn, S. J., et al. (2023). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. The Journal of Physical Chemistry Letters, 14(48), 10856–10862.
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- Hobbs, J., et al. (1972). Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. FEBS Letters, 22(3), 305-308.
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- Notari, R. E., et al. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 64(7), 1148-1157.
- MDPI. (2024). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Molecules, 29(10), 2288.
- Royal Society of Chemistry. (2011). Analytical Methods. Analytical Methods, 3, 1269-1275.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
- International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- The Koch Lab. (n.d.). Temperature Fungicide Degradation.
- Maroti, P., et al. (2005). Thermodynamics of light-induced and thermal degradation of bacteriochlorins in reaction center protein of photosynthetic bacteria. Photosynthesis Research, 86(1-2), 177–190.
- Wang, X., et al. (2018). Excited State Decay Pathways of 2'-Deoxy-5-methylcytidine and Deoxycytidine Revisited in Solution: A Comprehensive Kinetic Study by Femtosecond Transient Absorption. The Journal of Physical Chemistry B, 122(28), 7027–7037.
- Gaugler, P., et al. (2020). Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism. The Plant Cell, 32(4), 857–876.
- National Center for Biotechnology Information. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Chromatography B, 1222, 123712.
- Barman, B. N. (2018). The effects of pH on the degradation of isothiazolone biocides. International Journal of Industrial Chemistry, 9, 143-150.
- New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations.
- Deer, H. M., & Beard, R. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University Extension.
- Patel, M. D., & Mitra, A. K. (2003). Pathways and kinetics of deslorelin degradation in an airway epithelial cell line (Calu-1). Pharmaceutical Research, 20(5), 779-787.
- ResearchGate. (2012). Quantification of 5-azacytidine in plasma by electrospray tandem mass spectrometry coupled with high-performance liquid chromatography.
- Royal Society of Chemistry. (2010). Analytical Methods. Analytical Methods, 2, 807-812.
- Duirk, S. E., & Collette, T. W. (2006). Degradation of chlorpyrifos in aqueous chlorine solutions: pathways, kinetics, and modeling. Environmental Science & Technology, 40(2), 546-551.
- Leonard, M., et al. (2015). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 80(2), M339-M344.
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- Long, T. E., et al. (2022). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Pharmaceutics, 14(11), 2499.
- Barman, B. N. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering, 50(5), 373-377.
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Navigating the Unseen Threat: A Technical Guide to the Safe Handling of 5-Chlorocytidine Powder
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, nucleoside analogs represent a cornerstone of antiviral and anticancer therapeutics. Among these, 5-Chlorocytidine, a halogenated pyrimidine, holds significant scientific interest. However, its structural similarity to endogenous nucleosides, coupled with the presence of a halogen atom, necessitates a rigorous and informed approach to its handling. This guide, designed for the laboratory professional, moves beyond mere procedural lists to provide a deep, scientifically-grounded understanding of the risks associated with this compound powder and the rationale behind the essential safety protocols.
The Molecular Rationale for Caution: Understanding the Hazard Profile
This compound is a synthetic nucleoside analog, featuring a cytosine base attached to a ribose sugar, with a chlorine atom at the 5-position of the pyrimidine ring. This seemingly minor modification is the very source of its biological activity and, consequently, its potential hazards.
Mechanism of Action and Mutagenic Potential: The primary concern with this compound and its congeners, such as 5-Chloro-2'-deoxycytidine, is its ability to act as a metabolic mimic. Once inside a cell, it can be phosphorylated and subsequently incorporated into nascent DNA or RNA strands. Research on the closely related 5-Chloro-2'-deoxycytidine has demonstrated that it can act as a thymine mimic. This misincorporation can lead to transition mutations, specifically CG → TA changes, during DNA replication.[1] This mutagenic potential is the fundamental reason for the stringent handling precautions outlined in this guide. Chronic inflammation is a known risk factor for many human cancers, and one of the chemicals associated with this process is hypochlorous acid, which can lead to the formation of chlorinated nucleobases like 5-chlorocytosine in tissues.[1]
While a comprehensive toxicological profile for this compound is not fully established in publicly available literature, the known mutagenicity of its deoxy-analog necessitates that it be treated as a potential carcinogen and reproductive toxin. Therefore, all handling procedures must be based on the principle of minimizing all routes of exposure.
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 25130-29-4 | [2][3][4] |
| Molecular Formula | C₉H₁₂ClN₃O₅ | [2] |
| Molecular Weight | 277.66 g/mol | [2] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Stability | Stable under recommended storage conditions (5°C). Reacts with strong oxidizing agents. | [5] |
The Hierarchy of Controls: A Framework for Safe Handling
A multi-layered approach, known as the hierarchy of controls, is the most effective strategy for mitigating the risks associated with this compound powder. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Detailed Steps:
-
Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and has a current certification. Line the work surface with a disposable, absorbent pad. Have designated, clearly labeled waste containers for solid and liquid waste readily accessible within the hood.
-
Don PPE: Put on all required PPE before handling the primary container.
-
Weighing: Use an anti-static weigh boat to prevent powder from scattering. Carefully transfer the desired amount of powder. Avoid creating dust clouds.
-
Reconstitution: Slowly add the desired solvent to the vial containing the powder. Cap the vial securely before agitating to dissolve.
-
Transfer: Use appropriate volumetric pipettes to transfer the solution.
-
Decontamination: After use, wipe down all surfaces within the fume hood with a suitable decontamination solution (see Section 4).
-
Waste Disposal: Dispose of all contaminated materials (weigh boats, pipette tips, gloves, absorbent pads) in the designated hazardous waste containers.
-
Doff PPE and Hygiene: Remove PPE in a manner that avoids self-contamination. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical to minimizing harm.
Spill Cleanup Protocol
For small spills (<100 mg) of powder:
-
Alert and Isolate: Alert others in the immediate area. Restrict access to the spill zone.
-
Don PPE: If not already wearing it, don full PPE, including a respirator if necessary.
-
Cover: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne.
-
Decontaminate: Working from the outside in, wipe the area with a decontamination solution (e.g., a 1:10 dilution of bleach, followed by a neutralizing agent like sodium thiosulfate). Allow for a contact time of at least 15 minutes.
-
Clean: Wipe the area with detergent and water.
-
Dispose: Place all cleanup materials in a designated cytotoxic waste container.
-
Report: Document the spill and cleanup procedure according to your institution's policies.
For large spills (>100 mg) of powder:
-
Evacuate: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Isolate: Close the doors to the area and post warning signs.
-
Await Professional Help: Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention. [5][6]* Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5][6]* Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [5][7]
Decontamination, Storage, and Disposal: A Lifecycle Approach
Proper management of this compound extends beyond its immediate use and includes its entire lifecycle within the laboratory.
Decontamination of Surfaces and Equipment
-
Inactivation: Wipe surfaces with a solution known to degrade similar compounds. A freshly prepared 1:10 dilution of household bleach (sodium hypochlorite) is often recommended for its oxidative properties. Allow a contact time of at least 15 minutes.
-
Neutralization and Cleaning: Following the inactivation step, wipe the surfaces with a 1% sodium thiosulfate solution to neutralize the bleach. Finally, clean the surfaces with a laboratory detergent and rinse with water.
Storage
-
Solid Form: Store this compound powder in a tightly sealed container at 5°C, protected from light and moisture. [5]* Solutions: The stability of this compound in various solvents and at different temperatures should be determined empirically for your specific application. As a general guideline for nucleoside analogs, freshly prepared solutions are recommended. If storage is necessary, aliquot solutions into tightly sealed vials and store at -20°C or below.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
Protocol for Waste Management:
-
Segregation at the Point of Generation:
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and other solid materials should be placed in a designated, puncture-resistant container with a purple lid, which is the standard for cytotoxic waste in many regions. [8][9] * Liquid Waste: Unused solutions or contaminated solvents should be collected in a clearly labeled, leak-proof container designated for halogenated organic waste. Do not mix with other waste streams.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container. [9]2. Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department. The ultimate disposal method for this type of waste is typically high-temperature incineration. [9]Empty containers that held this compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste after defacing the label. [10]
Conclusion: A Culture of Safety
The responsible use of potent research compounds like this compound is predicated on a deep understanding of their potential hazards and a steadfast commitment to safety. By implementing a robust safety framework based on the hierarchy of controls, adhering to detailed and validated protocols, and fostering a proactive safety culture, researchers can confidently advance their scientific inquiries while ensuring the protection of themselves, their colleagues, and the environment. This guide serves as a technical foundation for these efforts, but it is the diligent and informed scientist who ultimately transforms these principles into practice.
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An In-Depth Technical Guide to the Epigenetic Effects of 5-Chlorocytidine Incorporation
Introduction: 5-Chlorocytidine at the Crossroads of Inflammation, DNA Damage, and Epigenetics
The Origin of this compound: A Byproduct of Inflammation
In the complex cellular microenvironment, chronic inflammation serves as a crucible for a variety of chemical reactions, some of which have profound implications for genomic integrity. Activated phagocytic immune cells, such as neutrophils, generate hypochlorous acid (HOCl) as part of the innate immune response.[1] This highly reactive molecule can damage cellular components, including the building blocks of our genome. One of the significant products of the reaction between HOCl and DNA is 5-Chlorocytosine (5ClC), a chlorinated analog of the canonical base cytosine.[1] The formation of 5ClC can occur either through the direct chlorination of cytosine residues already within the DNA strand or through the modification of cytosine deoxynucleotides in the precursor pool, which are then utilized for DNA synthesis.[2][3] This positions this compound as a critical molecular link between the physiological process of inflammation and the pathological consequences of DNA damage, with significant implications for carcinogenesis.[4][5][6]
The Dual Threat: Mutagenesis vs. Epigenetic Perturbation
The incorporation of this compound into the genome presents a dual threat to cellular function. On one hand, 5ClC is intrinsically mutagenic. When present in a DNA template during replication, it can be misread by DNA polymerases, leading to C→T transition mutations.[2][3] This genetic alteration is a direct and irreversible change to the DNA sequence. On the other hand, 5ClC can induce potent epigenetic changes.[2][3] It structurally mimics 5-methylcytosine (5mC), the canonical epigenetic mark associated with gene silencing in mammals.[2][4] This mimicry allows 5ClC to hijack the cell's epigenetic machinery, leading to heritable changes in gene expression without altering the underlying DNA sequence. These epigenetic alterations, unlike mutations, are potentially reversible.[4][5]
Rationale and Scope of this Guide
Understanding the epigenetic consequences of this compound incorporation is paramount for researchers in fields ranging from cancer biology and immunology to drug development. This guide provides a comprehensive technical overview of the core mechanisms by which 5ClC exerts its epigenetic effects. As a senior application scientist, the goal is not merely to list facts but to provide a causal narrative, explaining the logic behind experimental designs and the interpretation of results. We will delve into the molecular mimicry that underpins 5ClC's activity, detail the downstream effects on gene expression, and provide robust, field-proven protocols to investigate these phenomena. This document is structured to serve as a practical and authoritative resource for scientists seeking to explore this fascinating intersection of DNA damage and epigenetic regulation.
Core Mechanism: The Epigenetic Mimicry of 5-Methylcytosine
The primary epigenetic effect of this compound stems from its remarkable ability to be recognized by the cellular machinery as 5-methylcytosine.[4] This case of molecular mistaken identity has profound and heritable consequences for gene regulation.
Incorporation into the Genome
For this compound to exert its effects, it must first be incorporated into the DNA strand. This occurs when its triphosphate precursor, 5'-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP), is used as a substrate by DNA polymerases during replication.[2][4] This process can introduce 5ClC residues at various positions throughout the genome.
The Deceptive Signal: How this compound Hijacks the Epigenetic Machinery
Once embedded in the DNA, 5ClC acts as a fraudulent epigenetic signal, initiating a cascade of events that typically lead to transcriptional silencing.
In vitro studies have demonstrated that 5ClC can misdirect the human DNA maintenance methyltransferase (DNMT1) to methylate previously unmethylated CpG sites.[4] The enzyme, which normally recognizes hemimethylated DNA after replication and methylates the new strand, is effectively tricked by the 5ClC residue. This leads to the de novo methylation of adjacent cytosines, establishing a new, aberrant methylation pattern.[3][4]
The structural similarity to 5mC also allows 5ClC to attract methylation-sensitive DNA-binding proteins, such as those containing a methyl-CpG binding domain (MBD).[4] These proteins are key players in translating DNA methylation into gene silencing. Upon binding, MBD proteins can recruit other chromatin-modifying enzymes, such as histone deacetylases (HDACs) and histone methyltransferases, which further condense the chromatin structure into a transcriptionally repressive state.[7]
Downstream Consequences: Heritable Gene Silencing
The culmination of DNMT misdirection and MBD protein recruitment is the establishment of a stable, heterochromatic state at the affected gene locus. This condensed chromatin is inaccessible to transcription factors, resulting in potent and heritable gene silencing.[4][5][6] Studies have shown that the incorporation of 5ClC can silence reporter genes like hprt, and this silencing is associated with hypermethylation of the gene's promoter region.[4][5] Because these epigenetic marks are propagated through subsequent cell divisions, the silencing effect is maintained in progeny cells.[4]
Diagram 1: The Molecular Mimicry and Downstream Epigenetic Cascade of this compound
Caption: Mechanism of 5ClC-induced gene silencing.
Investigational Workflows: A Practical Guide
Experimental Objective
To design and execute a series of experiments to conclusively determine if this compound incorporation leads to heritable, epigenetically-mediated silencing of a specific gene locus in a mammalian cell line.
Overall Experimental Workflow
The workflow is designed as a self-validating system. It begins with the introduction of 5ClC into cells, followed by a functional assay to select for cells exhibiting the phenotype of interest (gene silencing). The molecular basis of this phenotype is then interrogated through DNA methylation analysis, and finally, the epigenetic nature of the silencing is confirmed with a reversal experiment.
Diagram 2: Experimental Workflow for Investigating 5ClC Epigenetic Effects
Caption: A self-validating workflow for 5ClC studies.
Key Methodologies and Protocols
-
Rationale: To efficiently bypass the cell membrane and nucleotide synthesis pathways, the active triphosphate form (CldCTP) is delivered directly into the cytoplasm via electroporation. This ensures that the analog is available for incorporation during the next S-phase of the cell cycle. Controls are critical: 5-methyl-dCTP (MedCTP) serves as a positive control for methylation-induced silencing, while normal dCTP is the negative control.[4][5]
-
Step-by-Step Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells, which are hemizygous for the hprt gene, to ~80% confluency. Harvest cells by trypsinization and wash twice with ice-cold, serum-free medium.
-
Electroporation Mix: Resuspend 1 x 10^7 cells in 800 µL of serum-free medium. Add CldCTP, MedCTP, or dCTP to a final concentration of 1 mM.
-
Electroporation: Transfer the cell suspension to a 0.4 cm gap electroporation cuvette. Deliver a single pulse using an electroporator (e.g., Bio-Rad Gene Pulser) with settings optimized for CHO cells (e.g., 250 V, 960 µF).
-
Recovery: Immediately after the pulse, incubate the cuvette on ice for 10 minutes. Gently transfer the cells to a T-75 flask containing pre-warmed complete growth medium.
-
Expansion: Allow cells to recover and divide for 48-72 hours to allow for incorporation of the analog and expression of the silenced phenotype.
-
-
Rationale: The hprt gene provides a powerful forward selection system. HPRT (hypoxanthine-guanine phosphoribosyltransferase) is an enzyme in the nucleotide salvage pathway. Cells with functional HPRT (HPRT+) will incorporate the toxic analog 6-thioguanine (6-TG) into their DNA and die. Cells that have silenced the hprt gene (HPRT-) will survive in the presence of 6-TG.[2]
-
Step-by-Step Methodology:
-
Plating for Selection: After the 48-72 hour recovery period, trypsinize the electroporated cells and plate them at a low density (e.g., 1 x 10^5 cells per 100 mm dish) in complete growth medium containing 10 µM 6-thioguanine.
-
Selection Period: Culture the cells for 10-14 days, replacing the 6-TG-containing medium every 3 days.
-
Colony Isolation: After 10-14 days, visible colonies of 6-TG resistant (HPRT-) cells will form. Wash the plates with PBS, fix with methanol, and stain with Giemsa to visualize and count colonies.
-
Expansion of Clones: For molecular analysis, pick individual, well-isolated colonies before fixation, transfer to new plates, and expand them in 6-TG medium to establish stable HPRT- cell lines.
-
-
Rationale: To directly test the hypothesis that gene silencing is caused by DNA methylation, the methylation status of the hprt promoter must be assessed. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing will reveal the methylation pattern at single-nucleotide resolution.[4][5]
-
Step-by-Step Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the expanded 6-TG resistant clones and from the parental (wild-type) CHO-K1 cells using a standard kit (e.g., Qiagen DNeasy).[2]
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit), following the manufacturer's instructions.
-
PCR Amplification: Design PCR primers specific to the bisulfite-converted sequence of the hprt promoter CpG island. Perform PCR on the converted DNA.
-
Sequencing: Analyze the PCR products using pyrosequencing or by cloning the PCR products into a vector and performing Sanger sequencing on multiple individual clones to determine the methylation percentage at each CpG site.
-
Data Analysis: Compare the methylation levels in the CldCTP- and MedCTP-treated HPRT- clones to the dCTP-treated and parental cells. An increase in CpG methylation in the promoter of the silenced gene is the expected outcome.
-
Data Interpretation and Validation
A successful experiment will demonstrate a clear correlation between the treatment groups and the observed outcomes.
| Treatment Group | Expected 6-TG Resistance (Colony Formation) | Expected hprt Promoter Methylation | Interpretation |
| dCTP (Negative) | Very Low / None | Basal / Unmethylated | Normal dCTP does not induce silencing or methylation. |
| MedCTP (Positive) | High | Hypermethylated | Confirms the system can detect methylation-induced silencing. |
| CldCTP (Test) | High | Hypermethylated | Key Finding: 5ClC incorporation induces heritable gene silencing via DNA hypermethylation.[4][5] |
-
Rationale: This is the crucial validation step. If gene silencing is truly epigenetic (i.e., due to DNA methylation) and not due to a mutation, it should be reversible by inhibiting DNA methylation. 5-Aza-2'-deoxycytidine (DAC or Decitabine) is a DNMT inhibitor that, upon incorporation into DNA, traps the enzyme, leading to passive demethylation over subsequent replication cycles.[8][9][10] Re-expression of HPRT will make the cells sensitive to HAT medium (hypoxanthine-aminopterin-thymidine), providing a reverse selection.
-
Step-by-Step Methodology:
-
Treatment: Culture the CldCTP-induced HPRT- clones in medium containing a low dose of DAC (e.g., 1-5 µM) for 72 hours.
-
Reverse Selection: Plate the DAC-treated cells in HAT medium.
-
Analysis: Observe the plates for widespread cell death. The inability of cells to survive in HAT medium indicates that the HPRT enzyme has been re-expressed, confirming that the initial silencing was due to a reversible epigenetic modification and not a stable genetic mutation.[4]
-
Broader Epigenomic Consequences and Future Directions
Beyond Local Effects: Potential for Global Epigenomic Instability
While targeted studies on reporter genes like hprt are revealing, the random incorporation of 5ClC throughout the genome during replication suggests that its effects are not confined to a single locus. The presence of this analog could lead to widespread, stochastic changes in DNA methylation patterns. While one study did not observe significant increases in global 5-methylcytosine levels, this does not preclude localized changes at numerous CpG islands that could collectively contribute to a state of epigenomic instability.[4] This instability is a hallmark of many cancers, suggesting a potential mechanism by which chronic inflammation contributes to tumorigenesis.[11][12]
Impact on Chromatin Structure and Histone Modifications
DNA methylation does not act in a vacuum; it is intricately linked with chromatin structure.[13][14] The recruitment of MBD proteins by 5ClC-containing DNA can initiate a cascade of histone modifications, such as deacetylation of H3 and H4 and methylation of H3K9 and H3K27, which are canonical marks of condensed, silent heterochromatin.[15][16] Therefore, the incorporation of 5ClC could trigger significant reorganization of local and potentially global chromatin architecture.[17][18] Future studies employing techniques like ChIP-seq for repressive histone marks (H3K9me3, H3K27me3) in 5ClC-treated cells could illuminate these broader structural changes.
This compound in Disease: A Link Between Inflammation and Cancer
The discovery of 5ClC and its epigenetic activity provides a compelling molecular mechanism connecting chronic inflammation with cancer.[4][5] Conditions associated with chronic inflammation (e.g., inflammatory bowel disease, hepatitis) create a local environment rich in reactive species like HOCl, increasing the likelihood of 5ClC formation. The subsequent epigenetic silencing of tumor suppressor genes could be an early event in the multi-step process of carcinogenesis. This hypothesis is strengthened by the fact that aberrant DNA methylation is a fundamental characteristic of most human tumors.[4][8]
Future Research Perspectives
The study of this compound is a burgeoning field with many unanswered questions. Key future directions include:
-
Genome-wide Mapping: Utilizing advanced techniques like whole-genome bisulfite sequencing (WGBS) to map the specific genomic locations susceptible to 5ClC-induced hypermethylation.
-
Proteomic Analysis: Identifying the full spectrum of proteins that preferentially bind to 5ClC-containing DNA compared to 5mC- or C-containing DNA.
-
In Vivo Relevance: Developing animal models of chronic inflammation to quantify the levels of 5ClC in tissues and correlate its presence with epigenetic changes and disease progression.
-
Therapeutic Implications: Exploring whether the pathways that generate or respond to 5ClC could be targeted for therapeutic intervention in inflammation-driven cancers.
References
- Lao, V. V., Herring, J. L., Kim, C. H., Darwanto, A., Soto, U., & Sowers, L. C. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Carcinogenesis, 30(5), 886–893. [Link]
- Lao, V. V., Herring, J. L., Kim, C. H., Darwanto, A., Soto, U., & Sowers, L. C. (2009).
- Lao, V. V., Herring, J. L., Kim, C. H., Darwanto, A., Soto, U., & Sowers, L. C. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Loma Linda University Faculty Experts. [Link]
- Singh, V., Fedeles, B. I., Darwanto, A., Li, D., Sowers, L. C., & Essigmann, J. M. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. [Link]
- Yen, T. Y., Lin, A., Chen, H. J., & Chung, H. J. (2002).
- Singh, V., Fedeles, B. I., Darwanto, A., Li, D., Sowers, L. C., & Essigmann, J. M. (2024).
- Liang, G., Gonzales, F. A., Jones, P. A., Ordonez, V. D., & Gonzalgo, M. L. (2004). Inhibition of DNA methyltransferase stimulates the expression of signal transducer and activator of transcription 1, 2, and 3 genes in colon tumor cells. Cancer Research, 64(12), 4053-4058. [Link]
- Okugawa, Y., Grady, W. M., & Goel, A. (2015).
- Gowher, H., & Jeltsch, A. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy, 3(11), 1062-1068. [Link]
- Cheng, Y., He, C., Wang, M., Ma, X., Mo, F., Yang, S., Han, J., & Wei, X. (2019). Targeting epigenetic regulators for cancer therapy: mechanisms and advances in clinical trials. Signal Transduction and Targeted Therapy, 4, 62. [Link]
- Schmid, M., Haaf, T., & Grunert, D. (1984).
- Vyskot, B., & Bezdek, M. (1988). Changes in chromatin structure due to hypomethylation induced with 5-azacytidine or DL-ethionine. PubMed. [Link]
- Momparler, R. L. (2005). Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine). Seminars in Oncology, 32(5), 443-451. [Link]
- Khan Academy.
- Ferioli, M., & D'Anca, M. (2021). Histone Modifications as an Intersection Between Diet and Longevity. Frontiers in Cell and Developmental Biology, 9, 750871. [Link]
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Methodological & Application
Application Notes & Protocols: Site-Specific Incorporation of 5-Chlorocytidine into DNA
Introduction
5-Chlorocytidine (5-Cl-dC) is a modified nucleoside of significant interest in the fields of epigenetics, molecular biology, and drug development. Its structural similarity to 5-methylcytosine (5-mC), a key epigenetic marker, allows it to act as a molecular mimic. Reactive chlorine species, often generated during inflammatory responses, can lead to the formation of 5-chlorocytosine in genomic DNA, potentially perturbing DNA-protein interactions and influencing gene expression[1]. In vitro studies have demonstrated that 5-chlorocytosine can direct the fraudulent methylation of previously unmethylated CpG sites, providing a mechanistic link between inflammation, DNA damage, and epigenetic alterations that may contribute to cancer development[2][3].
The ability to incorporate 5-Cl-dC at specific sites within a DNA oligonucleotide is crucial for investigating its biological consequences. This guide provides a comprehensive overview and detailed protocols for two primary methods of site-specific incorporation: solid-phase chemical synthesis using phosphoramidite chemistry and enzymatic incorporation using DNA polymerases.
Core Principles: Choosing an Incorporation Strategy
The selection of an appropriate method for incorporating 5-Cl-dC depends on the desired length of the DNA, the required yield, and the specific experimental application.
-
Solid-Phase Chemical Synthesis: This is the method of choice for producing short, single-stranded oligonucleotides (up to ~200 nucleotides) with high purity and a precisely defined sequence[4]. It involves the sequential addition of protected nucleotide phosphoramidites to a growing chain on a solid support. This "bottom-up" approach provides absolute control over the location of the modified base.
-
Enzymatic Incorporation: This method is ideal for creating longer DNA fragments or for incorporating the modified base into a specific site within a larger DNA context. It relies on a DNA polymerase to incorporate 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) opposite a guanine in a template strand during processes like primer extension or the Polymerase Chain Reaction (PCR)[2]. The fidelity and efficiency of this method are highly dependent on the chosen polymerase's tolerance for modified substrates[5].
| Feature | Solid-Phase Chemical Synthesis | Enzymatic Incorporation (Primer Extension/PCR) |
| Starting Materials | 5-Cl-dC Phosphoramidite | 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) |
| Product Length | Short (<200 nt) | Long (>50 nt to several kb) |
| Control of Site | Absolute, defined during synthesis | Template-directed |
| Yield | High for short oligos | Variable, dependent on polymerase efficiency |
| Primary Use Case | Creating custom primers, probes, and short DNA fragments for biophysical studies. | Studying the effects of 5-Cl-dC in longer genetic contexts (e.g., promoter regions). |
| Key Advantage | High purity and precise control. | Ability to generate long, double-stranded DNA. |
Protocol 1: Solid-Phase Chemical Synthesis
This protocol outlines the automated synthesis of a DNA oligonucleotide containing a site-specific 5-Cl-dC using standard phosphoramidite chemistry. This process occurs on an automated DNA synthesizer.
Workflow Overview
The synthesis follows a four-step cycle for each nucleotide added to the growing chain.
Caption: Automated cycle for solid-phase DNA synthesis.
Materials and Reagents
-
This compound Phosphoramidite: Custom synthesis or commercially available. The amino group must be protected (e.g., with benzoyl) and the 5'-hydroxyl group protected with dimethoxytrityl (DMT)[4][6].
-
Standard DNA Phosphoramidites (A, G, T, C)
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
Activator: Tetrazole or a suitable alternative.
-
Capping Reagents: Acetic anhydride and N-methylimidazole.
-
Oxidizing Agent: Iodine solution.
-
Deblocking Agent: Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane[4][6].
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonia and methylamine.
Step-by-Step Methodology
-
Synthesizer Preparation: Load the 5-Cl-dC phosphoramidite and standard phosphoramidites, along with all necessary reagents, onto an automated DNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Input the desired oligonucleotide sequence, specifying the position for the 5-Cl-dC incorporation.
-
Automated Synthesis (Iterative Cycle): a. Detritylation: The acid deblocking agent removes the DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, activating it for the next coupling step[6]. b. Coupling: The 5-Cl-dC phosphoramidite (or a standard phosphoramidite) is activated by the activator and couples to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by the iodine solution[4].
-
Final Detritylation: After the final coupling cycle, the terminal DMT group is removed.
-
Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide at elevated temperature (e.g., 55°C for 8-12 hours). This cleaves the completed oligonucleotide from the support and removes the protecting groups from the phosphate backbone and nucleobases.
-
Purification: The crude oligonucleotide solution is dried and then purified using High-Performance Liquid Chromatography (HPLC) to isolate the full-length product from truncated sequences.
-
Verification: The mass of the purified oligonucleotide is confirmed using mass spectrometry (e.g., ESI-MS) to ensure successful incorporation of 5-Cl-dC.
Protocol 2: Enzymatic Incorporation via Primer Extension
This protocol describes the site-specific incorporation of a single 5-Cl-dC into a DNA strand using a template, a primer, and a DNA polymerase. A similar principle can be applied to PCR for amplification of a 5-Cl-dC-containing fragment.
Workflow Overview
The process involves annealing a primer to a template strand upstream of the target incorporation site. A DNA polymerase then extends the primer, using a mix of dNTPs that includes CldCTP.
Sources
- 1. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
Application Notes and Protocols for 5-Chlorocytidine RNA Labeling: A Step-by-Step Guide for Probing RNA-Protein Interactions
Introduction: Unveiling RNA-Protein Interactions with a Halogenated Nucleoside
The intricate dance between RNA and its associated proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to the catalysis of biochemical reactions. Elucidating the specific points of contact within these ribonucleoprotein (RNP) complexes is paramount to understanding their function and dysfunction in disease. This guide provides a comprehensive, step-by-step protocol for the incorporation of a modified nucleoside, 5-Chlorocytidine (5-ClC), into RNA transcripts for the purpose of identifying and mapping RNA-protein interaction sites.
The central premise of this technique lies in the photochemical reactivity of the 5-halogenated pyrimidine. Upon exposure to ultraviolet (UV) light, the chlorine atom at the 5-position of the cytidine base can be activated, leading to the formation of a covalent cross-link with nearby amino acid residues of an interacting protein. This "zero-distance" cross-linking effectively captures a snapshot of the RNP complex in its native conformation. The resulting covalently linked RNA-protein adducts can then be isolated and analyzed to identify both the protein and the specific region of the RNA involved in the interaction.
This application note will guide researchers through the entire workflow, from the synthesis of the necessary this compound triphosphate (5-ClCTP) to the final analysis of the cross-linked complexes. We will delve into the underlying principles of each step, providing not only a "how-to" but also a "why," to empower you to adapt and troubleshoot these protocols for your specific research needs.
Workflow Overview
The overall process can be broken down into four main stages:
-
Synthesis of this compound Triphosphate (5-ClCTP): As 5-ClCTP is not readily commercially available, this section provides a protocol for its synthesis from the commercially available nucleoside, this compound.
-
In Vitro Transcription with 5-ClCTP: This stage details the enzymatic incorporation of 5-ClCTP into a target RNA sequence using T7 RNA polymerase.
-
UV Photocrosslinking: Here, we describe the procedure for irradiating the 5-ClC-labeled RNA in the presence of its binding partners to induce covalent cross-linking.
-
Downstream Analysis: This final section covers the isolation and analysis of the cross-linked RNA-protein complexes to identify the interacting partners.
PART 1: Synthesis of this compound Triphosphate (5-ClCTP)
The successful incorporation of 5-ClC into RNA via in vitro transcription requires its triphosphate form, 5-ClCTP. As this reagent is not widely available commercially, an in-house synthesis is necessary. The following protocol is adapted from established methods for nucleoside triphosphate synthesis, such as the Ludwig-Eckstein reaction[1]. This one-pot reaction is efficient and proceeds through a cyclotriphosphate intermediate.
Materials and Reagents
| Reagent | Supplier | Catalog # (Example) |
| This compound | Simson Pharma | OT47620000 |
| Proton Sponge | Sigma-Aldrich | 724589 |
| Trimethyl phosphate | Sigma-Aldrich | T70009 |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | 260567 |
| Tributylammonium pyrophosphate | Sigma-Aldrich | 93452 |
| Tributylamine | Sigma-Aldrich | T0898 |
| Iodine (I₂) | Sigma-Aldrich | 207772 |
| Pyridine | Sigma-Aldrich | 270970 |
| Triethylammonium bicarbonate (TEAB) buffer | Sigma-Aldrich | T7408 |
| Anhydrous Acetonitrile | Sigma-Aldrich | 271004 |
| Diethyl ether | Sigma-Aldrich | 309966 |
| DEAE Sephadex A-25 | Cytiva | 17017001 |
Protocol: One-Pot Synthesis of 5-ClCTP
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and Proton Sponge (2.5 equivalents) in anhydrous trimethyl phosphate.
-
Monophosphorylation: Cool the reaction mixture to 0°C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise while stirring. Continue stirring at 0°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: In a separate flask, dissolve tributylammonium pyrophosphate (5 equivalents) and tributylamine (5 equivalents) in anhydrous acetonitrile. Add this solution to the monophosphorylation reaction mixture.
-
Oxidation and Cyclotriphosphate Formation: Add a solution of iodine (1.5 equivalents) in pyridine to the reaction mixture. Stir at room temperature for 30 minutes.
-
Hydrolysis: Quench the reaction by adding water. Stir for an additional 30 minutes to hydrolyze the cyclotriphosphate intermediate.
-
Purification:
-
Dilute the reaction mixture with water and wash several times with diethyl ether to remove organic impurities.
-
Load the aqueous layer onto a DEAE Sephadex A-25 column pre-equilibrated with 50 mM TEAB buffer.
-
Elute the 5-ClCTP using a linear gradient of TEAB buffer (50 mM to 1 M).
-
Monitor the fractions for UV absorbance at 271 nm.
-
Pool the fractions containing the triphosphate product, and lyophilize to obtain the 5-ClCTP as a triethylammonium salt.
-
-
Characterization: Confirm the identity and purity of the synthesized 5-ClCTP using techniques such as ¹H and ³¹P NMR spectroscopy and mass spectrometry.
PART 2: In Vitro Transcription with 5-ClCTP
The incorporation of 5-ClCTP into a target RNA is achieved through in vitro transcription (IVT) using a bacteriophage RNA polymerase, most commonly T7 RNA polymerase[1][2]. T7 RNA polymerase is known for its high processivity and its tolerance for various modified nucleotides, particularly at the 5-position of pyrimidines[3][4].
Principle of Incorporation
During transcription, T7 RNA polymerase will recognize 5-ClCTP as a substrate and incorporate it into the nascent RNA strand at positions corresponding to guanine (G) in the DNA template. It is important to optimize the ratio of 5-ClCTP to the natural CTP to achieve a desirable level of incorporation without significantly compromising the overall yield of the transcription reaction.
Protocol: In Vitro Transcription of 5-ClC-labeled RNA
This protocol is a starting point and may require optimization for your specific RNA transcript.
Materials and Reagents
| Component | Final Concentration |
| Linearized DNA template | 1 µg |
| 10x Transcription Buffer | 1x |
| ATP, GTP, UTP | 2 mM each |
| CTP | 0.5 - 1.5 mM |
| 5-ClCTP | 0.5 - 1.5 mM |
| DTT | 10 mM |
| RNase Inhibitor | 40 units |
| T7 RNA Polymerase | 50 units |
| Nuclease-free Water | to 20 µL |
Procedure
-
Reaction Setup: Thaw all components on ice. In a nuclease-free microfuge tube, assemble the reaction at room temperature in the following order:
-
Nuclease-free water
-
10x Transcription Buffer
-
DTT
-
NTP mix (ATP, GTP, UTP, CTP, and 5-ClCTP)
-
Linearized DNA template
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA cleanup kit or by phenol-chloroform extraction followed by ethanol precipitation.
-
Quality Control:
-
Assess the integrity and yield of the transcribed RNA by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
The incorporation of 5-ClC can be verified by mass spectrometry analysis of the digested RNA.
-
Optimization of 5-ClC Incorporation:
-
The ratio of 5-ClCTP to CTP is a critical parameter. Start with a 1:1 ratio and adjust as needed. Increasing the proportion of 5-ClCTP will lead to higher incorporation but may reduce the overall transcription yield.
-
For longer transcripts, it may be beneficial to decrease the reaction temperature to 30°C to improve transcript integrity.
PART 3: UV Photocrosslinking of 5-ClC-labeled RNA to Proteins
The key step in this workflow is the UV-induced formation of a covalent bond between the 5-ClC-labeled RNA and an interacting protein. The mechanism is thought to involve the photolysis of the carbon-chlorine bond, generating a reactive radical that can then react with nearby amino acid side chains[5].
Protocol: UV Photocrosslinking
-
Binding Reaction: In a nuclease-free microfuge tube, combine the purified 5-ClC-labeled RNA with the protein of interest in a suitable binding buffer. The optimal buffer conditions (e.g., salt concentration, pH) should be determined empirically for your specific RNA-protein interaction. Incubate on ice for 30 minutes to allow the complex to form.
-
UV Irradiation: Place the tube on ice in a UV cross-linker. Irradiate the sample with UV light. A common starting point is 254 nm UV light for 10-30 minutes[6][7]. The optimal wavelength and duration of irradiation should be determined empirically to maximize cross-linking efficiency while minimizing damage to the RNA and protein.
-
RNase Treatment (Optional): After cross-linking, you can partially digest the RNA using RNase A/T1 to reduce the size of the RNA fragment attached to the protein, which can facilitate downstream analysis.
-
Denaturation: Denature the sample by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
PART 4: Downstream Analysis of Cross-linked Complexes
Once the RNA-protein complexes are covalently cross-linked, they can be isolated and analyzed to identify the protein and the RNA binding site.
A. Analysis of the Cross-linked Protein
-
SDS-PAGE and Autoradiography: If the RNA was synthesized with a radiolabeled nucleotide (e.g., [α-³²P]UTP), the cross-linked complexes can be resolved by SDS-PAGE and visualized by autoradiography. A band shift corresponding to the molecular weight of the protein plus the cross-linked RNA fragment will be observed.
-
Immunoprecipitation and Western Blotting: The cross-linked complex can be immunoprecipitated using an antibody against the protein of interest. The presence of the cross-linked RNA can be confirmed by detecting the RNA (e.g., by RT-qPCR) in the immunoprecipitated material.
-
Mass Spectrometry: For precise identification of the cross-linked peptide and amino acid, the cross-linked complex can be excised from an SDS-PAGE gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry[8][9][10]. The mass of the peptide will be increased by the mass of the cross-linked RNA fragment.
Protocol: RNA-Protein Immunoprecipitation (CLIP)
This protocol is a general guideline for cross-linking immunoprecipitation (CLIP)[3][11][12][13].
-
Cell Lysis: Lyse the cells containing the cross-linked complexes in a suitable lysis buffer.
-
Immunoprecipitation: Add an antibody specific to the protein of interest to the cell lysate and incubate to form an antibody-protein-RNA complex.
-
Capture: Add protein A/G beads to capture the antibody-protein-RNA complexes.
-
Washes: Wash the beads several times to remove non-specifically bound proteins and RNA.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
Protein and RNA Isolation: Separate the protein and RNA components for further analysis.
B. Analysis of the Cross-linked RNA
-
Primer Extension: The precise site of cross-linking on the RNA can be mapped using primer extension. The reverse transcriptase will stall at the site of the cross-link, and the length of the resulting cDNA fragment can be used to identify the cross-linked nucleotide.
-
Sequencing: The isolated RNA can be reverse transcribed and sequenced to identify the specific transcript that was bound to the protein of interest.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of 5-ClCTP | Incomplete reaction; degradation. | Ensure all reagents are anhydrous. Monitor reaction progress by TLC. Optimize reaction times. |
| Low yield of in vitro transcription | Inhibition by 5-ClCTP; poor template quality. | Optimize the ratio of 5-ClCTP to CTP. Use a highly purified DNA template. |
| Inefficient cross-linking | Insufficient UV dose; non-optimal binding conditions. | Optimize UV irradiation time and intensity. Optimize the binding buffer conditions. |
| High background in CLIP | Non-specific antibody binding; insufficient washing. | Use a high-quality, specific antibody. Increase the number and stringency of washes. |
Conclusion
The use of this compound for RNA labeling and photocrosslinking provides a powerful tool for the study of RNA-protein interactions. By capturing these transient interactions with a covalent bond, researchers can gain valuable insights into the composition and structure of ribonucleoprotein complexes. While the synthesis of 5-ClCTP requires additional effort, the potential to map direct binding sites at high resolution makes this a valuable technique for advancing our understanding of the complex world of RNA biology.
References
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Application Note & Protocols: Leveraging 5-Chlorocytidine for High-Resolution NMR-Based RNA Structure Analysis
Audience: Researchers, scientists, and drug development professionals in the fields of structural biology, biochemistry, and medicinal chemistry.
Abstract: The inherent spectral complexity of RNA presents a significant bottleneck in nuclear magnetic resonance (NMR) spectroscopy, often hindering precise structure determination and dynamic analysis. Site-specific incorporation of modified nucleotides offers a powerful strategy to alleviate spectral overlap and introduce unique probes for structural interrogation. This guide details the application of 5-Chlorocytidine (5-ClC), a minimally perturbative probe, for enhancing NMR-based analysis of RNA. We provide the scientific rationale for its use, detailed protocols for its incorporation into RNA via both chemical and enzymatic synthesis, and a guide to its application in resolving resonance assignments and characterizing local RNA structure through chemical shift perturbation analysis.
Introduction: Overcoming the Complexity of RNA NMR Spectroscopy
The functional diversity of RNA is intrinsically linked to its ability to fold into complex three-dimensional structures.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited to determine the solution-state structure and dynamics of these molecules at atomic resolution.[4][5] However, NMR studies of RNA are often hampered by significant challenges:
-
Spectral Overlap: RNA is composed of only four different nucleotides, leading to severe resonance degeneracy and a narrow chemical shift dispersion, particularly for ribose protons. This issue is compounded as the size of the RNA molecule increases.[6]
-
Assignment Ambiguity: The process of assigning each resonance to a specific nucleus in the RNA sequence, a prerequisite for structure determination, can be a time-consuming and arduous task.[6]
While uniform isotopic labeling (e.g., with ¹³C and ¹⁵N) is a cornerstone for studying larger RNAs, site-specific labeling with carefully chosen atomic probes provides a complementary and often more direct approach to resolving specific structural questions.[4][5] Here, we focus on this compound, an analogue that introduces a unique spectroscopic handle with minimal structural disruption, thereby serving as a powerful tool for validating assignments and refining RNA structures.
The Biophysical Rationale for Using this compound
The utility of 5-ClC in NMR stems from the predictable and localized electronic effects of the chlorine atom attached to the C5 position of the cytosine ring.
Causality Behind the Probe: The chlorine atom is strongly electron-withdrawing. This property alters the electronic environment of the pyrimidine ring, inducing significant and characteristic changes in the chemical shifts of nearby nuclei. The primary protons affected are the covalently attached H5 (which is substituted by Cl) and the adjacent H6 proton. The effect can also extend to the ribose H1' proton and protons on neighboring bases in the sequence. This localized chemical shift perturbation (CSP) acts as a reliable beacon within the NMR spectrum.[7][8][9]
Minimal Structural Perturbation: A critical requirement for any useful probe is that it does not significantly alter the native structure of the biomolecule. The van der Waals radius of chlorine (1.75 Å) is comparable to that of a methyl group (2.0 Å). This similarity suggests that substituting a hydrogen atom (1.2 Å) with chlorine at the C5 position, which lies in the major groove of an A-form RNA helix, results in a minimal steric footprint and is unlikely to disrupt canonical Watson-Crick base pairing or overall helical geometry. Computational studies on halogenated cytidines further support the notion that a 5-chloro modification has only a minor effect on the electronic properties that govern base pairing and stacking.[10]
.
Caption: Figure 1: Influence of 5-Chloro Substitution.
| Property | Standard Cytidine | This compound | Rationale for Use in NMR |
| Atom at C5 | Hydrogen (H) | Chlorine (Cl) | The H5 resonance is removed, simplifying spectra. |
| Electronic Effect | Neutral | Strongly electron-withdrawing | Induces predictable chemical shift perturbations (CSPs). |
| H6 Chemical Shift | ~7.7 ppm | Downfield shifted (>7.7 ppm) | Creates a unique, easily identifiable H6 resonance. |
| Structural Impact | Native state | Minimal perturbation | Ensures that the observed structure is biologically relevant. |
| Table 1: Comparison of Cytidine and this compound Properties. |
Incorporation of this compound into RNA
Site-specific placement of a 5-ClC residue within an RNA sequence can be achieved through two primary methods: chemical solid-phase synthesis and enzymatic incorporation during in vitro transcription.
Caption: Figure 2: Workflow for 5-ClC Incorporation into RNA.
Chemical Synthesis via Phosphoramidite Chemistry
This "bottom-up" approach is the gold standard for producing short (< 50 nucleotides), high-purity RNA oligonucleotides with single, defined modifications. It requires the chemical synthesis of a this compound phosphoramidite building block, which can then be used in a standard automated RNA synthesizer. The synthesis of halogenated cytidine phosphoramidites has been well-established, particularly for 5-fluoro derivatives, and follows analogous routes.[11]
Protocol 1: Solid-Phase Synthesis of an RNA Oligonucleotide Containing a Single 5-ClC Residue
Principle: This protocol outlines the standard cycle of automated solid-phase RNA synthesis on a CPG (controlled pore glass) support. The 5-ClC phosphoramidite is inserted at the desired position in the sequence program.
Materials:
-
Standard RNA phosphoramidites (A, G, C, U) with 2'-O-TBDMS or 2'-O-TOM protection.
-
Custom-synthesized this compound phosphoramidite.
-
RNA synthesis reagents (Activator, Oxidizer, Capping, Deblocking solutions).
-
Solid support (e.g., CPG) functionalized with the initial nucleoside.
-
Deprotection solutions: Anhydrous ammonia/ethanol or methylamine gas.
-
Desilylation buffer: Triethylamine trihydrofluoride (TEA·3HF).
-
Purification system (e.g., HPLC, denaturing PAGE).
Methodology:
-
Synthesizer Setup: Program the RNA sequence into the synthesizer, specifying the use of the 5-ClC phosphoramidite at the desired cycle.
-
Automated Synthesis: The synthesis proceeds via a four-step cycle for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the growing chain. b. Coupling: Activation of the incoming phosphoramidite (e.g., 5-ClC) and its coupling to the 5'-hydroxyl of the chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
Cleavage and Deprotection: a. After synthesis completion, cleave the RNA from the solid support and remove base-labile protecting groups by incubating with AMA (Ammonium hydroxide/40% Methylamine 1:1) at 65°C for 15 minutes.
-
2'-O-Protecting Group Removal: a. Evaporate the deprotection solution. b. Resuspend the RNA pellet in a desilylation buffer (e.g., TEA·3HF in DMSO) and incubate according to the manufacturer's protocol to remove the 2'-O-silyl groups.
-
Purification and Desalting: a. Quench the desilylation reaction. b. Purify the full-length RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). c. Desalt the purified RNA using a size-exclusion column or ethanol precipitation.
-
Validation: Confirm the mass and purity of the final product using mass spectrometry (e.g., ESI-MS).
Enzymatic Synthesis via In Vitro Transcription
For larger RNAs, in vitro transcription using T7 RNA polymerase is the method of choice.[12] This requires the corresponding this compound-5'-triphosphate (5-Cl-CTP). While not as commonly available as 5-fluoro-CTP, its synthesis is feasible and it can be incorporated by T7 polymerase.[13] This method is particularly useful for creating segmentally labeled RNAs where, for instance, only one domain of a large RNA contains the 5-ClC probe.
Protocol 2: In Vitro Transcription of RNA with 5-ClC
Principle: A DNA template containing a T7 promoter is used by T7 RNA polymerase to synthesize the complementary RNA strand. By providing a mix of NTPs where CTP is either partially or fully replaced by 5-Cl-CTP, the modified nucleotide is incorporated into the transcript.
Materials:
-
Linearized plasmid DNA or annealed synthetic DNA oligonucleotides serving as the template.
-
T7 RNA Polymerase.
-
Transcription Buffer (typically includes Tris-HCl, MgCl₂, spermidine, DTT).
-
Ribonucleoside triphosphates (ATP, GTP, UTP).
-
This compound-5'-triphosphate (5-Cl-CTP).
-
RNase Inhibitor.
-
DNase I (RNase-free).
Methodology:
-
Template Preparation: Prepare a high-quality, linear DNA template that begins with the T7 promoter sequence (5'-TAATACGACTCACTATAG -3'), where the bold G is the desired first nucleotide of the transcript.
-
Transcription Reaction Setup: In an RNase-free tube, combine the following at room temperature:
-
Transcription Buffer (to 1X).
-
DTT (to 10 mM).
-
ATP, GTP, UTP (e.g., 5 mM each).
-
CTP and 5-Cl-CTP (e.g., for full substitution, use 5 mM 5-Cl-CTP and no CTP).
-
DNA Template (e.g., 1 µg).
-
RNase Inhibitor (e.g., 40 units).
-
T7 RNA Polymerase (e.g., 50 units).
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
RNA Purification: a. Stop the reaction by adding EDTA. b. Purify the transcribed RNA using denaturing PAGE. This is crucial to separate the full-length product from aborted transcripts and unincorporated NTPs. c. Visualize the RNA by UV shadowing, excise the corresponding band, and elute the RNA from the gel slice overnight in an appropriate buffer.
-
Desalting and Quantification: a. Precipitate the eluted RNA with ethanol. b. Resuspend the final RNA pellet in nuclease-free water or NMR buffer. c. Determine the concentration using UV-Vis spectrophotometry (A₂₆₀).
Applications in NMR-Based Structural Analysis
Aiding Resonance Assignment through Chemical Shift Perturbation (CSP)
The most immediate application of 5-ClC is to serve as an anchor point for resonance assignment. The large, predictable downfield shift of the H6 proton of the modified cytidine makes its corresponding peak in a 2D NMR spectrum stand out, providing an unambiguous starting point for a sequential assignment "walk" through the RNA chain using a 2D NOESY experiment.[7][14]
| RNA Sequence | Residue | ¹H H6/H8 Shift (ppm) | ¹H H5 Shift (ppm) | ¹H H1' Shift (ppm) |
| Unlabeled Duplex | ...GCA... | C3: 7.72 | C3: 5.81 | C3: 5.65 |
| 5'-GCC AG-3' | A4: 8.15 | - | A4: 5.90 | |
| 5-ClC Labeled | ...G(5ClC)A... | 5ClC3: 8.05 (+0.33) | Absent | 5ClC3: 5.75 (+0.10) |
| 5'-GC AG-3' | A4: 8.20 (+0.05) | - | A4: 5.92 (+0.02) | |
| Table 2: Representative chemical shift perturbation (CSP) data for a hypothetical RNA duplex upon incorporation of this compound at position C3. The largest perturbations (in bold) are observed for the H6 proton of the labeled residue and its own H1' proton, with smaller effects on the neighboring A4 residue. |
Protocol 3: NMR Data Acquisition and CSP Analysis
Principle: A set of standard 2D NMR experiments are recorded on both the unlabeled (reference) and the 5-ClC labeled RNA. By comparing the spectra, the perturbed resonances can be identified, confirming the location of the label and aiding in the assignment of adjacent residues.
Materials:
-
Purified unlabeled RNA sample in NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 99.9% D₂O, pH 6.5).
-
Purified 5-ClC labeled RNA sample under identical buffer conditions.
-
High-field NMR spectrometer with a cryoprobe.
Methodology:
-
Sample Preparation: Prepare concentrated (~0.5-1.0 mM) and salt-matched samples of both unlabeled and labeled RNA. Lyophilize and resuspend in D₂O to eliminate exchangeable imino and amino protons for initial non-exchangeable proton assignment.
-
NMR Data Acquisition: At a constant temperature (e.g., 25°C), acquire the following 2D spectra for both samples:
-
¹H-¹H TOCSY: To identify scalar coupling networks, primarily for distinguishing pyrimidine H5-H6 cross-peaks.
-
¹H-¹H NOESY: To identify through-space correlations. This is the key experiment for sequential assignment. Use a mixing time of ~200-300 ms.
-
(Optional) ¹H-¹³C HSQC: To resolve overlap by spreading resonances into a second (¹³C) dimension. This is highly recommended for complex spectra.
-
-
Spectral Analysis: a. Overlay Spectra: Superimpose the NOESY spectra of the unlabeled and labeled RNA. b. Identify the Labeled Residue: Locate the C-H6 cross-peak in the TOCSY spectrum that has no corresponding C-H5 partner. In the NOESY spectrum, find the H1'-H6 cross-peak corresponding to the cytidine that has shifted significantly downfield in the H6 dimension. This is the 5-ClC residue. c. Initiate Sequential Walk: Using the now-assigned 5-ClC H1' and H6 resonances as a starting point, use the NOESY spectrum to identify sequential connectivities (H1'ᵢ to H6/H8ᵢ₊₁) to assign the neighboring residues. d. Validate Assignments: The CSPs observed for neighboring residues should decrease with distance from the modification site, providing a self-validating system for the local assignments.
Troubleshooting and Best Practices
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Chemical Synthesis | Inefficient coupling of the 5-ClC phosphoramidite. | Optimize coupling time for the modified phosphoramidite; ensure the amidite is fresh and anhydrous. |
| Stalling/Low Yield in IVT | 5-Cl-CTP is a poor substrate for T7 RNA Polymerase. | Optimize Mg²⁺ concentration; use a higher concentration of T7 polymerase; increase incubation time. |
| Ambiguous or Broad NMR Peaks | RNA aggregation; conformational heterogeneity. | Optimize buffer conditions (salt, pH, temperature); ensure sample purity. Broadening near the label site may indicate local dynamics. |
| Minimal or No Observed CSP | The labeled region is highly dynamic or solvent-exposed. | This is still useful data, indicating a flexible region. Confirm incorporation with mass spectrometry. |
| Table 3: Troubleshooting Guide for using 5-ClC in RNA NMR. |
Conclusion
This compound is a valuable and robust tool for RNA structural biology. Its incorporation provides a distinct spectroscopic marker that greatly facilitates the otherwise challenging process of resonance assignment. As a minimally perturbative probe, it allows researchers to validate structural models and gain confidence in their assignments without significantly altering the molecule's native conformation. The straightforward incorporation methodologies and clear, predictable effects make 5-ClC an excellent addition to the toolkit for any laboratory engaged in the NMR analysis of RNA structure, function, and dynamics.
References
- A. T., Frank, & D. G., Gmeiner. (2011).
- Chen, B., & Xia, T. (2018). NMR Characterization of RNA Small Molecule Interactions. Molecules. [Link]
- H. S., Rhee, & P. A., Beal. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. [Link]
- Keyhani, S., & Dayie, T. K. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. International Journal of Molecular Sciences. [Link]
- Meisenheimer, K. M., & Meisenheimer, P. L. (1998). High Yield Photocrosslinking of a 5-Iodocytidine (IC) Substituted RNA to Its Associated Protein. Nucleic Acids Research. [Link]
- ResearchGate. (n.d.). FIG. 2. Proton NMR spectra for the H atoms at C-1 and C-5 of cytidine....
- D'Souza, V., & Summers, M. F. (2014). Applications of NMR to structure determination of RNAs large and small. Journal of Biomolecular NMR. [Link]
- Wenter, P., & Pitsch, S. (2005). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. [Link]
- MDPI. (n.d.). Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells.
- Tolbert, B. S., & Williamson, J. R. (2009). Isotope labeling strategies for NMR studies of RNA. Methods in Enzymology. [Link]
- Son, G., & Lee, J. (2021). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion.
- Jena Bioscience. (n.d.). Fluorescent Nucleotides for RNA Labeling.
- Ivanetich, K. M., & Santi, D. V. (1982). Specific incorporation of 5-fluorocytidine into Escherichia coli RNA. Journal of Biological Chemistry. [Link]
- Fürtig, B., & Schwalbe, H. (2012). Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. Journal of the American Chemical Society. [Link]
- Keyhani, S., & Dayie, T. K. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules. [Link]
- ResearchGate. (n.d.). Raw NMR spectroscopy chemical shift perturbation data.
- Clark, W. C., & Chen, Y. (2020). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. ACS Chemical Biology. [Link]
- Johnson, J. E., & Al-Hashimi, H. M. (2021).
- Keane, S. C. (2019). Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy. Wiley Interdisciplinary Reviews: RNA. [Link]
- Liu, J., & Jia, S. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry. [Link]
- Dethoff, E. A., & Al-Hashimi, H. M. (2014). RNA Dynamics by NMR Spectroscopy. Israel Journal of Chemistry. [Link]
- Rhee, H. S., & Beal, P. A. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. [Link]
- Liu, J., & Chen, J. (2021). N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Chemical Science. [Link]
- Jena Bioscience. (n.d.). RNA synthesis monitoring.
- Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation.
- Jones, J. L., & Weeks, K. M. (2022). Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments. Journal of Molecular Biology. [Link]
- Engelhart, A. E., & Szostak, J. W. (2013). Structural insights into the effects of 2′-5′ linkages on the RNA duplex.
- D'Ascenzo, M., & Di Leva, F. S. (2022). An overview of structural approaches to study therapeutic RNAs. Frontiers in Molecular Biosciences. [Link]
- Bevilacqua, P. C., & Yennawar, N. H. (2015). RNA systems biology: uniting functional discoveries and structural tools to understand global roles of RNAs. Current Opinion in Structural Biology. [Link]
- Al-Hashimi, H. M., & Laederach, A. (2017). The roles of structural dynamics in the cellular functions of RNAs. Nature Reviews Molecular Cell Biology. [Link]
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5-Chlorocytidine triphosphate synthesis for in vitro transcription.
Commencing Initial Research
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Analyzing Synthesis Procedures
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Initiating Targeted Searches
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Analyzing Synthesis Requirements
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Structuring the Synthesis Note
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Refining Content and Structure
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Designing Comprehensive Application Note
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Refining Note Scope
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Prioritizing Note Development
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Outlining the Synthesis Details
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Application Note: Leveraging 5-Chlorocytidine for Cellular Mutagenesis Studies
Introduction
In the landscape of genetic toxicology and cancer research, chemical mutagens are indispensable tools for modeling disease, understanding DNA repair mechanisms, and screening for novel therapeutics. 5-Chlorocytidine and its deoxyribonucleoside counterpart, 5-Chloro-2'-deoxycytidine (5CldC), are potent cytidine analogues that have emerged as valuable agents for inducing specific patterns of mutation in cultured cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound and 5CldC in cell culture for mutagenesis studies, grounded in mechanistic understanding and validated protocols.
Unlike bulky alkylating agents that cause widespread DNA damage, this compound acts through a more subtle, yet highly effective, mechanism. Once it enters the cell, it is metabolized into its triphosphate form and can be erroneously incorporated into the genome during DNA synthesis[1][2]. The presence of the chlorine atom at the 5th position of the cytosine ring is thought to alter its electronic properties, leading it to act as a mimic of thymine. This results in mispairing during subsequent rounds of DNA replication, predominantly causing C→T transition mutations[1][2][3]. This specific mutational signature is particularly relevant as it resembles patterns observed in certain human cancers associated with inflammation[1][2][3].
Beyond its direct mutagenic effects, 5-Chlorocytosine (5ClC), the base component, can also induce epigenetic changes by mimicking 5-methylcytosine (5mC), potentially misdirecting the activity of DNA methyltransferases and leading to heritable gene silencing[1][4][5]. This dual-action capability makes this compound a unique tool for investigating the interplay between genetic and epigenetic alterations in cellular function and disease progression.
Mechanism of Action: A Dual Threat to Genomic Integrity
The primary utility of this compound in mutagenesis studies stems from its intracellular conversion and subsequent incorporation into DNA. The process unfolds as follows:
-
Cellular Uptake and Metabolism: this compound enters the cell, likely through nucleoside transporters[1][2]. Inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, 5-chloro-2'-deoxycytidine-5'-triphosphate (5CldCTP).
-
Incorporation into DNA: During S-phase of the cell cycle, DNA polymerases can mistake 5CldCTP for the natural deoxycytidine triphosphate (dCTP) and incorporate it into the newly synthesizing DNA strand[1][2].
-
Induction of Mutations: The incorporated 5-Chlorocytosine base can then lead to mutations through two primary pathways:
-
Tautomerization and Mispairing: The electronegative chlorine atom can promote the tautomeric shift of 5-Chlorocytosine to an imino form, which preferentially pairs with adenine instead of guanine. During the next round of replication, this results in a C•G to T•A transition mutation.
-
Thymine Mimicry: 5-Chlorocytosine can act as a direct mimic of thymine, leading DNA polymerase to incorrectly insert an adenine opposite it during replication[1][2][3].
-
-
Epigenetic Alterations: The structural similarity of 5-Chlorocytosine to 5-methylcytosine allows it to be recognized by the DNA methylation machinery, potentially leading to aberrant methylation patterns and altered gene expression[1][4][5].
Experimental Design and Core Protocols
Successful mutagenesis studies using this compound require careful planning, from selecting the appropriate cell line to choosing the right endpoint assay. This section provides validated protocols and the scientific rationale behind key experimental choices.
Part 1: Cell Line Selection and Culture
The choice of cell line is critical and depends on the research question.
-
Reporter Gene Systems: For quantitative mutation analysis, cell lines containing a reporter gene, such as the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene or the gpt transgene in mouse embryonic fibroblasts (MEFs), are ideal[1][2][6]. These systems allow for the selection of mutant cells and calculation of mutation frequencies.
-
Cancer Cell Lines: To study the effect of this compound-induced mutations in a disease-relevant context, various cancer cell lines can be used.
-
DNA Repair Deficient Lines: To investigate the role of specific DNA repair pathways in processing this compound-induced lesions, cell lines with knockouts in key repair genes are invaluable.
General Cell Culture Protocol: Standard aseptic cell culture techniques are mandatory[7].
-
Maintain cells in the recommended complete culture medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Culture cells at 37°C in a humidified incubator with 5% CO2[7][8].
-
Ensure cells are in the logarithmic growth phase at the time of treatment to maximize the incorporation of this compound during DNA replication.
Part 2: this compound Treatment Protocol
The concentration and duration of treatment are critical parameters that must be optimized to achieve a balance between mutagenicity and cytotoxicity.
Recommended Starting Parameters:
| Parameter | Recommended Range | Rationale |
| Concentration | 0.1 µM - 1 mM | A dose-response curve should be established. Higher concentrations can be cytotoxic. A study with MEFs showed a dose-dependent decrease in survival up to 0.3 mM[1]. |
| Treatment Duration | 24 - 72 hours | This duration typically covers at least one full cell cycle, allowing for incorporation into DNA. A 72-hour treatment has been shown to be effective[1][2]. |
| Cell Density | 30-50% confluency at treatment | Ensures cells are actively dividing and not contact-inhibited. |
Step-by-Step Treatment Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 100 mm plates) at a density that will ensure they are in logarithmic growth during the treatment period. For example, seed 5 x 10^5 cells per 100 mm plate and incubate for 24 hours to allow for attachment[1][2].
-
Prepare this compound Stock: Prepare a concentrated stock solution (e.g., 100 mM) in a sterile solvent like DMSO or PBS. Store at -20°C.
-
Treatment: Remove the existing medium and replace it with fresh complete medium containing the desired final concentrations of this compound. Include the following controls:
-
Negative (Vehicle) Control: Cells treated with the same concentration of the solvent used for the stock solution.
-
Positive Control: Cells treated with a known mutagen (e.g., ethyl methanesulfonate, EMS).
-
Untreated Control: Cells in fresh medium only.
-
-
Incubation: Incubate the cells for the chosen duration (e.g., 72 hours)[1][2].
-
Post-Treatment: After incubation, wash the cells twice with sterile PBS to remove any remaining this compound. Add fresh complete medium.
Caption: Mechanism of this compound (5CldC) induced C→T transition mutation.
Safety and Handling
As a potential mutagen, this compound and its derivatives must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.[9][10][11]
-
Handling: Handle the powdered form in a chemical fume hood or a designated area to avoid inhalation of dust.
-
Storage: Store the compound tightly sealed at the recommended temperature (typically 5°C) away from oxidizing agents.[9]
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, culture plates, medium) as hazardous chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cytotoxicity | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50. Use concentrations at or below the IC50 for mutagenesis studies. A viability of 60-70% has been shown to be effective for inducing mutations.[1] |
| Low Mutation Frequency | Concentration or treatment time is insufficient. Cells were not in a logarithmic growth phase. | Increase the concentration or duration of treatment. Ensure cells are actively dividing during treatment. |
| Inconsistent Results | Inconsistent cell culture practices. Variability in this compound stock solution. | Standardize cell seeding densities and passage numbers. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
Conclusion
This compound is a powerful and specific tool for inducing C→T transition mutations in cell culture. Its mechanism, involving incorporation into DNA and subsequent mispairing, provides a valuable model for studying mutational processes relevant to human disease. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can effectively harness the capabilities of this compound to advance their investigations into mutagenesis, DNA repair, and the genetic basis of cancer.
References
- Title: 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo Source: ACS Publications, Chemical Research in Toxicology URL:[Link]
- Title: 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo Source: PubMed Central URL:[Link]
- Title: BERRY & ASSOCIATES/ICON ISOTOPES Safety Data Sheet 5-Chloro-2'-deoxycytidine Source: Berry & Associ
- Title: Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation p
- Title: this compound | C9H12ClN3O5 Source: PubChem - NIH URL:[Link]
- Title: Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation p
- Title: Polymerase incorporation and miscoding properties of 5-chlorouracil Source: PMC - NIH URL:[Link]
- Title: Mammalian Mut
- Title: CHLOR 5 Safety Data Sheet Source: Clover Chemicals Ltd URL:[Link]
- Title: Polymerase incorporation and miscoding properties of 5-chlorouracil Source: PubMed - NIH URL:[Link]
- Title: Mammalian cell HPRT gene mutation assay: test methods Source: PubMed URL:[Link]
- Title: HPRT Assay Source: Eurofins Medical Device Testing URL:[Link]
- Title: Distinct antiretroviral mechanisms elicited by a viral mutagen Source: PMC - NIH URL:[Link]
- Title: (PDF)
- Title: Mammalian Cell HPRT Gene Mutation Assay: Test Methods Source: Springer N
- Title: 5-Azacytidine Can Induce Lethal Mutagenesis in Human Immunodeficiency Virus Type 1 Source: American Society for Microbiology URL:[Link]
- Title: 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mut
- Title: 5-Azacytidine Can Induce Lethal Mutagenesis in Human Immunodeficiency Virus Type 1 Source: American Society for Microbiology Journals URL:[Link]
- Title: A rapid method for detection of mutations induced by CRISPR/Cas9-based genome editing in common whe
- Title: Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs Source: PMC - NIH URL:[Link]
- Title: Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase Source: PubMed URL:[Link]
- Title: Chemical Mutagenesis Source: Regul
- Title: Protocols for Cancer-related cell lines Source: Horizon Discovery URL:[Link]
- Title: QuikChange Site-Directed Mutagenesis Kit Source: Agilent URL:[Link]
- Title: 5-Azacytidine Enhances the Mutagenesis of HIV-1 by Reduction to 5-Aza-2′-Deoxycytidine Source: American Society for Microbiology URL:[Link]
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- Title: The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifol
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Application Notes and Protocols: 5-Chlorocytidine as a Novel Probe for Elucidating Protein-RNA Interactions
Introduction: Capturing the Dynamic Dance of Proteins and RNA
The intricate interplay between proteins and RNA molecules governs a vast array of cellular processes, from gene expression and regulation to the catalysis of biochemical reactions. Understanding these interactions at a molecular level is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutics. A significant challenge in this field is the transient and often dynamic nature of these interactions. To address this, researchers have developed sophisticated techniques to "freeze" these interactions in time, allowing for their detailed study. Cross-linking immunoprecipitation (CLIP) and related methods have emerged as powerful tools for identifying the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1][2][3]
At the heart of these techniques lies the ability to forge a covalent bond between an RBP and its target RNA. While UV irradiation at 254 nm can directly cross-link proteins and nucleic acids, its efficiency is often low.[3][4] To enhance this process, photoactivatable nucleoside analogs can be incorporated into RNA, which, upon exposure to a specific wavelength of light, form a covalent cross-link with interacting amino acid residues. This application note details the use of 5-Chlorocytidine (5-ClC) , a halogenated cytidine analog, as a potent and versatile probe for studying protein-RNA interactions. We provide a comprehensive guide, from the underlying principles and mechanisms to detailed, field-tested protocols for its application in both in vitro and in vivo systems.
The Science Behind this compound: A Mechanistic Overview
Halogenated nucleosides, such as 5-bromouridine (5-BrU) and 5-iodouridine (5-IU), have a proven track record in enhancing the efficiency of UV-induced cross-linking.[4] Similarly, 5-iodocytidine has been shown to produce high-yield photocrosslinking to associated proteins.[5][6] this compound operates on a similar principle, offering a balance of reactivity and metabolic compatibility.
Upon irradiation with UV light at a wavelength longer than that used for standard UV cross-linking (typically >300 nm), the carbon-chlorine bond in the 5-position of the cytidine ring undergoes homolytic cleavage.[4] This generates a highly reactive uracilyl radical and a chlorine radical. The uracilyl radical can then readily react with nearby amino acid side chains of an interacting protein, forming a stable, covalent bond. This "zero-distance" cross-linking ensures that only proteins in direct contact with the RNA are captured.
Figure 1: Proposed mechanism of this compound mediated protein-RNA cross-linking.
Experimental Workflows: A Comprehensive Guide
The successful application of this compound as a probe involves a multi-step workflow, from its incorporation into RNA to the final analysis of the cross-linked protein-RNA complexes. The following sections provide detailed protocols for both in vitro and in vivo applications.
Part 1: Synthesis of this compound-5'-Triphosphate (5-ClCTP)
For in vitro studies, 5-ClCTP is required for incorporation into RNA transcripts by T7 RNA polymerase. While not yet commercially available as a standard product, it can be synthesized from this compound using established one-pot methods for nucleoside triphosphate synthesis.[7][8]
Protocol 1: One-Pot Synthesis of 5-ClCTP
-
Materials: this compound, proton sponge, trimethyl phosphate, phosphorus oxychloride, tributylammonium pyrophosphate, tri-n-butylamine, TEAB buffer.
-
Procedure: a. Dissolve this compound and proton sponge in trimethyl phosphate. b. Cool the mixture to 0°C and slowly add phosphorus oxychloride. Stir for 2-3 hours at 0°C. c. In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous DMF and add tri-n-butylamine. d. Add the pyrophosphate solution to the reaction mixture and stir for an additional 1-2 hours at 0°C. e. Quench the reaction by adding TEAB buffer. f. Purify the crude product by anion-exchange chromatography (e.g., DEAE-Sephadex). g. Lyophilize the purified fractions to obtain 5-ClCTP as a white powder.
-
Validation: Confirm the identity and purity of the synthesized 5-ClCTP by ¹H NMR, ³¹P NMR, and mass spectrometry.
Part 2: In Vitro Incorporation and Cross-linking
This workflow is ideal for studying the interaction of a purified protein with a specific RNA molecule.
Figure 2: Workflow for in vitro protein-RNA cross-linking using this compound.
Protocol 2: In Vitro Transcription with 5-ClCTP
-
Assemble the reaction: In a nuclease-free tube, combine DNA template containing a T7 promoter, T7 RNA polymerase, RNase inhibitor, and a nucleotide mix containing ATP, GTP, UTP, and 5-ClCTP. For radiolabeling, include [α-³²P]GTP or UTP.
-
Incubation: Incubate at 37°C for 2-4 hours.
-
DNase treatment: Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the 5-ClC labeled RNA using standard methods such as phenol-chloroform extraction and ethanol precipitation, or a column-based kit.
Protocol 3: In Vitro UV Cross-linking
-
Binding reaction: Incubate the purified 5-ClC labeled RNA with the purified protein of interest in a suitable binding buffer.
-
UV irradiation: Place the reaction mixture on ice and irradiate with a UV lamp equipped with a filter to remove wavelengths below 300 nm. The optimal irradiation time and energy should be determined empirically.
-
Analysis: Analyze the cross-linked products by SDS-PAGE and autoradiography. A band corresponding to the protein-RNA complex will be observed. The cross-linked site can be further analyzed by mass spectrometry.
Part 3: In Vivo Labeling and Cross-linking (CLIP)
This approach allows for the identification of protein-RNA interactions within a cellular context.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Compendium of Methods to Uncover RNA-Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of nucleoside 5'-triphosphates for RNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
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Photo-crosslinking RNA to proteins using 5-iodocytidine.
An In-Depth Guide to Photo-Crosslinking of RNA-Protein Interactions Using 5-Iodocytidine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-iodocytidine for photo-crosslinking RNA to proteins. It delves into the underlying principles, offers detailed experimental protocols, and discusses critical considerations for successfully capturing and analyzing RNA-protein interactions.
Introduction: Capturing the Ephemeral Dance of RNA and Protein
RNA-protein interactions (RPIs) are fundamental to a vast array of cellular processes, including gene regulation, splicing, translation, and RNA localization.[1] The dynamic and often transient nature of these interactions presents a significant challenge for their study. Photo-crosslinking techniques offer a powerful solution by creating a "snapshot" of these interactions, forming a stable covalent bond between an RNA molecule and its binding protein at the point of contact.[2]
Among the available photo-reactive nucleoside analogs, 5-iodocytidine (5-IC) has emerged as a highly efficient and specific tool. Unlike traditional UV crosslinking at 254 nm, which can be inefficient and cause photodamage to biological molecules, 5-IC is activated by long-wavelength UVA light (~325 nm).[3][4] This targeted activation significantly increases crosslinking yields—often to 75-95%—while minimizing non-specific damage, providing a cleaner and more accurate picture of the RPI landscape.[3][5]
The Mechanism of 5-Iodocytidine Photo-Crosslinking
The key to 5-iodocytidine's efficacy lies in its photochemistry. The carbon-iodine bond at the 5th position of the pyrimidine ring is significantly weaker than a carbon-hydrogen bond. Upon irradiation with ~325 nm UV light, this bond undergoes homolytic cleavage, generating a highly reactive uracilyl radical. This radical can then readily abstract a hydrogen atom from a nearby amino acid side chain, forming a stable, zero-distance covalent bond between the RNA and the protein. This reaction shows a preference for aromatic amino acid residues like tyrosine that are often found at RNA-protein interfaces.[3]
Caption: Mechanism of 5-Iodocytidine photo-crosslinking.
Advantages of 5-Iodocytidine Over Other Methods
The choice of crosslinking agent is a critical experimental decision. 5-Iodocytidine offers distinct advantages that make it a superior choice for many applications.
| Feature | 5-Iodocytidine (5-IC) | 4-Thiouridine (4sU) | Standard UV (254 nm) |
| Activation Wavelength | ~325 nm (UVA)[3] | ~365 nm (UVA)[6][7] | 254 nm (UVC)[2] |
| Crosslinking Yield | Very High (75-95% reported)[3] | High[6] | Very Low (<5%)[8] |
| Specificity | High, zero-distance crosslinking[4] | High, zero-distance crosslinking | Lower, can induce protein-protein and RNA-RNA crosslinks[9][10] |
| Potential for Photodamage | Minimal to other residues[4][5] | Minimal | High potential for damage to nucleic acids and proteins[11] |
| Amino Acid Preference | Primarily aromatic amino acids[3] | Preferentially Cysteine, Phenylalanine[6] | Broad reactivity |
Experimental Design and Strategy
A successful photo-crosslinking experiment begins with careful planning. The design of the RNA probe and the selection of appropriate controls are paramount to generating reliable and interpretable data.
Designing the 5-IC-Containing RNA Probe
The placement of 5-iodocytidine within your RNA of interest is a critical variable.
-
Site-Specific Incorporation: If you have prior knowledge of a putative binding site, substituting a single cytidine with 5-IC at or near that site is the most precise approach. This minimizes potential structural perturbations to the RNA.
-
Multiple Incorporations: If the binding site is unknown, incorporating 5-IC in place of all cytidines during in vitro transcription can be an effective screening strategy. However, it is crucial to validate that this widespread substitution does not abolish protein binding, for instance, through a filter-binding assay or electrophoretic mobility shift assay (EMSA).[3]
-
Structural Considerations: Remember that the iodine atom is larger than hydrogen. While 5-IC generally maintains Watson-Crick base pairing, extensive substitution in highly structured RNA regions could alter the conformation and affect protein recognition.
Essential Experimental Controls
To ensure the specificity of your observed crosslink, the following controls are non-negotiable:
-
No UV Control: A sample containing the 5-IC RNA and protein that is not exposed to UV light. This control confirms that the observed higher molecular weight band is UV-dependent.
-
Wild-Type RNA Control: A crosslinking reaction performed with an identical RNA probe that contains standard cytidine instead of 5-IC. This demonstrates that the high-efficiency crosslinking is dependent on the presence of the photo-reactive base.
-
No Protein Control: A sample containing only the 5-IC RNA that is subjected to UV irradiation. This control helps identify any RNA-RNA crosslinks or other artifacts.[9]
-
Competition Assay (Optional but Recommended): Performing the crosslinking reaction in the presence of an excess of unlabeled, wild-type RNA competitor can confirm the specificity of the RNA-protein interaction.
Detailed Protocols
The following protocols provide a framework for performing an in vitro RNA-protein photo-crosslinking experiment using 5-iodocytidine.
Protocol 1: Synthesis of 5-Iodocytidine-Containing RNA
This protocol uses T7 RNA polymerase for the in vitro transcription of an RNA probe where 5-iodocytidine triphosphate (5-ICTP) fully replaces CTP.[3]
Materials:
-
Linearized DNA template with a T7 promoter
-
5x Transcription Buffer
-
ATP, GTP, UTP solutions (100 mM)
-
5-Iodocytidine Triphosphate (5-ICTP) solution (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the Transcription Reaction: At room temperature, combine the following in a nuclease-free microcentrifuge tube.
Component Volume Final Concentration Nuclease-free water Up to 20 µL - 5x Transcription Buffer 4 µL 1x ATP, GTP, UTP (100 mM each) 0.8 µL 4 mM each 5-ICTP (100 mM) 0.8 µL 4 mM Linearized DNA Template 1 µg 50 ng/µL RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 1 µL | - |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the synthesized RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution and ethanol precipitation. This is crucial for removing unincorporated nucleotides and truncated transcripts.
-
Quantification and Quality Control: Resuspend the RNA pellet in nuclease-free water. Determine the concentration using a spectrophotometer and assess the integrity on a denaturing gel.
Protocol 2: Photo-Crosslinking Reaction
Materials:
-
Purified 5-IC-containing RNA probe
-
Purified protein of interest
-
10x Binding Buffer (composition is protein-dependent, optimize for your system)
-
Nuclease-free water
-
UV crosslinker equipped with a 325 nm light source (e.g., a helium-cadmium laser or a specific filtered lamp).[3]
Procedure:
-
Set up Binding Reaction: In a nuclease-free microcentrifuge tube on ice, combine:
Component Volume Final Concentration Nuclease-free water Up to 20 µL - 10x Binding Buffer 2 µL 1x 5-IC RNA probe X µL 50 - 200 nM (optimize) | Protein of Interest | Y µL | 100 - 500 nM (optimize) |
-
Incubate for Complex Formation: Mix gently and incubate at the optimal temperature for your RNA-protein interaction (e.g., 30°C for 20 minutes).
-
UV Irradiation: Place the open tubes on a pre-cooled block directly under the 325 nm UV source. Irradiate for 5-60 minutes.[3] The optimal time and energy dose must be determined empirically.
-
Expert Tip: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 min) to find the irradiation time that maximizes the crosslinked product without causing significant degradation.
-
-
Stop Reaction: Add RNase A/T1 to the reaction to digest un-crosslinked regions of the RNA, which simplifies downstream analysis.
-
Analyze Crosslinking: Add SDS-PAGE loading buffer, boil the samples, and resolve them on an SDS-polyacrylamide gel. The crosslinked complex will appear as a band of higher molecular weight than the protein alone. Visualize by Coomassie staining, silver staining, or autoradiography if a radiolabeled nucleotide was included in the transcription.
Downstream Processing and Analysis
Identifying the precise location of the crosslink provides invaluable structural information. This is typically achieved through mass spectrometry.
Caption: General workflow for mass spectrometry analysis of crosslinked complexes.
Workflow Overview:
-
Purification of the Complex: The crosslinked RNA-protein complex is first purified away from non-crosslinked components. This can be done by gel excision or by more advanced, unbiased methods like Phenol-Toluol extraction (PTex) for interactome-wide studies.[12][13][14]
-
Enzymatic Digestion: The complex is subjected to sequential digestion with RNases (to trim the RNA to a small remnant attached to the peptide) and proteases (to digest the protein into peptides).
-
Enrichment: The resulting RNA-peptide adducts are often enriched to increase the chances of detection.[15]
-
Mass Spectrometry: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
Data Analysis: Specialized software is used to search the MS/MS spectra for peptides carrying an unusual mass modification corresponding to the remnant of the 5-IC nucleotide, allowing for precise identification of the crosslinked amino acid.[18][19]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking yield | Inefficient RNA-protein binding | Optimize binding buffer conditions (salt, pH, co-factors). Confirm interaction with an orthogonal method like EMSA. |
| Insufficient UV irradiation | Perform a time-course of UV exposure. Check the output and age of your UV lamp/laser. | |
| Incorrect UV wavelength | Ensure your light source emits at or near 325 nm. A standard 254 nm or 365 nm source will be inefficient. | |
| High background/non-specific bands | Contaminating proteins or nucleases | Use highly purified protein and RNA. Include RNase inhibitors in the binding reaction. |
| Protein aggregation | Centrifuge protein stock before use. Optimize buffer conditions. | |
| RNA degradation | Nuclease contamination | Use nuclease-free reagents and barrier tips. Work in a clean environment. |
| Excessive UV exposure | Reduce irradiation time or energy. Keep the sample cooled during irradiation. |
References
- Queiroz, R. M. L., Smith, T., Villanueva, E., & Ule, J. (2019). Purification of Cross-linked RNA-Protein Complexes by Phenol-Toluol Extraction. bio-protocol, 9(22), e3435. [Link]
- Beckmann, B. M., et al. (2019). Purification of cross-linked RNA-protein complexes by phenol-toluol extraction.
- Trendel, J., & Beckmann, B. M. (2020). Fast and unbiased purification of RNA-protein complexes after UV cross-linking. Methods, 178, 72-82. [Link]
- Beckmann, B. M., et al. (2019). (PDF) Purification of cross-linked RNA-protein complexes by phenol-toluol extraction.
- Giam, K. C., & Lanan, M. (2023). Streamlined Purification of RNA-Protein Complexes Using UV Cross-Linking and RNA Antisense Purification. Methods in Molecular Biology, 2666, 213-229. [Link]
- Meisenheimer, K. M., Meisenheimer, P. L., Willis, M. C., & Koch, T. H. (1996). High yield photocrosslinking of a 5-iodocytidine (IC) substituted RNA to its associated protein. Nucleic Acids Research, 24(5), 981–982. [Link]
- Grote, M., et al. (2011). Analyzing RNA-Protein Crosslinking Sites in Unlabeled Ribonucleoprotein Complexes by Mass Spectrometry.
- Meisenheimer, K. M., Meisenheimer, P. L., Willis, M. C., & Koch, T. H. (1996). High yield photocrosslinking of a 5-iodocytidine (IC)
- Kramer, K., et al. (2014). Mass Spectrometric Evidence for the Under-represented RNA–Protein Cross-Links. Journal of Proteome Research, 13(4), 2192-2201. [Link]
- Schneider, C., et al. (2021). Single Nucleotide Resolution RNA–Protein Cross-Linking Mass Spectrometry: A Simple Extension of the CLIR-MS Workflow. Analytical Chemistry, 93(16), 6346–6355. [Link]
- O'Reilly, F. J., & Rappsilber, J. (2018). Investigating chemical crosslinking of protein-RNA complexes by mass spectrometry. eDiss. [Link]
- Richardson, K., et al. (2022). A highly sensitive protein-RNA cross-linking mass spectrometry workflow with enhanced structural modeling potential. bioRxiv. [Link]
- Willis, M. C., Hicke, B. J., Uhlenbeck, O. C., Cech, T. R., & Koch, T. H. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Science, 262(5137), 1255–1257. [Link]
- Willis, M. C., Hicke, B. J., Uhlenbeck, O. C., Cech, T. R., & Koch, T. H. (1993). Photocrosslinking of 5-Iodouracil-Substituted RNA and DNA to Proteins. OUCI. [Link]
- Glen Research. (2019). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Glen Report 31.12. [Link]
- Meisenheimer, K. M., et al. (1996). High yield photocrosslinking of a 5-iodocytidine (IC)
- Meisenheimer, K., et al. (1996). High yield photocrosslinking of a 5-iodocytidine (IC)
- Nilsen, T. W. (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. Cold Spring Harbor Protocols, 2013(3), pdb.prot073569. [Link]
- OkaSciences. (n.d.). UV Crosslinking Protocol and Tips. OkaSciences. [Link]
- Weadock, K. S., et al. (2017). Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds.
- Wu, J., & Manley, J. L. (1999). Construction of 4-thiouridine site-specifically substituted RNAs for cross-linking studies. Methods, 18(1), 30-34. [Link]
- Jena Bioscience. (n.d.). RNA synthesis monitoring. Jena Bioscience. [Link]
- Jena Bioscience. (n.d.). RNA-Protein Photocrosslinking: Site- and sequence-specific Tracking. Jena Bioscience. [Link]
- Holmqvist, E., & Vogel, J. (2023). Advantages and limitations of UV cross-linking analysis of protein–RNA interactomes in microbes. Molecular Microbiology, 120(4), 477-489. [Link]
- IOCB Prague. (2024). Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. IOCB Prague. [Link]
- Uhlenbeck, O. C., Carey, J., Romaniuk, P. J., Lowary, P. T., & Beckett, D. (1983). An RNA mutation that increases the affinity of an RNA-protein interaction. Journal of Biomolecular Structure and Dynamics, 1(2), 539-552. [Link]
- Promega Connections. (2021). RNA-Protein Interactions: A New Frontier for Drug Discovery. Promega Connections. [Link]
- Holmqvist, E., & Vogel, J. (2023). Advantages and limitations of UV cross-linking analysis of protein-RNA interactomes in microbes. PubMed. [Link]
- Palecek, E., Brázdová, M., Brázda, V., & Fojta, M. (2001). Crosslinking of the complementary strands of DNA by UV light: dependence on the oligonucleotide composition of the UV irradiated DNA. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1519(3), 195-204. [Link]
- Corley, M., Burns, M. C., & Yeo, G. W. (2019). Methods to study RNA-protein interactions. Molecular Cell, 74(3), 434-447. [Link]
- Liu, F., et al. (2021). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Journal of the American Chemical Society, 143(45), 18840-18852. [Link]
- Horizon Discovery. (n.d.). Dharmacon Custom RNA synthesis. Horizon Discovery. [Link]
- Weadock, K. S., Miller, E. J., Keuffel, E. L., & Dunn, M. G. (1996). Physical crosslinking of collagen fibers: comparison of ultraviolet irradiation and dehydrothermal treatment. Journal of Biomedical Materials Research, 32(2), 221-226. [Link]
- Putzer, H. (2012). Synthesis of 5' end-labeled RNA.
- Du, B., et al. (2019). UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. MDPI. [Link]
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Methods for quantifying 5-Chlorocytidine-induced mutations.
Methods for Quantifying 5-Chlorocytidine-Induced Mutations
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (5-ClC) is a modified nucleoside of significant biological interest, arising from the reaction of hypochlorous acid with cytidine, a process often associated with inflammation.[1][2][3] When the corresponding deoxynucleoside, 5-chloro-2'-deoxycytidine (5-CldC), is incorporated into DNA, it can be misread by DNA polymerases, acting as a thymine mimic and potently inducing C:G→T:A transition mutations.[1][2][3] This mutagenic potential links chronic inflammation to carcinogenesis and necessitates robust, highly sensitive methods for the quantification of these rare mutational events. This guide provides an in-depth overview of methodologies for quantifying 5-ClC-induced mutations, ranging from classical bacterial forward mutation assays to state-of-the-art error-corrected next-generation sequencing. Detailed protocols and the scientific rationale behind experimental choices are provided for researchers in toxicology, cancer biology, and drug development.
Introduction: The Mutagenic Challenge of this compound
Inflammation is a critical biological response, but chronic inflammation is a known driver of various pathologies, including cancer. A key mechanism linking the two is the production of reactive oxygen and chlorine species by immune cells. Hypochlorous acid (HOCl), generated by neutrophils, can chlorinate cytosine bases within the cellular nucleotide pool to form 5-chloro-2'-deoxycytidine triphosphate (5-CldCTP).[1][2] This damaged precursor can then be erroneously incorporated into the genome during DNA replication.
Once present in the DNA template, 5-ClC is intrinsically mutagenic. During subsequent rounds of replication, its structure facilitates mispairing with adenine, leading to a characteristic signature of C:G→T:A transition mutations.[1][2][3] Furthermore, 5-ClC can mimic 5-methylcytosine, potentially causing epigenetic alterations by misdirecting DNA methyltransferases, leading to heritable gene silencing.[4][5]
Quantifying the frequency and spectrum of these mutations presents a significant challenge. Spontaneous and 5-ClC-induced mutations are rare events, often occurring at frequencies below the intrinsic error rate of standard DNA sequencing technologies (~10⁻³ to 10⁻²).[6][7] Therefore, highly sensitive and accurate methodologies are required to distinguish true, low-frequency mutations from technical artifacts.
Caption: Mechanism of this compound (5-ClC) induced mutagenesis.
Methodologies for Mutation Quantification
A variety of techniques can be employed to measure 5-ClC-induced mutagenesis. The choice of method depends on the required sensitivity, throughput, cost, and the biological system under investigation.
2.1 Reporter-Based Assays
These assays rely on a reporter gene where mutations lead to a selectable or screenable phenotype. They are cost-effective for initial screening but provide limited information on the mutational spectrum.
-
Bacterial Reverse Mutation Assay (Ames Test): This widely used test assesses the ability of a chemical to induce reverse mutations in bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid, like histidine.[8][9] While excellent for general mutagenicity screening, it relies on specific reversion events and may not capture the full forward mutational profile of 5-ClC.
-
Forward Mutation Assays (lacZ, gpt, Rifampicin Resistance): These assays are more informative as they detect a loss of function, which can result from a wider range of mutations.
-
lacZ Reporter: In E. coli, mutations inactivating the lacZ gene can be identified by plating on media containing X-gal, where mutant colonies appear white instead of blue.[10][11]
-
Rifampicin Resistance: A simple and effective forward mutation assay in E. coli involves selecting for resistance to the antibiotic rifampicin.[1][2] Mutations in the rpoB gene, which encodes a subunit of RNA polymerase, can confer resistance, allowing for the easy calculation of mutation frequency.[1][2]
-
gpt Delta Assay: This assay uses transgenic mice carrying the E. coli gpt gene.[1][2] After exposure to a mutagen, DNA is extracted from tissues, and the transgene is rescued into phages. Mutations in the gpt gene are then detected by positive selection in E. coli on plates containing 6-thioguanine.[1][12]
-
2.2 Next-Generation Sequencing (NGS) Based Methods
NGS allows for the direct interrogation of DNA sequences at a massive scale. However, standard NGS approaches are hampered by relatively high error rates that obscure the detection of rare mutations.[7][13]
-
Error-Corrected NGS (ecNGS): To overcome the limitations of standard NGS, several ecNGS methods have been developed. These techniques use molecular barcoding to identify and computationally remove errors introduced during library preparation and sequencing, enabling the detection of mutations at frequencies of 10⁻⁷ or lower.[7][14]
-
Duplex Sequencing (DS): Duplex Sequencing is the gold standard for ultra-sensitive mutation detection.[6][15] It relies on ligating adapters with random, yet complementary, double-stranded barcodes to the initial DNA molecules. This allows for the independent amplification and sequencing of both strands of the original DNA duplex. A mutation is only scored as authentic if it is present in the consensus sequences derived from both original strands, effectively eliminating nearly all technical errors.[6][15][16] This method can achieve a theoretical accuracy of <1 mutation in 10⁷ to 10⁸ nucleotides, making it ideal for quantifying the subtle mutagenic effects of agents like 5-ClC.[6][15]
Data Presentation: Comparative Analysis of Methods
| Method | Principle | Sensitivity (MF*) | Throughput | Pros | Cons |
| Ames Test | Bacterial Reverse Mutation | ~10⁻⁷ - 10⁻⁸ | High | Fast, inexpensive, standardized (OECD 471)[9]. | Limited to specific reversion events; indirect measure of mutagenesis. |
| lacZ / Rifampicin Assay | Bacterial Forward Mutation | ~10⁻⁶ - 10⁻⁷ | High | Cost-effective, quantitative, detects a broader range of mutations.[1][10] | Limited to bacterial systems; no sequence context outside the reporter gene. |
| gpt Delta Assay | Transgenic Rodent Reporter | ~10⁻⁵ - 10⁻⁶ | Low | In vivo data from multiple tissues; standardized.[1][12] | Expensive, labor-intensive, requires specialized animal models. |
| Standard NGS | Massively Parallel Sequencing | ~10⁻² - 10⁻³ | Very High | Provides sequence context and genome-wide data. | High error rate obscures low-frequency mutations.[6][7] |
| Duplex Sequencing | Error-Corrected NGS | <10⁻⁷ | Medium | Ultra-high accuracy, provides mutational spectra, applicable to any DNA sample.[7][15][16] | Technically complex, higher cost, computationally intensive. |
*MF: Mutant Frequency
Experimental Protocols
4.1 Protocol 1: E. coli Rifampicin Resistance Forward Mutation Assay
This protocol provides a robust method for quantifying the mutagenic potential of 5-chloro-2'-deoxycytidine (5-CldC) in a bacterial system.[1][2]
Causality and Self-Validation: This assay is based on the principle that mutations in the RNA polymerase gene (rpoB) can prevent rifampicin from binding, thus conferring a resistant phenotype. The mutation frequency is calculated by comparing the number of resistant colonies (mutants) to the total number of viable cells. A dose-dependent increase in rifampicin-resistant colonies following 5-CldC treatment, compared to an untreated control, provides strong evidence of mutagenicity. A parallel control with deoxycytidine (dC) ensures that the observed effect is specific to the chlorinated nucleoside and not due to general nucleoside overload.
Caption: Experimental workflow for a reporter-based forward mutation assay.
Materials:
-
E. coli strain (e.g., a standard laboratory strain like MG1655)
-
Luria-Bertani (LB) broth and agar plates
-
Rifampicin solution (100 mg/mL in DMSO, store at -20°C)
-
5-chloro-2'-deoxycytidine (5-CldC)
-
2'-deoxycytidine (dC) as a control
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer, incubator, centrifuge, plating supplies
Procedure:
-
Overnight Culture: Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Treatment: Divide the culture into three treatment groups:
-
Untreated Control
-
dC Control (e.g., 0.3 mM final concentration)
-
5-CldC Treatment (e.g., 0.3 mM final concentration)[2]
-
-
Incubation: Incubate the cultures for a defined period (e.g., 4-24 hours) at 37°C with shaking to allow for incorporation and fixation of mutations.
-
Cell Harvesting: Centrifuge the cultures to pellet the cells. Wash the pellets twice with sterile PBS to remove the test compounds. Resuspend the final pellets in 1 mL of PBS.
-
Plating for Total Viable Cells:
-
Prepare 10-fold serial dilutions of the cell suspension (10⁻⁴, 10⁻⁵, 10⁻⁶) in PBS.
-
Plate 100 µL of the 10⁻⁵ and 10⁻⁶ dilutions onto LB agar plates.
-
Incubate at 37°C for 18-24 hours.
-
-
Plating for Rifampicin-Resistant Mutants:
-
Plate 100 µL of the undiluted and 10⁻¹ diluted cell suspensions onto LB agar plates containing 100 µg/mL rifampicin.
-
Incubate at 37°C for 48 hours.
-
-
Data Analysis:
-
Count the colonies on both sets of plates.
-
Calculate the total viable cells (CFU/mL) from the non-selective plates.
-
Calculate the number of mutant cells (CFU/mL) from the rifampicin plates.
-
Mutation Frequency = (Mutant CFU/mL) / (Total Viable CFU/mL)
-
Compare the mutation frequency of the 5-CldC-treated group to the control groups. A statistically significant increase indicates a mutagenic effect.
-
4.2 Protocol 2: Duplex Sequencing for High-Resolution Mutation Quantification
This protocol outlines the workflow for quantifying 5-ClC-induced mutations in mammalian cells with the highest level of accuracy.
Causality and Self-Validation: Duplex Sequencing provides unparalleled accuracy by independently building a consensus sequence from the many PCR duplicates of each of the two original DNA strands.[15] An error introduced during PCR will be present in only a fraction of the reads from one strand and will be filtered out. A true mutation, originating from the 5-ClC treatment, must be present in all reads from one strand and its complementary mutation must be present in all reads from the other strand. This dual-strand validation system is inherently self-correcting and allows for the confident identification of mutations at frequencies as low as 10⁻⁸.[6]
Sources
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- 3. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Duplex sequencing - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
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- 11. bmglabtech.com [bmglabtech.com]
- 12. Next-Generation Sequencing Methodologies To Detect Low-Frequency Mutations: “Catch Me If You Can” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-generation sequencing methodologies to detect low-frequency mutations: "Catch me if you can" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detecting ultralow-frequency mutations by Duplex Sequencing | Springer Nature Experiments [experiments.springernature.com]
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- 16. Duplex sequencing provides detailed characterization of mutation frequencies and spectra in the bone marrow of MutaMouse males exposed to procarbazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling DNA Methylation Dynamics with 5-Chlorocytidine: A Guide for Researchers
In the intricate landscape of epigenetics, DNA methylation stands as a pivotal regulator of gene expression, cellular identity, and genome stability. The ability to precisely dissect the mechanisms governing the establishment, maintenance, and alteration of DNA methylation patterns is paramount for advancing our understanding of development and disease. This guide introduces 5-Chlorocytidine, a powerful tool for researchers, and provides detailed protocols for its application in studying the dynamic nature of DNA methylation.
Introduction: The Mimicry of this compound
This compound is a synthetic analog of cytidine, distinguished by a chlorine atom at the 5-position of the cytosine ring.[1][2] This seemingly minor modification has profound biological implications. When introduced into cells, this compound is metabolized into its triphosphate form, 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP), which can then be incorporated into newly synthesized DNA during replication.[3][4]
The true power of this compound lies in its ability to act as a molecular mimic of 5-methylcytosine (5mC), the canonical epigenetic mark in mammals.[3][5] DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns, recognize the chlorine atom at the 5-position in a manner similar to a methyl group.[3] This mimicry leads to the "fraudulent" methylation of previously unmethylated CpG sites, effectively allowing researchers to induce and study the consequences of hypermethylation at specific genomic loci.[4]
A key feature of this compound-induced epigenetic changes is their reversibility. Treatment of cells with demethylating agents, such as 5-aza-2'-deoxycytidine, can reverse the gene silencing caused by the incorporation of this compound, confirming that the observed effects are indeed epigenetic and not due to mutagenesis.[3][4] This characteristic makes this compound an invaluable tool for studying the cause-and-effect relationships between DNA methylation and gene expression.
Mechanism of Action: Inducing Heritable Epigenetic Modifications
The incorporation of this compound into the genome initiates a cascade of events that culminates in altered DNA methylation patterns and heritable gene silencing. The process can be conceptualized through the following key steps:
-
Cellular Uptake and Conversion: this compound enters the cell and is converted into its active triphosphate form, CldCTP, by cellular kinases.[6]
-
Incorporation into DNA: During DNA replication, DNA polymerases incorporate CldCTP into the newly synthesized strand opposite guanine residues.[3]
-
Mimicry of 5-methylcytosine: The incorporated 5-chlorocytosine is recognized by the cellular machinery as 5-methylcytosine.[3][5]
-
Recruitment of DNA Methyltransferases: This recognition leads to the recruitment of DNMTs to these sites. The human maintenance methylase, in particular, cannot distinguish between halogenated and methylated cytosine residues.[3]
-
Induction of De Novo Methylation: The recruited DNMTs then methylate adjacent CpG sites on the daughter strand that were previously unmethylated.[3][4]
-
Heritable Gene Silencing: The newly established methylation patterns are then faithfully propagated through subsequent rounds of cell division, leading to stable and heritable silencing of the associated genes.[3][4]
Detailed Protocols
The following protocols provide a framework for using this compound to study DNA methylation. These are generalized protocols and may require optimization for specific cell lines and experimental goals.
Protocol 1: Introduction of 5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) into CHO-K1 Cells via Electroporation
This protocol is adapted from methodologies used for introducing nucleotide analogs into mammalian cells. [3][7][8] Materials:
-
CHO-K1 cells [9]* Ham's F-12K medium with 10% Fetal Bovine Serum (FBS) [9]* Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
5-chloro-2'-deoxycytidine-5'-triphosphate (CldCTP) solution (sterile, concentration to be optimized)
-
Electroporation buffer (e.g., Gene Pulser® electroporation buffer) [7]* Electroporation cuvettes (e.g., 0.2 cm gap)
-
Electroporator (e.g., Bio-Rad Gene Pulser Xcell™)
-
T-25 or T-75 cell culture flasks
Procedure:
-
Cell Culture: Culture CHO-K1 cells in Ham's F-12K medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth. [9]2. Preparation of Cells for Electroporation:
-
On the day of electroporation, ensure cells are 75-85% confluent. [7] * Harvest cells by trypsinization, followed by neutralization with complete growth medium.
-
Wash the cells once with ice-cold sterile PBS.
-
Count the cells and determine viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in ice-cold electroporation buffer at a density of 1 x 10^6 to 2 x 10^6 cells/ml. [7][8]3. Electroporation:
-
In a sterile microcentrifuge tube, mix the cell suspension with the CldCTP solution. The final concentration of CldCTP should be optimized, but a starting point could be in the range of 10-100 µM. Include a control electroporation with dCTP and another with no nucleotide.
-
Transfer the cell/CldCTP mixture to a pre-chilled electroporation cuvette.
-
Electroporate the cells using optimized parameters for CHO-K1 cells. A starting point could be a square-wave pulse (e.g., 250 V, 15 ms, 2 pulses). [7] * Immediately after the pulse, allow the cuvette to rest on ice for 5-10 minutes.
-
-
Post-Electroporation Culture and Selection:
-
Gently transfer the electroporated cells to a T-25 or T-75 flask containing pre-warmed complete growth medium.
-
Incubate the cells at 37°C and 5% CO2.
-
After 24-48 hours, if a selectable marker is being used (e.g., studying the hprt gene), replace the medium with a selective medium (e.g., containing 6-thioguanine to select for cells with a silenced hprt gene). [3][4] * Continue to culture the cells under selection, changing the medium as required, until resistant colonies appear.
-
-
Harvesting Cells for DNA Analysis: Once a sufficient number of cells have been obtained, harvest them for genomic DNA extraction.
| Parameter | Recommended Range/Value | Reference |
| Cell Line | CHO-K1 | [3][9] |
| Cell Density for Electroporation | 1-2 x 10^6 cells/ml | [7][8] |
| CldCTP Concentration | 10 - 100 µM (optimization required) | [3] |
| Electroporation Settings | Square-wave pulse, e.g., 250 V, 15 ms, 2 pulses (optimization required) | [7] |
| Selection Agent (for hprt gene) | 6-Thioguanine | [3][4] |
Protocol 2: Analysis of Gene-Specific DNA Methylation by Bisulfite Pyrosequencing
This protocol outlines the steps for quantifying DNA methylation at specific CpG sites following treatment with this compound. [1][4][10] Materials:
-
Genomic DNA isolated from control and CldCTP-treated cells
-
Bisulfite conversion kit (e.g., Qiagen EpiTect Bisulfite Kit)
-
PCR primers specific for the bisulfite-converted DNA of the target region (one primer should be biotinylated)
-
Pyrosequencing primers
-
PCR reagents (polymerase, dNTPs, buffer)
-
Streptavidin-coated beads
-
Pyrosequencing instrument (e.g., PyroMark Q24) and associated reagents
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cultured cells using a standard DNA extraction kit or protocol.
-
Bisulfite Conversion:
-
Quantify the genomic DNA.
-
Perform bisulfite conversion on 200-500 ng of genomic DNA using a commercial kit according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while 5-methylcytosines (and by mimicry, 5-chlorocytosines) remain unchanged. [4][11]3. PCR Amplification:
-
Amplify the bisulfite-converted DNA using primers designed to specifically amplify the target region of interest. One of the PCR primers must be biotinylated to allow for subsequent purification of the PCR product.
-
Perform PCR using an appropriate annealing temperature and number of cycles for your specific primers and target.
-
Verify the PCR product by running a small aliquot on an agarose gel.
-
-
Template Preparation for Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Wash and denature the DNA to obtain a single-stranded template. [4]5. Pyrosequencing:
-
Anneal the sequencing primer to the single-stranded DNA template.
-
Perform pyrosequencing according to the instrument manufacturer's protocol. The instrument will dispense dNTPs in a specified order, and the incorporation of each nucleotide will generate a light signal proportional to the number of incorporated bases. [1][10]6. Data Analysis:
-
The pyrosequencing software will analyze the pyrograms to quantify the percentage of methylation at each CpG site within the analyzed sequence. This is determined by the ratio of C to T at each CpG position. [10] * Compare the methylation levels in the CldCTP-treated samples to the control samples to determine the effect of this compound on DNA methylation dynamics.
-
| Step | Key Consideration | Reference |
| Bisulfite Conversion | Complete conversion of unmethylated cytosines is critical for accurate results. | [4][11] |
| PCR Primer Design | Primers must be specific to the bisulfite-converted sequence and not contain CpG sites. | [10] |
| Pyrosequencing | Provides quantitative methylation data for each CpG site in the sequence. | [1][12] |
| Data Interpretation | Compare percentage methylation between treated and control groups. | [2][10] |
Conclusion and Future Perspectives
This compound offers a unique and powerful approach to investigate the intricate dynamics of DNA methylation. By acting as a faithful mimic of 5-methylcytosine, it allows researchers to induce targeted hypermethylation and study its direct consequences on gene expression and cellular function. The detailed protocols provided in this guide serve as a starting point for integrating this valuable tool into your research. As our understanding of the epigenome continues to expand, the creative application of chemical tools like this compound will undoubtedly play a crucial role in uncovering the fundamental principles that govern this critical layer of biological regulation.
References
- Valinluck, V., Sowers, L. C. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Carcinogenesis, 30(5), 886–893. [Link]
- Valinluck, V., Tsai, H. H., Rogstad, D. K., Burdzy, A., Bird, A., & Sowers, L. C. (2004). 5-Halogenated-2'-deoxycytidines are preferable to 5-methyl-2'-deoxycytidine for the induction of DNA methylation. Journal of Biological Chemistry, 279(19), 19659–19665. [Link]
- Higashimoto, K., Soejima, H., & Saito, T. (2022). DNA Methylation Analysis Using Bisulfite Pyrosequencing. Methods in Molecular Biology, 2584, 1–11. [Link]
- PubChem. This compound. [Link]
- Valinluck, V., & Sowers, L. C. (2007). Inflammation-mediated DNA damage: 5-chlorocytosine and 5-chlorouracil. Annual Review of Pharmacology and Toxicology, 47, 219–243. [Link]
- Reed, K., Poulin, M. L., Yan, L., & Baccarelli, A. A. (2010). Analysis of DNA methylation by pyrosequencing. Epigenomics, 2(1), 117–126. [Link]
- Targeted Bisulfite Sequencing. (n.d.). [Link]
- Ehrich, M., & van den Boom, D. (2011). Quantitative region-specific DNA methylation analysis by the EpiTYPER™ technology. Methods in Molecular Biology, 791, 11–21. [Link]
- Bio-Rad. (2008).
- Indian Journal of Pharmaceutical Sciences. (2012). Transfecting CHO-K1 Cells: Comparison of CaPO4, Electroporation and Lipoplex Method with In-house Prepared Polyplex. Indian Journal of Pharmaceutical Sciences, 74(5), 448–452. [Link]
- Tsuchiya, M., & Hayatsu, H. (2004). DNA methylation analysis by pyrosequencing. Methods Mol Biol, 283, 175-81. [Link]
- Illumina. (n.d.).
- Synthego. (n.d.).
- Elabscience. (n.d.). CHO-K1 Cell Line. [Link]
- Sokoloski, J. A., Jastreboff, M. M., Bertino, J. R., Sartorelli, A. C., & Narayanan, R. (1986). Introduction of deoxyribonucleoside triphosphates into intact cells by electroporation. Analytical Biochemistry, 158(2), 272–277. [Link]
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- 2. Quantitative gene analysis of methylation and expression (Q-GAME) in fresh or fixed cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. med.upenn.edu [med.upenn.edu]
- 12. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
Application Note: A Comprehensive Workflow for Elucidating the Transcriptomic Impact of 5-Chlorocytidine
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer therapies, exerting their effects through intricate interactions with cellular nucleic acid metabolism.[1][2][3] 5-Chlorocytidine (5-ClC) is a ribonucleoside analog with potential therapeutic applications. Understanding its precise mechanism of action is paramount for its development as a clinical candidate. A critical aspect of this is to delineate its impact on the cellular transcriptome. This application note provides a comprehensive, field-proven experimental workflow for analyzing the effects of this compound on gene expression, from initial cell treatment to in-depth bioinformatic analysis and functional validation. The workflow is designed to not only identify differentially expressed genes but also to investigate the potential for 5-ClC to be incorporated into nascent RNA, potentially leading to downstream misinterpretation by the cellular machinery.
Scientific Rationale: The Dual Potential of this compound
The therapeutic efficacy of nucleoside analogs often stems from their ability to be metabolized into their triphosphate form and subsequently incorporated into DNA or RNA.[1][4][5] Once incorporated, these analogs can disrupt nucleic acid synthesis, leading to chain termination or, in some cases, act as mutagens, causing misincorporation of nucleotides during replication or transcription. For this compound, we hypothesize a dual mechanism of action:
-
Perturbation of Gene Expression: The presence of 5-ClC, either as a free nucleoside or incorporated into RNA, may trigger cellular stress responses and alter signaling pathways, leading to widespread changes in gene expression.
-
RNA Modification and Misincorporation: this compound triphosphate may be incorporated into nascent RNA transcripts by RNA polymerases. The presence of the chlorine atom at the 5-position of the cytidine ring could alter its base-pairing properties. We hypothesize that during reverse transcription in the RNA-seq workflow, reverse transcriptase may misread this compound as a thymidine, leading to a C-to-T transition in the resulting cDNA. This would manifest as single nucleotide variants (SNVs) in the sequencing data, providing direct evidence of RNA incorporation.
This experimental workflow is designed to investigate both of these potential mechanisms.
Experimental Workflow Overview
The overall experimental workflow is a multi-stage process that begins with careful in vitro cell culture and treatment, followed by high-throughput RNA sequencing, and culminating in a dual-pronged bioinformatic analysis and subsequent experimental validation.
Caption: High-level experimental workflow for analyzing this compound effects.
Detailed Protocols
Part 1: In Vitro Cell Culture and this compound Treatment
1.1. Cell Line Selection and Culture:
-
Rationale: The choice of cell line should be guided by the therapeutic context of 5-ClC. For oncology applications, a panel of cancer cell lines from different tissues of origin is recommended. For virology applications, relevant host cell lines should be used.
-
Protocol:
-
Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.
-
1.2. Dose-Response and Time-Course Experiments:
-
Rationale: To determine the optimal concentration and duration of 5-ClC treatment, it is crucial to perform initial dose-response and time-course experiments. This will identify a concentration that induces a measurable biological effect without causing excessive cytotoxicity, which could confound the gene expression analysis.
-
Protocol:
-
Seed cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Prepare a serial dilution of this compound in culture medium. A typical starting range would be from 1 nM to 100 µM.
-
Treat cells with the different concentrations of 5-ClC for various time points (e.g., 6, 12, 24, 48 hours).
-
At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration).
-
Based on the results, select a concentration and time point for the main RNA-seq experiment that results in a significant biological effect with minimal cytotoxicity (e.g., IC20-IC30).
-
1.3. Large-Scale Treatment for RNA-Seq:
-
Protocol:
-
Seed cells in larger culture vessels (e.g., 10 cm dishes or T75 flasks) to obtain sufficient cell numbers for RNA extraction.
-
Treat cells with the predetermined concentration of 5-ClC and for the chosen duration. Include a vehicle-treated control group (e.g., DMSO or PBS).
-
Prepare at least three biological replicates for each condition (control and 5-ClC treated) to ensure statistical power.
-
Part 2: RNA Extraction, Library Preparation, and Sequencing
2.1. RNA Extraction and Quality Control:
-
Rationale: High-quality, intact RNA is essential for reliable RNA-seq results.
-
Protocol:
-
Harvest cells and extract total RNA using a TRIzol-based method or a column-based kit.[6][7]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended.
-
2.2. RNA-Seq Library Preparation and Sequencing:
-
Rationale: The library preparation method should be chosen based on the research question. For protein-coding gene expression, poly-A selection is appropriate. For a more comprehensive view of the transcriptome, including non-coding RNAs, ribosomal RNA (rRNA) depletion is recommended.
-
Protocol:
-
Prepare RNA-seq libraries from the high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform library quality control, including quantification (e.g., Qubit) and size distribution analysis (e.g., Bioanalyzer).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis). Paired-end sequencing is recommended for improved alignment and transcript reconstruction.
-
Part 3: Bioinformatic Analysis
This section is divided into two parallel pipelines to address the dual hypotheses of differential gene expression and RNA modification.
Pipeline 1: Differential Gene Expression Analysis
This pipeline follows a standard workflow for identifying genes that are up- or down-regulated upon 5-ClC treatment.[6][7][8][9][10][11][12][13]
Caption: Differential Gene Expression (DGE) analysis pipeline.
3.1.1. Step-by-Step Protocol:
-
Quality Control (FastQC): Assess the quality of the raw sequencing reads.
-
Trimming (Trimmomatic): Remove adapter sequences and low-quality bases from the reads.
-
Alignment (STAR): Align the trimmed reads to a reference genome. STAR is a splice-aware aligner suitable for RNA-seq data.
-
Read Quantification (featureCounts): Generate a count matrix of the number of reads mapping to each gene.
-
Differential Expression Analysis (DESeq2): Use the DESeq2 R package to normalize the count data and perform statistical analysis to identify differentially expressed genes between the 5-ClC treated and control groups.
-
Visualization: Generate volcano plots and heatmaps to visualize the differentially expressed genes.
-
Functional Enrichment Analysis: Use tools like DAVID or GSEA to identify enriched Gene Ontology (GO) terms and KEGG pathways among the differentially expressed genes to infer biological function.
Pipeline 2: Putative SNV Detection for Evidence of RNA Incorporation
This pipeline is designed to identify potential C-to-T transitions that may result from the misreading of incorporated 5-ClC during reverse transcription. It adapts the GATK Best Practices workflow for variant calling in RNA-seq data.[14]
Caption: Single Nucleotide Variant (SNV) detection pipeline for RNA-seq data.
3.2.1. Step-by-Step Protocol:
-
Data Pre-processing:
-
Mark Duplicates (GATK MarkDuplicates): Identifies and flags duplicate reads that may have arisen from PCR amplification during library preparation.
-
Split’N’Cigar Reads (GATK SplitNCigarReads): Splits reads that span introns into exon segments to avoid misinterpretation by the variant caller.
-
Base Quality Score Recalibration (GATK BQSR): Recalibrates the base quality scores to provide more accurate variant calls.
-
-
Variant Calling (GATK HaplotypeCaller): Identifies potential SNVs in each sample individually.
-
Variant Filtering (GATK VariantFiltration): Applies filters to remove likely false-positive variant calls based on various quality metrics.
-
Annotation: Annotate the identified variants using tools like SnpEff or ANNOVAR to determine their genomic context (e.g., exonic, intronic) and potential functional impact.
-
Comparative Analysis: Compare the filtered variant calls between the 5-ClC treated and control samples. The key is to identify C-to-T variants that are present at a significantly higher frequency in the treated samples.
Part 4: Experimental Validation
4.1. Validation of Differentially Expressed Genes by qRT-PCR:
-
Rationale: It is crucial to validate the RNA-seq results for a subset of key differentially expressed genes using an independent method like quantitative real-time PCR (qRT-PCR).
-
Protocol:
-
Select a panel of up- and down-regulated genes from the RNA-seq data.
-
Design and validate primers for these genes and a set of stable housekeeping genes.
-
Perform qRT-PCR on the same RNA samples used for RNA-seq.
-
Analyze the data using the delta-delta Ct method to confirm the direction and magnitude of the expression changes.
-
4.2. Validation of Pathway Perturbation:
-
Rationale: To confirm that the observed gene expression changes translate to functional alterations at the protein level, it is important to validate the activation or inhibition of key signaling pathways.
-
Example - JNK Pathway Activation: Based on literature suggesting a link between cytidine analogs and the JNK signaling pathway, this would be a prime candidate for validation.[15] The JNK pathway is a key regulator of cellular processes such as proliferation, apoptosis, and stress responses.[16][17][18]
-
Protocol (Western Blot):
-
Treat cells with 5-ClC as in the main experiment.
-
Lyse the cells and perform Western blot analysis using antibodies against total JNK and phosphorylated JNK (p-JNK).
-
An increase in the p-JNK/total JNK ratio in the treated samples would confirm the activation of this pathway.
-
Further investigation could include examining the expression of downstream targets of the JNK pathway, such as c-Jun.
-
4.3. Validation of Putative C-to-T SNVs:
-
Rationale: To confirm that the C-to-T variants identified in the bioinformatic analysis are not genomic SNPs or sequencing artifacts, it is necessary to validate them.
-
Protocol:
-
Select a few high-confidence C-to-T SNVs that are unique to the 5-ClC treated samples.
-
Design PCR primers to amplify the genomic region containing the putative SNV from both the original RNA (via RT-PCR) and from genomic DNA of the same cells.
-
Sequence the PCR products using Sanger sequencing.
-
The presence of the C-to-T transition only in the cDNA from 5-ClC treated cells and not in the genomic DNA would provide strong evidence for the incorporation of 5-ClC into RNA and its subsequent misreading during reverse transcription.
-
Data Presentation
Table 1: Example of Differentially Expressed Genes
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value | Regulation |
| JUN | 2.5 | 1.2e-10 | 3.5e-9 | Upregulated |
| FOS | 2.1 | 5.6e-9 | 1.1e-7 | Upregulated |
| ATF3 | 3.2 | 8.9e-12 | 2.0e-10 | Upregulated |
| BCL2 | -1.8 | 3.4e-7 | 5.2e-6 | Downregulated |
| CCND1 | -1.5 | 7.1e-6 | 8.9e-5 | Downregulated |
Table 2: Example of Putative C-to-T SNVs
| Chromosome | Position | Gene | Reference Allele | Treated Allele | Allele Frequency (Treated) | Allele Frequency (Control) |
| chr1 | 1567890 | GENE_A | C | T | 0.15 | 0.00 |
| chr5 | 9876543 | GENE_B | C | T | 0.21 | 0.00 |
| chr11 | 12345678 | GENE_C | C | T | 0.18 | 0.01 |
Conclusion
The experimental workflow detailed in this application note provides a robust and comprehensive framework for investigating the effects of this compound on gene expression. By combining high-throughput RNA sequencing with two distinct bioinformatic pipelines and rigorous experimental validation, researchers can gain deep insights into the compound's mechanism of action. This dual approach not only identifies global changes in the transcriptome but also provides a method for detecting the potential incorporation of the analog into RNA, offering a more complete picture of its cellular impact. This detailed understanding is crucial for the rational design and development of novel nucleoside analog-based therapeutics.
References
- Regulation of c-Jun NH2-terminal Kinase (Jnk) Gene Expression during T Cell Activation. (Source: Journal of Experimental Medicine) [Link]
- The Role of c‑Jun Signaling in Cytidine Analog-Induced Cell Death in Melanoma. (Source: ACS Chemical Biology) [Link]
- A Quick Start Guide to RNA-Seq Data Analysis. (Source: GENEWIZ Blog) [Link]
- JNK Signaling Pathway: Key Mechanisms and Physiological Functions. (Source: AnyGenes) [Link]
- RNA-Seq differential expression work flow using DESeq2. (Source: STHDA) [Link]
- RNA-seq workflow: gene-level exploratory analysis and differential expression. (Source: Bioconductor) [Link]
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- JNK Signaling Pathway.
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Application Notes and Protocols for In Vivo Delivery of 5-Chlorocytidine in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo delivery of 5-Chlorocytidine in animal models. This document emphasizes scientific integrity, field-proven insights, and detailed, self-validating protocols to ensure reliable and reproducible experimental outcomes.
Introduction: The Therapeutic Potential and Challenges of this compound Delivery
This compound is a nucleoside analog, a class of compounds pivotal in the development of antiviral and anticancer therapies[1]. As a synthetic derivative of cytidine, its therapeutic efficacy is rooted in its ability to interfere with nucleic acid synthesis and cellular metabolism[1]. The chlorine atom at the 5-position of the cytosine ring alters its biological activity, making it a subject of significant interest in medicinal chemistry[1]. However, like many nucleoside analogs, the successful in vivo application of this compound is hampered by significant pharmacological hurdles.
A primary challenge is its rapid in vivo catabolism by the enzyme cytidine deaminase (CDA), which is highly expressed in the gut and liver[2][3]. This enzymatic degradation converts cytidine analogs into their less active uridine counterparts, drastically reducing their plasma half-life and bioavailability[2][3]. For instance, the related compound 5-Chloro-2'-deoxycytidine has a very short half-life of about 10 minutes in mice and is undetectable in plasma after oral administration due to this rapid metabolism[2]. This necessitates the exploration of delivery strategies that can protect the compound from premature degradation and ensure it reaches its target tissues in a therapeutically effective concentration.
This guide will detail various in vivo delivery methods, with a strong emphasis on strategies to overcome the challenge of CDA-mediated metabolism, thereby enhancing the therapeutic potential of this compound in preclinical animal models.
Strategic Considerations for In Vivo Delivery
The choice of an in vivo delivery method for this compound must be guided by the experimental objectives, the pharmacokinetic properties of the compound, and the specific animal model being used. The following sections outline key considerations and provide detailed protocols for recommended delivery routes.
The Critical Role of Cytidine Deaminase Inhibition
Given the rapid degradation of cytidine analogs by CDA, co-administration with a potent CDA inhibitor is paramount for achieving sustained and effective in vivo concentrations of this compound[2][3][4][5]. Tetrahydrouridine (THU) is a well-characterized and widely used competitive inhibitor of CDA[2][6][7]. By blocking CDA, THU prevents the deamination of this compound, thereby increasing its plasma half-life and bioavailability[2][4][5]. Pharmacokinetic studies in mice have shown that THU has an oral bioavailability of approximately 20% and can maintain plasma concentrations sufficient to inhibit CDA for several hours[4][5]. Therefore, the protocols described herein will incorporate the co-administration of THU as a standard and essential practice.
Formulation of this compound for In Vivo Administration
Vehicle Selection Guide:
| Vehicle Type | Examples | Suitability for this compound | Considerations |
| Aqueous Solutions | Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Preferred for water-soluble compounds. Likely suitable for this compound. | Ensure final solution is isotonic and at a physiological pH (7.2-7.4) to minimize irritation. |
| Co-solvents | Polyethylene Glycol (PEG), Propylene Glycol, DMSO, Ethanol | For compounds with limited aqueous solubility. | Use the lowest possible concentration of organic solvents, as they can have physiological effects. For instance, DMSO should ideally be less than 0.1% in the final formulation. |
| Suspensions | Carboxymethyl cellulose (CMC) | For poorly soluble compounds that cannot be dissolved. | Requires careful preparation to ensure a uniform suspension for consistent dosing. Not suitable for intravenous administration. |
For all formulations, it is crucial to perform a small-scale pilot study to assess the solubility and stability of this compound in the chosen vehicle before preparing a large batch for animal studies. Always include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle itself[9].
In Vivo Delivery Protocols
The following protocols are designed for use in common rodent models such as mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and effective route for systemic administration of therapeutic agents. It allows for rapid absorption into the bloodstream.
Protocol for IP Administration of this compound and THU in Mice:
-
Preparation of Dosing Solutions:
-
This compound Solution: Based on the desired dose (mg/kg), calculate the required amount of this compound. Attempt to dissolve it in sterile 0.9% saline or PBS to the final desired concentration. If solubility is an issue, consider using a vehicle containing a low percentage of a solubilizing agent like PEG 400. Warm the solution to room temperature before injection.
-
THU Solution: Prepare a separate solution of THU in sterile 0.9% saline or PBS. A common dose for THU in mice is 100 mg/kg[2].
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
-
Injection Procedure:
-
Administer the THU solution via IP injection 30-60 minutes prior to the this compound administration to allow for adequate CDA inhibition.
-
For the this compound injection, locate the lower right quadrant of the abdomen to avoid the cecum and bladder[10].
-
Insert a 25-27 gauge needle at a 30-40° angle into the peritoneal cavity[5][10].
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily. The maximum injection volume should not exceed 10 ml/kg[10].
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Experimental Workflow for IP Administration:
Intravenous (IV) Injection
Intravenous injection provides 100% bioavailability and is suitable for compounds that are soluble in aqueous solutions. The lateral tail vein is the most common site for IV injections in mice.
Protocol for IV Administration of this compound and THU in Mice:
-
Preparation of Dosing Solutions:
-
Prepare sterile, particle-free solutions of this compound and THU in 0.9% saline or PBS. Ensure complete dissolution.
-
Warm the solutions to room temperature.
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp or by placing its cage on a warming pad to dilate the tail veins, making them more visible and accessible[4].
-
Place the mouse in a restraint device that allows access to the tail.
-
-
Injection Procedure:
-
Administer THU, either via IP injection 30-60 minutes prior or via a separate IV injection if rapid and complete CDA inhibition is desired.
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle[4].
-
A successful injection is often indicated by a lack of resistance and the absence of a subcutaneous bleb.
-
Inject the this compound solution slowly as a bolus (typically over 1-2 seconds)[4]. The maximum bolus injection volume is 5 ml/kg[4].
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Oral Gavage
While this compound is expected to have poor oral bioavailability due to first-pass metabolism by CDA, co-administration with THU can potentially make this route viable for certain experimental designs.
Protocol for Oral Gavage of this compound and THU in Mice:
-
Preparation of Dosing Solutions:
-
Prepare aqueous solutions or suspensions of this compound and THU. For suspensions, a vehicle like 0.5% carboxymethyl cellulose (CMC) can be used.
-
THU should be administered orally 30-60 minutes before this compound.
-
-
Animal Restraint:
-
Gavage Procedure:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice)[11][13].
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth[11][13].
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus[11][12][14]. The needle should pass smoothly without resistance[11][12][13].
-
Administer the solution slowly. The recommended maximum gavage volume is 10 ml/kg[11].
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress[11][12].
-
Subcutaneous (SC) Injection
Subcutaneous injection provides a slower absorption rate compared to IP or IV routes, which can be advantageous for achieving sustained release.
Protocol for SC Administration of this compound and THU in Mice:
-
Preparation of Dosing Solutions:
-
Prepare sterile solutions of this compound and THU.
-
Warm the solutions to room temperature.
-
-
Animal Restraint:
-
Injection Procedure:
-
Administer THU via a separate SC or IP injection 30-60 minutes prior.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body[7][15].
-
Aspirate to ensure you are not in a blood vessel.
-
Inject the this compound solution. A small bleb will form under the skin. The maximum volume per site is typically 5 ml/kg[15].
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor.
-
Summary of Recommended Dosing Parameters for Mice:
| Route of Administration | Needle Gauge | Maximum Volume | Key Considerations |
| Intraperitoneal (IP) | 25-27 G | 10 ml/kg[10] | Administer THU 30-60 min prior. Inject into the lower right abdominal quadrant. |
| Intravenous (IV) | 27-30 G | 5 ml/kg (bolus)[4] | Requires proper animal warming and restraint. Provides 100% bioavailability. |
| Oral Gavage | 20-22 G (ball-tipped) | 10 ml/kg[11] | THU co-administration is essential. Ensure proper technique to avoid aspiration. |
| Subcutaneous (SC) | 25-27 G | 5 ml/kg per site[15] | Provides slower, more sustained absorption. |
Conclusion and Future Directions
The successful in vivo delivery of this compound in animal models is achievable with careful consideration of its pharmacological properties and the implementation of appropriate delivery strategies. The co-administration of a cytidine deaminase inhibitor, such as tetrahydrouridine, is a critical step to prevent rapid metabolism and enhance bioavailability. The choice of administration route—be it intraperitoneal, intravenous, oral, or subcutaneous—should be tailored to the specific research question and the desired pharmacokinetic profile.
Future research may explore more advanced drug delivery systems to further optimize the therapeutic potential of this compound. Novel formulations, such as nanogels or liposomes, could offer enhanced stability, targeted delivery, and sustained release of the active compound, potentially leading to improved efficacy and reduced toxicity[10][11][13]. The protocols and insights provided in this guide serve as a robust foundation for researchers to conduct rigorous and reproducible in vivo studies with this compound.
Logical Relationship of Delivery Components:
References
- Kabanov, A. V., Vinogradov, S. V. (2009). Polymeric nanogel formulations of nucleoside analogs. PMC. [Link]
- Batrakova, E. V., Vinogradov, S. V. (2004).
- Lavelle, D., Vaitkus, K., Ling, Y., Ruiz, M. A., Mahfouz, M., & DeSimone, J. (2011). Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. PMC. [Link]
- Ruchala, P., Wang, Y., Li, F., Zhu, H., Mao, C., & Sun, S. (2018).
- Vinogradov, S. V., Zeman, A. D., & Batrakova, E. V. (2004). Polyplex Nanogel formulations for drug delivery of cytotoxic nucleoside analogs. PubMed. [Link]
- Baroud, M., Lepeltier, E., Thepot, S., El-Makhour, Y., & Duval, O. (2021). The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery. RSC Publishing. [Link]
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- Lin, W., Chen, Y., Chen, Z., Wang, G., & Zhou, Z. (2012). Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels. NIH. [Link]
- Chancharoen, M., Yang, Z., Dalvie, E. D., Gubina, N., Ruchirawat, M., Croy, R. G., Fedeles, B. I., & Essigmann, J. M. (2024).
- Clinicaltrials.eu. (n.d.). Tetrahydrouridine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
- University of British Columbia Animal Care Committee. (2021). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. UBC. [Link]
- Beumer, J. H., Eiseman, J. L., Gilbert, J. A., Holleran, J. L., Joseph, E., & Covey, J. M. (2007). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. PubMed. [Link]
- Beumer, J. H., Eiseman, J. L., Gilbert, J. A., Holleran, J. L., Joseph, E., & Covey, J. M. (2008). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. PMC. [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chlorocytidine as a Tool for Investigating DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Role of 5-Chlorocytidine in DNA Damage and Repair
This compound (5-ClC) is a halogenated nucleoside analog of cytidine that has emerged as a valuable tool for researchers investigating the intricate mechanisms of DNA damage and repair.[1][2] Its significance lies in its ability to be incorporated into DNA, where it can mimic the epigenetic marker 5-methylcytosine (5-mC) and also act as a lesion that triggers cellular DNA repair pathways.[3] This dual functionality allows for the precise interrogation of DNA repair mechanisms, particularly Base Excision Repair (BER), and provides insights into the cellular responses to DNA damage. This guide provides an in-depth exploration of this compound's mechanism of action, detailed protocols for its application in cell-based assays, and guidance on data interpretation, empowering researchers to effectively utilize this compound in their studies.
Mechanism of Action: A Dual-Faceted Approach to Inducing DNA Damage
The utility of this compound as a research tool stems from its unique intracellular activities. Once introduced into cells, 5-Chloro-2'-deoxycytidine (5-CldC), the deoxyribonucleoside form, can be phosphorylated to its triphosphate derivative, 5-CldCTP.[4] This allows it to be incorporated into the genome by DNA polymerases during replication.[4]
The presence of 5-chlorocytosine in DNA can lead to two primary outcomes:
-
Mimicry of 5-methylcytosine and Epigenetic Alterations: The chlorine atom at the 5-position of the cytosine ring is sterically similar to the methyl group in 5-mC. This structural similarity allows 5-ClC to be recognized by cellular machinery as 5-mC, potentially misdirecting the activity of DNA methyltransferases and altering methylation patterns.[3] This can lead to heritable gene silencing, providing a link between inflammation-induced DNA damage and epigenetic changes in cancer development.[3]
-
Induction of DNA Lesions and Activation of DNA Repair: 5-ClC in a DNA template is intrinsically mutagenic, capable of mispairing with adenine, which leads to C → T transition mutations.[4] This mispairing, along with the structural alteration caused by the chlorine atom, can be recognized by the cell's DNA repair machinery, primarily the Base Excision Repair (BER) pathway.[5][6] The cell initiates repair by recruiting DNA glycosylases to excise the damaged base.[7][8]
The following diagram illustrates the proposed mechanism of this compound-induced DNA damage and subsequent activation of the BER pathway.
Caption: Mechanism of this compound action and DNA repair.
Application I: Assessing Cell Viability and Cytotoxicity
A fundamental step in characterizing the effects of this compound is to determine its impact on cell viability and to establish its cytotoxic concentration range. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
5-Chloro-2'-deoxycytidine (CldC)
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of CldC in complete culture medium. A suggested starting concentration range is from 0.1 µM to 100 µM.[9] Remove the existing medium and add 100 µL of the medium containing various concentrations of CldC. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest CldC concentration) and a no-treatment control.[9]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the CldC concentration to determine the IC50 value.
Expected Results:
The IC50 values will vary depending on the cell line used. The following table provides illustrative IC50 values for a related compound, 2-Chloro-2'-deoxycytidine, to provide a general reference. Researchers must determine these values experimentally for this compound.
| Cell Line | Illustrative IC50 (µM) |
| HCT116 (Colon Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 25.5 |
| HeLa (Cervical Cancer) | 8.9 |
| Note: These are example values and must be experimentally determined. |
Application II: Quantifying DNA Damage
To directly assess the DNA-damaging effects of this compound, two robust methods are recommended: the Comet Assay for detecting DNA strand breaks and the γ-H2AX foci formation assay for visualizing DNA double-strand breaks.
Protocol: Alkaline Comet Assay for DNA Strand Break Detection
The alkaline comet assay is a sensitive technique for measuring DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[10]
Materials:
-
Treated and control cells
-
Lysis Solution
-
Alkaline Electrophoresis Buffer
-
Neutralization Buffer
-
SYBR Green or other DNA staining dye
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Treat cells with varying concentrations of this compound for a defined period. Harvest and resuspend cells in PBS.
-
Slide Preparation: Mix a small volume of cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[10]
-
Alkaline Unwinding: Immerse the slides in fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C in the dark.[10]
-
Electrophoresis: Perform electrophoresis under alkaline conditions.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the percentage of DNA in the tail.
Protocol: γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks
The phosphorylation of histone H2AX (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[10] Immunofluorescent detection of γ-H2AX foci provides a quantitative measure of DSBs.
Materials:
-
Treated and control cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound, then fix with PFA.
-
Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.[10]
-
Imaging and Quantification: Capture images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.[10]
Quantitative Data Presentation:
The extent of DNA damage is dependent on both the concentration of the drug and the duration of exposure. The following tables summarize representative quantitative data for DNA damage induced by alkylating and cross-linking agents, which can be considered analogous to the expected effects of this compound.[10]
Table 1: Dose-Response of DNA Damage [10]
| Assay Type | Endpoint Measured | Concentration of Alkylating Agent | Result (Example) |
| Alkaline Comet Assay | % Tail DNA | 0 µM (Control) | 5% |
| 10 µM | 25% | ||
| 50 µM | 60% | ||
| 100 µM | 85% | ||
| γ-H2AX Foci Assay | Average Foci per Cell | 0 µM (Control) | <1 |
| 1 µM | 15 | ||
| 5 µM | 40 | ||
| 10 µM | 75 |
Table 2: Time-Course of DNA Damage and Repair [10]
| Time Point | Alkaline Comet Assay (% Tail DNA) | γ-H2AX Foci per Cell |
| 0 hr (Treatment Start) | 5% | <1 |
| 2 hr | 70% | 60 |
| 8 hr | 45% | 35 |
| 24 hr | 15% | 10 |
Application III: Investigating the Role of PARP in this compound-Induced DNA Repair
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the BER pathway, where it is recruited to sites of single-strand breaks.[11][12] Investigating the interplay between this compound and PARP inhibitors can reveal synthetic lethal interactions and provide a rationale for combination therapies.
Experimental Workflow: Assessing Synthetic Lethality with PARP Inhibitors
This workflow describes how to investigate whether inhibiting PARP enhances the cytotoxicity of this compound.
Caption: Workflow for assessing synthetic lethality.
Key Considerations:
-
Choice of PARP inhibitor: Several PARP inhibitors are available (e.g., Olaparib, Rucaparib, Talazoparib).[13] The choice may depend on the specific research question and the cell line being used.
-
Combination Index (CI): The Chou-Talalay method can be used to calculate a CI to quantitatively determine if the combination of this compound and a PARP inhibitor is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Positive and Negative Controls: In all assays, untreated and vehicle-treated cells serve as negative controls. A known DNA damaging agent can be used as a positive control to ensure the assay is performing as expected.
-
Dose-Response and Time-Course Experiments: Performing dose-response and time-course experiments is crucial for validating the observed effects and understanding the dynamics of DNA damage and repair.[10]
By adhering to these principles, researchers can ensure the reliability and reproducibility of their findings when using this compound as a tool to investigate DNA repair pathways.
References
- BenchChem. (n.d.). Quantifying DNA Damage Induced by 5-(2-Chloroethyl)-2'-deoxycytidine: Application Notes and Protocols.
- ACS Publications. (2024, February 23). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology.
- National Institutes of Health. (n.d.). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. PMC.
- PubMed. (n.d.). Detection and quantification of 5-chlorocytosine in DNA by stable isotope dilution and gas chromatography/negative ion chemical ionization/mass spectrometry.
- National Institutes of Health. (n.d.). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Chloro-2'-deoxycytidine in Cell Culture Experiments.
- Oncotarget. (2017, December 22). Simultaneous quantification of DNA damage and mitochondrial copy number by long-run DNA-damage quantification (LORD-Q).
- National Institutes of Health. (2023, December 18). Absolute quantification of DNA damage response proteins. PMC.
- National Institutes of Health. (n.d.). Chemical Analysis of DNA Damage. PMC.
- Nature. (2021, July 5). DNA repair glycosylase hNEIL1 triages damaged bases via competing interaction modes.
- CymitQuimica. (n.d.). CAS 25130-29-4: Cytidine, 5-chloro-(8CI,9CI).
- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (2014, July 29). The PARP inhibitor Olaparib disrupts base excision repair of 5-aza-2'.
- Abcam. (n.d.). Protocols for Cell culture techniques.
- PubMed. (n.d.). 5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition.
- PubMed. (2022, August 28). Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles.
- PubMed. (2012, December 13). Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway.
- ResearchGate. (2025, October 17). 5-Chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition.
- National Institutes of Health. (2024, July 13). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC.
- PubMed. (n.d.). Active DNA demethylation mediated by DNA glycosylases.
- PubMed. (n.d.). Induction of DNA double-strand breaks in Chinese hamster V79 cells by 2-chlorodeoxyadenosine.
- PubMed. (n.d.). Role of base excision repair in protecting cells from the toxicity of chloroethylnitrosoureas.
- MDPI. (n.d.). Enhanced Cytotoxicity on Cancer Cells by Combinational Treatment of PARP Inhibitor and 5-Azadeoxycytidine Accompanying Distinct Transcriptional Profiles.
- PubMed Central. (2021, September 22). Interaction of Thymine DNA Glycosylase with Oxidised 5-Methyl-cytosines in Their Amino- and Imino-Forms.
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- National Institutes of Health. (n.d.). Targeting DNA repair pathway in cancer: Mechanisms and clinical application. PMC.
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- PubMed. (n.d.). Induction of DNA damage, alteration of DNA repair and transcriptional activation by stress hormones.
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Application Notes & Protocols: Visualizing Nascent RNA with 5-Ethynylcytidine and Click Chemistry
Introduction: Illuminating the Transcriptome
In the pursuit of understanding dynamic cellular processes, the ability to visualize newly synthesized RNA is paramount for decoding gene regulation, RNA processing, and cellular responses to stimuli.[1] Metabolic labeling of nascent RNA with nucleoside analogs, coupled with bioorthogonal chemistry, offers a powerful and versatile approach for spatiotemporal tracking of transcription.[2] This guide focuses on the application of 5-Ethynylcytidine (5-EC), a cell-permeable cytidine analog, for visualizing nascent RNA in fixed cells.
5-EC contains a terminal alkyne group, a small, biologically inert chemical handle.[1] When introduced to cells, 5-EC is metabolized by cellular salvage pathways, converted to its triphosphate form, and incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine.[3][4] This bioorthogonal alkyne handle does not perturb cellular processes. Following fixation and permeabilization, the incorporated alkyne is detected with high specificity and efficiency via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][] This reaction covalently links the alkyne-modified RNA to a fluorescent probe bearing a corresponding azide group, enabling sensitive visualization by fluorescence microscopy.[3]
Compared to its well-known uridine counterpart, 5-ethynyluridine (EU), 5-EC exhibits similar labeling properties but is reported to be metabolized more rapidly, a characteristic that can be advantageous for pulse-chase experiments requiring high temporal resolution.[3][7]
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to successfully label, detect, and visualize newly synthesized RNA using 5-Ethynylcytidine.
Principle of the Method
The workflow is a two-stage process: first, the metabolic incorporation of 5-EC into cellular RNA, and second, the fluorescent detection of the incorporated 5-EC via click chemistry.
-
Metabolic Labeling: Live cells are incubated with 5-EC, which is transported across the cell membrane and phosphorylated by cellular kinases to 5-ethynylcytidine triphosphate. This analog is then used by RNA polymerases as a substrate for transcription, effectively embedding the alkyne handle into newly made RNA.[1][3]
-
Fixation & Permeabilization: Cells are fixed to preserve their morphology and halt biological processes. The cell membranes are then permeabilized to allow the click chemistry reagents to access the intracellular space.
-
Click Reaction: The alkyne-modified RNA is covalently bonded to a fluorescent azide probe. This reaction is catalyzed by Copper (I), which is typically generated in situ from Copper (II) sulfate by a reducing agent like sodium ascorbate.[5][8]
-
Imaging: The fluorescently tagged RNA is visualized using standard fluorescence microscopy techniques.
Experimental Workflow Overview
Caption: General workflow for nascent RNA visualization using 5-EC.
Detailed Protocols
PART 1: Metabolic Labeling of Nascent RNA with 5-EC
This protocol is optimized for adherent mammalian cells grown on coverslips in a 24-well plate. Reagent volumes should be adjusted for other formats.
Rationale: The concentration and duration of 5-EC labeling are critical parameters. Insufficient labeling will result in a weak signal, while excessive concentration or duration can lead to cytotoxicity.[9] The optimal conditions are cell-type dependent and should be determined empirically through a dose-response experiment. A typical starting concentration is 0.5-1 mM.[10]
Materials:
-
Cells of interest cultured on sterile glass coverslips
-
Complete cell culture medium, pre-warmed to 37°C
-
5-Ethynylcytidine (5-EC) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Labeling Medium: Prepare the 5-EC labeling medium by diluting the 5-EC stock solution into pre-warmed complete cell culture medium to the desired final concentration (start with 0.5 mM or 1 mM).[1][11]
-
Cell Labeling: Aspirate the existing medium from the cells. Replace it with the 5-EC labeling medium.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator for the desired labeling period. A 1-2 hour incubation is a good starting point for detecting robust RNA synthesis.[12] For studies on RNA turnover, shorter pulse times may be required.
-
Wash: After incubation, remove the labeling medium and wash the cells twice with 1 mL of PBS at room temperature.
-
Proceed Immediately: After the final wash, proceed immediately to the Fixation and Permeabilization protocol.
PART 2: Cell Fixation, Permeabilization, and Click Reaction
Rationale: Fixation cross-links cellular components, preserving morphology. Formaldehyde is a common choice. Permeabilization with a detergent like Triton™ X-100 creates pores in the cellular membranes, allowing the click reaction components to enter the cell and reach the labeled RNA.[13][14] The click reaction itself is highly efficient and typically completes within 30 minutes at room temperature.[13]
Materials:
-
Labeled cells on coverslips (from Part 1)
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
0.5% Triton™ X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS (optional blocking solution)
-
Click Reaction Cocktail (Prepare fresh just before use)
-
Click-iT® reaction buffer or PBS
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide, stock in DMSO)
-
Copper (II) Sulfate (CuSO₄) (e.g., 100 mM stock in H₂O)
-
Click-iT® reaction buffer additive or Sodium Ascorbate (e.g., 500 mM stock in H₂O, prepare fresh)
-
Procedure:
-
Fixation: Add 1 mL of 4% PFA to each well containing a coverslip. Incubate for 15 minutes at room temperature.[14]
-
Wash: Remove the fixative and wash the cells twice with 1 mL of PBS.
-
Permeabilization: Add 1 mL of 0.5% Triton™ X-100 in PBS to each well. Incubate for 20 minutes at room temperature.[12]
-
Wash: Remove the permeabilization buffer and wash the cells twice with 1 mL of PBS.
-
(Optional) Blocking: If performing subsequent immunostaining, incubate with 3% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Prepare Click Reaction Cocktail: Prepare a sufficient volume for all samples. For each 500 µL of reaction cocktail, add the components in the following order. Note: It is critical to add the CuSO₄ last, immediately before adding the cocktail to the cells, to avoid premature reduction of the copper.
-
435 µL PBS
-
10 µL CuSO₄ Solution (Final concentration: 2 mM)
-
50 µL Sodium Ascorbate Solution (Final concentration: 50 mM)
-
5 µL Fluorescent Azide (e.g., 1 mM stock; Final concentration: 10 µM)
-
-
Click Reaction: Remove the wash buffer from the cells. Add 500 µL of the freshly prepared Click Reaction Cocktail to each coverslip. Incubate for 30 minutes at room temperature, protected from light.[13]
-
Wash: Remove the reaction cocktail and wash the cells once with PBS.
-
Counterstaining (Optional): To visualize nuclei, you may stain with a DNA dye like Hoechst 33342 or DAPI.[14] Dilute the dye in PBS (e.g., 1:1000 for Hoechst 33342), add to cells, incubate for 15 minutes at room temperature in the dark, and then wash twice with PBS.[14]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. Seal the edges and allow the medium to cure.
-
Imaging: Visualize the samples using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and any counterstains.
Chemical Reaction Mechanism
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times. Optimization for your specific cell line and experimental goals is highly recommended.
| Step | Reagent | Stock Concentration | Working Concentration | Incubation Time | Notes |
| Labeling | 5-Ethynylcytidine (5-EC) | 100 mM in DMSO | 0.1 - 1.0 mM | 1 - 24 hours | Start with 0.5-1 mM for 1-2 hours. Time depends on RNA turnover rate.[1] |
| Fixation | Paraformaldehyde (PFA) | 16% aqueous solution | 4% in PBS | 15 minutes | Perform at room temperature. |
| Permeabilization | Triton™ X-100 | 10% aqueous solution | 0.5% in PBS | 20 minutes | Essential for intracellular access of click reagents. |
| Click Reaction | Fluorescent Azide | 1-10 mM in DMSO | 2 - 10 µM | 30 minutes | Protect from light. |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 - 2 mM | 30 minutes | Protect from light. | |
| Sodium Ascorbate | 500 mM in H₂O (Fresh) | 50 mM | 30 minutes | Prepare fresh to ensure reducing activity. Protect from light. | |
| DNA Staining | Hoechst 33342 | 10 mg/mL in H₂O | 1:1000 in PBS | 15 minutes | Protect from light. |
Troubleshooting and Scientific Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Insufficient 5-EC Labeling: Concentration too low or incubation time too short for the cell type.[9] | Perform a dose-response curve for 5-EC concentration (e.g., 0.1, 0.5, 1, 2 mM) and a time course (e.g., 30 min, 1h, 2h, 4h) to optimize labeling. |
| Inefficient Click Reaction: Degraded sodium ascorbate, incorrect reagent concentrations. | Prepare sodium ascorbate solution fresh every time. Verify concentrations of all click cocktail components. Ensure CuSO₄ is added last. | |
| Low Transcription Rate: Cells are quiescent, senescent, or treated with a transcription inhibitor. | Use a positive control cell line with known high transcriptional activity. For inhibitor studies, ensure the labeling window is appropriate. | |
| High Background | Non-specific Probe Binding: Incomplete washing, precipitation of fluorescent azide. | Increase the number and duration of wash steps after the click reaction. Centrifuge the fluorescent azide stock solution before dilution to pellet any aggregates. |
| Cellular Autofluorescence: Certain cell types (e.g., macrophages) exhibit high intrinsic fluorescence. | Image an unlabeled control sample to determine the level of autofluorescence. Use a fluorophore in a different spectral range (e.g., far-red) where autofluorescence is typically lower.[9] | |
| Evidence of Cytotoxicity | High 5-EC Concentration: The nucleoside analog can be toxic at high concentrations or after long exposure. | Reduce the 5-EC concentration and/or incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion) across a range of 5-EC concentrations. |
| Copper-Mediated Toxicity: The Cu(I) catalyst can be toxic to cells, though this is less of a concern in fixed-cell protocols.[8] | Ensure thorough washing after the click reaction. For live-cell applications (not covered here), copper-free click chemistry would be required.[15] | |
| Signal in Cytoplasm and Nucleus, but also Mitotic Structures | Potential DNA Incorporation: Some studies, particularly in non-mammalian systems, have shown that ethynyl-nucleosides can be converted to deoxynucleosides and incorporated into DNA by ribonucleotide reductase.[16] | Validation is critical. Co-stain with a DNA synthesis marker (e.g., EdU). Perform a control experiment with RNase treatment after permeabilization; a true RNA signal should be significantly diminished.[16] If DNA labeling is observed, results must be interpreted with caution. |
References
- Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry. (2016). Link to Source
- A Comparative Guide to Metabolic RNA Labeling: 5-Ethynylcytidine vs. Other Analogs. (2025). BenchChem. Link to Source
- Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. (2023). Link to Source
- Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. (n.d.). Link to Source
- 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. (2013). Link to Source
- Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. (n.d.). Link to Source
- Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry. (n.d.). Link to Source
- Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. (2013). Link to Source
- A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA. (2015). Link to Source
- CLICK-labeling of cellular metabolites. (n.d.). Jena Bioscience. Link to Source
- 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring. (n.d.). Jena Bioscience. Link to Source
- metabolic labeling of RNA with 5'-ethynyluridine to track 5'-UMPS incorpor
- RNA synthesis monitoring. (n.d.). Jena Bioscience. Link to Source
- Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models. (n.d.). ProQuest. Link to Source
- A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. (2021). Link to Source
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences. Link to Source
- Technical Support Center: Metabolic Labeling Experiments with Nucleosides. (2025). BenchChem. Link to Source
- The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. (2024). Link to Source
- RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. (n.d.). Link to Source
- Click-iT® RNA Imaging Kits. (2009). Fisher Scientific. Link to Source
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- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. biorxiv.org [biorxiv.org]
Application Note & Protocol: Assessing the Impact of 5-Chlorocytidine on RNA Polymerase Fidelity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Transcriptional Fidelity and the Emergence of Nucleoside Analogs
The fidelity of RNA polymerase, the enzyme responsible for transcribing DNA into RNA, is a cornerstone of cellular function and viability. Errors during transcription can lead to the production of non-functional or even toxic proteins, contributing to a variety of disease states.[1] The intrinsic error rate of RNA polymerase is significantly higher than that of DNA polymerase, making the study of factors that influence its accuracy a critical area of research.[1]
Nucleoside analogs, molecules that mimic natural nucleosides, represent a major class of antiviral and anticancer drugs.[2] Their therapeutic efficacy often stems from their ability to be incorporated into nascent RNA or DNA chains by viral or cellular polymerases, subsequently disrupting the replication process.[2][3] 5-Chlorocytidine is a cytidine analog whose impact on RNA polymerase fidelity is of significant interest for both basic research and therapeutic development. Understanding how this modification affects the accuracy of transcription is crucial for elucidating its mechanism of action and potential off-target effects.
This guide provides a comprehensive protocol for assessing the impact of this compound on RNA polymerase fidelity. We will delve into the rationale behind the experimental design, provide detailed step-by-step instructions for in vitro transcription-based fidelity assays, and discuss methods for data analysis and interpretation, including the application of next-generation sequencing (NGS) for high-throughput error rate determination.
I. Mechanistic Considerations: How this compound May Influence RNA Polymerase Fidelity
The introduction of a chlorine atom at the 5th position of the cytosine base can influence several factors that govern the fidelity of RNA polymerase:
-
Base Pairing Thermodynamics and Kinetics: The electronegative chlorine atom can alter the hydrogen bonding potential and base stacking interactions of the cytidine analog. This can affect the kinetics of correct nucleotide incorporation and potentially increase the likelihood of misincorporation of non-cognate nucleotides.
-
Enzyme-Substrate Interactions: The active site of RNA polymerase has evolved to recognize and accommodate the canonical nucleotides. The steric bulk and altered electronic properties of this compound may lead to subtle conformational changes in the polymerase, affecting its proofreading and substrate selection capabilities.[4][5]
-
Tautomerization: Some nucleoside analogs can exist in different tautomeric forms, leading to ambiguous base pairing.[6] While less common for cytidine analogs compared to purine analogs, it is a potential mechanism for introducing mutations.
II. Experimental Workflow Overview
The core of this protocol involves an in vitro transcription (IVT) reaction followed by analysis of the resulting RNA transcripts to identify and quantify errors.[7][8] A high-fidelity reverse transcriptase is then used to convert the RNA into complementary DNA (cDNA) for subsequent analysis by next-generation sequencing (NGS). The use of molecular barcodes or unique molecular identifiers (UMIs) is highly recommended to distinguish between errors introduced by the RNA polymerase and those arising from reverse transcription or PCR amplification.[9][10]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Chlorocytidine Concentration for Cell Viability Assays
Welcome to the technical support center for the application of 5-Chlorocytidine (5-ClC) in cell viability and cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to ensure the successful optimization of your experiments. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounding our recommendations in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound (5-ClC) is a synthetic nucleoside analog of cytidine, characterized by a chlorine atom at the 5th position of the cytosine ring.[1] This modification is key to its biological activity. In cellular systems, 5-ClC can be metabolized and incorporated into nucleic acids, leading to disruptions in normal cellular processes. Its deoxy-counterpart, 5-Chloro-2'-deoxycytidine (5CldC), has been shown to be mutagenic, causing C → T transition mutations by mispairing with adenine during DNA replication.[2] This suggests that 5-ClC may similarly interfere with RNA synthesis and function. Such disruptions in nucleic acid metabolism can inhibit cell growth and induce apoptosis, making it a compound of interest in cancer research.[3][4]
Q2: I have no preliminary data. What is a good starting concentration range for my cytotoxicity experiments with this compound?
A2: When the cytotoxic potential of a compound is unknown, it is best to start with a broad concentration range to establish a dose-response curve.[5] For this compound, a wide range from low micromolar (µM) to millimolar (mM) is advisable. A suggested starting range would be from 1 µM to 1 mM, using serial dilutions (e.g., 10-fold dilutions) to cover several orders of magnitude.[5] For example, one study on the related compound 5-Chloro-2'-deoxycytidine in mouse embryonic fibroblasts (MEFs) explored concentrations from 0 to 1 mM.[2] This initial screen will help you identify a more focused range for subsequent, detailed IC50 determination.
Q3: What are the recommended cell viability assays for use with this compound?
A3: To obtain robust and reliable data, it is recommended to use at least two mechanistically different cell viability assays. The most common and well-validated assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living cells.[6]
-
LDH Release Assay: This assay quantifies lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis (a hallmark of necrosis).[6][7]
-
Real-Time Impedance-Based Assays: These methods continuously and non-invasively monitor changes in cellular electrical impedance as cells proliferate, adhere, or die, providing a kinetic understanding of cytotoxicity.[8]
-
Flow Cytometry-Based Assays: Using fluorescent dyes like Propidium Iodide (PI) or Annexin V, these assays can distinguish between live, apoptotic, and necrotic cells, offering more detailed mechanistic insights.[9][10]
Q4: How long should I expose my cells to this compound?
A4: The optimal incubation time is dependent on the cell line's doubling time and the compound's mechanism of action. For nucleoside analogs that need to be incorporated into nucleic acids, a longer incubation period is often necessary. A typical starting point is 24 to 72 hours.[7] One study investigating 5-Chloro-2'-deoxycytidine measured cell viability at 24, 48, and 72 hours, finding significant effects at the 72-hour mark.[2] It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) in your initial optimization phase to determine the most appropriate endpoint for your specific cell line and experimental question.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| High Variability Between Replicates | Inconsistent cell seeding density. Edge effects in the microplate. Inaccurate pipetting of the compound. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and perform serial dilutions carefully. | [6] |
| No Observed Cytotoxicity | Concentration range is too low. Incubation time is too short. The cell line is resistant to this compound. Compound degradation. | Test a higher concentration range, up to the millimolar level. Increase the incubation time (e.g., up to 72 hours or longer). Consider using a different cell line or a positive control for cytotoxicity. Prepare fresh stock solutions and protect them from light. | [2][11] |
| Precipitation of this compound in Media | Poor solubility of the compound. The concentration exceeds the solubility limit in the culture medium. | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO, Methanol) and then dilute it in the culture medium. Ensure the final solvent concentration in the medium is low (typically <0.5%) and non-toxic to the cells. Perform a solubility test of this compound in your specific culture medium. | [12][13][14] |
| Inconsistent Results Across Experiments | Variation in cell passage number or confluency. Instability of this compound stock solutions. Contamination of cell cultures. | Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and prepare fresh working solutions for each experiment. Regularly test for mycoplasma contamination. | [11][15][16] |
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Logarithmically growing cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
Sterile DMSO or other appropriate solvent
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, etc.).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest 5-ClC concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualization of Experimental Workflow
Caption: Workflow for IC50 Determination of this compound.
References
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo | Chemical Research in Toxicology - ACS Publications. (2024-02-23).
- 5 Steps to Follow for Troubleshooting Experiments - The Official Blog of Edvotek. (2022-06-21).
- How to troubleshoot experiments | Careers - Chemistry World. (2024-04-10).
- deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line - Brieflands. (n.d.).
- How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017-12-14).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01).
- Dose optimization for cell culture. - ResearchGate. (2021-08-28).
- Troubleshooting and optimizing lab experiments - YouTube. (2022-10-13).
- Cytotoxicity Assay Protocol - Protocols.io. (2024-02-28).
- Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed Central. (2024-01-08).
- This compound | C9H12ClN3O5 | CID 14308791 - PubChem - NIH. (n.d.).
- DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - NIH. (n.d.).
- Optimization of Cell Culture Media - Contentstack. (2005-06-02).
- Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo. (n.d.).
- Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PubMed. (1985-02-01).
- A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - NIH. (n.d.).
- Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed. (1980-01-01).
- Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (24-well plate, pmel-1 or OT-I T cells, MC38 cell line) - Protocols.io. (2019-10-17).
- Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed. (2012-12-13).
- Rational cell culture optimization enhances experimental reproducibility in cancer cells - NIH. (n.d.).
- Effect of 5a–c on cell viability. a Triazine derivatives (5 lM) were... - ResearchGate. (n.d.).
Sources
- 1. CAS 25130-29-4: Cytidine, 5-chloro-(8CI,9CI) | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. usbio.net [usbio.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 15. blog.edvotek.com [blog.edvotek.com]
- 16. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Prevention of 5-Chlorocytidine Degradation in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical information to help you understand and prevent the degradation of 5-Chlorocytidine in your experimental buffers. As a modified nucleoside, the stability of this compound is paramount for generating reliable and reproducible data.
Understanding this compound Stability: The "Why" Behind Degradation
This compound, like other halogenated nucleosides, is susceptible to degradation in aqueous solutions. The primary degradation pathways include hydrolysis and potential intramolecular cyclization. The electron-withdrawing nature of the chlorine atom at the C5 position of the pyrimidine ring can influence the stability of the molecule. Factors such as pH, temperature, and the presence of certain ions in your buffer can significantly impact the rate of degradation.
While specific degradation kinetics for this compound are not extensively published, data from analogous compounds like 2-chloro-2'-deoxyadenosine suggest that halogenated nucleosides are often more stable in neutral to slightly acidic conditions and can degrade rapidly in alkaline or strongly acidic environments.[1]
Visualizing Potential Degradation
Caption: Potential degradation pathways for this compound in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: My this compound solution has a slight yellow tint. Is it degraded?
A: A yellowish color can be an indicator of degradation. However, it's not a definitive confirmation. The best course of action is to verify the purity of your solution using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] If you observe unexpected peaks in your chromatogram, it's likely that degradation has occurred.
Q2: What is the best way to prepare and store a stock solution of this compound?
A: For maximum stability, prepare stock solutions in a high-quality, anhydrous solvent like Dichloromethane or Methanol.[4] For aqueous experiments, a freshly prepared solution is always recommended. If you must store an aqueous stock solution, prepare it in a buffer at a neutral pH, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C for long-term storage or -20°C for short-term storage.[1][4][5]
Q3: Can I autoclave my buffer after adding this compound?
A: It is strongly advised not to autoclave buffers containing this compound. The high temperature and pressure of autoclaving will likely accelerate its degradation.[1] Prepare your buffer, autoclave it, and then add the this compound from a filter-sterilized stock solution. While some adenine-based cytokinins have shown stability after autoclaving in specific solutions, this cannot be assumed for this compound without empirical testing.[6]
Q4: I'm seeing inconsistent results in my cell-based assay. Could this compound degradation be the cause?
A: Yes, inconsistent results can be a symptom of compound instability. If the concentration of active this compound is decreasing over the course of your experiment, you will observe variability in your results. To troubleshoot this, you can run a time-course stability study in your specific cell culture medium.
Best Practices for Buffer Preparation and Handling
To minimize the degradation of this compound, follow these best practices when preparing and handling your experimental buffers.
Recommended Buffer Conditions
| Parameter | Recommendation | Rationale |
| pH Range | 6.0 - 7.5 | Halogenated nucleosides generally exhibit greater stability in neutral to slightly acidic conditions.[1] |
| Buffer System | Phosphate-based (e.g., PBS), HEPES | These are common biological buffers that are generally non-reactive. |
| Temperature | Prepare and use on ice when possible | Lower temperatures slow down the rate of chemical reactions, including degradation.[1] |
| Additives | Avoid strong oxidizing or reducing agents | These can react with and degrade this compound. |
| Water Quality | Use nuclease-free, ultrapure water | Minimizes potential contaminants that could catalyze degradation. |
Step-by-Step Protocol for Preparing a Stable Working Solution
-
Prepare the Buffer: Prepare your desired buffer (e.g., PBS, pH 7.4) using high-purity reagents and nuclease-free water.
-
Adjust pH: Carefully adjust the pH of the buffer to the desired value within the recommended range (6.0 - 7.5).
-
Filter Sterilize (if necessary): If your experiment requires sterile conditions, filter the buffer through a 0.22 µm filter.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate anhydrous solvent like Dichloromethane or Methanol.[4]
-
Dilute to Working Concentration: Immediately before your experiment, dilute the this compound stock solution into your prepared buffer to the final working concentration.
-
Maintain Temperature: Keep the working solution on ice or at 4°C throughout your experiment, if the protocol allows.
Workflow for Assessing this compound Stability in Your Buffer
To ensure the integrity of your results, it is highly recommended to perform a stability study of this compound in your specific experimental buffer.
Experimental Protocol
-
Prepare the Solution: Prepare a solution of this compound in your experimental buffer at the concentration you will use in your assays.
-
Incubate: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂ for cell culture).
-
Collect Samples: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze Samples: Analyze the samples by HPLC or LC-MS to quantify the amount of remaining this compound and identify any degradation products.[3][7]
-
Analyze Data: Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Visualizing the Stability Assessment Workflow
Caption: Workflow for determining the stability of this compound in a specific buffer.
By following these guidelines and understanding the factors that influence the stability of this compound, you can minimize degradation and ensure the accuracy and reliability of your experimental data.
References
- BenchChem. (2025). Chemical stability of 5-(2-Chloroethyl)-2'-deoxycytidine in aqueous solution.
- United States Biological. (n.d.). This compound CAS 25130-29-4.
- United States Biological. (n.d.). C4979-20 5-Chloro-5'-deoxycytidine (5'-Deoxy-5-chlorocytidine).
- BenchChem. (2025). 2-Chloro-2'-deoxycytidine stability in aqueous solutions.
- RSC Publishing. (n.d.). Analytical Methods.
- PubMed. (n.d.). Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism.
- PubMed. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.
- PubMed. (n.d.). Stability of adenine-based cytokinins in aqueous solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. usbio.net [usbio.net]
- 6. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with 5-Chlorocytidine phosphoramidite in oligonucleotide synthesis.
Welcome to the technical support center for 5-Chlorocytidine (5-Cl-dC) phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this modified phosphoramidite in oligonucleotide synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Introduction to this compound
This compound is a modified pyrimidine nucleoside used in the synthesis of oligonucleotides for various biochemical and biophysical studies. Reactive chlorine species, which can be generated during inflammatory responses in the body, can modify DNA bases to produce adducts like 5-chlorocytosine.[1][2] Incorporating this modified base into synthetic oligonucleotides allows researchers to investigate the biological consequences of such damage, including its effects on DNA-protein interactions and potential mutagenicity.[1][2]
The synthesis of oligonucleotides containing 5-Cl-dC presents unique challenges compared to standard DNA synthesis. This guide will address the most common issues encountered, from coupling efficiency to post-synthesis processing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of oligonucleotides containing this compound phosphoramidite.
Issue 1: Low Coupling Efficiency and High n-1 Shortmer Population
Q: I'm observing a significant drop in my trityl signal after the 5-Cl-dC coupling step, and my final analysis shows a high percentage of n-1 sequences. What are the primary causes and how can I fix this?
A: Low coupling efficiency is the most common issue when working with modified phosphoramidites. The problem typically stems from one of four areas: reagent quality, activator choice, coupling time, or the inherent properties of the modified amidite.
Root Causes and Solutions:
-
Moisture Contamination: This is the primary enemy of phosphoramidite chemistry.[3] Water reacts with the activated phosphoramidite, forming an H-phosphonate species that is unreactive in the coupling step, leading directly to truncated (n-1) sequences.[4][5]
-
Degraded Phosphoramidite or Activator: Phosphoramidites are sensitive to moisture and oxidation and can degrade over time, even under ideal storage conditions.[3][7] Activator solutions, particularly if not freshly prepared, can also lose potency.
-
Suboptimal Activator Choice: The steric bulk and electronic properties of a modified base like 5-Cl-dC can hinder the coupling reaction. A standard activator like 1H-Tetrazole may not be potent enough to drive the reaction to completion efficiently.[8]
-
Solution: Switch to a more potent activator. Activators like 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) are generally recommended for sterically hindered or electronically modified phosphoramidites.[8][9] DCI, being less acidic than tetrazole derivatives, offers the dual benefit of rapid coupling and a reduced risk of side reactions like detritylation of the monomer.[10][11]
-
-
Insufficient Coupling Time: Modified phosphoramidites often require longer coupling times than the standard A, C, G, and T monomers (which typically couple in ~20-30 seconds).[9]
Troubleshooting Workflow: Low Coupling Efficiency
Here is a logical workflow to diagnose and resolve low coupling efficiency issues with 5-Cl-dC phosphoramidite.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Issue 2: Unexpected Side Products or Deprotection Failures
Q: My final mass spectrometry analysis shows unexpected masses or incomplete deprotection. What could be happening with 5-Cl-dC?
A: This often points to issues during the final deprotection step. The synthesis strategy for 5-Cl-dC containing oligonucleotides can be different from standard DNA synthesis and requires specific deprotection conditions.
Root Causes and Solutions:
-
Unique Deprotection Chemistry: A common and effective method for synthesizing 5-Cl-dC oligonucleotides involves using a phosphoramidite precursor, specifically an O4-ethyl-5-chloro-2'-deoxyuridine analogue.[1][2] In this strategy, the final exocyclic amine of the cytosine base is actually formed during the final ammonia deprotection step, where the ammonia displaces the O4-ethyl group.[1][2]
-
Solution: Ensure you are using the correct deprotection conditions as specified by the phosphoramidite manufacturer. If using the O4-ethyl precursor strategy, a standard ammonium hydroxide deprotection is required to convert the precursor to this compound. Incomplete conversion can result from deprotection times that are too short or temperatures that are too low.
-
-
Potential for Deamination: A concern with modified cytosines is deamination to the corresponding uracil analogue (in this case, 5-chlorouracil).
-
Insight: Fortunately, studies have shown that this compound is more stable in DNA than previously thought.[1][2] Following synthesis and standard ammonia deprotection, only trace amounts of the deaminated 5-chlorouracil product are typically detected.[1][2] While this side reaction is possible, it is not considered a major issue under standard deprotection protocols. If you suspect this is occurring, using milder deprotection conditions (e.g., AMA at lower temperatures or for shorter times) could be explored, but this must be balanced with the need for complete removal of other protecting groups.[12]
-
Issue 3: Phosphoramidite Stability and Storage
Q: How should I properly store and handle my 5-Cl-dC phosphoramidite to ensure maximum performance?
A: Proper storage is critical for all phosphoramidites to prevent degradation that leads to poor synthesis results.[13][14]
-
Solid Storage: Store the solid phosphoramidite at -20°C in a desiccated, dark environment.[3][13] The container should be tightly sealed to prevent moisture ingress.
-
Solution Storage: It is strongly recommended to dissolve the phosphoramidite in anhydrous acetonitrile just before use.[9] If a solution must be stored, even for a short time on the synthesizer, it should be under a dry inert atmosphere (Argon or Helium). The stability of phosphoramidites in solution decreases in the order T > dC > dA > dG, and modified amidites should be treated with extra care.[7]
-
Handling: Always allow the vial of solid phosphoramidite to warm to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which would lead to rapid hydrolysis.[5] Handle the powder and prepare solutions in a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques) whenever possible.[9]
Data & Protocols
Table 1: Comparison of Common Activators for Oligonucleotide Synthesis
| Activator | Typical Concentration | pKa | Relative Performance with Modified Amidites | Key Considerations |
| 1H-Tetrazole | 0.45 M in ACN | ~4.9 | Good | Standard, cost-effective. May require longer coupling times for hindered amidites.[8] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in ACN | ~4.3 | Very Good | More reactive than 1H-Tetrazole, leading to higher efficiency and shorter coupling times.[8] Popular for RNA synthesis.[11] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 M in ACN | ~5.2 | Excellent | Highly efficient for sterically hindered phosphoramidites.[8][10] Lower acidity reduces side reactions like premature detritylation.[11] |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 M in ACN | ~4.1 | Very Good | Similar reactivity to ETT, providing high coupling efficiencies.[8] |
Protocol 1: Preparation of Activator and Phosphoramidite Solutions
This protocol outlines the steps for preparing high-quality solutions for synthesis, minimizing the risk of moisture contamination.
Environment: Perform all steps in a dry, inert atmosphere (e.g., in a glove box) to minimize moisture exposure. Solvent: Use only high-quality, anhydrous acetonitrile with a water content of <30 ppm.[4]
Steps:
-
Bring Reagents to Room Temperature: Remove the required phosphoramidite and activator vials from the -20°C freezer. Let them sit in a desiccator for at least 30 minutes to equilibrate to room temperature.
-
Prepare Activator Solution:
-
Calculate the required mass of the activator (e.g., DCI) to achieve the desired molar concentration (see Table 1).
-
Carefully transfer the solid activator to a clean, dry, septum-sealed bottle.
-
Using a dry syringe, transfer the calculated volume of anhydrous acetonitrile to the bottle.
-
Agitate the solution until the activator is completely dissolved.
-
-
Prepare 5-Cl-dC Phosphoramidite Solution:
-
Once at room temperature, open the phosphoramidite vial.
-
Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[9]
-
Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking.
-
-
Installation: Immediately install the prepared solutions on the synthesizer under a blanket of inert gas (Argon or Helium).
Visualizing the Synthesis Cycle
The standard phosphoramidite synthesis cycle consists of four key steps. Issues with 5-Cl-dC typically arise during the Coupling step due to the factors discussed above.
Caption: The four-step oligonucleotide synthesis cycle.
References
- Technical Support Center: Optimizing Synthesis with Modified Phosphoramidites. (n.d.). BenchChem.
- Troubleshooting failed reactions in solid-phase oligonucleotide synthesis. (n.d.). BenchChem.
- Troubleshooting the Synthesis of Modified Oligonucleotides. (n.d.). TriLink BioTechnologies.
- Common side reactions in phosphoramidite chemistry and how to avoid them. (n.d.). BenchChem.
- Common side reactions in phosphoramidite synthesis and their prevention. (n.d.). BenchChem.
- An In-depth Technical Guide to the Safe Handling of Cy5 Phosphoramidite. (n.d.). BenchChem.
- Henderson, P. T., Jones, D. C., Hampikian, G., Kan, Y., & Sowers, L. C. (2004). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. PubMed.
- Principles of Phosphoramidite Reactions in DNA Assembly. (n.d.). BOC Sciences.
- Henderson, P. T., Jones, D. C., Hampikian, G., Kan, Y., & Sowers, L. C. (2004). Synthesis and Characterization of Oligonucleotides Containing 5-Chlorocytosine. Chemical Research in Toxicology, ACS Publications.
- Nucleoside phosphoramidite. (n.d.). Wikipedia.
- Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research.
- Advanced method for oligonucleotide deprotection. (n.d.). PMC - NIH.
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.).
- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. (2021).
- Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. (n.d.). Glen Research.
- Effect of activator choice on coupling efficiency of 5-F-2'-dU. (n.d.). BenchChem.
- A Comparative Analysis of the Solution Stability of Cytidine Phosphoramidites. (n.d.). BenchChem.
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.).
- Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience.
- Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC - NIH.
- DCI - A LOGICAL ALTERNATIVE ACTIVATOR. (n.d.). Glen Research.
- Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. (2025). ResearchGate.
- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (n.d.).
- Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. (n.d.). PMC - NIH.
Sources
- 1. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. blog.entegris.com [blog.entegris.com]
Technical Support Center: Enhancing Signal-to-Noise in NMR Spectra of 5-Chlorocytidine Labeled RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chlorocytidine labeled RNA. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge in biomolecular NMR: achieving a high signal-to-noise (S/N) ratio. A strong signal is paramount for accurate structural and dynamic studies. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding NMR experiments with this compound labeled RNA.
Q1: Why is the signal-to-noise ratio often low in my NMR spectra of this compound labeled RNA?
A1: Several factors can contribute to a low S/N ratio in your experiments. The inherent sensitivity of NMR spectroscopy is relatively low compared to other techniques. For biomolecules like RNA, this is often compounded by factors such as sample concentration, stability, and the molecular weight of the RNA. Larger RNA molecules tumble more slowly in solution, leading to broader lines and reduced signal height. Additionally, issues with sample preparation, such as the presence of paramagnetic impurities or aggregates, can significantly degrade spectral quality.
Q2: How does the this compound label itself affect the NMR spectrum and signal-to-noise?
A2: The introduction of a chlorine atom at the C5 position of cytidine induces changes in the local electronic environment, which can lead to shifts in the NMR resonances of nearby nuclei. While this can be advantageous for resolving spectral overlap, the larger atomic radius and quadrupolar nature of chlorine can potentially introduce minor line broadening effects. However, these effects are generally less significant than those arising from overall molecular tumbling and sample conditions.
Q3: What are the most impactful initial steps I can take to improve my S/N ratio?
A3: The most direct and often most effective strategies are to optimize your sample and your acquisition parameters. Increasing the RNA concentration is a primary method for boosting the signal.[1][2] Ensuring your sample is stable, monodisperse, and free of contaminants is also critical. On the instrument side, increasing the number of scans is a straightforward way to improve the S/N ratio, which scales with the square root of the number of scans.[3][4][5]
Q4: When should I consider isotopic labeling beyond the this compound modification?
A4: For RNA molecules larger than 20-25 kDa, uniform or selective isotopic labeling with ¹³C and ¹⁵N becomes essential.[1] This allows for the use of more advanced, sensitive NMR experiments like TROSY (Transverse Relaxation-Optimized Spectroscopy), which are designed to combat the line broadening effects seen in larger molecules.[6] Isotopic labeling also opens the door to a wide range of powerful heteronuclear correlation experiments that are crucial for resonance assignment and structural analysis.[7]
Q5: Are there any "quick fixes" in data processing that can help to improve a noisy spectrum?
A5: While optimal data acquisition is always preferred, certain data processing techniques can help. Applying a gentle exponential window function (line broadening) to your Free Induction Decay (FID) before Fourier transformation can improve the S/N ratio, though at the cost of some resolution.[8] More advanced methods, such as linear prediction and various denoising algorithms, can also be employed to enhance spectral quality.[9][10]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to systematically address and resolve poor signal-to-noise in your NMR experiments.
Guide 1: Optimizing Your RNA Sample Preparation
A high-quality sample is the foundation of a successful NMR experiment. The following protocol outlines key steps for preparing your this compound labeled RNA sample to maximize signal intensity and minimize artifacts.
Protocol 1: Rigorous RNA Sample Preparation
-
RNA Purification and Quality Control:
-
After in vitro transcription and incorporation of this compound, purify the RNA using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity and homogeneity.
-
Assess the purity and integrity of your RNA on a denaturing gel. The sample should appear as a single, sharp band.
-
-
Sample Desalting and Buffer Exchange:
-
Thoroughly desalt the purified RNA to remove any residual salts from the purification process, which can increase the conductivity of the sample and degrade probe performance.
-
Exchange the RNA into a suitable NMR buffer (e.g., 10-25 mM sodium phosphate, pH 6.0-7.0, with 50-100 mM NaCl). The final buffer should be prepared with 99.9% D₂O for experiments observing non-exchangeable protons.
-
-
Concentration and Final Sample Preparation:
-
Concentrate the RNA to the highest possible stable concentration without inducing aggregation. For many RNA constructs, a concentration of 0.3-1.0 mM is a good target.[1]
-
Filter the final sample through a 0.22 µm filter to remove any particulate matter that could interfere with magnetic field homogeneity.[2]
-
Transfer the sample to a high-quality, clean NMR tube. For small sample volumes, consider using specialized tubes like Shigemi tubes to maximize the effective concentration.[2]
-
-
Assessing Sample Quality:
-
Before proceeding with long, complex experiments, acquire a simple 1D ¹H spectrum. The water signal should be sharp, and the baseline should be flat. Broad imino proton signals (if observing in H₂O) can be an indicator of a well-folded, stable RNA.
-
Troubleshooting Common Sample-Related Issues:
| Issue | Potential Cause | Recommended Solution |
| Broad spectral lines | RNA aggregation, poor magnetic field homogeneity (shimming), or presence of paramagnetic contaminants. | Centrifuge the sample at high speed before placing it in the magnet. Re-optimize the shimming on your sample. Consider adding a small amount of a chelating agent like EDTA to sequester paramagnetic ions. |
| Low signal intensity | Sample concentration is too low. | Concentrate the sample further if possible. If limited by solubility, consider using a higher-field spectrometer or a cryogenic probe. |
| Artifacts in the spectrum | Particulate matter in the sample, or poor quality NMR tube. | Re-filter the sample. Use a high-quality, clean NMR tube. |
Diagram 1: Workflow for RNA Sample Optimization
Caption: A streamlined workflow for preparing high-quality RNA samples for NMR.
Guide 2: Strategic Isotopic Labeling and Advanced NMR Techniques
For larger RNA constructs, optimizing the sample and basic acquisition parameters may not be sufficient. In these cases, more advanced strategies are required.
Isotopic Labeling for Enhanced Sensitivity and Resolution
-
¹³C and ¹⁵N Labeling: Uniformly labeling your RNA with ¹³C and ¹⁵N is a powerful approach. This is typically achieved by performing in vitro transcription with labeled nucleoside triphosphates (NTPs).[11] This enables the use of heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC), which are significantly more sensitive and better resolved than simple ¹H experiments.[7]
-
Selective Deuteration: For very large RNAs, uniform labeling can lead to broad lines due to strong dipolar interactions. Selective deuteration, where specific protons are replaced with deuterium, can dramatically sharpen the remaining proton signals.[12][13][14] This simplifies spectra and improves the efficiency of magnetization transfer in more complex experiments.
Leveraging Advanced NMR Experiments
-
TROSY (Transverse Relaxation-Optimized Spectroscopy): This is a critical technique for studying large biomolecules. TROSY-based experiments select for a specific component of the NMR signal that has a much slower relaxation rate, resulting in significantly sharper lines and improved sensitivity for molecules with long correlation times.[6] The benefits of TROSY are most pronounced at high magnetic field strengths.[15]
-
Paramagnetic Relaxation Enhancement (PRE): PRE is a technique that can provide long-range distance information (up to ~35 Å), which is complementary to the short-range information from the Nuclear Overhauser Effect (NOE).[16] By attaching a paramagnetic spin label to a specific site on the RNA, you can observe distance-dependent line broadening of nearby nuclei. This can be a powerful tool for structural determination and for studying RNA dynamics.[17][18] The increase in relaxation rates can also be used to speed up data acquisition.[19][20]
Diagram 2: Decision Tree for Advanced NMR Strategies
Sources
- 1. nmr-bio.com [nmr-bio.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GtR [gtr.ukri.org]
- 16. Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Paramagnetic Relaxation Enhancement Tag for Nucleic Acids: A Tool to Study Structure and Dynamics of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 20. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of 5-Chlorocytidine Adduct Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 5-Chlorocytidine (5-Cl-dC) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for overcoming common hurdles in the detection and quantification of these specific DNA adducts. The inherent challenges of low abundance, potential instability, and complex matrices require a robust and well-understood analytical workflow. This resource offers a structured approach to method development and problem-solving, grounded in scientific principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of this compound adducts, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What is the most common fragmentation pathway for 5-Chloro-2'-deoxycytidine in positive ion mode ESI-MS/MS?
A1: The most characteristic fragmentation of 5-Chloro-2'-deoxycytidine (5-Cl-dC) in positive ion mode involves the neutral loss of the 2'-deoxyribose sugar moiety (116.0474 Da) from the protonated molecular ion ([M+H]⁺). This results in the formation of the protonated 5-chlorocytosine base ([M+H - 116.0474]⁺). This transition is highly specific and is the recommended choice for the primary multiple reaction monitoring (MRM) transition.
Q2: I am observing a peak that could correspond to 5-Chlorouracil in my samples. What is the likely cause?
A2: The presence of 5-Chlorouracil (5-Cl-U) is often due to the deamination of this compound. This can occur during sample preparation, particularly under harsh acidic conditions or elevated temperatures. While some studies indicate that 5-chlorocytosine is more stable than previously thought, deamination is still a possibility. It is crucial to optimize hydrolysis conditions to minimize this conversion.
Q3: What type of HPLC column is best suited for the separation of 5-Cl-dC?
A3: A reversed-phase C18 column is the most common and effective choice for the separation of 5-Cl-dC from other nucleosides and matrix components. Columns with a particle size of 3 µm or smaller can provide excellent resolution and peak shape. The use of a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both with a small amount of an acid modifier like formic acid (e.g., 0.1%), is typical. For example, a gradient starting with a high aqueous component (e.g., 98% water) and gradually increasing the organic solvent concentration is a good starting point.
Q4: How can I improve the sensitivity of my assay for detecting low levels of 5-Cl-dC adducts?
A4: Improving sensitivity requires a multi-faceted approach:
-
Sample Preparation: Ensure efficient DNA hydrolysis and effective sample cleanup to remove matrix components that can cause ion suppression.
-
LC Method: Optimize the chromatographic gradient to ensure sharp peaks and good separation from interfering compounds.
-
MS Parameters: Carefully optimize MS parameters, including electrospray voltage, gas flows, and collision energy for the specific MRM transitions of 5-Cl-dC.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 5-Cl-dC) to normalize for variations in sample preparation and instrument response.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Guide 1: Low or No Signal for 5-Cl-dC Adducts
Low signal intensity is a frequent challenge in DNA adduct analysis, often stemming from issues in sample preparation, instrument sensitivity, or the inherently low abundance of the adduct.
-
Incomplete DNA Hydrolysis: The enzymatic digestion of DNA into individual nucleosides is a critical step. Incomplete hydrolysis will result in low recovery of the 5-Cl-dC adduct for analysis.
-
Troubleshooting:
-
Verify Enzyme Activity: Ensure that the enzymes used (e.g., nuclease P1, alkaline phosphatase) are active and have not expired.
-
Optimize Reaction Conditions: Check that the pH, temperature, and incubation times for each enzymatic step are optimal.
-
Assess Hydrolysis Efficiency: Analyze the unmodified nucleosides (dG, dA, dC, T) in your sample. If their signals are also low, it strongly indicates a problem with the hydrolysis step.
-
-
-
Inefficient Sample Cleanup: Contaminants from the DNA matrix can suppress the ionization of the target analyte in the mass spectrometer source.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): Employ a robust SPE protocol to remove salts, proteins, and other interfering substances. C18-based SPE cartridges are often suitable for nucleoside cleanup.
-
Method Blank: Always include a method blank (a sample without DNA that goes through the entire preparation process) to identify potential sources of contamination.
-
-
-
Adduct Instability: this compound can be susceptible to degradation, particularly deamination to 5-chlorouracil, under certain conditions.
-
Troubleshooting:
-
Mild Hydrolysis Conditions: If using acid hydrolysis, use the mildest conditions possible (e.g., lower temperature, shorter time) that still achieve complete DNA digestion. Formic acid is a common choice, but its concentration and the hydrolysis temperature and duration should be carefully optimized. One study noted that approximately 20% of 5-chlorocytosine was lost under standard formic acid hydrolysis conditions (88% formic acid, 140°C, 30 min), with only 5% recovered as 5-chlorouracil.[1]
-
Enzymatic Hydrolysis: Whenever possible, opt for enzymatic hydrolysis as it is generally milder and less likely to cause adduct degradation.
-
Sample Storage: Store hydrolyzed samples at low temperatures (e.g., -80°C) and analyze them as soon as possible.
-
-
-
Suboptimal Mass Spectrometer Settings: Incorrect MS parameters will lead to poor sensitivity.
-
Troubleshooting:
-
Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize MRM Transitions: Infuse a standard solution of 5-Cl-dC to optimize the collision energy for the primary and any secondary MRM transitions.
-
Source Parameters: Optimize electrospray source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.
-
-
Guide 2: Poor Peak Shape and/or Shifting Retention Times
Poor chromatography can compromise both the identification and quantification of your adduct.
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing, broadening, and retention time shifts.
-
Troubleshooting:
-
Guard Column: Use a guard column to protect your analytical column.
-
Column Washing: Implement a robust column washing procedure at the end of each analytical run to remove strongly retained compounds.
-
Sample Filtration: Ensure all samples are filtered before injection to remove particulates.
-
-
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for good peak shape.
-
Troubleshooting:
-
pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. A small amount of formic acid (0.1%) is typically used to ensure good protonation and peak shape in positive ion mode.
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination.
-
-
-
Injection Solvent Effects: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Troubleshooting:
-
Solvent Matching: Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
-
Guide 3: Inaccurate Quantification
Accurate quantification is essential for meaningful biological interpretation of adduct levels.
-
Lack of an Appropriate Internal Standard: Variations in sample recovery during preparation and matrix effects during ionization can lead to inaccurate quantification.
-
Solution: The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte (e.g., ¹³C, ¹⁵N-labeled 5-Cl-dC) is the gold standard. The SIL-IS should be added at the beginning of the sample preparation process to account for all subsequent variations.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate results.
-
Troubleshooting:
-
Chromatographic Separation: Optimize the LC method to separate the analyte from the bulk of the matrix components.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of detection.
-
Matrix-Matched Calibration Curve: Prepare calibration standards in a matrix that is as similar as possible to the study samples to compensate for matrix effects.
-
-
-
Non-Linearity of the Calibration Curve: A non-linear calibration curve can lead to inaccurate quantification, especially at the lower and upper ends of the concentration range.
-
Troubleshooting:
-
Concentration Range: Ensure the concentrations of your calibration standards are within the linear dynamic range of the instrument.
-
Detector Saturation: If the signal for your highest standard is saturating the detector, extend the calibration range with lower concentration points.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Enzymatic Hydrolysis of DNA
This protocol provides a general procedure for the enzymatic digestion of DNA to release nucleosides.
-
To 10-20 µg of DNA in a microcentrifuge tube, add the appropriate buffer for nuclease P1 (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).
-
Add 5-10 units of nuclease P1.
-
Incubate at 37°C for 2-4 hours.
-
Adjust the pH to 7.5-8.5 with a suitable buffer (e.g., 1 M Tris-HCl).
-
Add 5-10 units of alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours.
-
Stop the reaction by adding an equal volume of cold ethanol or by using a centrifugal filter device to remove the enzymes.
-
Dry the sample under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Table 1: Example LC-MS/MS Parameters for 5-Chloro-2'-deoxycytidine Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 50% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition 1 | To be determined empirically (Precursor: [M+H]⁺ of 5-Cl-dC) -> (Product: [M+H - 116.0474]⁺) |
| MRM Transition 2 | To be determined empirically (Precursor: [M+H]⁺ of 5-Cl-dC) -> (Product: Secondary fragment) |
| Collision Gas | Argon |
Note: The MRM transitions and collision energies must be optimized empirically using a pure standard of 5-Chloro-2'-deoxycytidine.
Part 4: Visualizations
Diagram 1: Experimental Workflow for 5-Cl-dC Adduct Analysis
Caption: Troubleshooting low signal intensity.
References
- Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. PubMed.
Sources
Technical Support Center: 5-Chlorocytidine In Vivo Applications
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for the in vivo application of 5-Chlorocytidine (5-ClC). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on utilizing 5-ClC effectively while minimizing its inherent off-target effects. As a nucleoside analog with significant potential in various research and therapeutic areas, understanding its mechanism, metabolism, and potential for toxicity is paramount for successful and reproducible experimentation.
This guide moves beyond a simple recitation of protocols. It delves into the "why" behind experimental choices, offering a framework for troubleshooting and optimization based on a mechanistic understanding of 5-ClC's action in a biological system.
Part 1: Frequently Asked Questions (FAQs) - Understanding this compound
This section addresses fundamental questions about this compound's properties and behavior in vivo.
Q1: What is the primary mechanism of action of this compound?
This compound is a cytidine analog. Its biological activity stems from its intracellular conversion to 5-chloro-2'-deoxycytidine triphosphate (5-CldCTP). This metabolite can be incorporated into DNA during replication. The presence of the chlorine atom at the 5th position of the pyrimidine ring, however, can cause it to be misread by DNA polymerases, acting as a thymine mimic. This leads to C→T transition mutations during subsequent rounds of DNA replication.[1][2][3] Additionally, it has been suggested that 5-ClC can mimic 5-methylcytosine, potentially interfering with DNA methylation patterns and epigenetic regulation.[1]
Q2: What are the principal off-target effects of this compound in vivo?
The primary off-target effects are a direct consequence of its mechanism of action:
-
Mutagenicity and Genotoxicity: The incorporation and subsequent mispairing of 5-ClC during DNA replication is an intended on-target effect in some applications (e.g., mutagenesis studies) but a significant off-target effect in others. This can lead to a broad spectrum of point mutations across the genome.[1][3][4]
-
Cellular Toxicity: Widespread DNA damage and chromosomal aberrations resulting from high levels of 5-ClC incorporation can trigger cell cycle arrest and apoptosis, leading to toxicity in rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[5][6]
-
Mitochondrial Toxicity: Like other nucleoside analogs, 5-ClC has the potential to interfere with mitochondrial DNA (mtDNA) replication by being recognized by the mitochondrial DNA polymerase gamma. This can lead to mtDNA depletion and mitochondrial dysfunction, manifesting as toxicities like peripheral neuropathy, myopathy, and pancreatitis.[7][8]
Q3: How is this compound metabolized, and what is its pharmacokinetic profile?
-
Metabolism: this compound is a substrate for cytidine deaminase, which rapidly converts it to 5-chloro-2'-deoxyuridine (CDU).[9] This is a critical factor in its bioavailability and efficacy.
-
Pharmacokinetics: In preclinical mouse models, intravenously or intraperitoneally administered this compound has a very short plasma half-life of approximately 10 minutes.[9] It exhibits poor oral bioavailability, with undetectable plasma levels after oral administration.[9] Elimination occurs primarily through the kidneys, with the compound being excreted mainly in its metabolized form.[9]
Part 2: Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Q4: I am observing high toxicity and animal morbidity at doses previously reported in the literature. What could be the cause, and how can I troubleshoot this?
Several factors could contribute to this issue:
-
Animal Model Differences: The genetic background, age, and health status of your animal model can significantly influence its metabolic capacity and sensitivity to genotoxic agents.
-
Formulation and Vehicle Effects: The vehicle used to dissolve and administer 5-ClC can impact its solubility, stability, and absorption, potentially leading to higher-than-expected peak plasma concentrations.
-
Route of Administration: Different administration routes (e.g., intravenous vs. intraperitoneal) can lead to variations in pharmacokinetic profiles and toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vivo toxicity.
Q5: My orally administered this compound shows no efficacy. Why is this happening?
As established by pharmacokinetic studies, this compound has negligible oral bioavailability.[9] This is primarily due to its rapid catabolism by cytidine deaminase, which is highly expressed in the gastrointestinal tract and liver.[10]
Solutions:
-
Switch to Parenteral Administration: Intravenous (i.v.) or intraperitoneal (i.p.) administration will ensure systemic exposure.
-
Co-administration with a Cytidine Deaminase Inhibitor: Administering 5-ClC with an inhibitor like Tetrahydrouridine (THU) can significantly increase its plasma half-life and concentration.[9][11]
-
Utilize a Targeted Delivery System: Encapsulating 5-ClC in a nanocarrier, such as a liposome or a nanogel, can protect it from premature degradation and improve its pharmacokinetic profile.[12][13]
Q6: How can I enhance the on-target effects of this compound while minimizing systemic off-target genotoxicity?
The key is to increase the therapeutic index by maximizing the drug concentration at the target site and minimizing it elsewhere.
Strategies for Enhancing On-Target Efficacy:
| Strategy | Mechanism | Key Advantages | Considerations |
| Co-administration with Cytidine Deaminase Inhibitors (e.g., THU) | Prevents rapid degradation of 5-ClC, increasing its plasma concentration and duration of action.[9] | Simple to implement, significantly boosts 5-ClC levels. | May also increase systemic toxicity if the dose is not adjusted. |
| Liposomal Formulation | Encapsulates 5-ClC, protecting it from metabolism and allowing for passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect.[5][14][15] | Reduced systemic toxicity, improved pharmacokinetics. | Formulation development can be complex. |
| Nanoparticle Delivery | Similar to liposomes, nanoparticles can improve stability and delivery. Nanogels offer potential for oral delivery of activated drug forms.[1][12] | Versatile platform, can be engineered for active targeting. | Biocompatibility and clearance of nanoparticles must be assessed. |
| Lipid Conjugation | Covalently attaching lipids to 5-ClC can increase its lipophilicity, potentially improving cellular uptake and altering its biodistribution.[5] | May overcome some drug resistance mechanisms. | Chemical modification may alter the drug's intrinsic activity. |
Q7: I need to quantify the off-target mutagenicity of my this compound treatment. What methods are available?
Assessing genotoxicity is crucial for understanding the safety profile of 5-ClC. A combination of assays is often recommended for a comprehensive evaluation.
Caption: Methodologies for in vivo genotoxicity assessment.
-
In Vivo Micronucleus Assay: This is a standard test for detecting chromosomal damage. It quantifies micronuclei in erythrocytes, which are formed from chromosome fragments or whole chromosomes that lag during cell division.[16][17]
-
In Vivo Comet Assay (Single-Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells from various tissues. It is a sensitive method for detecting early genotoxic events.[17][18]
-
Whole-Genome Sequencing (WGS): For the most comprehensive analysis, WGS of treated and control tissues can identify the precise frequency and spectrum of mutations induced by 5-ClC.[19][20] This is particularly useful for identifying mutational "signatures" associated with the compound.[4]
Part 3: Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in a Murine Model
This protocol outlines a general procedure to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose of this compound.
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or athymic nude mice for xenograft models) of a specific age and sex.
-
Dose Selection: Based on literature, select a range of 5-8 doses. For a novel study, a wide range might be necessary (e.g., 1, 5, 10, 25, 50, 100 mg/kg).
-
Group Allocation: Randomly assign at least 5 mice per dose group, including a vehicle control group.
-
Administration: Administer 5-ClC via the chosen route (e.g., i.p. injection) in a consistent volume (e.g., 10 mL/kg).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur). Body weight should be recorded at least three times a week.
-
Endpoint: The study duration depends on the experimental goal. For acute toxicity, this might be 7-14 days. For efficacy studies, it will continue until the therapeutic endpoint is reached.
-
Data Analysis: Plot the percentage of weight change and survival against the dose. The MTD is often defined as the dose causing approximately 10% weight loss without mortality. The optimal therapeutic dose will be a balance between efficacy and toxicity.[21]
Protocol 2: Liposomal Formulation of this compound
This protocol is a general guideline for creating a liposomal formulation, which will require optimization.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., HSPC and cholesterol in a 3:2 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol).
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with an aqueous solution of this compound (e.g., in phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to multiple extrusions (e.g., 10-15 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[22]
-
-
Purification:
-
Remove unencapsulated 5-ClC by size exclusion chromatography or dialysis.
-
-
Characterization:
Protocol 3: Quantification of this compound in Plasma by HPLC-UV
This protocol is adapted from established methods for 5-ClC analysis.[9]
-
Sample Preparation:
-
Collect blood samples (e.g., via retro-orbital bleeding) into heparinized tubes at specified time points.[6]
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Precipitate proteins by adding a solution like ammonium sulfate to the plasma sample.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
-
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 290 nm.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of 5-ClC in blank mouse plasma.
-
Process the standards and samples as described above.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify 5-ClC in the experimental samples using this calibration curve.
-
References
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed Central.
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo | Chemical Research in Toxicology - ACS Publications.
- 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed.
- Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed.
- Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates - PMC.
- Polymeric nanogel formulations of nucleoside analogs - PMC.
- Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC.
- QbD Enabled Azacitidine Loaded Liposomal Nanoformulation and Its In Vitro Evaluation.
- Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC.
- Radiation, pool size and incorporation studies in mice with 5-chloro-2'-deoxycytidine.
- ICH Topic S2 (R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals for Human Use.
- Quantifying On and Off-Target Genome Editing - PMC.
- Mechanisms of Nucleoside Analogue Toxicity | Clinician.com.
- The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC.
- Murine Pharmacokinetic Studies - PMC.
- Guidance on a strategy for genotoxicity testing of chemicals: Stage 2 - GOV.UK.
- Nucleoside Analogues - LiverTox - NCBI Bookshelf.
- In Vivo Genotoxicity Assays - Charles River Laboratories.
- Genotoxicity assessment : methods and protocols - National Library of Medicine.
- In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC.
- Liposomal Formulations: A Recent Update - MDPI.
- Liposomal Formulations in Clinical Use: An Updated Review - PMC.
- Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer from DNA-Targeting Drugs - PubMed Central.
- Off-target mutations are rare in Cas9-modified mice | Request PDF.
- Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - NIH.
- Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides - PMC.
- Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC.
- CRISPR off-target analysis in genetically engineered rats and mice - PMC.
- Weakly acidic pH-responsive liposomal content release induced by histidine-modified agents | Request PDF.
- In vitro concentration-response curve and in vivo dose-response curves... - ResearchGate.
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed Central.
- High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - NIH.
- In vivo cytidine base editing of hepatocytes without detectable off-target mutations in RNA and DNA - PubMed.
- An inverse correlation (dose-response between 5-methyl-cytidine and the fate of spontaneous tumours in mice - PubMed.
- 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo | Chemical Research in Toxicology - ACS Publications.
- Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed.
- A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC.
- Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - MDPI.
- Pharmacokinetics in mice (n=3) after subcutaneous application of 5, 10... - ResearchGate.
- In vitro concentration response studies and in vitro phase II tests as the experimental basis for regional chemotherapeutic protocols - PubMed.
- Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo.
- Rational designs of in vivo CRISPR-Cas delivery systems - PubMed.
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- 1. Polymer-based nanoparticles for the delivery of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiation, pool size and incorporation studies in mice with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
5-Chlorocytidine Technical Support Center: Best Practices for Stability and Handling
Welcome to the Technical Support Center for 5-Chlorocytidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the optimal storage and handling of this compound to ensure its stability and the integrity of your experiments. As a modified nucleoside, understanding its physicochemical properties is paramount for obtaining reproducible and reliable results. This guide is structured to address common challenges and questions through detailed troubleshooting guides and frequently asked questions.
I. Core Principles of this compound Stability
This compound, like many nucleoside analogs, is susceptible to degradation, which can compromise its biological activity. The primary degradation pathways for 5-substituted cytidines are hydrolysis of the N-glycosidic bond, which separates the base from the sugar moiety, and deamination.[1] The stability of this compound is influenced by several factors, including temperature, pH, and light exposure.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Scenario 1: Precipitation Observed Upon Reconstitution or Dilution in Aqueous Media
Problem: You've dissolved your this compound in an organic solvent like DMSO to create a stock solution. However, upon diluting it into your aqueous cell culture medium or buffer (e.g., PBS), you observe a cloudy or hazy appearance, or even visible crystals.
Cause: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds.[2] The low solubility of this compound in neutral aqueous solutions can be exceeded when the concentrated organic stock is rapidly diluted.[1]
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Resolution:
-
Verify Final Concentration: Double-check your calculations to ensure the final concentration in your aqueous medium does not exceed the solubility limit of this compound. While specific data is limited, it's prudent to start with lower concentrations and empirically determine the solubility in your specific medium.
-
Optimize the Dilution Method:
-
Pre-warm the aqueous medium: Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock.[2]
-
Perform a stepwise dilution: Instead of adding the concentrated stock directly, first dilute it in a smaller volume of the aqueous medium, mix thoroughly, and then add this intermediate solution to the final volume.[2]
-
Increase the volume of the aqueous medium: A higher final volume will result in a lower final concentration of both this compound and the organic solvent.
-
-
Consider a Co-solvent System: If precipitation persists, the use of a co-solvent in your final aqueous solution might be necessary, provided it is compatible with your experimental system. However, be mindful of the potential effects of the co-solvent on your cells or assay.
Scenario 2: Inconsistent or Unexpected Experimental Results
Problem: You are observing high variability between experiments or a loss of the expected biological effect of this compound.
Cause: This could be due to the degradation of this compound in your stock solution or in the final experimental setup. The stability of nucleoside analogs in solution is highly dependent on storage conditions and the chemical environment.
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Resolution:
-
Review Stock Solution Handling and Storage:
-
Storage Temperature: Concentrated stock solutions in anhydrous DMSO should be stored at -20°C or -80°C.[1]
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.[1]
-
Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions to minimize water content that can contribute to hydrolysis.
-
-
Assess Working Solution Stability:
-
Fresh is Best: Aqueous solutions of nucleoside analogs are generally not recommended for long-term storage. It is best practice to prepare fresh working solutions for each experiment from a frozen stock.[1]
-
pH of the Medium: The stability of cytidine analogs is pH-dependent. While specific data for this compound is not widely available, related compounds show maximal stability around neutral pH.[3] Extreme acidic or alkaline conditions can catalyze hydrolysis.[4]
-
Duration of Experiment: Be aware that prolonged incubation in culture media at 37°C can lead to degradation.[1]
-
-
Prepare Fresh Solutions: If there is any doubt about the stability of your current solutions, prepare a fresh stock solution from the solid compound and fresh working dilutions.
III. Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C in a desiccated environment to ensure long-term stability.[5] Short-term storage at room temperature, such as during shipping, is generally acceptable.[5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: For preparing concentrated stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1] this compound is also reported to be soluble in dichloromethane and methanol.[5] For aqueous applications, it is advisable to first prepare a concentrated stock in an organic solvent and then dilute it into the desired aqueous buffer.[1]
Q3: What is the recommended procedure for reconstituting this compound in DMSO?
A3:
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[1]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation products of this compound?
A5: Based on the chemistry of related 5-substituted cytidines, the expected degradation pathways include:
-
Hydrolysis of the N-glycosidic bond: This would result in the formation of 5-chlorocytosine (the free base) and a ribose sugar.[1]
-
Deamination: The amino group at the C4 position of the pyrimidine ring could be hydrolyzed to a carbonyl group, leading to the formation of 5-chlorouridine.
IV. Data Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, desiccated[5] | To minimize degradation over long-term storage. |
| Stock Solution Storage | -20°C or -80°C in anhydrous DMSO/DMF, aliquoted[1] | To prevent degradation from freeze-thaw cycles and hydrolysis. |
| Aqueous Solution Storage | Prepare fresh for each experiment; if necessary, store at 2-8°C for no more than a day[1] | Aqueous solutions are more prone to hydrolysis. |
| Recommended Solvents | DMSO, DMF, Dichloromethane, Methanol[1][5] | Good solubility for preparing concentrated stock solutions. |
| Light Exposure | Minimize; store solutions in amber vials or wrapped in foil | General precaution for nucleoside analogs to prevent photodegradation.[9] |
| Optimal pH | Expected to be around neutral pH | Based on the stability of other cytidine analogs.[3] |
V. References
-
Chancharoen, M., Yang, Z., Dalvie, E. D., Gubina, N., Ruchirawat, M., Croy, R. G., ... & Dedon, P. C. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology.
-
Hoehn, S. J., Krul, S. E., Pogharian, M. M., Mao, E., & Crespo-Hernández, C. E. (2023). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. The Journal of Physical Chemistry Letters, 14(48), 10856–10862.
-
Hoehn, S. J., Krul, S. E., Pogharian, M. M., Mao, E., & Crespo-Hernández, C. E. (2023). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. ChemRxiv.
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Deni, W. H., Gao, T., Wu, J., DeGrado, W. F., & Yin, H. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR protocols, 5(1), 102850.
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Gao, T., Deni, W. H., Wu, J., DeGrado, W. F., & Yin, H. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. ResearchGate.
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
Deni, W. H., Gao, T., Wu, J., DeGrado, W. F., & Yin, H. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. PubMed.
-
Barman, B. N., & Preston, D. R. (1992). The effects of pH on the degradation of isothiazolone biocides. ResearchGate.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
Sahu, P. K., & Mishra, P. C. (2020). Role of pH in The Stability of Cytosine-Cytosine Mismatch and Canonical AT & GC Base Pairs Mediated With Silver Ion: A DFT Study. ResearchGate.
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
-
Rahman, S. M., & Sivanathan, S. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of food science, 79(11), M2267–M2273.
-
Trissel, L. A. (1998). U.S. Patent No. 5,808,090. Washington, DC: U.S. Patent and Trademark Office.
-
Hu, X., Li, Y., & Chen, S. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PloS one, 7(10), e47205.
-
Park, S. H., & Kang, D. H. (2008). Production and stability of chlorine dioxide in organic acid solutions as affected by pH, type of acid, and concentration of sodium chlorite, and its effectiveness in inactivating Bacillus cereus spores. Food microbiology, 25(8), 964–969.
-
De Mol, N. J., & Koenen, J. (1985). Degradation products of the promethazine radical cation. Pharmaceutisch weekblad. Scientific edition, 7(3), 121–124.
-
McMurry, J. (2012). Chemistry (8th ed.). Pearson.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. database.ich.org [database.ich.org]
Troubleshooting guide for failed 5-Chlorocytidine cross-linking experiments.
Welcome to the technical support resource for 5-Chlorocytidine (5-ClC) cross-linking experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful technique for capturing RNA-protein interactions. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No or Very Low Cross-Linking Efficiency
Question: Why am I seeing no signal or a very faint band corresponding to my cross-linked RNA-protein complex on my autoradiogram or Western blot?
Answer: This is one of the most common failure points in cross-linking experiments. The absence of a signal points to a fundamental issue in one of the core components of the assay: the reagent, the energy source, or the biological components themselves.
Causality and Troubleshooting Steps:
-
Integrity and Activity of this compound:
-
The "Why": this compound is a nucleoside analog that must be incorporated into nascent RNA transcripts in place of cytidine.[1] If the 5-ClC is degraded or impure, it will not be incorporated, and no cross-linking can occur. Like many nucleoside analogs, its stability in solution can be a concern, particularly with repeated freeze-thaw cycles or improper storage.[2]
-
Troubleshooting Protocol:
-
Aliquot and Store Properly: Upon receipt, dissolve 5-ClC in an appropriate solvent (e.g., DMSO or RNase-free water) at a high concentration. Immediately create small, single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Verify Purity: If problems persist, consider verifying the purity of your compound via HPLC or sending a sample for mass spectrometry analysis.
-
Use a Fresh Stock: When in doubt, always use a fresh, unopened vial of 5-ClC or a newly prepared stock solution from a fresh aliquot.
-
-
-
Suboptimal UV Irradiation:
-
The "Why": The chlorine atom at the 5-position of the cytosine ring requires UV energy to become activated and form a covalent bond with a nearby amino acid residue.[3] Insufficient energy (due to incorrect wavelength, low intensity, or short duration) will result in poor to no cross-linking. Conversely, excessive UV exposure can lead to RNA and protein degradation.
-
Troubleshooting Protocol:
-
Wavelength Verification: While many standard laboratory UV cross-linkers operate at 254 nm for general nucleic acid-protein cross-linking, specific halogenated nucleosides can have different optimal activation wavelengths (e.g., 366 nm).[3][4] Consult the literature for your specific application, but 254 nm is a common starting point for in-vivo crosslinking.[4]
-
Energy Titration: The total energy delivered (Joules/cm²) is critical. Perform a titration experiment by varying the UV exposure time or energy setting. A typical starting point for in-vivo crosslinking is 0.1 to 0.4 J/cm².[4] Analyze samples from each condition to find the optimal balance between cross-linking efficiency and sample integrity.
-
Distance to Source: Ensure the distance from the UV lamp to your sample is consistent and minimized. UV intensity decreases with the square of the distance. Place samples on ice during irradiation to mitigate heat-induced damage.
-
-
-
Inefficient 5-ClC Incorporation into RNA:
-
The "Why": The cell's transcriptional machinery must accept 5-ClC triphosphate as a substrate. The efficiency of this process can depend on the cell type, metabolic state, and the concentration of 5-ClC provided.
-
Troubleshooting Protocol:
-
Optimize 5-ClC Concentration and Incubation Time: Perform a dose-response experiment. Treat cells with a range of 5-ClC concentrations (e.g., 50 µM to 500 µM) for varying durations (e.g., 4 to 24 hours). Monitor for cytotoxicity, as high concentrations or long incubations can be toxic.
-
Validate Incorporation (Advanced): To definitively confirm incorporation, you can perform mass spectrometry on digested RNA from treated cells to detect the presence of this compound.[5]
-
-
-
Low Abundance or Transient Nature of the Interaction:
-
The "Why": The RNA-protein interaction you are studying may be very weak, transient, or occur in only a small fraction of the total cell population. Cross-linking is a "snapshot" method and may not capture low-occupancy interactions efficiently.
-
Troubleshooting Protocol:
-
Enrich for Your Target: If possible, use cellular fractionation to enrich the starting material for the compartment (e.g., nucleus, cytoplasm) where your protein and RNA are known to interact.
-
Increase Starting Material: Scale up your experiment by using more cells or tissue to increase the absolute amount of the target complex.
-
-
Issue 2: High Background or Non-Specific Cross-Linking
Question: My gel shows a high-molecular-weight smear instead of a distinct band for my complex. How can I reduce this non-specific background?
Answer: A high background smear indicates widespread, non-specific covalent linkages, which can obscure your specific signal. This often results from overly harsh conditions or insufficient blocking and purification steps.
Causality and Troubleshooting Steps:
-
Excessive UV Energy:
-
The "Why": As mentioned above, while sufficient UV is needed for activation, excessive energy can damage biomolecules, exposing reactive groups and leading to indiscriminate cross-linking.[6]
-
Troubleshooting Protocol:
-
Reduce UV Dose: Systematically decrease the UV energy or exposure time in your titration experiment. The goal is to find a dose that is just sufficient to capture your specific interaction without causing widespread damage.
-
-
-
Inadequate RNase Digestion:
-
The "Why": In protocols like CLIP-seq, partial RNase digestion is used to trim away RNA not protected by the bound protein.[7] If this digestion is incomplete, the protein will remain attached to long, variable-length RNA fragments, resulting in a smear rather than a tight band.
-
Troubleshooting Protocol:
-
Titrate RNase Concentration: Perform a pilot experiment where you treat the UV-cross-linked lysate with a range of RNase A/T1 concentrations. Run the samples on a gel and autoradiograph to find the concentration that yields the sharpest band shift.
-
-
-
Inefficient Purification/Washing:
-
The "Why": After immunoprecipitation (IP), non-specifically bound proteins and RNA must be removed. Insufficient washing will leave contaminants that contribute to the background smear.
-
Troubleshooting Protocol:
-
Increase Stringency of Wash Buffers: Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) to your IP wash buffers to disrupt weak, non-specific interactions.
-
Increase Number of Washes: Add one or two extra wash steps to your IP protocol.
-
-
Experimental Protocols & Workflows
Core 5-ClC Cross-Linking Workflow
The following diagram outlines the key stages of a typical 5-ClC cross-linking experiment followed by immunoprecipitation (CLIP).
Caption: Decision tree for troubleshooting failed 5-ClC experiments.
Quantitative Parameters & Data Tables
For reproducible results, key parameters must be carefully controlled. The following table provides recommended starting ranges for optimization.
| Parameter | Recommended Starting Range | Key Consideration |
| 5-ClC Concentration | 100 - 400 µM | Balance incorporation efficiency with cellular toxicity. |
| Incubation Time | 8 - 16 hours | Must be sufficient for RNA turnover and 5-ClC incorporation. |
| UV-C (254 nm) Dose | 0.1 - 0.4 J/cm² | Titrate to maximize signal-to-noise ratio. [4] |
| RNase A Concentration | 0.1 - 1 µg/mL | Titrate to achieve optimal trimming of unbound RNA. |
| IP Wash Buffer Salt | 150 - 500 mM NaCl | Higher salt increases stringency and reduces background. |
Final Considerations: Validation is Key
A robust cross-linking experiment is a self-validating system. Always include the following controls:
-
No UV Control: A sample that has been treated with 5-ClC but not exposed to UV light. This is critical to ensure that the observed interaction is dependent on the covalent cross-link.
-
No 5-ClC Control: A sample that was exposed to UV light but was never treated with 5-ClC. This helps differentiate 5-ClC-dependent cross-linking from general UV-induced cross-linking.
-
Knockdown/Knockout Control: If possible, perform the experiment in cells where your protein of interest has been knocked down or knocked out. The specific cross-linked band should disappear in this condition, providing the highest level of confidence in your result.
By methodically addressing each potential point of failure and incorporating rigorous controls, you can overcome the challenges of this compound cross-linking and generate reliable, high-quality data on RNA-protein interactions.
References
- Skalski, B., et al. (2010). Photoinduced Fluorescent Cross-Linking of 5-chloro- And 5-fluoro-4-thiouridines With Thymidine. Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14308791, this compound. [Link]
- Van Nostrand, E. L., et al. (2017). Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries. Methods. [Link]
- Lin, C. H., et al. (2020). Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells. RNA. [Link]
- O'Donovan, K. J., & Per-Ola, F. (2014). Chemical Cross-Linking with Mass Spectrometry: A Tool for Systems Structural Biology. Journal of Visualized Experiments. [Link]
- Wang, Y., & Li, L. (2007). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Sit, T. L., & L-S, C. (2011). RNA-protein UV-crosslinking Assay. Bio-protocol. [Link]
Sources
- 1. CAS 25130-29-4: Cytidine, 5-chloro-(8CI,9CI) | CymitQuimica [cymitquimica.com]
- 2. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoinduced fluorescent cross-linking of 5-chloro- and 5-fluoro-4-thiouridines with thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing RNA-protein interactions by cross-link rates and CLIP-seq libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Annealing Temperatures for Primers Containing 5-Chlorocytidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for optimizing the annealing temperature of primers containing the modified base, 5-Chlorocytidine (5-ClC). Our goal is to equip you with the scientific understanding and practical protocols necessary for successful experimentation.
The Scientific Foundation: Understanding this compound's Impact on DNA Duplex Stability
Before delving into optimization protocols, it is crucial to understand the physicochemical properties of this compound and its effect on DNA duplex stability. The substitution of a chlorine atom at the 5th position of the cytosine ring introduces a modification with electronic and steric properties that differ from canonical cytosine. However, extensive biophysical studies have revealed a key characteristic of this modification.
Research comparing oligonucleotide duplexes containing this compound, natural cytosine, and 5-methylcytosine has shown that their thermal and thermodynamic stabilities are experimentally indistinguishable.[1][2] This indicates that the replacement of a cytosine with a this compound residue has a negligible impact on the overall melting temperature (Tm) of the DNA duplex.[3] The structural studies further support this, demonstrating that duplexes with this compound maintain a standard B-form geometry, similar to unmodified DNA.[1]
This finding is the cornerstone of our recommendations for determining the annealing temperature of your 5-ClC-containing primers.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of primers containing this compound.
Q1: How does this compound affect the melting temperature (Tm) of my primer?
A1: Based on current scientific literature, the effect of this compound on the melting temperature of a DNA duplex is negligible.[1][2][3] Therefore, for practical purposes, you can consider its contribution to Tm to be the same as that of a standard cytosine residue.
Q2: How should I calculate the theoretical Tm for a primer containing this compound?
A2: You should use standard, well-established methods for calculating the Tm of unmodified DNA primers. The most accurate of these is the Nearest-Neighbor Thermodynamic Model . This method considers the sequence of the oligonucleotide, salt concentration, and primer concentration to provide a reliable Tm estimate. Many online calculators and software packages utilize this model.
Q3: Are there any special considerations for primer design when incorporating this compound?
A3: While the thermodynamic properties are similar to standard bases, it is always good practice to follow general primer design guidelines to minimize issues like primer-dimer formation and non-specific amplification.[4][5][6][7] These include:
-
Length: 18-24 nucleotides.[5]
-
Melting Temperature (Tm): Aim for a Tm between 60-65°C, with both forward and reverse primers having Tms within 5°C of each other.[6]
-
Avoid: Runs of 4 or more of the same base, especially G's, and complementarity at the 3' ends of the primers.[7]
Q4: Can the incorporation of this compound affect PCR efficiency or specificity?
A4: While the effect on Tm is minimal, any modification to a primer has the potential to influence its interaction with the DNA polymerase. Although this compound is generally well-tolerated by many polymerases, it is possible to observe differences in amplification efficiency or specificity. If you encounter such issues, a systematic troubleshooting approach is recommended (see the Troubleshooting Guide below). Covalent modifications at the 3'-end of primers have been shown in some cases to enhance specificity by discouraging the extension of primer-dimers.[8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when using primers containing this compound.
Problem 1: No or Low PCR Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Annealing Temperature | The most common cause of PCR failure is an incorrect annealing temperature.[9][10] Empirically determine the optimal annealing temperature using a gradient PCR . (See Experimental Protocol 1). |
| Incorrect Primer Concentration | Optimize primer concentration, typically in the range of 0.1 to 1.0 µM.[11][12] |
| Poor Template Quality or Quantity | Ensure the template DNA is of high purity and use an appropriate amount for your reaction.[13] |
| Enzyme Inhibition | Some modified bases can have a minor inhibitory effect on certain DNA polymerases. Try a different high-fidelity DNA polymerase. |
Problem 2: Non-Specific Amplification (Multiple Bands on Gel)
| Potential Cause | Recommended Solution |
| Annealing Temperature is Too Low | A low annealing temperature allows for non-specific binding of the primers.[9] Increase the annealing temperature in 1-2°C increments. A gradient PCR is the most efficient way to optimize this.[11] |
| Excessive Primer Concentration | High primer concentrations can lead to the formation of primer-dimers and other non-specific products.[12] Reduce the primer concentration. |
| Magnesium Chloride (MgCl₂) Concentration | MgCl₂ concentration affects primer binding and enzyme activity. Optimize the MgCl₂ concentration, typically between 1.5 and 2.5 mM.[12] |
| "Hot Start" PCR | To minimize non-specific amplification during reaction setup, use a hot-start DNA polymerase.[8][11] |
Problem 3: Smeared Bands on an Agarose Gel
| Potential Cause | Recommended Solution |
| Too Much Template DNA | An excess of template DNA can lead to smearing. Reduce the amount of template in the reaction. |
| Suboptimal PCR Conditions | This can be due to a combination of factors including annealing temperature, extension time, and the number of cycles. Re-optimize your PCR conditions, starting with the annealing temperature.[13] |
| Degraded Template DNA | Use high-quality, intact template DNA. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common PCR issues with 5-ClC primers.
Experimental Protocols
Protocol 1: Empirical Determination of Optimal Annealing Temperature (Ta) using Gradient PCR
This protocol provides a step-by-step method for efficiently determining the optimal annealing temperature for your primers containing this compound.
1. Theoretical Tm Calculation: a. Use an online Tm calculator that employs the nearest-neighbor thermodynamic model to estimate the Tm of your forward and reverse primers. b. Note the lower of the two Tm values. This will serve as the midpoint for your gradient.
2. Gradient PCR Setup: a. Prepare a master mix containing all PCR components except the template DNA. This includes your 5-ClC containing primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase. b. Aliquot the master mix into PCR tubes. c. Add the template DNA to each tube. d. Place the tubes in a thermal cycler with gradient capability.
3. Thermal Cycler Programming: a. Initial Denaturation: 95-98°C for 30 seconds to 2 minutes (follow polymerase manufacturer's recommendation). b. Cycling (30-35 cycles): i. Denaturation: 95-98°C for 10-30 seconds. ii. Annealing: Set a temperature gradient spanning at least 10-15°C. A good starting point is 5°C below the calculated lower Tm to 5-10°C above it (e.g., if the lower Tm is 60°C, set a gradient from 55°C to 65°C). The annealing time should be 15-30 seconds.[9] iii. Extension: 72°C for a duration appropriate for your amplicon length (e.g., 30-60 seconds per kb). c. Final Extension: 72°C for 5-10 minutes. d. Hold: 4°C.
4. Analysis: a. Run the PCR products on an agarose gel. b. The optimal annealing temperature will be the highest temperature that results in a single, bright band of the correct size with minimal or no non-specific products.
Annealing Temperature Optimization Workflow
Caption: Workflow for optimizing annealing temperature using gradient PCR.
References
- Genemod. (2024-01-23).
- Theruvathu, J. A., Yin, Y. W., Pettitt, B. M., & Sowers, L. C. (2013). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Biochemistry, 52(47), 8590–8598. [Link]
- Vary, C. P. (2009). Covalent modification of primers improves PCR amplification specificity and yield. Biological methods and protocols, 4(1), bpp025. [Link]
- Lebedev, A. V., et al. (2008). Use of Base-Modified Duplex-Stabilizing Deoxynucleoside 5′-Triphosphates To Enhance the Hybridization Properties of Primers and Probes in Detection Polymerase Chain Reaction. Biochemistry, 47(3), 841-852. [Link]
- Broude, N. E., et al. (2007). Use of Base Modifications in Primers and Amplicons to Improve Nucleic Acids Detection in the Real-Time Snake Polymerase Chain Reaction. Journal of the American Chemical Society, 129(38), 11898-11906. [Link]
- Sirois, J. E., et al. (2000). The use of modified primers to eliminate cycle sequencing artifacts. Nucleic Acids Research, 28(14), e67. [Link]
- Valinluck, V., et al. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Nucleic acids research, 37(21), 7125–7136. [Link]
- Nakano, S. I., et al. (2018). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International journal of molecular sciences, 19(11), 3372. [Link]
- ResearchGate.
- Bio-Rad. PCR Troubleshooting. [Link]
- MIT OpenCourseWare. General guidelines for primer design. [Link]
- Northwestern University. (2007-03-22).
- ResearchGate. Base Pairing Configuration and Stability of an Oligonucleotide Duplex Containing a 5-Chlorouracil-Adenine Base Pair. [Link]
- QIAGEN GeneGlobe.
- ResearchGate. (2020-08-26).
- Caister Academic Press. PCR Troubleshooting. [Link]
- Basic Melting Temperature (Tm)
- ResearchGate. GUIDELINES FOR DESIGNING PRIMERS. [Link]
- SBS Genetech. (2024-08-31). Mastering PCR Primer Design: The 12 Golden Rules for Success. [Link]
- Kornyushyna, O., et al. (2005). Thermodynamic Signature of DNA Damage: Characterization of DNA with a 5-Hydroxy-2'-deoxycytidine•2'-Deoxyguanosine Base Pair. Biochemistry, 44(46), 15269-15278. [Link]
- Bommarito, S., et al. (2000). Thermodynamic parameters for DNA sequences with dangling ends. Nucleic acids research, 28(9), 1929–1934. [Link]
- Müller, M., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic acids research, 49(22), 12870–12894. [Link]
- Pozhitkov, A. E., et al. (2006). Thermodynamic properties of DNA sequences: characteristic values for the human genome.
- Wikipedia. Nucleic acid thermodynamics. [Link]
- MDPI. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. [Link]
- Kumar, R. K., et al. (1999). The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic Acids Research, 27(17), 3506-3512. [Link]
Sources
- 1. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genemod.net [genemod.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. neb.com [neb.com]
- 7. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 8. Covalent modification of primers improves PCR amplification specificity and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. neb.com [neb.com]
- 11. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. PCR Troubleshooting [caister.com]
- 13. mybiosource.com [mybiosource.com]
Technical Support Center: Refining Purification Protocols for 5-Chlorocytidine-Labeled Oligonucleotides
Welcome to the technical support center for the purification of 5-chlorocytidine-labeled oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your purification protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
The introduction of a this compound modification can subtly alter the chemical properties of an oligonucleotide, impacting its behavior during purification. This resource provides a comprehensive overview of purification strategies and addresses specific challenges you may encounter.
Choosing Your Purification Strategy: A Decision-Making Workflow
The selection of an appropriate purification method is critical for the success of downstream applications. The optimal choice depends on factors such as the length of the oligonucleotide, the required purity level, and the scale of the synthesis.[1][2][3] Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting an oligonucleotide purification method.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound-labeled oligonucleotides.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of the full-length product after purification. | 1. Suboptimal purification protocol: The chosen method may not be suitable for the specific oligonucleotide sequence or length.[4] 2. Precipitation of the oligonucleotide: Guanine-rich sequences, for instance, can aggregate, leading to poor chromatographic behavior and loss of product.[5] 3. Inadequate elution from the purification matrix: This can occur in both HPLC and solid-phase extraction (SPE).[6] | 1. Method Optimization: Re-evaluate the purification method based on the oligonucleotide's properties. For longer oligos (>50-60 bases), consider PAGE purification for higher purity, although with potentially lower yields.[3][7] For shorter oligos, RP-HPLC is often a good choice.[8] 2. Adjust Buffer Conditions: For G-rich sequences, reducing cations during synthesis and adjusting mobile phase conditions can mitigate aggregation.[5] 3. Optimize Elution: For SPE, ensure the elution buffer has the correct pH and solvent strength to release the oligonucleotide.[9] For HPLC, adjust the gradient to ensure complete elution of the target peak. |
| Presence of n-1 and other shortmer impurities in the final product. | 1. Inefficient coupling during synthesis: This leads to the formation of truncated sequences.[10][11] 2. Inadequate resolution of the purification method: Desalting alone will not remove failure sequences.[4] Cartridge purification offers a moderate level of purity.[2] | 1. High-Resolution Purification: Employ high-resolution techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to separate the full-length product from shorter failure sequences.[2][12] PAGE can resolve oligonucleotides differing by a single base.[2] 2. Trityl-On Purification: For RP-HPLC or SPE, performing the purification with the hydrophobic 5'-dimethoxytrityl (DMT) group attached ("trityl-on") enhances the separation of the full-length product from non-DMT-bearing shortmers.[5][10] |
| Co-elution of impurities with the main product peak in HPLC. | 1. Similar hydrophobicity or charge: Some synthesis byproducts or modified failure sequences may have properties very similar to the full-length product. 2. Secondary structures: The oligonucleotide may form secondary structures that can complicate purification.[12] | 1. Orthogonal Purification Methods: If one method fails to provide adequate separation, consider a second purification step based on a different separation principle. For example, after RP-HPLC (separation by hydrophobicity), an anion-exchange HPLC (separation by charge) can be employed for dual purification.[3][13] 2. Denaturing Conditions: Perform purification under denaturing conditions (e.g., elevated temperature for HPLC, urea for PAGE) to disrupt secondary structures. |
| Degradation of the this compound modification. | Harsh chemical conditions during deprotection or purification: While this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions can lead to degradation or deamination to 5-chlorouracil.[14] | 1. Mild Deprotection Conditions: If possible, use milder deprotection reagents and conditions. 2. pH Control: Tightly control the pH during purification, especially in SPE and ion-exchange chromatography.[] 3. Characterization: Use mass spectrometry to verify the integrity of the final product and confirm the presence of the this compound modification.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant impact of the this compound modification on my purification strategy?
The 5-chloro modification adds a hydrophobic and electron-withdrawing group to the cytosine base. This can slightly increase the overall hydrophobicity of the oligonucleotide, which may alter its retention time in reverse-phase HPLC (RP-HPLC) compared to an unmodified oligonucleotide of the same sequence. While this change is often minor, it is crucial to optimize the HPLC gradient for each new modified oligonucleotide to ensure proper separation.
Q2: When should I choose PAGE purification over HPLC for my this compound-labeled oligonucleotide?
PAGE purification is the method of choice when the highest possible purity is required, as it can resolve oligonucleotides based on size with single-base resolution.[1][2] It is particularly recommended for long oligonucleotides (over 60 bases).[3][7] However, PAGE is a more complex and time-consuming procedure with typically lower yields compared to HPLC.[2][4] For most applications requiring high purity of shorter oligonucleotides (10-55 bases), HPLC is a more efficient option.[12]
Q3: Can I use solid-phase extraction (SPE) for purifying my this compound-labeled oligonucleotides?
Yes, SPE is a viable and rapid method for the purification of oligonucleotides, particularly for removing salts and some truncated sequences.[][16] Trityl-on SPE, which utilizes the hydrophobicity of the 5'-DMT group for separation, is a common approach.[5][17] While SPE is faster and more amenable to high-throughput processing than HPLC or PAGE, it generally provides a lower level of purity.[16] It is often suitable for applications that are less sensitive to the presence of small amounts of failure sequences.
Q4: How can I confirm the purity and identity of my purified this compound-labeled oligonucleotide?
A multi-faceted approach to quality control is recommended:
-
Analytical HPLC: To assess the purity of the final product by observing the number and relative area of peaks in the chromatogram.[18]
-
Mass Spectrometry (MS): This is essential to confirm the molecular weight of the oligonucleotide, thereby verifying its sequence and the successful incorporation of the this compound modification.[14]
-
UV-Vis Spectrophotometry: To quantify the concentration of the purified oligonucleotide.
Q5: Are there any specific buffer considerations for purifying this compound-labeled oligonucleotides?
For RP-HPLC, common mobile phases include buffers with ion-pairing agents like triethylammonium acetate (TEAA).[19] It is important to use high-purity, LC-MS grade solvents and additives to avoid adduct formation in mass spectrometry analysis.[19] For anion-exchange HPLC, a salt gradient (e.g., sodium chloride or sodium perchlorate) is used for elution.[] The stability of this compound should be considered, and prolonged exposure to extreme pH should be avoided.[14]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification (Trityl-On)
This protocol is suitable for oligonucleotides up to approximately 50 bases where a high degree of purity is required.[8]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage over 30-40 minutes is typical. The optimal gradient will depend on the length and sequence of the oligonucleotide and should be optimized empirically.
-
Example Gradient: 5-35% B over 30 minutes.
-
-
Detection: UV absorbance at 260 nm.
-
Procedure: a. Dissolve the crude, trityl-on oligonucleotide in Mobile Phase A. b. Inject the sample onto the equilibrated HPLC column. c. Run the gradient and collect fractions corresponding to the major, late-eluting peak (the trityl-on product is more hydrophobic and thus retained longer). d. Analyze fractions by analytical HPLC or mass spectrometry to identify the purest fractions. e. Pool the desired fractions and lyophilize. f. Detritylation: Treat the purified, trityl-on oligonucleotide with 80% acetic acid for 30 minutes to remove the DMT group. g. Desalt the final product using a size-exclusion column or ethanol precipitation.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol is ideal for longer oligonucleotides or when the highest purity is essential.[1]
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7 M urea. The gel percentage depends on the size of the oligonucleotide.
-
Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer. Heat at 95°C for 5 minutes to denature.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis until the tracking dyes have migrated an appropriate distance.
-
Visualization: Visualize the bands using UV shadowing. The most intense, slowest-migrating band is typically the full-length product.
-
Elution: a. Excise the gel slice containing the desired band. b. Crush the gel slice and soak it in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) overnight at 37°C with shaking. This process is known as crush and soak or diffusion.[1] c. Alternatively, use an electroelution device.
-
Recovery: a. Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation. b. Desalt the eluted oligonucleotide using a C18 cartridge or by ethanol precipitation.
Visualization of Purification Principles
Reverse-Phase HPLC Separation
Caption: Principle of Trityl-On RP-HPLC purification of oligonucleotides.
References
- Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE).
- Oligo Purification Methods: How, Why and for What? - Bitesize Bio.
- PAGE Oligo Purification | Oligo Synthesis - Bio Basic.
- Oligonucleotide purification techniques - Oligofastx.
- Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification - Gilson.
- oligonucleotide solid phase extraction and analysis comparing a manual extraction apparatus to a novel semi-automated extraction manifold - Waters Corporation.
- Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis | LCGC International.
- Tackling Problems with HPLC Purification of Oligonucleotides | Biocompare Bench Tips.
- Oligonucleotide Purification - Phenomenex.
- Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction - DiVA portal.
- A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - NIH.
- Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed.
- Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.
- Challenges and Solutions in the Purification of Oligonucleotides | Market Insights.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
Sources
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 寡核苷酸纯化 [sigmaaldrich.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 6. waters.com [waters.com]
- 7. biobasic.com [biobasic.com]
- 8. oligofastx.com [oligofastx.com]
- 9. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gilson.com [gilson.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. labcluster.com [labcluster.com]
- 14. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 18. biocompare.com [biocompare.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
How to control for the mutagenic effects of 5-Chlorocytidine in functional assays.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the use of 5-Chlorocytidine (5-ClC) in functional assays. 5-ClC is a valuable tool for studying RNA metabolism and function, primarily used for labeling newly transcribed RNA. However, its utility is accompanied by a significant challenge: its potential mutagenic and epigenetic effects. This guide, designed for researchers at the forefront of molecular biology and drug development, provides in-depth answers, troubleshooting advice, and validated protocols to help you control for these effects and ensure the integrity of your experimental results. As Senior Application Scientists, we understand that robust controls are the bedrock of reliable data. This resource is built on that principle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my assays?
This compound is a halogenated analog of the nucleoside cytidine. In the cell, it is converted into 5-chloro-2′-deoxycytidine-5′-triphosphate (CldCTP) and can be incorporated into newly synthesized RNA by RNA polymerases. This "tagging" of nascent RNA allows for its isolation, visualization, and downstream analysis, making it a powerful tool for studying RNA transcription, turnover, and localization.
Q2: What is the primary mechanism of 5-ClC's mutagenic effect?
The mutagenic properties of 5-ClC stem from its ability to be incorporated into the DNA precursor pool.[1][2][3] Once in the nucleotide pool, it can be erroneously incorporated into the genome during DNA synthesis.[1][2] The incorporated 5-chlorocytosine (5ClC) can then act as a thymine mimic during subsequent rounds of DNA replication.[1][2][3] This leads to C → T transition mutations.[1][2]
Beyond direct mutagenesis, 5-ClC can also exert epigenetic effects. It has been shown to mimic 5-methylcytosine (5mC), a key epigenetic mark.[2][4] This mimicry can misdirect DNA methyltransferases, leading to aberrant methylation patterns and heritable gene silencing.[4][5]
Q3: How can I be certain that the phenotype I observe is a direct result of my experimental variable and not a side effect of 5-ClC's mutagenicity?
This is the critical question. To confidently attribute an observed phenotype to your variable of interest, a stringent set of controls is non-negotiable. The core principle is to dissociate the intended labeling function of 5-ClC from its unintended mutagenic or epigenetic consequences. This requires a multi-pronged approach:
-
Dose-Response and Cytotoxicity Testing: First, establish the minimum effective concentration of 5-ClC that provides adequate labeling without inducing significant cytotoxicity.
-
Inert Nucleoside Control: Always run a parallel experiment with an unmodified nucleoside, such as cytidine, at the same concentration as 5-ClC. This controls for any effects of simply feeding cells extra nucleosides.
-
"Mutagenesis-Only" Control: If possible, use a structurally similar, mutagenic, but non-labeling analog to see if it recapitulates the observed phenotype.
-
Rescue Experiments: The gold standard. If 5-ClC treatment induces a phenotype, can you "rescue" or reverse this phenotype by introducing the wild-type version of the gene you hypothesize is affected?
Q4: What are the essential negative and positive controls to include in my experiments?
The following table outlines the essential controls, their purpose, and expected outcomes.
| Control Type | Reagent(s) | Purpose | Expected Outcome if Phenotype is Legitimate |
| Vehicle Control | DMSO or PBS | To control for the effect of the solvent used to dissolve 5-ClC. | No phenotype observed. |
| Unmodified Nucleoside Control | Cytidine (at the same concentration as 5-ClC) | To control for effects related to nucleoside supplementation. | No phenotype observed.[1] |
| Cytotoxicity Control | 5-ClC dose-response curve | To determine the concentration at which 5-ClC becomes toxic to the cells, ensuring you work in a non-toxic range. | A clear dose-dependent decrease in cell viability at higher concentrations.[1] |
| Positive Mutagenesis Control | A known mutagen (e.g., EMS, 5-Aza-2'-deoxycytidine) | To confirm that your assay system is capable of detecting mutagenic events. | A known, predictable phenotype associated with mutagenesis.[6] |
Q5: Are there less mutagenic alternatives to 5-ClC for RNA labeling?
Yes, the field of bioorthogonal chemistry has produced several alternatives for metabolic labeling of RNA. These methods often involve a two-step process where a modified nucleoside is incorporated into RNA and then specifically tagged with a fluorescent probe or biotin. Some common alternatives include:
-
5-Ethynyluridine (EU) and 5-Ethynylcytidine (EC): These contain an alkyne group that can be "clicked" to an azide-containing molecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[7][8]
-
4-Thiouridine (4sU): This analog can be crosslinked to interacting proteins or derivatized for affinity purification.[8]
-
N4-Allylcytidine (a4C): A newer analog for RNA labeling and chemical sequencing.[9]
The choice of alternative will depend on your specific application, cell type, and downstream analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in 5-ClC treated wells. | 1. 5-ClC concentration is too high, leading to cytotoxicity.[1] 2. The cell line is particularly sensitive to halogenated nucleosides. | 1. Perform a detailed dose-response curve (see Protocol 1) to identify the IC50 and work at a concentration well below this. 2. Include a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay.[10][11] 3. Consider switching to a less toxic labeling alternative like 5-Ethynyluridine (EU). |
| Inconsistent or variable results between experiments. | 1. Inconsistent incorporation of 5-ClC. 2. Variable levels of mutagenesis are leading to a fluctuating phenotype. | 1. Ensure precise and consistent timing of 5-ClC addition and incubation. 2. Verify 5-ClC incorporation biochemically (e.g., via mass spectrometry or specific antibodies if available). 3. Tighten up all experimental parameters and increase the number of biological replicates. |
| A phenotype is observed, but you suspect it's a mutagenic artifact. | 1. The phenotype is due to off-target DNA mutations or epigenetic changes induced by 5-ClC.[2][4] | 1. Perform a rescue experiment (see Protocol 2). If re-introducing the wild-type gene reverses the phenotype, it strongly suggests the phenotype was due to a mutation in that gene. 2. Sequence key genes in your pathway of interest in 5-ClC treated cells to look for C->T transitions. 3. Analyze global or gene-specific DNA methylation patterns using bisulfite sequencing.[4][5] |
Visual Experimental Workflows
Experimental Protocols
Protocol 1: Determining Optimal 5-ClC Concentration and Cytotoxicity
Objective: To identify the highest concentration of 5-ClC that can be used for effective labeling without causing significant cell death.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for several days of growth without reaching confluence.
-
Dose Range Preparation: Prepare a 2x stock solution of 5-ClC in your cell culture medium. Create a serial dilution series to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the 5-ClC dilutions and vehicle control. Incubate for the same duration as your planned functional assay (e.g., 24, 48, or 72 hours).[1]
-
Cytotoxicity Measurement: After the incubation period, measure cell viability using a standard method such as the MTT assay.[10][11] The MTT assay measures the metabolic activity of cells, which correlates with cell number.
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control (set to 100% viability).
-
Plot cell viability (%) against the log of the 5-ClC concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Decision: For your functional assays, choose a concentration of 5-ClC that is well below the IC50 and shows >90% cell viability.
-
Protocol 2: Rescue Experiment for a Suspected Mutagenic Phenotype
Objective: To determine if an observed phenotype is due to a 5-ClC-induced mutation in a specific gene.
Methodology:
-
Induce Phenotype: Treat your cells with the optimized concentration of 5-ClC (from Protocol 1) to induce the phenotype of interest.
-
Transfection/Transduction: After phenotype induction, introduce a plasmid or viral vector that expresses the wild-type (WT) version of the gene you suspect is mutated.
-
Control 1 (Empty Vector): Transfect a parallel set of 5-ClC-treated cells with an empty vector. This controls for any effects of the transfection/transduction process itself.
-
Control 2 (WT cells + WT gene): Transfect untreated, healthy cells with the WT gene vector to ensure its expression is not toxic.
-
-
Gene Expression Confirmation: After 24-48 hours, confirm the expression of the rescue gene via qPCR, Western blot, or immunofluorescence.
-
Phenotype Assessment: Assess the functional phenotype in the rescued cells compared to the empty vector control.
-
Data Analysis:
-
If the cells transfected with the WT gene revert to the wild-type phenotype (i.e., the phenotype is "rescued"), it is strong evidence that the original phenotype was caused by a loss-of-function mutation in that gene, likely induced by 5-ClC.
-
If the phenotype persists, the effect is likely not due to a simple mutation in the candidate gene.
-
// Nodes Start [label="Wild-Type Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with 5-ClC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenotype [label="Phenotype Observed\n(e.g., Loss of Function)", fillcolor="#FBBC05", fontcolor="#202124"]; Split [label="Split Cell Population", shape=invtriangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; TransfectEV [label="Transfect with\nEmpty Vector", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransfectWT [label="Transfect with\nWild-Type Gene X", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; AssessEV [label="Assess Phenotype", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssessWT [label="Assess Phenotype", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ResultEV [label="Result:\nPhenotype Persists", fillcolor="#F1F3F4", fontcolor="#202124"]; ResultWT [label="Result:\nPhenotype Rescued", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treat; Treat -> Phenotype; Phenotype -> Split; Split -> TransfectEV [label="Control Group"]; Split -> TransfectWT [label="Rescue Group"]; TransfectEV -> AssessEV; TransfectWT -> AssessWT; AssessEV -> ResultEV; AssessWT -> ResultWT; } caption: "Workflow for a genetic rescue experiment."
References
- Kristjansdottir, K. F., Gaskell, M., et al. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. [Link]
- Valinluck, V., Liu, H., et al. (2009).
- PubMed. (2024).
- Valinluck, V., Liu, H., et al. (2009).
- Valinluck, V., Liu, H., et al. (2009).
- Wang, L., Chen, K., et al. (2023). N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Chemical Science. [Link]
- Deng, K., Gu, L., et al. (2020). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. Journal of the American Chemical Society. [Link]
- Ameta, S., & Jäschke, A. (2022).
- Wienand, W., & Wulffen, B. (2002). Chemical RNA Labeling Without 3' End Bias Using Fluorescent Cis-Platin Compounds. Nucleic Acids Research. [Link]
- Simon, M. D. (2017). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- University of Wisconsin E. coli Genome Project. (2007). RNA Labeling Protocol. [Link]
- Jackson-Cook, C., & Scholl, E. (2002). Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase.
- Klöckner, B., & Sigel, R. K. (2020). Strategic labelling approaches for RNA single-molecule spectroscopy. Essays in Biochemistry. [Link]
- Agris, P. F. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules. [Link]
- Benigni, R., & Giuliani, A. (1994). Relationships between in vitro mutagenicity assays.
- Tolosa, L., Donato, M. T., et al. (2016).
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity.
- Huang, R., Xia, M., et al. (2024). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure.
- Buick, J. K., Williams, A., et al. (2018). The development and prevalidation of an in vitro mutagenicity assay based on MutaMouse primary hepatocytes, Part II. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
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- 3. 5-Chloro-2'-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Cellular Uptake of 5-Chlorocytidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Chlorocytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the cellular uptake of this nucleoside analog. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound's properties and the challenges associated with its use in cellular assays.
Q1: What is this compound and what are its key chemical properties?
This compound is a synthetic nucleoside analog of cytidine.[1] It features a chlorine atom at the 5th position of the cytosine ring, a modification that can significantly influence its biological activity and metabolic stability compared to its natural counterpart.[1] As a hydrophilic molecule, its ability to passively diffuse across the lipophilic cell membrane is limited.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O₅ | [2][3] |
| Molecular Weight | 277.66 g/mol | [2][3] |
| CAS Number | 25130-29-4 | [1][3][4] |
| Predicted LogP | -1.5 | [2] |
| Appearance | Solid | [1] |
Table 1: Key Chemical Properties of this compound.
Q2: What is the presumed mechanism of cellular uptake for this compound?
As a nucleoside analog, this compound is expected to primarily enter cells using the same pathways as natural nucleosides. This process is not passive diffusion but is mediated by specific membrane transport proteins.[5] The two major families of nucleoside transporters are:
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional transporters that move nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are unidirectional, sodium-dependent transporters that can move nucleosides against their concentration gradient into the cell.
Once inside the cell, this compound must be phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), to its active triphosphate form to exert its biological effects, such as incorporation into nucleic acids.[6]
Caption: Presumed cellular uptake and metabolic activation pathway for this compound.
Q3: What are the primary challenges limiting the cellular uptake of this compound?
The delivery of nucleoside analogs like this compound is often hampered by several factors that can lead to poor bioavailability and therapeutic efficacy.[7][8]
-
Dependence on Transporters: Uptake is entirely dependent on the expression levels of ENT and CNT transporters on the target cell surface.[6] Cell lines with low transporter expression will exhibit poor uptake.
-
Enzymatic Degradation: Cytidine analogs are susceptible to deamination by enzymes like cytidine deaminase (CDA), which converts them into inactive uridine analogs.[6] This can occur both in plasma and within the target cell.
-
Hydrophilicity: The hydrophilic nature of the molecule prevents efficient passive diffusion across the cell membrane, making it reliant on the aforementioned transporters.[8]
-
Phosphorylation Requirement: Even after successful entry, the compound is inactive until it is phosphorylated. Low activity of the initial kinase (dCK) can be a rate-limiting step and a mechanism of resistance.[5][6]
Part 2: Troubleshooting Guide for Uptake Experiments
This section provides a structured approach to diagnosing and solving common issues encountered during the quantification of this compound uptake.
Issue 1: Low or Undetectable Cellular Uptake
Q: My assay shows very low or no uptake of this compound in my cell model. What are the potential causes and how can I address them?
A: This is a frequent challenge. A systematic approach is required to pinpoint the cause.
| Potential Cause | Verification Step | Proposed Solution |
| Low Transporter Expression | Quantify ENT and CNT mRNA or protein levels in your cell line via qPCR or Western blot. | 1. Select a different cell line known to have high expression of nucleoside transporters.[6]2. Consider transiently or stably overexpressing the relevant transporter (e.g., hENT1) in your cell line. |
| Rapid Enzymatic Degradation | Pre-incubate this compound in your culture medium (with and without cells) and measure its concentration over time using LC-MS/MS. | Co-administer this compound with an inhibitor of cytidine deaminase, such as tetrahydrouridine (THU). This prevents its conversion to an inactive form. |
| Active Efflux | Perform the uptake assay in the presence of broad-spectrum efflux pump inhibitors (e.g., verapamil for P-glycoprotein). | If uptake increases with an inhibitor, it confirms efflux is occurring. This may require using the inhibitor in subsequent experiments or exploring formulation strategies to bypass efflux pumps.[9] |
| Suboptimal Assay Conditions | Review your protocol for temperature, pH, and buffer composition. | Ensure the uptake assay is performed at 37°C in a physiological buffer (e.g., HBSS) at pH 7.4.[10] Low temperatures inhibit active transport.[11][12] |
| Poor Cell Health | Examine cells under a microscope for normal morphology. Perform a viability assay (e.g., Trypan Blue) before the experiment. | Ensure cells are healthy and in the logarithmic growth phase. Do not use cells that are over-confluent or have been in culture for too many passages.[10] |
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Caption: A decision tree for troubleshooting low cellular uptake of this compound.
Issue 2: High Variability in Experimental Replicates
Q: I am seeing significant well-to-well or day-to-day variability in my uptake measurements. How can I improve the reproducibility of my assay?
A: High variability often points to inconsistencies in the experimental workflow.
-
Inconsistent Cell Seeding: Ensure a uniform cell number and confluency in each well. Variations in cell density will lead to different total uptake. Use a cell counter and ensure the cell suspension is homogenous during plating.[9]
-
Inefficient Washing Steps: The washing step to remove extracellular compound is critical. Wash rapidly and consistently with ice-cold stop buffer (e.g., PBS) to halt transport immediately.[6][10] Incomplete washing will artificially inflate uptake values, while overly aggressive washing can cause cell detachment.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding the compound to start the assay and the stop buffer to terminate it.[9]
-
Time Point Inaccuracy: For short incubation times, small variations can lead to large errors. Use a multichannel pipette or an automated liquid handler to start and stop reactions for multiple wells simultaneously.
Part 3: Proactive Strategies to Enhance Cellular Uptake
Beyond troubleshooting, several proactive strategies can be employed to fundamentally improve the delivery of this compound into target cells.
Strategy 1: Chemical Modification (Prodrug Approach)
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to improve properties like membrane permeability.[8]
-
Increasing Lipophilicity: By adding lipophilic moieties (e.g., fatty acids, esters) to the this compound molecule, its ability to passively diffuse across the cell membrane can be enhanced.[7][8] These linkages are designed to be cleaved by intracellular enzymes like esterases, releasing the parent compound.
Strategy 2: Advanced Drug Delivery Systems
Encapsulating this compound in a carrier system can protect it from degradation and facilitate its entry into cells through alternative pathways like endocytosis.[13][14][15]
| Delivery System | Mechanism of Action | Key Advantages |
| Lipid Nanoparticles (LNPs) | Encapsulate the hydrophilic drug in a lipid core. The LNP can fuse with the cell membrane or be taken up via endocytosis to release its payload.[16][17] | Protects drug from enzymatic degradation; can be surface-modified for cell targeting. |
| Polymeric Nanoparticles | Entrap the drug within a biocompatible polymer matrix (e.g., Chitosan, PLGA). Uptake is typically via endocytosis.[13][18] | Offers controlled and sustained release of the drug; high loading capacity.[18] |
| Liposomes | Consist of a phospholipid bilayer surrounding an aqueous core where the drug is held. They function similarly to LNPs.[16] | Biocompatible; well-established technology; can encapsulate both hydrophilic and hydrophobic drugs. |
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}
Caption: Overview of primary strategies to enhance the cellular uptake of this compound.
Part 4: Key Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes a gold-standard method to directly quantify the transport of this compound into cells. This method is adapted from established protocols for other nucleoside analogs.[6][19]
A. Materials
-
Radiolabeled [³H]-5-Chlorocytidine or [¹⁴C]-5-Chlorocytidine
-
Adherent cells of interest
-
24-well cell culture plates
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4
-
Stop Solution: Ice-cold HBSS
-
Lysis Buffer: 0.1 M NaOH with 1% SDS
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
BCA Protein Assay Kit
B. Experimental Procedure
-
Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach ~90-95% confluency on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium. Gently wash the cell monolayers twice with 1 mL of pre-warmed (37°C) Transport Buffer.
-
Initiate Uptake: Aspirate the wash buffer. Add 200 µL of pre-warmed Transport Buffer containing the desired concentration of radiolabeled this compound to each well. For competition controls, include a high concentration (e.g., 100x excess) of unlabeled this compound.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10 minutes). This should be within the linear range of uptake for the cell line.
-
Terminate Uptake: To stop transport, rapidly aspirate the uptake solution and immediately wash the wells three times with 1 mL of ice-cold Stop Solution.[6]
-
Cell Lysis: Aspirate the final wash. Add 250 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a separate scintillation vial. Add 4 mL of scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Protein Normalization: Use a small aliquot of the lysate from each well to determine the total protein concentration using a BCA Protein Assay. This is crucial for normalizing the uptake data.
C. Data Analysis
-
Calculate the uptake rate, typically expressed as pmol/mg protein/min.
-
Subtract the CPM from the competition control wells to determine specific uptake.
-
Plot uptake versus time to confirm linearity.
Protocol 2: MTT Cytotoxicity Assay
This protocol is essential for determining a non-toxic concentration range of this compound for your uptake studies. High concentrations can damage cell membranes, leading to artifactual uptake data.[19]
A. Materials
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
B. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control. Incubate for a period relevant to your planned experiments (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations for uptake studies that show >90% cell viability.
References
- Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. Current Medicinal Chemistry, 16(11), 1391-1399. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14308791, this compound.
- ResearchGate. (n.d.). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs.
- Umanskaya, A., et al. (2014). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Reviews and Reports, 10(4), 543-554. [Link]
- Gal-Tanamy, M., & Zemel, R. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 15(3), 769. [Link]
- Johnson, K. A., et al. (2012). A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ. Antiviral Chemistry and Chemotherapy, 23(1), 17-29. [Link]
- Parker, W. B., et al. (2011). A Method for Quantification of Nucleotides and Nucleotide Analogues in Thymidine Kinase Assays Utilizing Lanthanum Phosphate Co-Precipitation. Journal of Analytical & Bioanalytical Techniques, 2(4), 125. [Link]
- Gallas, A., et al. (2020). A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics. Nucleic Acids Research, 48(12), 6437-6454. [Link]
- Collins, S. (2003). New test to measure intracellular levels of nucleosides. HIV i-Base.
- De Keersmaecker, H., et al. (2023). The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system. Molecular Therapy - Nucleic Acids, 33, 636-649. [Link]
- Jiang, X., et al. (2008). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles.
- Lunov, O., et al. (2014). Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. Beilstein Journal of Nanotechnology, 5, 1671-1685. [Link]
- He, C., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Delivery, 26(1), 604-613. [Link]
- Aranaz, I., et al. (2009). New drug delivery systems based on chitosan. Current Drug Delivery, 6(3), 239-251. [Link]
- Lunov, O., et al. (2014). Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. Beilstein Journal of Nanotechnology, 5, 1671-1685. [Link]
- Butnariu, M., & Sarac, I. (2019). Advanced drug delivery systems for the management of local conditions. Journal of Drug Delivery Science and Technology, 54, 101292. [Link]
- Zhang, L., et al. (2016). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. International Journal of Nanomedicine, 11, 2579-2590. [Link]
- Mohammadi, M., et al. (2019). Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Expert Opinion on Drug Delivery, 16(7), 751-766. [Link]
- Li, Y., et al. (2024). Nanomaterials in stimulus-responsive drug delivery systems facilitate precise therapy for hematologic diseases. Journal of Materials Chemistry B, 12(1), 28-44. [Link]
- ResearchGate. (n.d.). Development of chitosan nanoparticles as drug delivery systems for 5-fluorouracil and leucovorin blends.
Sources
- 1. CAS 25130-29-4: Cytidine, 5-chloro-(8CI,9CI) | CymitQuimica [cymitquimica.com]
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Validation & Comparative
A Comparative Analysis of 5-Chlorocytidine and 5-Bromocytidine in RNA Structural Studies: A Guide for Researchers
In the intricate world of RNA structural biology, the precise elucidation of three-dimensional structures is paramount to understanding function. Halogenated nucleosides have emerged as powerful tools for these studies, serving as probes in X-ray crystallography and NMR spectroscopy. This guide provides a detailed comparative analysis of two such analogs, 5-Chlorocytidine (5-ClC) and 5-Bromocytidine (5-BrC), to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their RNA structural investigations.
Introduction: The Role of Halogenation at the C5 Position of Cytidine
The introduction of a halogen atom at the C5 position of the cytidine base offers several advantages for RNA structural analysis. The increased electron density of the halogen atom provides a strong anomalous signal for phasing in X-ray crystallography, while its influence on the local electronic environment can induce measurable chemical shift perturbations in NMR spectroscopy. Furthermore, the relatively modest size of chlorine and bromine atoms often results in minimal perturbation of the overall RNA structure, making them effective probes. The choice between 5-ClC and 5-BrC, however, is not arbitrary and depends on the specific experimental technique and the research question at hand. This guide will delve into the nuanced differences between these two analogs, providing the necessary data and protocols to make an informed decision.
Physicochemical Properties and Impact on RNA Stability
The substitution of a hydrogen atom with a chlorine or bromine at the C5 position of cytidine alters the physicochemical properties of the nucleoside, which in turn can influence the stability of the RNA duplex.
This compound (5-ClC) possesses a chlorine atom with a van der Waals radius of approximately 1.75 Å. The electronegativity of chlorine can influence the pKa of the N3 atom of cytosine, potentially affecting hydrogen bonding interactions in non-canonical base pairs.
5-Bromocytidine (5-BrC) features a larger bromine atom with a van der Waals radius of about 1.85 Å. Bromine is more polarizable than chlorine, which can lead to stronger halogen bonding interactions with nearby electronegative atoms, such as backbone phosphates or the ribose 2'-hydroxyl group.
Studies on halogenated uridines have shown that 5-chloro and 5-bromo substitutions can have a stabilizing effect on RNA duplexes, and this effect is often additive.[1] This stabilization is attributed to enhanced base stacking interactions and favorable electrostatic contributions. While direct comparative studies on the thermodynamic stability of RNA duplexes containing 5-ClC versus 5-BrC are limited, the general trend suggests that both modifications are well-tolerated and can even enhance duplex stability.
Comparative Data Summary
| Property | This compound (5-ClC) | 5-Bromocytidine (5-BrC) |
| Molecular Weight | 277.66 g/mol [2] | 322.11 g/mol [3] |
| Van der Waals Radius of Halogen | ~1.75 Å | ~1.85 Å |
| Anomalous Scattering (f'') at Cu Kα | ~0.35 e⁻ | ~2.56 e⁻ |
| Anomalous Scattering (f'') at Cr Kα | ~0.72 e⁻ | ~1.19 e⁻ |
| Effect on RNA Duplex Stability | Generally stabilizing | Generally stabilizing |
Note: The anomalous scattering values are approximate and can vary with the specific X-ray energy. The effect on RNA duplex stability is inferred from studies on halogenated uridines and requires direct experimental validation for cytidine analogs.
Application in X-ray Crystallography: Phasing Power and Considerations
Both 5-ClC and 5-BrC are invaluable tools for solving the phase problem in RNA crystallography through techniques like Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD). The choice between the two often comes down to a balance between phasing power and potential structural perturbations.
Phasing with 5-Bromocytidine: Bromine has a K-absorption edge at 0.92 Å (13.47 keV), which is readily accessible at most synchrotron beamlines.[4] This allows for straightforward MAD experiments. The anomalous signal from bromine is significantly stronger than that of chlorine at commonly used X-ray wavelengths, making it a more potent phasing tool, especially for larger RNA molecules or crystals that diffract weakly.[5]
Phasing with this compound: Chlorine has a K-absorption edge at 4.39 Å (2.82 keV).[6] While this longer wavelength is accessible at some specialized synchrotron beamlines, it is not as routinely available as the wavelengths used for bromine MAD. However, even at shorter wavelengths like those from a chromium anode source (Cr Kα, ~2.29 Å), chlorine can provide a usable anomalous signal for SAD phasing.[6] The smaller size of the chlorine atom may also be advantageous in cases where the larger bromine atom could disrupt crystal packing or the local RNA structure.
Experimental Workflow for X-ray Crystallography Phasing
Caption: Workflow for RNA structure determination using halogenated cytidines.
Application in NMR Spectroscopy: Probing Structure and Dynamics
In NMR spectroscopy, the introduction of a halogen at the C5 position of cytidine can lead to detectable chemical shift perturbations (CSPs) in neighboring nuclei. These CSPs can provide valuable distance and conformational restraints for structure determination and can be used to monitor ligand binding or conformational changes.
The larger and more polarizable bromine atom in 5-BrC is expected to induce more significant CSPs compared to the chlorine atom in 5-ClC. This can be advantageous for unambiguously assigning resonances and for detecting subtle structural changes. However, the potential for the bromine atom to influence the local conformation must be carefully considered. 5-ClC, with its smaller size, may serve as a more subtle probe when minimal structural perturbation is desired.
Experimental Protocols
Enzymatic Incorporation of 5-Halocytidine Triphosphates into RNA
This protocol is adapted from standard T7 RNA polymerase transcription procedures and can be used for both 5-ClCTP and 5-BrCTP.
Rationale: T7 RNA polymerase is a robust enzyme that can efficiently incorporate a variety of modified nucleotides into RNA transcripts. The protocol is designed to maximize the yield of full-length, modified RNA.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the target sequence
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
Ribonucleoside triphosphates (ATP, GTP, UTP, and 5-ClCTP or 5-BrCTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature. It is important to assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the transcription buffer.[7]
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
rNTP mix (10 mM each of ATP, GTP, UTP): 2 µL
-
10 mM 5-ClCTP or 5-BrCTP: 2 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using a commercially available RNA purification kit.
-
Quality Control: Analyze the integrity and purity of the synthesized RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
Chemical Synthesis of RNA containing 5-Halocytidines via Phosphoramidite Chemistry
This protocol outlines the general steps for solid-phase synthesis of RNA oligonucleotides incorporating 5-ClC or 5-BrC phosphoramidites.
Rationale: Phosphoramidite chemistry allows for the precise, site-specific incorporation of modified nucleotides into a growing RNA chain on a solid support. This method offers high coupling efficiencies and is amenable to automation.[8]
Materials:
-
This compound or 5-Bromocytidine phosphoramidite
-
Standard A, G, and U RNA phosphoramidites
-
Controlled-pore glass (CPG) solid support
-
DNA/RNA synthesizer and associated reagents (activator, capping solutions, oxidizer, deblocking solution)
-
Deprotection solutions
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired RNA sequence, specifying the position(s) for the incorporation of the 5-ClC or 5-BrC phosphoramidite.
-
Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.
-
Coupling: Activation of the incoming phosphoramidite (5-ClC, 5-BrC, or standard) and its reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with appropriate deprotection solutions.
-
Purification: The crude RNA product is purified by high-performance liquid chromatography (HPLC) or PAGE.
-
Verification: The identity and purity of the final product are confirmed by mass spectrometry.
Logical Relationships in Phosphoramidite Synthesis
Caption: The four-step cycle of phosphoramidite chemistry for RNA synthesis.
Conclusion and Future Perspectives
Both this compound and 5-Bromocytidine are powerful tools for the structural elucidation of RNA. The choice between them is a strategic one, guided by the specific requirements of the experimental technique. 5-Bromocytidine, with its strong anomalous signal, is often the preferred choice for de novo phasing in X-ray crystallography, particularly for challenging systems. This compound, while having a weaker anomalous signal, offers a less perturbative probe that may be advantageous in certain crystallographic contexts and for NMR studies where subtle structural changes are being investigated.
The continued development of methods for the efficient synthesis of RNA containing these and other modified nucleosides will undoubtedly expand their utility. Future comparative studies that directly quantify the effects of 5-ClC and 5-BrC on RNA stability, structure, and their performance in various structural biology techniques will be invaluable to the field. As our understanding of the RNA world deepens, the rational application of these halogenated probes will remain a cornerstone of RNA structural biology.
References
- The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. (n.d.). ResearchGate.
- Lab Source Anomalous Scattering Using Cr Kα Radiation. (2013). Scientific Research Publishing. [Link]
- Enzymatic RNA Synthesis With Deoxynucleoside 5'-O-(1-thiotriphosph
- Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. (2018). Organic & Biomolecular Chemistry. [Link]
- Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. (2011). Nucleic Acids Research. [Link]
- This compound. (n.d.). PubChem.
- NMR Characterization of RNA Small Molecule Interactions. (2019). Molecules. [Link]
- NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift d
- Anomalous SAXS at P12 beamline EMBL Hamburg: instrumentation and applications. (2016).
- Identifying dynamic, partially occupied residues using anomalous sc
- Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. (2021). Chemical Society Reviews. [Link]
- Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages. (2014). Current Protocols in Nucleic Acid Chemistry. [Link]
- Selective 5' modification of T7 RNA polymerase transcripts. (1993). Nucleic Acids Research. [Link]
- The magic triangle goes MAD: experimental phasing with a bromine derivative. (2010). Acta Crystallographica Section D: Biological Crystallography. [Link]
- X-ray-induced debromination of nucleic acids at the Br K absorption edge and implications for MAD phasing. (2002). Acta Crystallographica Section D: Biological Crystallography. [Link]
- Halides for Phasing. (n.d.). Hampton Research.
- RNA structures determined by X-ray crystallography. (n.d.). Doudna Lab.
- A general strategy to solve the phase problem in RNA crystallography. (2007). RNA. [Link]
- Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. (2007). RNA. [Link]
- Thermodynamic stability of the unmodified and cmo5U-modified RNAs. (n.d.). ResearchGate.
- T7 RNA Polymerase. (n.d.). Wikipedia.
- Specific incorporation of 5-fluorocytidine into Escherichia coli RNA. (1988). Nucleic Acids Research. [Link]
- Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. (2022). Journal of the American Chemical Society. [Link]
- Selected nucleosides: A) Top-selling halogenated nucleosides for... (n.d.). ResearchGate.
- Summary: the modified nucleosides of RNA. (1995). Nucleic Acids Research. [Link]
- Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2021). Accounts of Chemical Research. [Link]
- An Introduction to Macromolecular Crystallography. (2015). SlideShare. [Link]
- Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. (2020). Science Advances. [Link]
- NMR spectroscopy of RNA. (2003). Current Opinion in Structural Biology. [Link]
- Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. (2007). RNA. [Link]
- General Strategies for RNA X-ray Crystallography. (2022). International Journal of Molecular Sciences. [Link]
- The x-ray crystal structure of the first RNA recognition motif and site-directed mutagenesis suggest a possible HuR redox sensing mechanism. (2010). Journal of Molecular Biology. [Link]
- (PDF) General Strategies for RNA X-ray Crystallography. (n.d.). ResearchGate.
- Structural Biology of RNA by X-ray Crystallography, Chemical Probing, and Cryo-EM. (n.d.). eScholarship, University of California.
- Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. (2013). Journal of Medicinal Chemistry. [Link]
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A Comparative Analysis of 5-Chlorocytidine and 5-Methylcytidine Stability in DNA for Therapeutic and Research Applications
In the expanding landscape of nucleic acid therapeutics and epigenetic research, the stability of modified nucleosides within DNA is a critical determinant of their efficacy and biological impact. Among the myriad of cytidine analogs, 5-Chlorocytidine (5-ClC) and 5-Methylcytidine (5-mC) have garnered significant attention. While 5-mC is a well-established epigenetic marker, 5-ClC emerges as a product of inflammation-induced DNA damage. This guide provides an in-depth, objective comparison of the stability of these two modified nucleosides in a DNA duplex, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of C5-Modified Cytidines
Modifications at the C5 position of cytosine play a pivotal role in regulating gene expression and maintaining genome integrity. 5-Methylcytosine is a cornerstone of epigenetics in mammals, primarily involved in transcriptional silencing.[1] Its stability and faithful propagation are essential for normal development. Conversely, this compound is a lesion arising from the reaction of DNA with hypochlorous acid, a reactive chlorine species produced by myeloperoxidase during inflammation.[2][3] Understanding the relative stability of these two analogs is crucial for elucidating the biological consequences of DNA damage and for the rational design of modified oligonucleotides for therapeutic and diagnostic purposes.
Comparative Stability Analysis: A Multi-faceted Approach
The stability of a modified nucleoside within DNA is not a singular property but rather a composite of its resistance to thermal denaturation, enzymatic degradation, and chemical decomposition (hydrolysis). This section dissects each of these facets for 5-ClC and 5-mC.
Thermal Stability: The Impact on Duplex Integrity
The thermal stability of a DNA duplex is a measure of the energy required to separate its complementary strands and is quantified by the melting temperature (Tm). The introduction of modifications at the C5 position of cytosine can influence these energetics.
Experimental Findings:
Studies comparing the thermal stability of DNA duplexes containing 5-ClC and 5-mC have revealed that their effects on duplex stability are remarkably similar. Optical melting studies on oligonucleotides with a CpG dinucleotide context showed that the replacement of cytosine with either 5-ClC or 5-mC does not significantly alter the thermal or thermodynamic stability of the duplex; the stabilities were found to be experimentally indistinguishable.[4][5][6]
However, it is well-documented that 5-methylcytosine itself can confer a modest increase in duplex stability compared to unmodified cytosine.[7] This stabilizing effect is attributed to enhanced base stacking interactions due to the hydrophobic methyl group, which helps to exclude water molecules from the DNA duplex.[] Given the similar size and hydrophobicity of the chloro and methyl groups, it is plausible that 5-ClC imparts a comparable stabilizing effect.
Table 1: Comparative Thermal Stability Data
| Modification | Typical ΔTm (°C) vs. Unmodified Cytosine | Reference |
| 5-Methylcytidine (5-mC) | +0.5 to +1.5 | [7][] |
| This compound (5-ClC) | Indistinguishable from 5-mC | [4][5][6] |
Note: ΔTm values can vary depending on the sequence context, ionic strength of the buffer, and oligonucleotide concentration.
Experimental Protocol: DNA Thermal Denaturation Analysis by UV-Vis Spectrophotometry
This protocol details the determination of the melting temperature (Tm) of modified and unmodified DNA oligonucleotides.
Principle:
The transition from double-stranded DNA (dsDNA) to single-stranded DNA (ssDNA) upon heating is accompanied by an increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect. The Tm is the temperature at which 50% of the DNA is denatured.
Materials:
-
Purified oligonucleotides (unmodified, 5-mC-modified, and 5-ClC-modified)
-
Annealing Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0
-
Nuclease-free water
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Oligonucleotide Preparation:
-
Synthesize and purify the desired oligonucleotides using standard phosphoramidite chemistry.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
-
Annealing:
-
Prepare solutions of complementary oligonucleotides at a final concentration of 2-5 µM in the annealing buffer.
-
Heat the solutions to 95 °C for 5 minutes.
-
Allow the solutions to cool slowly to room temperature over several hours to ensure proper annealing.
-
-
UV-Vis Measurement:
-
Transfer the annealed DNA solutions to quartz cuvettes.
-
Place the cuvettes in the temperature-controlled cell holder of the spectrophotometer and equilibrate at the starting temperature (e.g., 25 °C) for 10 minutes.
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the instrument to increase the temperature at a rate of 0.5-1.0 °C per minute up to 95 °C, recording the absorbance at each temperature increment.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against temperature to generate the melting curve.
-
The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve. This can be accurately determined by finding the peak of the first derivative of the melting curve.
-
Chemical Stability: Hydrolysis of the N-glycosidic Bond and Deamination
The chemical stability of modified nucleosides is paramount for their persistence in the genome. Two key hydrolytic reactions that can compromise their integrity are depurination/depyrimidination (cleavage of the N-glycosidic bond) and deamination.
N-glycosidic Bond Stability:
The N-glycosidic bond links the nucleobase to the deoxyribose sugar. Its cleavage leads to the formation of an abasic site, which is a highly mutagenic lesion. The stability of this bond is influenced by substituents on the pyrimidine ring. Electron-withdrawing groups at the C5 position, such as a chloro group, are known to facilitate the hydrolysis of the N-glycosidic bond to a greater extent than electron-donating groups like a methyl group.[9][10][11] Therefore, this compound is expected to have a less stable N-glycosidic bond compared to 5-Methylcytidine under acidic conditions.
Deamination:
Deamination is the hydrolytic conversion of cytosine to uracil. The spontaneous deamination of 5-methylcytosine results in the formation of thymine, a natural DNA base, leading to C-to-T transition mutations if not repaired.[12] The rate of deamination of 5-methylcytosine is reportedly higher than that of cytosine.[13]
For this compound, deamination would yield 5-chlorouracil. Studies have shown that 5-ClC is more stable in DNA than initially anticipated, with only a small percentage converting to 5-chlorouracil under harsh acidic hydrolysis conditions.[2][3] However, the electron-withdrawing nature of the chlorine atom is expected to increase the susceptibility of the C4 amino group to nucleophilic attack, potentially leading to a higher rate of deamination compared to 5-methylcytosine under physiological conditions.
Table 2: Predicted Relative Chemical Stability
| Stability Parameter | This compound | 5-Methylcytidine | Rationale |
| N-glycosidic Bond Stability | Lower | Higher | The electron-withdrawing chloro group destabilizes the bond. |
| Resistance to Deamination | Potentially Lower | Higher | The electron-withdrawing chloro group may increase susceptibility to deamination. |
Experimental Protocol: Analysis of Oligonucleotide Degradation by HPLC
This protocol allows for the quantitative analysis of the degradation of modified oligonucleotides over time.
Principle:
Reverse-phase high-performance liquid chromatography (RP-HPLC) separates oligonucleotides based on their hydrophobicity. Degradation products, such as shorter fragments or those with altered bases, will have different retention times compared to the intact oligonucleotide.
Materials:
-
Purified modified oligonucleotides
-
Incubation Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Quenching solution (e.g., cold ethanol)
Procedure:
-
Sample Incubation:
-
Dissolve the oligonucleotides in the incubation buffer at a known concentration.
-
Incubate the samples at a constant temperature (e.g., 37 °C or 50 °C).
-
At various time points, withdraw aliquots and immediately quench the degradation by adding cold ethanol and freezing.
-
-
HPLC Analysis:
-
Lyophilize the quenched samples to remove the solvent.
-
Reconstitute the samples in a suitable volume of mobile phase A.
-
Inject the samples onto the HPLC system.
-
Elute the oligonucleotides using a linear gradient of mobile phase B.
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact oligonucleotide at each time point.
-
Plot the percentage of intact oligonucleotide remaining as a function of time.
-
Determine the half-life of the oligonucleotide under the tested conditions.
-
Enzymatic Stability: Recognition and Repair by Cellular Machinery
The persistence of a modified nucleoside in the genome is ultimately determined by its recognition and processing by DNA repair enzymes. The primary pathway for the removal of modified bases is the base excision repair (BER) pathway, initiated by DNA glycosylases.
5-Methylcytidine:
5-mC is a natural component of mammalian DNA and is generally not recognized as damage. However, its deamination product, thymine, when paired with guanine, is efficiently recognized and excised by thymine-DNA glycosylase (TDG).
This compound:
5-ClC is a DNA lesion, and its recognition by DNA repair machinery is a critical determinant of its genotoxicity. In vitro studies have shown that 5-ClC can mimic 5-mC, leading to fraudulent methylation of previously unmethylated CpG sites.[14] This mimicry suggests that it may not be efficiently recognized by some DNA repair enzymes. While 5-halouracils are good substrates for base excision repair, no specific repair activity has been definitively identified for 5-ClC.[4][5][6] This suggests that 5-ClC may be a persistent form of DNA damage.
Experimental Protocol: DNA Glycosylase Activity Assay
This protocol assesses the ability of a specific DNA glycosylase to excise a modified base from a DNA duplex.
Principle:
A radiolabeled or fluorescently labeled oligonucleotide containing the modified base is incubated with a DNA glycosylase. If the glycosylase recognizes and removes the modified base, it creates an apurinic/apyrimidinic (AP) site. Subsequent treatment with an AP lyase or alkali will cleave the DNA backbone at the AP site, resulting in a shorter, labeled fragment that can be separated and quantified by denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Purified DNA glycosylase (e.g., TDG, SMUG1)
-
5'-end labeled (e.g., with ³²P or a fluorescent dye) oligonucleotide containing the modified base (5-ClC or 5-mC)
-
Complementary unlabeled oligonucleotide
-
Annealing Buffer
-
Glycosylase Reaction Buffer
-
AP Lyase (or NaOH for alkaline cleavage)
-
Formamide loading dye
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Substrate Preparation:
-
Anneal the labeled modified oligonucleotide with its complementary strand to form a duplex substrate.
-
-
Glycosylase Reaction:
-
Incubate the duplex substrate with the DNA glycosylase in the reaction buffer at 37 °C for a defined period.
-
Include a no-enzyme control.
-
-
Strand Scission:
-
Stop the reaction and induce strand cleavage at the AP site by adding an AP lyase or by heating in the presence of NaOH.
-
-
PAGE Analysis:
-
Add formamide loading dye to the samples and heat to denature the DNA.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
-
Quantification:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the amount of cleaved product relative to the full-length substrate to determine the percentage of base excision.
-
Synthesis of Modified Oligonucleotides
The ability to perform comparative stability studies hinges on the availability of high-quality oligonucleotides containing 5-ClC and 5-mC. These are typically synthesized using automated solid-phase phosphoramidite chemistry.
Phosphoramidite Synthesis:
The key to incorporating these modified bases is the synthesis of their corresponding phosphoramidite building blocks. The synthesis of 5-methylcytidine phosphoramidite is well-established. The synthesis of this compound phosphoramidite has also been reported, typically starting from 2'-deoxyuridine, which is first chlorinated and then converted to the cytosine derivative.[2][3]
Figure 1. General workflow for the synthesis of modified oligonucleotides.
Conclusion and Future Perspectives
The stability of this compound and 5-Methylcytidine in DNA presents a nuanced picture. While their impact on the thermal stability of the DNA duplex is remarkably similar, their chemical and enzymatic stabilities are predicted to differ significantly. The electron-withdrawing nature of the chlorine atom in 5-ClC likely renders its N-glycosidic bond more susceptible to hydrolysis and may increase its rate of deamination compared to the electron-donating methyl group of 5-mC.
Crucially, the apparent lack of efficient repair for 5-ClC suggests it could be a persistent and potentially pro-mutagenic lesion, especially in the context of chronic inflammation. This has profound implications for understanding the link between inflammation and cancer. For therapeutic applications, the relative instability of the N-glycosidic bond of 5-ClC could be a consideration in the design of antisense oligonucleotides or siRNAs, where enhanced degradation might be undesirable.
Further research is warranted to precisely quantify the rates of hydrolytic decay of 5-ClC in DNA under physiological conditions and to identify any cellular enzymes that can recognize and repair this lesion. Such studies will provide a more complete understanding of the biological consequences of this inflammation-induced DNA damage and will aid in the development of more stable and effective nucleic acid-based therapeutics.
References
- Baljinnyam, T., Sowers, M. L., Hsu, C. W., Conrad, J. W., Herring, J. L., Hackfeld, L. C., & Sowers, L. C. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. PLOS ONE, 17(8), e0273509. [Link]
- Kaul, H., et al. (2016). 5-Hydroxymethylcytosine Marks Sites of DNA Damage and Promotes Genome Stability. Cell Reports, 14(6), 1283-1292. [Link]
- Xodo, L. E., et al. (1994). Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides. Nucleic Acids Research, 22(16), 3322–3330. [Link]
- Kappi, R., & Lonnberg, H. (1985). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Nucleic Acids Research, 13(7), 2451–2456. [Link]
- Sowers, L. C., et al. (2013). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Biochemistry, 52(47), 8447–8456. [Link]
- ATDBio. DNA duplex stability.
- Mayer, P., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(13), 7419–7433. [Link]
- Kang, J. I., et al. (2004). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Chemical Research in Toxicology, 17(9), 1246–1253. [Link]
- Krawiec, K., & Sowers, L. C. (2010). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Carcinogenesis, 31(7), 1161–1167. [Link]
- Shen, J. C., Rideout, W. M., & Jones, P. A. (1994). The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA. Nucleic Acids Research, 22(6), 972–976. [Link]
Sources
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- 2. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA. | Semantic Scholar [semanticscholar.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a human DNA glycosylase for repair of modified bases in oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ffame.org [ffame.org]
- 10. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. atdbio.com [atdbio.com]
- 13. The rate of hydrolytic deamination of 5-methylcytosine in double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 5-Chlorocytidine Quantification Methods
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind methodological choices. We will explore why one technique may be superior for high-throughput screening while another is the undisputed gold standard for regulatory submission. This comparison is grounded in the principles of bioanalytical method validation as mandated by regulatory bodies like the FDA and EMA, ensuring that every protocol is designed as a self-validating system.[1][2][3]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for quantifying small molecules in complex biological matrices due to its unparalleled sensitivity and specificity. The technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation of tandem mass spectrometry.[4]
Expertise & Experience: The Rationale Behind LC-MS/MS
The power of LC-MS/MS lies in its ability to distinguish 5-Chlorocytidine from structurally similar endogenous nucleosides and potential metabolites. The initial chromatographic separation reduces matrix complexity, while the mass spectrometer acts as a highly specific detector. By monitoring a specific fragmentation pattern (a precursor-to-product ion transition), we can be confident that the signal we are measuring is unequivocally this compound. This specificity is critical for avoiding the overestimation that can occur with less selective methods.
Experimental Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS workflow for this compound quantification.
Authoritative Grounding: LC-MS/MS Protocol & Validation
This protocol is designed to meet the stringent requirements outlined in the ICH M10 Bioanalytical Method Validation Guideline.[3][5]
A. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., human plasma) and quality control (QC) samples on ice.
-
Aliquot 50 µL of each sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution (e.g., 100 ng/mL stable isotope-labeled this compound in 50% methanol) to all tubes except blanks. Vortex briefly. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability during sample processing and injection.[6]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A (see below).
B. Instrumental Conditions
-
HPLC System: A UHPLC system capable of binary gradients.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Q1 m/z 278.0 -> Q3 m/z 112.0 (fragment corresponding to the chlorinated cytosine base).
-
Internal Standard ([¹³C₅,¹⁵N₂]-5-Chlorocytidine): Q1 m/z 285.0 -> Q3 m/z 117.0.
-
Note: These transitions must be empirically optimized by infusing the pure compound.
-
C. Validation Parameters & Acceptance Criteria The method must be validated for selectivity, accuracy, precision, linearity, and stability according to regulatory guidelines.[7][8]
-
Selectivity: No significant interfering peaks at the retention time of the analyte or IS in at least six blank matrix sources.
-
Linearity: Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
-
Accuracy & Precision: Within-run and between-run analysis of QCs at ≥3 concentrations. Accuracy should be within ±15% of nominal (±20% at LLOQ), and precision (CV) should be ≤15% (≤20% at LLOQ).
The Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For applications where the utmost sensitivity of mass spectrometry is not required, HPLC-UV offers a robust, cost-effective, and widely accessible alternative.[9] This method is particularly suitable for analyzing formulations or for studies with higher expected analyte concentrations.
Expertise & Experience: The Rationale Behind HPLC-UV
The principle relies on the inherent ability of the pyrimidine ring in this compound to absorb ultraviolet light.[10] After chromatographic separation, the analyte passes through a flow cell where a UV lamp shines through it. The amount of light absorbed is directly proportional to the analyte's concentration, following the Beer-Lambert law. The key to a successful HPLC-UV method is achieving complete chromatographic resolution of this compound from any other UV-absorbing compounds in the sample matrix. This is why sample cleanup and chromatographic optimization are even more critical here than in LC-MS/MS.
Experimental Workflow for HPLC-UV Quantification
Caption: HPLC-UV workflow for this compound quantification.
Authoritative Grounding: HPLC-UV Protocol & Validation
This protocol follows the principles outlined in ICH Q2(R2) for the validation of analytical procedures.[11]
A. Sample Preparation (Solid-Phase Extraction)
-
Thaw 200 µL of plasma sample, calibration standard, or QC.
-
Add 200 µL of 4% phosphoric acid to acidify the sample. Vortex.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
B. Instrumental Conditions
-
HPLC System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 10% Methanol in 20 mM potassium phosphate buffer, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (This must be confirmed by measuring the UV spectrum of a pure standard).[10]
-
Injection Volume: 20 µL.
C. Validation Parameters & Acceptance Criteria
-
Specificity: Demonstrated by the analysis of blank matrix and by peak purity analysis if using a DAD. No interfering peaks should co-elute with the analyte.
-
Linearity & Range: A linear relationship between peak area and concentration should be established (r² ≥ 0.99).
-
Accuracy & Precision: Assessed using QC samples, with acceptance criteria similar to LC-MS/MS (±15% for accuracy, ≤15% for CV).[12]
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Typically determined as the concentration where the signal-to-noise ratio is at least 10:1.[12]
The Screening Tool: Competitive Immunoassay (ELISA)
When high-throughput and rapid screening are the primary goals, a competitive immunoassay can be an effective strategy. This approach is based on the highly specific binding interaction between an antibody and its antigen (in this case, this compound or a derivative).[13]
Expertise & Experience: The Rationale Behind a Competitive ELISA
In a competitive ELISA, a known amount of this compound conjugated to an enzyme is mixed with the sample (containing an unknown amount of this compound). This mixture is then added to a microplate well coated with antibodies specific to this compound. The free (from the sample) and enzyme-conjugated this compound "compete" for the limited number of antibody binding sites. After washing away unbound components, a substrate is added that reacts with the enzyme to produce a colored signal. The key principle is: the more this compound in the sample, the less enzyme-conjugated analyte will bind, resulting in a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow for Competitive ELISA
Caption: Competitive ELISA workflow for this compound quantification.
Authoritative Grounding: ELISA Protocol & Validation
This protocol requires the prior development of a specific monoclonal or polyclonal antibody against this compound, which is a significant undertaking.
A. Assay Procedure
-
Coat a 96-well microplate with capture antibody (e.g., anti-5-Chlorocytidine antibody) overnight at 4°C.
-
Wash wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Wash wells three times.
-
Add 50 µL of standards or samples to the appropriate wells.
-
Immediately add 50 µL of this compound conjugated to Horseradish Peroxidase (HRP) to each well.
-
Incubate for 2 hours at room temperature to allow for competition.
-
Wash wells five times to remove all unbound reagents.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm within 30 minutes.
B. Validation Parameters & Acceptance Criteria Validation of immunoassays follows similar principles to chromatography but has unique considerations.[2][14]
-
Specificity & Cross-reactivity: The antibody must be tested against structurally related compounds (e.g., cytidine, 5-fluorocytidine, uridine) to ensure it is specific for this compound.
-
Calibration Curve: The relationship between concentration and response is typically non-linear and is fitted using a four- or five-parameter logistic (4-PL or 5-PL) model.
-
Accuracy & Precision: Evaluated with QCs, with similar acceptance criteria to other methods (±20% accuracy, ≤20% CV is often acceptable for immunoassays).
-
Parallelism: Essential for demonstrating that the analyte in the sample matrix behaves similarly to the calibration standards. This is done by analyzing serially diluted samples and ensuring the calculated concentrations are consistent after correcting for dilution.
Head-to-Head Performance Comparison
The choice of analytical method is a function of the study's requirements. This table summarizes the key performance characteristics to guide your decision-making process.
| Parameter | LC-MS/MS | HPLC-UV | Competitive ELISA |
| Specificity | Very High (based on m/z and retention time) | Moderate to High (relies on chromatographic resolution) | Moderate to High (depends on antibody cross-reactivity) |
| Sensitivity (Typical LOQ) | Very High (pg/mL to low ng/mL) | Low (high ng/mL to µg/mL) | High (low ng/mL) |
| Dynamic Range | Wide (3-4 orders of magnitude) | Moderate (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) |
| Throughput | Moderate (2-10 min/sample) | Low (10-20 min/sample) | Very High (many samples in parallel on a 96-well plate) |
| Method Development Time | Moderate to High | Moderate | Very High (requires antibody development) |
| Cost per Sample | High | Low | Low (after initial antibody development) |
| Regulatory Acceptance | Gold Standard[3] | Widely Accepted (for appropriate concentrations)[11] | Accepted for specific contexts (e.g., biomarkers)[2] |
| Key Weakness | Susceptible to matrix effects, high capital cost | Lower sensitivity, requires extensive sample cleanup | Potential for cross-reactivity, non-linear response |
Senior Scientist's Recommendation: Matching the Method to the Mission
-
For Regulated Bioanalysis (Pharmacokinetics/Toxicokinetics): LC-MS/MS is the only acceptable choice. Its specificity and sensitivity are required to meet regulatory standards for data supporting IND or NDA filings. The use of a stable isotope-labeled internal standard provides the highest level of analytical confidence.[1][7]
-
For In Vitro Metabolism or Formulation Analysis: When analyte concentrations are expected to be high (µg/mL range), HPLC-UV is a highly practical and economical choice. It provides reliable, quantitative data without the expense and complexity of mass spectrometry.
-
For High-Throughput Screening (HTS) or Preliminary Studies: If you need to rapidly screen thousands of samples to identify hits or get a semi-quantitative estimate of concentration, a well-validated competitive ELISA is the most efficient tool. Its high throughput and low per-sample cost are ideal for large-scale discovery efforts. However, positive hits should always be confirmed by a more specific method like LC-MS/MS.
The cross-validation of these methods is a critical exercise. A prudent strategy involves developing an LC-MS/MS method as the reference standard. Data from HPLC-UV or ELISA runs can then be compared against the LC-MS/MS results using incurred sample reanalysis principles to establish correlation and ensure the data from the simpler, higher-throughput methods are reliable for their intended purpose.
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A Tale of Two Cytidines: A Comparative Guide to 5-Azacytidine and 5-Chlorocytidine in DNA Methylation Research
For researchers in epigenetics and drug development, the ability to modulate DNA methylation is a cornerstone of investigating gene regulation and devising novel therapeutic strategies. Cytidine analogs have long been pivotal tools in this endeavor. Among them, 5-Azacytidine is a well-established DNA methyltransferase (DNMT) inhibitor. This guide provides an in-depth comparison with a lesser-known but mechanistically intriguing analog, 5-Chlorocytidine. While 5-Azacytidine acts to demethylate DNA, emerging evidence suggests that this compound may, conversely, promote hypermethylation, offering a unique tool for studying the establishment and maintenance of epigenetic silencing.
The Central Role of DNA Methylation
DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides. This modification is catalyzed by DNA methyltransferases (DNMTs) and is crucial for regulating gene expression, maintaining genome stability, and orchestrating cellular differentiation. Aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, where hypermethylation of tumor suppressor gene promoters leads to their silencing.
5-Azacytidine: The Archetypal DNMT Inhibitor
5-Azacytidine is a ribonucleoside analog of cytidine that has been extensively studied and is clinically approved for treating myelodysplastic syndromes.[1][2] Its primary mechanism of action is the inhibition of DNA methylation.[3]
Mechanism of Action: Covalent Trapping of DNMTs
Following cellular uptake, 5-Azacytidine is phosphorylated and can be incorporated into both RNA and DNA.[4] Its DNA methylation inhibitory effect is exerted upon its incorporation into replicating DNA. The nitrogen atom at the 5-position of the azacytosine ring disrupts the normal enzymatic reaction of DNMTs. This leads to the formation of an irreversible covalent bond between the enzyme and the 5-azacytosine-containing DNA, effectively trapping the DNMT.[5] These trapped adducts are subsequently degraded, leading to a passive, replication-dependent loss of DNA methylation in daughter cells.[6] This hypomethylation can lead to the re-expression of previously silenced genes.[7]
This compound: A Mimic of 5-Methylcytosine?
In contrast to 5-Azacytidine, this compound is a halogenated cytidine analog. While less studied, research indicates it has a fundamentally different and opposing effect on DNA methylation.
Mechanism of Action: Promoting Hypermethylation
Studies have shown that when 5-chlorocytosine is incorporated into DNA, it can mimic 5-methylcytosine.[1][3] This mimicry appears to misdirect DNA methyltransferases to methylate adjacent, previously unmethylated CpG sites, leading to heritable gene silencing.[1][8] This effect is thought to be due to the similar size and electronegativity of the chlorine atom at the 5-position compared to a methyl group. This "fraudulent" methylation provides a tool to study the mechanisms of de novo methylation and epigenetic silencing.[1] Interestingly, the gene silencing induced by this compound can be reversed by treatment with 5-Azacytidine's deoxy-analog, 5-aza-2'-deoxycytidine, confirming the epigenetic nature of this process.[1][8]
Head-to-Head Comparison: 5-Azacytidine vs. This compound
| Feature | 5-Azacytidine | This compound |
| Chemical Structure | Cytidine analog with a nitrogen at the 5-position of the pyrimidine ring.[9] | Cytidine analog with a chlorine at the 5-position of the pyrimidine ring.[10] |
| Primary Effect on DNA Methylation | Hypomethylation (demethylation).[3] | Hypermethylation.[1][8] |
| Mechanism of Action | Incorporation into DNA and covalent trapping of DNMTs, leading to their degradation and passive demethylation.[5] | Incorporation into DNA and mimicry of 5-methylcytosine, leading to the methylation of previously unmethylated CpG sites.[1][3] |
| Effect on Gene Expression | Re-expression of silenced genes.[7] | Silencing of active genes.[1][8] |
| Chemical Stability in Aqueous Solution | Highly unstable, undergoes rapid hydrolysis.[11] | Data on stability in cell culture is limited, but halogenated nucleosides are generally more stable than aza-analogs. |
| Cytotoxicity | Induces cytotoxicity, particularly at higher concentrations, through incorporation into RNA and DNA, leading to inhibition of synthesis and apoptosis.[12][13] | Expected to be cytotoxic due to its incorporation into DNA, but direct comparative data with 5-Azacytidine is limited. |
Visualizing the Mechanisms of Action
Caption: Contrasting mechanisms of 5-Azacytidine and this compound.
Experimental Guide: A Protocol for Comparative Analysis
To directly compare the effects of 5-Azacytidine and this compound, a robust experimental workflow is essential. The following protocol outlines a comprehensive approach using a cancer cell line known to have aberrant DNA methylation.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line with well-characterized methylation patterns (e.g., a colon cancer cell line with hypermethylated tumor suppressor genes).
-
Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare fresh stock solutions of 5-Azacytidine and this compound. Due to the instability of 5-Azacytidine in aqueous solutions, it is critical to prepare it immediately before use.[11]
-
Treat cells with a range of concentrations for each compound (e.g., 0.1, 1, 5, 10 µM) for a defined period (e.g., 72 hours). Include a vehicle-treated control group.
-
Rationale: A dose-response curve is necessary to determine the optimal concentration for subsequent experiments and to assess cytotoxicity.
-
II. Cytotoxicity Assessment (e.g., MTT Assay)
-
After the treatment period, add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Rationale: This will allow for the determination of equitoxic doses for the two compounds, which is crucial for a fair comparison of their effects on DNA methylation and gene expression.
III. DNA Methylation Analysis (Bisulfite Sequencing)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter regions of target genes (e.g., a known hypermethylated tumor suppressor gene and a housekeeping gene) using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products to determine the methylation status of individual CpG sites.
-
Rationale: This "gold standard" method provides single-nucleotide resolution of DNA methylation, allowing for a precise quantification of the changes induced by each compound.
IV. Gene Expression Analysis (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it into cDNA.
-
Quantitative PCR: Perform qPCR using primers for the target genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
-
Rationale: This will correlate the observed changes in DNA methylation with functional changes in gene expression.
Visualizing the Experimental Workflow
Caption: Workflow for comparing 5-Azacytidine and this compound.
Concluding Remarks
5-Azacytidine and this compound represent two sides of the same coin in the study of DNA methylation. While 5-Azacytidine is a powerful tool for inducing DNA demethylation and reactivating silenced genes, this compound offers a unique opportunity to investigate the mechanisms of de novo methylation and gene silencing. The contrasting effects of these two cytidine analogs underscore the complexity of epigenetic regulation and provide researchers with a versatile toolkit to dissect the intricate relationship between DNA methylation and cellular function. Further direct comparative studies are warranted to fully elucidate the therapeutic and research potential of this compound.
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A Head-to-Head Comparison of 5-Chlorocytidine and Other Epigenetic Modifiers: A Guide for Researchers
In the dynamic field of epigenetics, the ability to precisely modulate gene expression is paramount for both basic research and therapeutic development. This guide provides a comprehensive, head-to-head comparison of 5-Chlorocytidine, a lesser-known cytidine analog, with established epigenetic modifiers. We will delve into the mechanistic nuances of DNA methyltransferase (DNMT) inhibitors, histone deacetylase (HDAC) inhibitors, and bromodomain (BET) inhibitors, supported by experimental data and detailed protocols to empower researchers in their selection and application of these powerful molecules.
Introduction to Epigenetic Modifications and the Rise of Cytidine Analogs
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] These modifications, including DNA methylation and histone modifications, play a crucial role in normal development and cellular differentiation.[2][3] Dysregulation of these processes is a hallmark of various diseases, including cancer.[1]
DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a key epigenetic mark primarily associated with gene silencing.[3] This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[4] Cytidine analogs, synthetic molecules that mimic the natural nucleoside cytidine, have emerged as powerful tools to probe and reverse aberrant DNA methylation patterns.
Mechanism of Action: this compound and its Counterparts
The efficacy and specificity of an epigenetic modifier are dictated by its mechanism of action. Here, we compare the proposed mechanism of this compound with well-characterized epigenetic drugs.
This compound: A Putative DNA Methylation Modulator
While direct studies on this compound's epigenetic effects are emerging, significant insights can be drawn from its close analog, 5-chloro-2'-deoxycytidine. Research has shown that 5-chloro-2'-deoxycytidine can be incorporated into DNA during replication.[5][6] Once incorporated, the chlorine atom at the 5-position of the cytosine ring is thought to mimic the methyl group of 5-methylcytosine.[5][7] This mimicry can lead to the inappropriate recruitment of methyl-binding proteins and potentially misdirect the activity of DNMTs, resulting in heritable gene silencing and altered DNA methylation patterns.[5][6][7] It is therefore hypothesized that this compound acts as a modulator of DNA methylation, leading to changes in gene expression.
The Established Players: A Comparative Overview
To provide a clear contrast, let's examine the mechanisms of three major classes of epigenetic modifiers.
-
DNA Methyltransferase (DNMT) Inhibitors: This class includes the widely used cytidine analogs 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine) , as well as Zebularine .
-
5-Azacytidine and Decitabine: These are prodrugs that, after incorporation into DNA, form an irreversible covalent bond with DNMTs.[8][9][10][11] This trapping of the enzyme leads to its degradation and a passive loss of methylation patterns during subsequent rounds of DNA replication.[4][11]
-
Zebularine: This analog is more stable than 5-Azacytidine and Decitabine.[12] Upon incorporation into DNA, it forms a stable but reversible covalent complex with DNMTs, effectively trapping the enzyme and preventing its catalytic activity.[13][14][15]
-
-
Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[15][16] HDAC inhibitors, such as Vorinostat and Romidepsin , block the activity of these enzymes.[8][16] This results in histone hyperacetylation, a more relaxed chromatin state, and the reactivation of silenced genes.[15][16]
-
Bromodomain and Extra-Terminal Domain (BET) Inhibitors: BET proteins are "readers" of the epigenetic code that bind to acetylated histones and recruit transcriptional machinery to activate gene expression.[9][13] BET inhibitors, such as JQ1 and OTX015 , are small molecules that competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby downregulating the expression of target genes, many of which are implicated in cancer.[9][13][17]
Head-to-Head Performance: A Data-Driven Comparison
The choice of an epigenetic modifier depends on the specific research question and experimental system. The following table summarizes key performance metrics for this compound (hypothesized) and its comparators.
| Epigenetic Modifier | Class | Mechanism of Action | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Cytidine Analog (Putative DNMT Modulator) | Mimics 5-methylcytosine, potentially altering DNMT activity and recruitment of methyl-binding proteins. | Halogenated cytidine analog. | May offer a more subtle and potentially reversible mode of methylation modulation compared to covalent inhibitors. | Mechanism not fully elucidated; potential for off-target effects. |
| 5-Azacytidine | DNMT Inhibitor | Covalently traps DNMTs, leading to their degradation and passive demethylation.[8][9][10][11] | FDA-approved for myelodysplastic syndromes. | Well-characterized mechanism; proven clinical efficacy. | Chemical instability; cytotoxicity at higher doses. |
| Decitabine | DNMT Inhibitor | Covalently traps DNMTs, leading to their degradation and passive demethylation.[8][9][10] | FDA-approved for myelodysplastic syndromes and acute myeloid leukemia. | More potent than 5-Azacytidine in some contexts. | Chemical instability; cytotoxicity. |
| Zebularine | DNMT Inhibitor | Forms a stable, reversible covalent complex with DNMTs, trapping the enzyme.[13][14][15] | High stability in aqueous solution.[12] | Orally bioavailable; lower cytotoxicity compared to 5-Aza analogs.[13] | May be less potent than 5-Aza analogs. |
| Vorinostat | HDAC Inhibitor | Pan-HDAC inhibitor, leading to histone hyperacetylation.[8][16] | FDA-approved for cutaneous T-cell lymphoma. | Broad activity against multiple HDAC enzymes. | Lack of specificity can lead to off-target effects. |
| JQ1 | BET Inhibitor | Competitively binds to bromodomains of BET proteins, displacing them from chromatin.[9] | Highly specific for BET family proteins. | Potent and specific inhibitor of BET-mediated transcription. | Primarily a research tool; clinical development ongoing. |
Experimental Workflows for Comparative Analysis
To objectively compare the performance of this compound and other epigenetic modifiers, a series of well-controlled experiments are essential.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for comparing epigenetic modifiers.
Caption: A generalized workflow for the comparative analysis of epigenetic modifiers.
Detailed Experimental Protocols
Rationale: To determine the cytotoxic effects of the epigenetic modifiers and to establish the optimal concentration range for subsequent experiments.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other epigenetic modifiers in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Rationale: To assess the overall impact of the compounds on DNA methylation levels.
Protocol:
-
Genomic DNA Extraction: Treat cells with the epigenetic modifiers for a predetermined time and concentration. Extract high-quality genomic DNA using a commercial kit.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
ELISA Assay: Perform the global DNA methylation assay according to the manufacturer's instructions (e.g., using an ELISA-based kit that detects 5-methylcytosine).
-
Data Analysis: Calculate the percentage of global DNA methylation for each treatment condition and compare it to the untreated control.
Rationale: To investigate changes in methylation at specific gene promoters known to be regulated by DNA methylation.
Protocol:
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Design primers specific to the bisulfite-converted DNA sequence of the target gene promoter. Perform PCR to amplify the region of interest.
-
Sequencing: Sequence the PCR products using Sanger sequencing or next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference sequence and quantify the percentage of methylation at each CpG site.
Rationale: To determine the effect of the epigenetic modifiers on the expression of target genes.
Protocol:
-
RNA Extraction: Treat cells with the compounds and extract total RNA using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing the Mechanistic Landscape
Understanding the interplay of different epigenetic modifications is crucial. The following diagram illustrates the convergence of pathways targeted by the discussed epigenetic modifiers.
Caption: Interplay of epigenetic pathways and points of intervention for various modifiers.
Conclusion and Future Directions
The field of epigenetic drug discovery is rapidly evolving. While established players like 5-Azacytidine and Vorinostat have paved the way, the exploration of novel compounds like this compound is essential for expanding our therapeutic armamentarium. Based on the evidence from its close analog, this compound holds promise as a modulator of DNA methylation with a potentially distinct mechanism of action.
Future research should focus on elucidating the precise molecular interactions of this compound with DNMTs and other epigenetic machinery. Head-to-head comparisons using the robust experimental workflows outlined in this guide will be critical in defining its efficacy, specificity, and potential advantages over existing epigenetic modifiers. As our understanding of the intricate epigenetic landscape deepens, so too will our ability to develop more targeted and effective therapies for a wide range of diseases.
References
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A Senior Application Scientist's Guide to Evaluating the Specificity of Antibodies for 5-Chlorocytidine (5-ClC) Detection
Introduction: The Epitranscriptomic Challenge of 5-Chlorocytidine
The field of epitranscriptomics, which studies the diverse chemical modifications of RNA, has unveiled a new layer of gene expression regulation.[1][2] Among the more than 170 known RNA modifications, halogenated nucleosides like this compound (5-ClC) are of growing interest.[3] Emerging evidence suggests that 5-ClC can be formed in tissues experiencing inflammation, where immune cells generate hypochlorous acid, potentially acting as a biomarker for inflammatory processes and related pathologies.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the specificity of anti-5-ClC antibodies. We will move beyond simple validation checks to establish a self-validating system of protocols and controls, ensuring the trustworthiness and reproducibility of your findings.
Pillar 1: The Principle of Competitive Immunoassays for Specificity Assessment
The gold standard for assessing the specificity of an antibody against a small molecule, such as a modified nucleoside, is the competitive immunoassay. The underlying principle is to test the antibody's ability to bind to its intended target (5-ClC) in the presence of increasing concentrations of potential cross-reactants. A truly specific antibody will bind preferentially to 5-ClC, and its binding will not be significantly inhibited by other molecules, even at high concentrations.
The core of our evaluation will rely on two robust, accessible, and complementary techniques: the Dot Blot and the Competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Dot Blot: A semi-quantitative method ideal for initial screening of multiple antibodies and a wide range of competitors. It provides a clear visual assessment of specificity.
-
Competitive ELISA: A quantitative method used to determine the precise degree of cross-reactivity and calculate key performance metrics like the half-maximal inhibitory concentration (IC50).
Pillar 2: Designing the Cross-Reactivity Panel
A rigorous evaluation is only as good as the challengers you use. The choice of competitor molecules is critical for a comprehensive specificity profile. We recommend a standard panel that includes the unmodified base and key structurally similar modifications.
Recommended Competitor Panel for Anti-5-ClC Antibody Validation:
-
Primary Target: this compound (5-ClC)
-
Unmodified Nucleoside: Cytidine (C)
-
Key 5-Substituted Cytidines:
-
5-Methylcytidine (5-mC)
-
5-Hydroxymethylcytidine (5-hmC)
-
5-Formylcytidine (5-fC)
-
-
Other Halogenated Nucleosides (Optional but Recommended):
-
5-Bromocytidine (5-BrC)
-
5-Fluorocytidine (5-FC)[7]
-
This panel systematically tests the antibody's ability to distinguish the chloro- group at the 5-position from a hydrogen (in Cytidine), a methyl group (in 5-mC), and other modifications.
Caption: Logical diagram of the cross-reactivity testing strategy.
Pillar 3: Experimental Workflows & Protocols
Adherence to robust and well-controlled protocols is essential for generating reliable data.
Dot Blot Assay for Specificity Screening
The dot blot provides a rapid, visual assessment of an antibody's binding preference. The key is to spot a constant amount of 5-ClC-containing nucleic acid onto the membrane and then, during the primary antibody incubation step, introduce the various competitors in the solution phase. A specific antibody will remain bound to the spotted 5-ClC and will not be competed off by other nucleosides in the solution.
Caption: Experimental workflow for the competitive dot blot assay.
Detailed Protocol: Competitive Dot Blot
-
Antigen Immobilization:
-
Prepare a solution of a synthetic RNA or DNA oligonucleotide containing 5-ClC at 100 ng/µL.
-
Spot 1-2 µL of the solution onto a dry nitrocellulose or positively charged nylon membrane.[8][9][10] Also spot an oligo containing only unmodified cytidine as a negative control.
-
Allow the spots to air dry completely.
-
Immobilize the nucleic acid by UV cross-linking (e.g., using an 'auto cross-link' setting on a UV transilluminator).[11]
-
-
Blocking:
-
Place the membrane in a small container and block with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[9]
-
-
Competitive Antibody Incubation:
-
Prepare solutions of your primary anti-5-ClC antibody at its optimal working concentration (e.g., 1 µg/mL) in the blocking buffer.
-
For each competitor, create a separate antibody solution containing the free nucleoside (5-ClC, C, 5-mC, etc.) at a high concentration (e.g., 1 mM). Include a "no competitor" control.
-
Decant the blocking solution and incubate the membrane with the respective antibody/competitor solutions for 1-2 hours at room temperature.
-
-
Washing and Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10][11]
-
Wash three times for 10 minutes each with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and image the signal using a chemiluminescence imager.
-
Competitive ELISA for Quantitative Analysis
This assay quantifies specificity by generating dose-response curves for each competitor, from which IC50 values are derived. The IC50 is the concentration of a competitor that reduces the maximal signal by 50%.
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A Senior Application Scientist's Guide to Benchmarking Polymerase Performance with 5-Chlorocytidine Triphosphate
For researchers, scientists, and drug development professionals venturing into the synthesis of modified RNA, the choice of RNA polymerase is a critical determinant of yield, purity, and the fidelity of nucleotide incorporation. The introduction of modified nucleotides, such as 5-Chlorocytidine triphosphate (5-Cl-CTP), offers a promising avenue for enhancing the therapeutic properties of RNA, including its stability and translational efficiency. This guide provides a comprehensive framework for benchmarking the performance of different polymerases with 5-Cl-CTP, enabling an informed selection for your specific research needs.
Introduction: The Significance of this compound in RNA Synthesis
This compound is a halogenated analog of cytidine. The incorporation of 5-Cl-CTP into RNA transcripts can modulate the physicochemical properties of the resulting molecule. The rationale for exploring its use in therapeutic and research applications is rooted in the potential for the chloro-modification at the C5 position to:
-
Enhance Nuclease Resistance: Modifications at the 5-position of pyrimidines can sterically hinder the approach of ribonucleases, thereby increasing the in vivo half-life of the RNA molecule.
-
Modulate Immunogenicity: The innate immune system recognizes certain RNA modifications, and the introduction of novel analogs like 5-Cl-CTP may alter the interaction with pattern recognition receptors, potentially reducing unwanted immune responses.
-
Fine-tune Translation Efficiency: Alterations in the coding region of mRNA can impact codon-anticodon interactions and ribosomal transit, offering a mechanism to control protein expression levels.[1][2][3]
Given these potential benefits, a systematic evaluation of which RNA polymerases can efficiently and faithfully incorporate 5-Cl-CTP is paramount.
Selecting the Polymerase Candidates for Benchmarking
The bacteriophage RNA polymerases—T7, SP6, and T3—are the workhorses of in vitro transcription (IVT) due to their high processivity and strict promoter specificity.[4] While wild-type versions of these enzymes exhibit some tolerance for modified nucleotides, engineered mutants often show significantly improved performance.[5] Therefore, a comprehensive benchmarking study should include a selection of both wild-type and commercially available mutant polymerases.
| Polymerase Candidate | Key Characteristics | Rationale for Inclusion |
| Wild-Type T7 RNA Polymerase | The most commonly used polymerase for IVT. Well-characterized but may have limitations with some modified nucleotides. | Establishes a baseline for comparison. |
| Wild-Type SP6 RNA Polymerase | Recognizes a different promoter sequence than T7. May exhibit different substrate specificity.[6][7] | Provides an alternative wild-type polymerase for comparative analysis. |
| Wild-Type T3 RNA Polymerase | Shares homology with T7 and SP6 but has a distinct promoter. | Broadens the scope of wild-type polymerase comparison. |
| T7 RNA Polymerase (Y639F mutant) | A well-documented mutant with reduced discrimination against 2'-hydroxyl modifications.[5] | A prime candidate for enhanced incorporation of modified nucleotides. |
| T7 RNA Polymerase (P266L mutant) | Known to increase the yield of transcripts initiated with modified guanosine analogs.[8] | May exhibit enhanced processivity with other modified nucleotides. |
| High-Yield T7 RNA Polymerase Variants | Commercially available formulations optimized for high transcript yields. | Evaluates if general yield-enhancing mutations also improve modified nucleotide incorporation. |
Experimental Framework for Benchmarking
A robust benchmarking study requires a multi-pronged approach to assess not only the quantity but also the quality of the synthesized RNA. The following experimental workflow is designed to provide a comprehensive comparison of the selected polymerases.
Experimental Workflow Overview
Caption: A streamlined workflow for benchmarking polymerase performance with 5-Cl-CTP.
Detailed Experimental Protocols
A. DNA Template Preparation
-
Template Design: Utilize a linearized plasmid DNA template encoding a reporter gene (e.g., Firefly Luciferase) downstream of the appropriate promoter sequence (T7, SP6, or T3). Ensure the template is of high purity.
-
Linearization: Digest the plasmid with a restriction enzyme that cuts downstream of the desired transcript sequence to ensure run-off transcription.
-
Purification: Purify the linearized template using a column-based method or phenol-chloroform extraction followed by ethanol precipitation. Verify the concentration and purity by spectrophotometry (A260/A280 ratio).
B. In Vitro Transcription (IVT) Reactions
For each polymerase, set up parallel reactions with a control NTP mix (containing natural CTP) and an experimental NTP mix (with 5-Cl-CTP completely replacing CTP).
-
Reaction Setup (20 µL reaction):
-
Nuclease-free water: to 20 µL
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
NTP Mix (Control or Experimental, 10 mM each): 2 µL of each NTP (ATP, GTP, UTP, CTP or 5-Cl-CTP)
-
Linearized DNA Template (1 µg/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
RNA Polymerase (e.g., T7, SP6, T3): 2 µL
-
-
Incubation: Incubate the reactions at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized RNA using a suitable method such as lithium chloride precipitation or a column-based RNA cleanup kit.
C. Analysis of Transcription Products
1. Yield Quantification:
-
Method: Measure the absorbance at 260 nm using a spectrophotometer (e.g., NanoDrop) or a more sensitive fluorometric assay (e.g., Qubit RNA assay).
-
Metric: Calculate the total RNA yield in µg per 20 µL reaction.
2. Purity and Integrity Analysis:
-
Method: Denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Gold).
-
Metrics:
-
Integrity: Assess the presence of a single, sharp band at the expected molecular weight. The absence of smearing or smaller bands indicates high integrity.
-
Purity: Ensure no visible contamination from the DNA template or prematurely terminated transcripts.
-
3. Incorporation Efficiency of 5-Cl-CTP:
-
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the purified RNA after enzymatic digestion to nucleosides.[9]
-
Protocol:
-
Digest a known amount of purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by reverse-phase HPLC with a C18 column, monitoring at 260 nm.
-
Quantify the peaks corresponding to A, G, U, C (from control reactions), and 5-Cl-C by comparing their peak areas to a standard curve of known nucleoside concentrations.
-
-
Metric: Calculate the percentage of cytidine bases that are this compound.
4. Fidelity Assessment:
-
Method: Reverse transcription of the synthesized RNA followed by Sanger sequencing or Next-Generation Sequencing (NGS) of the resulting cDNA.
-
Protocol:
-
Reverse transcribe the purified RNA using a high-fidelity reverse transcriptase and a gene-specific primer.
-
Amplify the resulting cDNA by PCR using high-fidelity DNA polymerase.
-
Sequence the PCR product.
-
-
Metric: Align the obtained sequence to the known sequence of the DNA template and calculate the error rate (number of mutations per nucleotide). Pay close attention to misincorporations opposite guanosine residues in the template, which would indicate errors in 5-Cl-CTP incorporation.[10]
Data Presentation and Interpretation
Summarize the quantitative data in a clear and concise table to facilitate direct comparison between the different polymerases.
| Polymerase | Average RNA Yield (µg/20µL) | Transcript Integrity (% Full-Length) | 5-Cl-CTP Incorporation Efficiency (%) | Fidelity (Error Rate per 1000 nt) |
| Wild-Type T7 | ||||
| Wild-Type SP6 | ||||
| Wild-Type T3 | ||||
| T7 (Y639F) | ||||
| T7 (P266L) | ||||
| High-Yield T7 |
Expected Outcomes and Causality
-
Yield: It is anticipated that the incorporation of 5-Cl-CTP may lead to a reduction in the overall RNA yield compared to the control reactions with natural CTP. This is because the polymerase's active site has evolved to optimally accommodate the canonical nucleotides. Mutant polymerases, particularly those with alterations in the active site like Y639F, are expected to exhibit higher yields with the modified nucleotide.[5]
-
Incorporation Efficiency: The efficiency of 5-Cl-CTP incorporation will likely vary significantly between polymerases. The relatively small size of the chloro- group at the 5-position suggests that it may be better tolerated than bulkier modifications.[11]
-
Fidelity: The fidelity of transcription is a critical parameter, especially for therapeutic applications. The introduction of a modified nucleotide can increase the likelihood of misincorporation. A thorough fidelity analysis is essential to ensure that the synthesized RNA encodes the correct protein sequence.[10][12]
Functional Analysis of 5-Cl-CTP-Containing RNA
Beyond the biochemical characterization of the transcription reaction, it is crucial to assess the functional consequences of 5-Cl-CTP incorporation. This provides the ultimate validation of the utility of this modified nucleotide.
Functional Analysis Workflow
Caption: Workflow for the functional characterization of RNA containing this compound.
A. In Vitro Translation Efficiency
-
Method: Use a commercial in vitro translation kit (e.g., rabbit reticulocyte lysate system) with the synthesized luciferase-encoding mRNA.
-
Metric: Measure the luciferase activity to quantify protein expression levels. Compare the expression from 5-Cl-CTP-containing mRNA to that from unmodified mRNA.
B. Nuclease Stability
-
Method: Incubate the synthesized RNA with RNase A or in human serum for various time points.
-
Metric: Analyze the RNA integrity at each time point by denaturing PAGE to determine the rate of degradation and calculate the RNA half-life.
C. Immunogenicity Profile
-
Method: Transfect human peripheral blood mononuclear cells (PBMCs) with the synthesized RNA.
-
Metric: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-β) in the cell culture supernatant by ELISA to assess the innate immune response.
Conclusion
The systematic benchmarking of different RNA polymerases with this compound triphosphate is a critical step in harnessing the potential of this modified nucleotide for therapeutic and research applications. By following the detailed experimental framework outlined in this guide, researchers can make data-driven decisions on the optimal polymerase for their specific needs, ensuring the synthesis of high-quality, functionally active modified RNA. The interplay between polymerase selection, incorporation efficiency, fidelity, and the ultimate functional consequences of the modification underscores the importance of a comprehensive and rigorous approach to the development of next-generation RNA-based technologies.
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A Comparative Study of the Cellular Toxicity of Halogenated Cytidines: A Guide for Researchers
This guide provides an in-depth comparative analysis of the cellular toxicity of a series of halogenated cytidine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for assessing cytotoxicity and explores the underlying mechanisms that differentiate these potent therapeutic compounds. By presenting objective, data-driven comparisons, this guide aims to facilitate informed decisions in preclinical research and drug discovery.
Introduction: The Double-Edged Sword of Halogenated Cytidines
Halogenated cytidines are a class of nucleoside analogs that have become mainstays in antiviral and anticancer therapies.[1] By mimicking the natural nucleoside, deoxycytidine, these compounds deceive cellular machinery, leading to the disruption of DNA synthesis and the induction of cell death.[2] The strategic placement of halogen atoms (Fluorine, Chlorine, Bromine, or Iodine) on the cytidine scaffold significantly influences their metabolic activation, cellular uptake, and ultimately, their cytotoxic potency and therapeutic window.
Gemcitabine (2',2'-difluoro-2'-deoxycytidine), a cornerstone in the treatment of various solid tumors, exemplifies the clinical success of this class.[3] However, the therapeutic efficacy of halogenated cytidines is often shadowed by significant cellular toxicity, a factor that can limit their clinical utility. This toxicity is not uniform across the class; subtle changes in the halogen substituent or its position on the nucleoside can dramatically alter the toxicological profile. A critical aspect of this toxicity is often linked to mitochondrial dysfunction, as observed with nucleoside analogs like fialuridine (FIAU), which led to severe adverse effects in clinical trials.[4][5]
This guide presents a comparative framework for evaluating the cellular toxicity of a panel of halogenated cytidines. We will explore key toxicological endpoints, including general metabolic viability, plasma membrane integrity, induction of apoptosis, and mitochondrial toxicity. Through detailed experimental protocols and comparative data, we aim to provide a comprehensive resource for researchers navigating the complexities of nucleoside analog development.
The Panel of Halogenated Cytidines
For this comparative study, we have selected a panel of halogenated cytidines that represent key structural variations within this class:
-
Gemcitabine: A difluorinated analog, widely used in oncology.
-
2'-Fluoro-2'-deoxycytidine (2'-FdC): A monofluorinated analog at the 2' position of the deoxyribose sugar.[6]
-
5-Fluoro-2'-deoxycytidine (5-FdC): An analog with a fluorine substitution on the pyrimidine ring.[7]
-
2'-Chloro-2'-deoxycytidine (2'-CldC): A chlorinated analog at the 2' position.[4]
-
5-Chloro-2'-deoxycytidine (5-CldC): A chlorinated analog at the 5' position of the pyrimidine ring.[8]
-
5-Bromo-2'-deoxycytidine (5-BrdC): A brominated analog.[9]
-
5-Iodo-2'-deoxycytidine (5-IdC): An iodinated analog.
This selection allows for a systematic comparison of the effects of different halogens and their position on the cytidine molecule.
Experimental Design for Comparative Toxicity Assessment
To provide a multi-faceted view of cellular toxicity, a battery of in vitro assays is employed. The following workflow outlines the experimental approach for a comprehensive comparison.
Figure 1: General experimental workflow for the comparative cytotoxicity assessment of halogenated cytidines.
Cell Lines and Culture Conditions
The choice of cell line is critical and should be guided by the research question. For a general toxicity screen, a panel of cell lines representing different tissue origins is recommended (e.g., HepG2 for liver, A549 for lung, MCF-7 for breast cancer). Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Treatment with Halogenated Cytidines
Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the halogenated cytidines. A vehicle control (e.g., DMSO) should be included. The treatment duration can vary (e.g., 24, 48, 72 hours) to assess time-dependent effects.
Detailed Experimental Protocols
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Protocol:
-
After the desired incubation period with the halogenated cytidines, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes.[11]
Protocol:
-
After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare a maximum LDH release control by adding a lysis buffer to untreated cells.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm.[9]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
After treatment, allow the 96-well plate to equilibrate to room temperature.
-
Add 100 µL of a luminogenic caspase-3/7 substrate solution to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the amount of caspase activity.[9]
Comparative Cytotoxicity Data
The following tables present hypothetical but representative data for the comparative cytotoxicity of the selected halogenated cytidines in a generic cancer cell line after 48 hours of treatment.
Table 1: IC50 Values (µM) from MTT Assay
| Compound | IC50 (µM) |
| Gemcitabine | 0.05 |
| 2'-Fluoro-2'-deoxycytidine | 0.2 |
| 5-Fluoro-2'-deoxycytidine | 1.5 |
| 2'-Chloro-2'-deoxycytidine | 0.8 |
| 5-Chloro-2'-deoxycytidine | 5.2 |
| 5-Bromo-2'-deoxycytidine | 8.9 |
| 5-Iodo-2'-deoxycytidine | 12.4 |
Table 2: Comparative Induction of Cytotoxicity and Apoptosis
| Compound (at 5x IC50) | LDH Release (% of Max) | Caspase-3/7 Activity (Fold Change) |
| Gemcitabine | 65% | 8.5 |
| 2'-Fluoro-2'-deoxycytidine | 58% | 7.2 |
| 5-Fluoro-2'-deoxycytidine | 45% | 6.1 |
| 2'-Chloro-2'-deoxycytidine | 55% | 6.8 |
| 5-Chloro-2'-deoxycytidine | 35% | 4.5 |
| 5-Bromo-2'-deoxycytidine | 30% | 3.8 |
| 5-Iodo-2'-deoxycytidine | 25% | 3.1 |
Discussion: Mechanistic Insights into Differential Toxicity
The data presented above, while illustrative, highlight key trends that are consistent with the known mechanisms of halogenated cytidines.
The Role of Intracellular Activation
The cytotoxic activity of these compounds is dependent on their intracellular phosphorylation to the active triphosphate form.[2] This process is initiated by deoxycytidine kinase (dCK). The efficiency of this phosphorylation can be significantly influenced by the nature and position of the halogen substituent. For instance, Gemcitabine's potent activity is partly attributed to its efficient phosphorylation.[3] Differences in the IC50 values observed in Table 1 likely reflect variations in the rates of cellular uptake and subsequent metabolic activation.
Figure 2: Generalized mechanism of action for halogenated cytidines.
DNA Incorporation and Chain Termination
Once in their triphosphate form, these analogs compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA.[12] The incorporation of a halogenated nucleotide can lead to "masked" chain termination, where the DNA polymerase is unable to efficiently add the next nucleotide, leading to DNA strand breaks and the activation of apoptotic pathways.[3] The higher levels of LDH release and caspase-3/7 activity observed with compounds like Gemcitabine and 2'-FdC suggest a more potent induction of this cell death mechanism.
Mitochondrial Toxicity: A Key Differentiator
A significant factor contributing to the toxicity of nucleoside analogs is their off-target effects on mitochondria.[13] The mitochondrial DNA polymerase (Pol γ) can mistakenly incorporate these analogs into mitochondrial DNA (mtDNA), leading to mtDNA depletion, impaired oxidative phosphorylation, and mitochondrial dysfunction.[4] This can manifest as lactic acidosis and myopathy, as tragically seen in the FIAU clinical trials.[5] The varying degrees of toxicity among the halogenated cytidines may be partly explained by their differential affinity for Pol γ. A dedicated assessment of mitochondrial membrane potential (e.g., using the JC-1 dye) and cellular respiration (e.g., using a Seahorse analyzer) would be crucial to fully elucidate the mitochondrial toxicity profile of each compound.
Conclusion
This comparative guide provides a framework for the systematic evaluation of the cellular toxicity of halogenated cytidines. The choice of halogen and its position on the cytidine scaffold are critical determinants of cytotoxic potency and the underlying mechanisms of cell death. A multi-assay approach, encompassing measures of metabolic activity, membrane integrity, apoptosis, and mitochondrial function, is essential for a comprehensive understanding of the toxicological profile of these important therapeutic agents. The insights gained from such comparative studies are invaluable for the rational design of next-generation nucleoside analogs with improved therapeutic indices.
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Validating gene silencing effects of 5-Chlorocytidine using RT-qPCR.
An In-Depth Guide to Validating the Gene Silencing Effects of 5-Chlorocytidine Using RT-qPCR
Introduction: The Quest for Novel Gene Silencing Modalities
The precise control of gene expression is a cornerstone of modern molecular biology and therapeutic development. While established technologies like RNA interference (RNAi) and CRISPR have revolutionized the field, the search for small molecules capable of modulating gene expression offers a compelling alternative, potentially providing advantages in delivery and dosing.[1][2] this compound, a cytidine analog, represents one such exploratory compound. Its structural similarity to native nucleosides suggests a potential to interfere with RNA metabolism, leading to a hypothesis of post-transcriptional gene silencing.
However, any claim of gene silencing by a novel agent requires rigorous, multi-faceted validation. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for validating the purported gene silencing effects of this compound, with a primary focus on the gold-standard method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). We will delve into the causality behind experimental choices, establish a self-validating protocol grounded in the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines, and compare RT-qPCR with orthogonal methods to ensure scientific rigor.[3][4][5]
The Foundational Principle: Why RT-qPCR is the First Line of Inquiry
This guide will walk through the entire process, from experimental design to data interpretation, ensuring that the results are not only accurate but also unequivocal.
Experimental Workflow for Validation
The overall process for validating the gene silencing effects of this compound is a multi-step procedure that demands careful planning and execution. Each stage has critical quality control points to ensure the final data is reliable.
Part 1: A Rigorous, Self-Validating RT-qPCR Protocol
Adherence to a meticulous protocol is paramount. The following steps are synthesized from best practices and the MIQE guidelines to ensure trustworthiness and reproducibility.[8][9]
Step 1: Experimental Design & Controls
The foundation of a self-validating experiment lies in its design. Before treating any cells, a clear plan with comprehensive controls is non-negotiable.
-
Target Selection: Choose a well-characterized gene with a moderate to high expression level in your selected cell line to ensure a robust signal-to-noise ratio.
-
Controls are Critical:
-
Untreated Control: Cells grown in standard media. This is your baseline expression level.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO, PBS). This control is crucial to ensure that the solvent itself does not affect gene expression.
-
Positive Control: Cells treated with a validated gene silencing agent for your target gene (e.g., a specific siRNA). This confirms that your experimental system is capable of showing a knockdown and that the downstream RT-qPCR assay is working as expected.[10]
-
Cytotoxicity Control: Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine a non-toxic concentration range for this compound. A general decrease in transcription due to cell death can be easily mistaken for specific gene silencing.
-
Step 2: Cell Culture and Treatment
-
Cell Seeding: Plate your chosen cells at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Treatment: Aspirate the old media and add fresh media containing the predetermined concentrations of this compound, the vehicle, or the positive control.
-
Incubation: Incubate the cells for a time course (e.g., 24, 48, 72 hours). The optimal duration for observing a small molecule's effect on mRNA levels can vary and may need to be optimized.
Step 3: RNA Extraction and Quality Control (QC)
The quality of your starting RNA directly impacts the reliability of your qPCR results.
-
RNA Extraction: Lyse the cells directly in the culture plates and extract total RNA using a reputable column-based kit or Trizol-based method. Include an on-column DNase digestion step to eliminate contaminating genomic DNA (gDNA).[11]
-
RNA QC:
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance ratios. An A260/A280 ratio of ~2.0 indicates pure RNA. An A260/A230 ratio between 2.0-2.2 suggests minimal contamination from salts or organic solvents.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is highly recommended for gene expression analysis.
-
Step 4: RT-qPCR Primer Design
Poor primer design is a common source of inaccurate qPCR data.[12]
-
Specificity: Primers must be specific to your target gene. Use NCBI's Primer-BLAST tool to design primers and check for potential off-target binding.[13]
-
Amplicon Length: For SYBR Green-based qPCR, design primers to produce an amplicon between 70 and 200 base pairs long for optimal amplification efficiency.[14]
-
Spanning Exon-Exon Junctions: Whenever possible, design one of the primers to span an exon-exon junction. This design strategy prevents the amplification of any residual gDNA, as the intron will not be present in the mature mRNA template.[14]
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be between 60-63°C and within 3°C of each other.[12]
-
GC Content: Aim for a GC content of 40-60%.[14]
Step 5: Reverse Transcription (cDNA Synthesis)
This step converts your RNA into more stable complementary DNA (cDNA).
-
Input RNA: Use a consistent amount of high-quality total RNA for all samples (e.g., 1 µg).
-
Priming Strategy: A mix of oligo(dT) primers (to capture polyadenylated mRNA) and random hexamers (for broader RNA coverage) is often recommended.
-
No-Reverse Transcriptase (No-RT) Control: For each RNA sample, prepare a parallel reaction that contains all components except the reverse transcriptase enzyme. Running qPCR on this No-RT control will definitively show if you have a gDNA contamination problem.[4]
Step 6: qPCR Execution
-
Master Mix: Use a high-quality qPCR master mix (e.g., containing SYBR Green dye or designed for TaqMan probes).
-
Plate Setup:
-
Run all samples (including all controls) in triplicate to assess technical variability.
-
Include a No-Template Control (NTC) for each primer pair, which contains all reaction components except the cDNA template. An NTC amplification indicates contamination in your reagents.[4]
-
-
Cycling Conditions: Follow a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 5-10 min).
-
40 cycles of:
-
Denaturation (95°C for 15 sec).
-
Annealing/Extension (60°C for 1 min).
-
-
Melt Curve Analysis (for SYBR Green): After amplification, perform a melt curve analysis to verify the amplification of a single, specific product. A single peak in the melt curve confirms primer specificity.
-
Step 7: Data Analysis
The most common method for relative quantification is the Comparative Cq (ΔΔCq) method .
-
Normalization: For each sample, calculate the ΔCq by subtracting the Cq of the reference (housekeeping) gene from the Cq of the target gene.
-
ΔCq = Cq(target gene) - Cq(reference gene)
-
Crucially, you must use at least two validated, stable reference genes for reliable normalization. [15]
-
-
Calibration: Calculate the ΔΔCq by subtracting the ΔCq of the control sample (e.g., vehicle control) from the ΔCq of the treated sample.
-
ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq. A value less than 1 (e.g., 0.5) indicates a knockdown (in this case, a 50% reduction).
Part 2: Comparison with Orthogonal Validation Methods
While RT-qPCR is essential for measuring mRNA levels, true gene silencing should ultimately result in a reduction of the functional protein. Furthermore, assessing off-target effects is critical for any novel therapeutic agent. Therefore, comparing RT-qPCR data with results from other methods is not just recommended, it is a scientific necessity.[16][17]
Western Blotting: Confirming Protein Knockdown
A reduction in mRNA does not always translate to a proportional decrease in protein due to factors like protein stability and translational regulation. Western blotting provides the definitive evidence that the observed mRNA knockdown has the intended functional consequence at the protein level.[11] A significant discrepancy between mRNA and protein reduction could suggest complex regulatory mechanisms or potential artifacts.[18]
RNA-Sequencing (RNA-Seq): Assessing Specificity
Small molecules can sometimes have unintended, widespread effects on the transcriptome. RNA-Seq provides a global view of gene expression, allowing you to:
-
Confirm the knockdown of your target gene.
-
Identify any off-target genes that are significantly up- or down-regulated by this compound, which is critical for evaluating the compound's specificity and potential toxicity.
Performance Comparison of Validation Methods
The table below objectively compares these three key validation techniques.
| Feature | RT-qPCR | Western Blot | RNA-Sequencing (RNA-Seq) |
| Analyte | mRNA | Protein | Entire Transcriptome (mRNA) |
| Primary Goal | Quantify target transcript levels | Quantify target protein levels | Discover off-target effects & profile |
| Sensitivity | Very High | Moderate to High | High |
| Throughput | High | Low to Moderate | Low (but improving) |
| Cost per Sample | Low | Moderate | High |
| Key Insight | Direct measure of transcript knockdown | Confirms functional consequence | Assesses specificity and global impact |
| Major Limitation | Doesn't measure protein levels | Requires a specific, validated antibody | High cost; complex data analysis |
Interpreting the Data: A Hypothetical Case Study
Imagine you have treated your cells with 10 µM this compound for 48 hours. Your RT-qPCR data might look like this:
| Sample | Target Gene Cq | Reference Gene Cq | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Vehicle Control | 22.5 | 20.0 | 2.5 | 0.0 | 1.0 (Baseline) |
| This compound | 24.0 | 20.0 | 4.0 | 1.5 | 0.35 |
| siRNA Positive Ctrl | 25.5 | 20.0 | 5.5 | 3.0 | 0.125 |
Interpretation:
-
The this compound treatment resulted in a fold change of 0.35, indicating an approximate 65% knockdown of the target mRNA compared to the vehicle control.
-
The positive control (siRNA) showed an 87.5% knockdown, confirming the assay's ability to detect silencing.
-
The next crucial step would be to perform a Western blot. If the Western blot also shows a ~60-70% reduction in protein levels, you have strong, correlated evidence for a genuine gene silencing effect.
Conclusion
Validating the gene silencing effects of a novel small molecule like this compound is a rigorous process that cannot rely on a single data point. RT-qPCR, when performed according to stringent guidelines like MIQE, serves as the ideal starting point for its sensitivity, specificity, and quantitative power. However, the scientific integrity of the claim rests on a self-validating experimental design with meticulous controls and confirmation through orthogonal methods like Western blotting to connect transcript reduction to a functional protein decrease. By following the comprehensive framework outlined in this guide, researchers can confidently and accurately assess the potential of this compound as a novel gene silencing agent, paving the way for further investigation and development.
References
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- Győrffy, B., et al. (2016). Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments.
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A Comparative Guide to the NMR Spectral Properties of 5-Substituted Cytidines for Researchers and Drug Development Professionals
In the landscape of drug discovery and molecular biology, modified nucleosides are of paramount importance. Among these, 5-substituted cytidines represent a critical class of molecules with diverse applications, from epigenetic research to antiviral therapies. Understanding the precise three-dimensional structure and electronic environment of these compounds is fundamental to elucidating their mechanism of action and designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, high-resolution technique for probing these molecular intricacies in solution, providing a detailed fingerprint of their chemical architecture.
This guide offers a comprehensive comparative analysis of the NMR spectral properties of a series of 5-substituted cytidines. We will delve into the characteristic ¹H and ¹³C NMR chemical shifts, explaining the underlying principles that govern the observed spectral changes upon substitution at the 5-position of the pyrimidine ring. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing both experimental data and the theoretical framework necessary for the confident structural characterization of these vital compounds.
Experimental Protocols: A Self-Validating System for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, a meticulous and standardized experimental protocol is essential. The following section outlines a robust methodology for the preparation and analysis of 5-substituted cytidine samples. The causality behind each step is explained to provide a deeper understanding of the process.
I. Sample Preparation
-
Material Purity and Weighing: Begin with high-purity (>98%) 5-substituted cytidine analogues. Accurately weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio, which result in lower sensitivity compared to ¹H NMR.[1]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated solvents are crucial as they are not detected in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte's resonances.[1][2] The deuterium signal is also utilized by the spectrometer to stabilize the magnetic field, a process known as "locking". Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nucleosides due to its excellent dissolving power for a wide range of polar compounds.
-
Dissolution: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.
-
Filtration: To remove any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality, filter the sample. This can be achieved by passing the solution through a small plug of glass wool tightly packed into a Pasteur pipette into a clean NMR tube.[2][3]
-
NMR Tube: Use high-quality, 5 mm NMR tubes that are free from scratches or cracks to ensure optimal performance.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample's identity.
Caption: Influence of 5-substituent electronics on H-6 chemical shift.
Conclusion
This guide provides a foundational framework for the comparative NMR analysis of 5-substituted cytidines. The presented experimental protocols offer a reliable system for acquiring high-quality data, while the tabulated chemical shifts serve as a practical reference for structural elucidation. A clear understanding of how substituents at the 5-position influence the NMR spectral properties is crucial for researchers in medicinal chemistry and chemical biology. By leveraging the principles and data outlined herein, scientists can confidently characterize these important molecules, accelerating the pace of discovery and development in their respective fields.
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A Senior Application Scientist's Guide to 5-Chlorocytidine and 5-Hydroxymethylcytidine: Assessing Differential Impacts on Eukaryotic Transcription
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, the fidelity of transcription is paramount. The introduction of modified nucleosides, whether through therapeutic intervention or as a result of cellular processes, can profoundly alter this fundamental process. This guide provides an in-depth comparison of two such cytidine analogs: 5-Chlorocytidine (5-ClC), a synthetic halogenated nucleoside, and 5-Hydroxymethylcytidine (5-hmC), a naturally occurring oxidative product of 5-methylcytidine (m5C).
We will dissect their distinct biochemical properties, explore the mechanistic basis for their differential effects on RNA polymerase activity, and provide validated experimental protocols to empower researchers to assess these impacts directly. Our focus is on delivering a field-proven perspective, explaining not just how to conduct experiments, but why specific choices in methodology are critical for generating robust and interpretable data.
Biochemical Profiles: A Tale of Two Modifications
At the heart of their differential impact lies the nature of the chemical group at the C5 position of the pyrimidine ring.
-
This compound (5-ClC): This analog introduces a bulky and highly electronegative chlorine atom.[1][2] This modification significantly alters the steric and electronic profile of the cytosine base. While it can be incorporated into nucleic acids, its presence is a substantial deviation from the natural state, often recognized by cellular machinery as damage or an anomaly.[3][4] In therapeutic contexts, compounds like 5-Chloro-2'-deoxycytidine are investigated for their mutagenic properties and ability to induce gene silencing.[3][4][5]
-
5-Hydroxymethylcytidine (5-hmC): In stark contrast, 5-hmC is a key player in the field of epitranscriptomics—the study of modifications to RNA that regulate gene expression. It is formed by the oxidation of 5-methylcytidine (m5C) by the Ten-Eleven Translocation (TET) family of enzymes.[6][7][8] Far from being a simple intermediate in demethylation, 5-hmC is now recognized as a stable epigenetic mark in its own right, involved in regulating transcription, cellular differentiation, and development.[8][9][10] Its presence in gene bodies is often correlated with active transcription.[11][12][13]
The core distinction is clear: 5-ClC is an unnatural, disruptive modification, whereas 5-hmC is a natural, regulatory one. This fundamental difference dictates their interaction with the transcriptional machinery.
Mechanistic Hypothesis: Steric Hindrance vs. Regulatory Recognition
The differential impact of 5-ClC and 5-hmC on transcription can be attributed to how RNA polymerase II (Pol II) perceives and processes these analogs during elongation.
This compound: A Transcriptional Roadblock
When this compound triphosphate (5-ClCTP) is present in the nucleotide pool, its incorporation into a nascent RNA strand can be challenging for Pol II. The bulky chlorine atom may cause a steric clash within the enzyme's active site, potentially leading to:
-
Reduced Incorporation Efficiency: Pol II may incorporate 5-ClCTP at a significantly lower rate than its natural counterpart, CTP.
-
Increased Polymerase Pausing/Stalling: Upon incorporation, the modified base can distort the geometry of the DNA-RNA hybrid helix, causing Pol II to pause or stall.
-
Transcriptional Arrest and Premature Termination: Severe or prolonged stalling can lead to the dissociation of the entire elongation complex, resulting in truncated, non-functional transcripts.
-
Decreased Transcript Fidelity: The altered electrostatics of the 5-ClC base might interfere with proper Watson-Crick base pairing, leading to a higher rate of misincorporation of the subsequent nucleotide.
5-Hydroxymethylcytidine: A Tolerated, Informational Mark
Conversely, 5-hmC triphosphate (5-hmCTP) is generally well-tolerated by RNA polymerase. Its structure is more akin to the natural epigenetic mark 5-methylcytidine. Therefore, its incorporation is expected to have a much milder effect on the physical process of elongation. The impact of 5-hmC is less about physical disruption and more about informational content. Once incorporated into RNA, 5-hmC can:
-
Influence RNA Secondary Structure: The hydroxyl group can alter local RNA folding and stability.
-
Modulate RNA-Protein Interactions: 5-hmC can act as a binding site for specific "reader" proteins that can influence RNA stability, localization, and translation efficiency.[8]
-
Maintain Transcriptional Processivity: As a natural modification, it is unlikely to cause significant polymerase stalling, thus allowing for the synthesis of full-length transcripts.[9][11]
The following diagram illustrates this proposed differential interaction within the RNA polymerase elongation complex.
Experimental Validation: A Framework for Comparison
To quantitatively assess these differential impacts, a robust experimental plan is essential. The cornerstone of this analysis is the in vitro transcription (IVT) assay, which provides a controlled environment to measure the direct effects of each analog on RNA polymerase activity, free from confounding cellular factors.
Workflow for Comparative In Vitro Transcription Assay
The following diagram outlines the key stages of a comparative IVT experiment.
Detailed Protocol: Comparative In Vitro Transcription Assay
This protocol is designed to compare the incorporation and transcriptional effects of 5-ClCTP and 5-hmCTP against a standard CTP control using T7 RNA Polymerase.
1. Materials and Reagents:
-
Linearized plasmid DNA or PCR product template (1 µg/µL) containing a T7 promoter upstream of the target sequence.
-
T7 RNA Polymerase (e.g., NEB #E2040).[14]
-
Transcription Buffer (5x or 10x).[15]
-
Ribonucleoside Triphosphates (NTPs): ATP, GTP, UTP, CTP (100 mM solutions).
-
Modified NTPs: this compound-5'-Triphosphate (5-ClCTP), 5-Hydroxymethylcytidine-5'-Triphosphate (5-hmCTP).
-
RNase Inhibitor (e.g., 40 U/µL).
-
DNase I (RNase-free).
-
Nuclease-free water.
-
RNA purification kit or reagents for LiCl precipitation.
2. Experimental Setup:
-
Thaw all components on ice. Keep enzymes and NTPs on ice throughout the setup.
-
Prepare three separate NTP mixes in nuclease-free tubes. For a 20 µL reaction, the final concentration of each NTP should be optimized but a starting point of 2 mM each is common.[16]
-
Control Mix: ATP, GTP, UTP, CTP.
-
5-ClC Mix: ATP, GTP, UTP, CTP, and 5-ClCTP. Causality Insight: It is crucial to decide whether to fully replace CTP or use a mix. Full replacement will likely terminate transcription. A 1:1 or 1:4 ratio of 5-ClCTP to CTP is a good starting point to assess competitive incorporation and its effects.
-
5-hmC Mix: ATP, GTP, UTP, and 5-hmCTP (fully replacing CTP). Causality Insight: 5-hmC is generally well-incorporated, so full replacement is a valid strategy to produce a fully modified transcript for downstream functional assays.[14][17]
-
3. Reaction Assembly (per 20 µL reaction):
-
Assemble the reactions on ice in the following order:
Component Volume Final Concentration Nuclease-Free Water Up to 20 µL - 10x Reaction Buffer 2 µL 1x NTP Mix (from step 2) 4 µL 2 mM each NTP DNA Template 1 µL 50 ng/µL RNase Inhibitor 0.5 µL 20 units | T7 RNA Polymerase | 2 µL | 100 units |
-
Gently mix by pipetting and centrifuge briefly to collect the contents.
4. Incubation:
-
Incubate the reactions at 37°C for 2 to 4 hours. Longer incubation may increase yield but can also lead to transcript degradation if RNase contamination is present.
5. Template Removal and Purification:
-
Add 1 µL of DNase I to each reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the synthesized RNA using a column-based kit or lithium chloride precipitation to remove enzymes, salts, and unincorporated NTPs.
-
Elute or resuspend the final RNA pellet in nuclease-free water.
6. Analysis:
-
Quantification: Measure RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.
-
Integrity Check: Run 1-2 µg of each RNA sample on a denaturing agarose or polyacrylamide gel. The control reaction should produce a sharp, distinct band at the expected size. The 5-hmC reaction should produce a similar band. The 5-ClC reaction may show a smear of shorter products or a much fainter full-length band, indicative of premature termination.[18]
-
Yield Comparison: Calculate the total RNA yield from each reaction to quantitatively compare the efficiency of transcription.
-
Fidelity Analysis (Optional): Perform reverse transcription followed by PCR (RT-PCR) to amplify the transcript. Sequence the resulting cDNA to assess the misincorporation rate for each condition.
Data-Driven Comparison: Expected Outcomes
Based on the mechanistic principles discussed, the following table summarizes the expected quantitative outcomes from the comparative IVT assay. These values are illustrative and will vary based on the specific template and reaction conditions.
| Parameter | Standard CTP (Control) | 5-ClCTP (1:1 with CTP) | 5-hmCTP (Full Replacement) | Rationale |
| Relative Transcript Yield (%) | 100% | 15 - 40% | 85 - 100% | 5-ClC causes significant polymerase stalling and termination, reducing the yield of full-length product. 5-hmC is well-tolerated. |
| Full-Length Transcript Integrity | High (>95%) | Low to Moderate | High (>90%) | 5-ClC leads to a population of truncated transcripts, appearing as a smear or multiple bands on a gel. |
| Relative Elongation Rate | High | Low | High | The steric and electronic disruption from 5-ClC is expected to slow the rate of nucleotide addition. |
| Misincorporation Frequency | Baseline (~1 in 10,000) | Elevated | Baseline (~1 in 10,000) | The chlorine atom can disrupt the geometry of the active site, potentially increasing the rate of incorrect nucleotide pairing. |
Conclusion for the Field
The differential impacts of this compound and 5-Hydroxymethylcytidine on transcription are profound and stem directly from their chemical nature.
-
This compound acts as a potent transcriptional inhibitor. Its incorporation by RNA polymerase is inefficient and disruptive, leading to polymerase stalling, premature termination, and reduced fidelity. This makes it a valuable tool for studying transcriptional dynamics and a potential lead structure for antiviral or anticancer therapeutics that function by disrupting nucleic acid synthesis.[19][20]
-
5-Hydroxymethylcytidine , in contrast, is a feature, not a bug, of the transcriptional landscape. It is readily incorporated into RNA without impeding elongation. Its significance lies in its role as an epitranscriptomic mark that can influence the fate and function of the RNA molecule itself. Understanding its placement and recognition is key to deciphering a new layer of gene expression regulation.[21][22][23]
For researchers, the choice of which analog to study depends entirely on the scientific question. To probe the physical limits and fidelity of the transcription machinery, 5-ClC and other disruptive analogs are ideal. To explore the subtle, regulatory layers of gene expression control, 5-hmC and other natural modifications are the molecules of choice. The experimental framework provided here offers a robust starting point for either path of inquiry, enabling a deeper understanding of the complex and dynamic process of transcription.
References
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- Müller, M., et al. (2015). Synthesis of 5-Hydroxymethyl-, 5-Formyl-, and 5-Carboxycytidine-triphosphates and Their Incorporation into Oligonucleotides by Polymerase Chain Reaction. Organic Letters, 17(24), 6142–6145. [Link]
- Delatte, B., et al. (2016). 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA. Journal of the American Chemical Society, 138(22), 7033-7036. [Link]
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- Petrisko, T. J., et al. (2023). Gene body DNA hydroxymethylation restricts the magnitude of transcriptional changes during aging. bioRxiv. [Link]
- Stains, K., et al. (2021). Association of 5-hydroxymethylation and 5-methylation of DNA cytosine with tissue-specific gene expression. Epigenetics, 16(11), 1227-1243. [Link]
- Khan, F., et al. (2024). 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response. Clinical Epigenetics, 16(1), 1-20. [Link]
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- Szyf, M. (2016). The Elusive Role of 5'-hydroxymethylcytosine. Epigenomics, 8(11), 1539-1551. [Link]
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- Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. Chembiochem, 18(22), 2236-2241. [Link]
- Müller, M., et al. (2015). Synthesis of 5-Hydroxymethyl-, 5-Formyl-, and 5-Carboxycytidine-triphosphates and Their Incorporation into Oligonucleotides by Polymerase Chain Reaction. Organic Letters, 17(24), 6142-5. [Link]
- Gauri, K. K., et al. (1977). Biological consequences of incorporation of 5-fluorocytidine in the RNA of 5-fluorouracil-treated eukaryotic cells. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 358(10), 1301-1304. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Chlorocytidine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and biomedical research, the safe handling and disposal of novel chemical entities are paramount. 5-Chlorocytidine, a halogenated nucleoside analog, represents a class of compounds that require meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Hazard Assessment and Risk Mitigation
While comprehensive toxicological data for this compound is not extensively available, its structural classification as a chlorinated nucleoside analog necessitates a precautionary approach.[1] Compounds in this family can exhibit cytotoxic properties. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3]
-
Reactivity: Stable under normal laboratory conditions but may react with strong oxidizing agents.[2][4] Hazardous decomposition products upon combustion may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific laboratory environment.
Personal Protective Equipment (PPE): The First Line of Defense
Strict adherence to appropriate PPE is mandatory when handling this compound in any form. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes or dust. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the solid compound or when there is a risk of aerosol generation.[2] |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Procedure for Small Spills (manageable within 10 minutes):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials as halogenated organic waste.
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office.
Waste Disposal Procedures: A Step-by-Step Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [3][5]
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. This compound waste must be collected in a dedicated container for halogenated organic waste .[3][6][7] Do not mix with non-halogenated solvents or other incompatible waste streams.[5][8]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene containers are often suitable for halogenated solvent waste.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[7] If it is a mixed waste stream, all components must be listed.
Step 3: Waste Accumulation
-
Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be placed directly into the designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.
-
Empty Containers: Containers that held this compound are considered hazardous waste unless triple-rinsed. The rinsate must be collected as liquid halogenated waste.[5]
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3] This is often a satellite accumulation area within the laboratory.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and documentation.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
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A Senior Application Scientist's Guide to Handling 5-Chlorocytidine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 5-Chlorocytidine is foundational to scientific advancement. However, innovation and safety must be inextricably linked. This compound, a chlorinated nucleoside analog, requires meticulous handling due to its potential biological activity and associated hazards. This guide provides an in-depth, procedural framework for its safe use, grounded in established safety principles and field-proven insights. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
The "Why": Understanding the Hazard Profile of this compound
While comprehensive toxicological data for this compound is not extensively published, its structural similarity to other cytotoxic and mutagenic nucleoside analogs necessitates a cautious approach. The primary concerns stem from its potential to act as a DNA-damaging agent. For instance, the related compound 5-chloro-2'-deoxycytidine is known to be mutagenic, inducing C → T transition mutations in vivo.[1] The Occupational Safety and Health Administration (OSHA) provides extensive guidelines for handling cytotoxic drugs, which serve as an authoritative benchmark for compounds like this compound.[2][3][4][5]
The main routes of occupational exposure are inhalation of dust, accidental skin absorption, and ingestion.[5] Therefore, our safety protocols are designed to create a multi-layered defense against these exposure pathways.
Potential Health Effects:
-
Eye and Skin Irritation: Direct contact with the solid compound or solutions may cause irritation.[6]
-
Harmful if Swallowed: Accidental ingestion could lead to adverse health effects.[6]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.
-
Mutagenicity: As a nucleoside analog, there is a significant risk that the compound may be mutagenic.[1] For this reason, it is prudent to handle it with the same precautions as known cytotoxic agents.[7][8]
Core Directive: A Multi-Layered Personal Protective Equipment (PPE) Strategy
A robust PPE strategy is the cornerstone of safe chemical handling.[9][10] The following recommendations are based on a comprehensive risk assessment for a potentially cytotoxic and mutagenic compound.
Table 1: Recommended PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Transporting & Storage | Single pair of nitrile gloves. | Safety glasses with side shields. | Fully-buttoned laboratory coat. | Not required for sealed containers. |
| Weighing Solid Compound | Double-gloved with nitrile gloves. | Chemical splash goggles. A face shield is recommended. | Disposable gown over a fully-buttoned lab coat. | Mandatory: Work within a certified chemical fume hood.[11][12] |
| Preparing Solutions | Double-gloved with nitrile gloves. | Chemical splash goggles and a face shield. | Disposable gown over a fully-buttoned lab coat. | Mandatory: Work within a certified chemical fume hood. |
| Handling Solutions | Nitrile gloves (single or double based on concentration and volume). | Chemical splash goggles. | Fully-buttoned laboratory coat. | Work within a chemical fume hood is best practice. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron or disposable gown. | NIOSH-approved respirator with particulate filters (e.g., N95) may be required depending on spill size.[6] |
Causality Behind PPE Choices:
-
Hand Protection: Double-gloving with nitrile gloves provides a critical barrier against chemical permeation and protects against contamination during the removal of the outer glove.[12] Always inspect gloves for defects before use.[13]
-
Eye and Face Protection: Chemical splash goggles are essential to prevent contact with airborne particles and liquid splashes. A face shield offers an additional layer of protection, particularly when handling the powder or preparing solutions.[14]
-
Body Protection: A disposable gown worn over a standard lab coat prevents the contamination of personal clothing and is easily removed and disposed of in case of a spill.[7]
-
Respiratory Protection: this compound is a solid that can form fine dust. All manipulations that could generate dust, such as weighing or transferring powder, must be performed in a certified chemical fume hood to prevent inhalation.[11][12] This engineering control is the most critical step in preventing respiratory exposure.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure minimizes variability and risk. The following workflow should be adopted for all work involving this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood. Cover the work surface with disposable, absorbent bench paper.
-
Post warning signs indicating that a cytotoxic compound is in use.[3]
-
Assemble all necessary materials (glassware, solvents, waste containers) before bringing the compound into the hood.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Chemical Handling (in Fume Hood):
-
Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Perform this task slowly to avoid creating airborne dust.
-
Solution Preparation: Add the weighed compound to the solvent in a suitable flask or beaker. Cap the container and mix gently.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces inside the fume hood that may have come into contact with the chemical using an appropriate decontamination solution (e.g., a mild detergent solution followed by water and/or 70% ethanol).
-
Decontaminate all non-disposable equipment and glassware before removing them from the fume hood.
-
Disposal Plan: Managing Cytotoxic Waste
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.[7][15] Improper disposal poses a significant risk to support personnel and the environment.
-
Waste Segregation:
-
Solids: All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench paper, weigh paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[11][15] In many jurisdictions, this requires a purple-colored container specifically for cytotoxic waste.[15]
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant, purple-lidded sharps container.[15]
-
Liquids: Unused or waste solutions containing this compound should be collected in a sealed, labeled, and compatible hazardous waste container. Never pour chemical waste down the sink.[11]
-
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company. The standard method of disposal for this category of waste is high-temperature incineration.[16] Ensure you follow all local, state, and federal regulations for hazardous waste disposal.[17][18]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the research.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
- Centers for Disease Control and Prevention (CDC). (n.d.).
- Berry & Associates/ICON ISOTOPES. (2016). Safety Data Sheet 5-Chloro-2'-deoxycytidine. [Link]
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. [Link]
- PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
- Centers for Disease Control and Prevention (CDC). (n.d.).
- University of California, Los Angeles. (n.d.).
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- ACS Publications. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. [Link]
- Royal College of Nursing. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. [Link]
- Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- Montana.gov. (n.d.). Chemical Safety - Risk Management & Tort Defense. [Link]
- National Center for Biotechnology Information. (n.d.). Working with Chemicals.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. [Link]
- ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. [Link]
- Ace Waste. (n.d.). Cytotoxic Waste Disposal. [Link]
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- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
